2-Hydroxycarbamazepine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxybenzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-15(19)17-13-4-2-1-3-10(13)5-6-11-9-12(18)7-8-14(11)17/h1-9,18H,(H2,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZIYMMSJFWLSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(N2C(=O)N)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218201 | |
| Record name | 2-Hydroxycarbamazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68011-66-5 | |
| Record name | 2-Hydroxycarbamazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68011-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxycarbamazepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068011665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxycarbamazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68011-66-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYCARBAMAZEPINE, 2- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UT0PR32AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Hydroxycarbamazepine synthesis and discovery
An In-Depth Technical Guide to the Discovery and Synthesis of 2-Hydroxycarbamazepine
This guide provides a comprehensive technical overview of this compound (2-OHCBZ), a critical metabolite of the widely prescribed anticonvulsant drug, carbamazepine. We will explore its discovery within the context of drug metabolism, its significance as a precursor in a key bioactivation pathway, and the methodologies for its generation and synthesis for research applications. This document is intended for researchers, chemists, and drug development professionals engaged in pharmacology, toxicology, and medicinal chemistry.
Discovery and Pharmacological Significance
This compound is not a pharmaceutical agent itself, but rather a minor yet pivotal human metabolite of carbamazepine (CBZ).[1][2] Its discovery and importance are intrinsically linked to the biotransformation and toxicology of the parent drug.
Metabolic Context: A Minor Pathway with Major Implications
Carbamazepine undergoes extensive metabolism in the liver, with only a small fraction of the drug excreted unchanged.[2] The principal metabolic route is the epoxidation of the dibenzazepine ring to form carbamazepine-10,11-epoxide, a pharmacologically active metabolite.[2][3][4][5]
A secondary, minor pathway involves the aromatic hydroxylation of the carbamazepine structure. This reaction leads to the formation of phenolic metabolites, primarily this compound and 3-hydroxycarbamazepine.[2] This hydroxylation is catalyzed by a consortium of Cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes (HLMs) and cDNA-expressed recombinant enzymes have identified significant contributions from isoforms CYP1A2, CYP2A6, CYP2B6, CYP2E1, and CYP3A4 .[6][7]
The Bioactivation Pathway: A Gateway to Reactive Intermediates
The scientific interest in 2-OHCBZ escalated with the discovery that it is not an inert detoxification product. Instead, it serves as a crucial intermediate in a bioactivation pathway implicated in carbamazepine-induced idiosyncratic adverse drug reactions, such as Stevens-Johnson syndrome and drug-induced hypersensitivity.[2][8]
The key steps in this pathway are:
-
Formation of 2-OHCBZ: As described above, multiple CYP enzymes hydroxylate the parent carbamazepine molecule at the 2-position.[6]
-
Secondary Oxidation: 2-OHCBZ undergoes further oxidation, a reaction preferentially catalyzed by CYP3A4 , to form a highly reactive carbamazepine iminoquinone (CBZ-IQ) intermediate.[7][8]
-
Nucleophilic Trapping: The electrophilic CBZ-IQ can readily react with endogenous nucleophiles, such as the thiol group in glutathione (GSH), to form covalent adducts.[8][9]
The formation of these adducts is believed to be a critical initiating event in the immunological response underlying carbamazepine hypersensitivity.[8] The interconversion of CBZ-IQ with another metabolite, 2-hydroxyiminostilbene (2-OHIS), is also a feature of this complex pathway.[7][9]
Caption: Metabolic bioactivation of Carbamazepine to a reactive iminoquinone.
Methodologies for Synthesis and Generation
To study its toxicological properties and to serve as an analytical standard, 2-OHCBZ must be produced in a controlled laboratory setting. This is achieved through two primary approaches: in vitro enzymatic generation, which mimics its biological formation, and total chemical synthesis for producing pure, scalable quantities.
In Vitro Enzymatic Generation
This biomimetic approach is essential for studying the kinetics of 2-OHCBZ formation and identifying the specific enzymes involved. The procedure typically uses human liver microsomes (HLMs), which contain a rich complement of CYP enzymes.
Caption: Workflow for the in vitro generation and analysis of 2-OHCBZ.
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a pre-incubation mix by adding potassium phosphate buffer (e.g., 100 mM, pH 7.4), pooled human liver microsomes (e.g., to a final concentration of 0.5 mg/mL), and carbamazepine (dissolved in a suitable solvent like methanol, final concentration typically 30-300 µM).[6]
-
Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate the reaction at 37°C in a shaking water bath for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to an HPLC vial for analysis by a validated HPLC-UV or LC-MS/MS method for the separation and quantification of 2-OHCBZ.[7]
Studies with recombinant P450s have allowed for the quantification of individual enzyme contributions to carbamazepine 2-hydroxylation.
| CYP450 Isoform | Approximate Contribution to 2-OHCBZ Formation | Reference |
| CYP2E1 | ~30% | [6] |
| CYP1A2 | ~18% | [6] |
| CYP3A4 | ~17% | [6] |
| CYP2B6 | ~15% | [6] |
| CYP2A6 | ~13% | [6] |
Note: Contributions are estimated based on intrinsic clearance (Clint) after adjusting for relative hepatic abundance.[6]
Chemical Synthesis
Chemical synthesis is required to produce pure 2-OHCBZ as a reference standard for analytical methods and for use in toxicological assays. The synthesis begins with the construction of the parent carbamazepine molecule, followed by the challenging regioselective introduction of a hydroxyl group.
Caption: Proposed chemical synthesis route for this compound.
-
Step 1: Synthesis of Carbamazepine: The common starting material is 5H-Dibenzo[b,f]azepine, also known as iminostilbene.[4] Carbamazepine is synthesized via carbamoylation. A typical method involves reacting iminostilbene with isocyanic acid (HNCO), which can be generated in situ from an alkali cyanate (e.g., potassium cyanate, KOCN) and a protic acid like acetic acid.[10]
-
Step 2: Regioselective Hydroxylation (Conceptual): The direct hydroxylation of the electron-rich aromatic rings of carbamazepine is synthetically challenging due to poor regioselectivity. A controlled, multi-step approach is necessary to install the hydroxyl group specifically at the C2 position. While detailed proprietary methods exist, a plausible academic route would involve:
-
Electrophilic Aromatic Substitution: Introduction of a directing group, such as a nitro group (-NO2), which would preferentially add to the 2- and 4-positions.
-
Separation of Isomers: Chromatographic separation of the desired 2-nitro-carbamazepine isomer.
-
Functional Group Transformation: Reduction of the nitro group to an amine (-NH2), followed by a Sandmeyer-type reaction where the amine is converted to a diazonium salt (-N2+) and subsequently displaced by a hydroxyl group upon heating in water.
-
This sequence provides regiochemical control that is otherwise difficult to achieve.
-
Conclusion
This compound represents a fascinating case study in drug metabolism, where a minor metabolite plays a major role in the toxicological profile of a parent drug. Its discovery was a direct result of investigating the biotransformation of carbamazepine, and its significance lies in its position as the gateway to a reactive iminoquinone species implicated in severe adverse reactions. The ability to generate 2-OHCBZ through both enzymatic and chemical synthesis provides researchers with the essential tools to further investigate these toxicological mechanisms, develop safer drug candidates, and refine analytical methods for therapeutic drug monitoring.
References
- Pearce, R. E., Lu, W., Wang, Y., Uetrecht, J. P., Correia, M. A., & Leeder, J. S. (2008). Pathways of carbamazepine bioactivation in vitro. III. The role of human cytochrome P450 enzymes in the formation of 2,3-dihydroxycarbamazepine. Drug Metabolism and Disposition, 36(8), 1637–1649. [Link]
- Pearce, R. E., Vakkalagadda, G. R., & Leeder, J. S. (2002). Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites. Drug Metabolism and Disposition, 30(11), 1170–1179. [Link]
- Pearce, R. E., Uetrecht, J. P., & Leeder, J. S. (2005). Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. Drug Metabolism and Disposition, 33(12), 1819–1826. [Link]
- Almeida, L., Soares-da-Silva, P. (1992). Metabolism of Two New Antiepileptic Drugs and Their Principal Metabolites S(+)- And R(-)-10,11-dihydro-10-hydroxy Carbamazepine. PubMed. [Link]
- Pharmacy 180. (n.d.). Iminostilbenes - Carbamazepine | Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. [Link]
- Prathyun, P., & Baidya, F. (2020). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Journal of Pharmaceutical Research, 19(3). [Link]
- Pearce, R. E., et al. (2008). Pathways of carbamazepine bioactivation in vitro. III. The role of human cytochrome P450 enzymes in the formation of 2,3-dihydroxycarbamazepine. PubMed. [Link]
- National Center for Biotechnology Information. (2008). Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine.
- U.S. Department of Energy, Office of Scientific and Technical Information. (2023).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Zhang, Y., et al. (2024). Applying Physiologically Based Pharmacokinetic Modeling to Interpret Carbamazepine's Nonlinear Pharmacokinetics and Its Induction Potential on Cytochrome P450 3A4 and Cytochrome P450 2C9 Enzymes.
- Thorn, C. F., et al. (n.d.). Carbamazepine Pathway, Pharmacokinetics. ClinPGx. [Link]
- Ju, C., & Uetrecht, J. P. (1999). Detection of 2-hydroxyiminostilbene in the Urine of Patients Taking Carbamazepine and Its Oxidation to a Reactive Iminoquinone Intermediate. Journal of Pharmacology and Experimental Therapeutics, 288(1), 51-56. [Link]
- Pearce, R. E., Uetrecht, J. P., & Leeder, J. S. (2005). Pathways of Carbamazepine Bioactivation In Vitro II. The Role of Human Cytochrome P450 Enzymes in the Formation of 2-Hydroxyiminostilbene.
Sources
- 1. This compound | C15H12N2O2 | CID 129274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Applying Physiologically Based Pharmacokinetic Modeling to Interpret Carbamazepine’s Nonlinear Pharmacokinetics and Its Induction Potential on Cytochrome P450 3A4 and Cytochrome P450 2C9 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of 2-hydroxyiminostilbene in the urine of patients taking carbamazepine and its oxidation to a reactive iminoquinone intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
An In-Depth Technical Guide to 2-Hydroxycarbamazepine: Chemical Properties, Structure, and Analysis
A Senior Application Scientist's Perspective on a Key Carbamazepine Metabolite
Introduction
2-Hydroxycarbamazepine is a primary human metabolite of the widely prescribed anticonvulsant and mood-stabilizing drug, carbamazepine.[1][2] As drug development and clinical monitoring increasingly focus on the broader metabolic profile of therapeutics, a comprehensive understanding of key metabolites is paramount. This guide provides a detailed examination of the chemical and structural properties of this compound, its metabolic context, and validated analytical methodologies for its quantification. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound, moving beyond rudimentary data to explain the causality behind its chemical behavior and analytical strategy.
Chemical Identity and Physicochemical Properties
The foundational step in characterizing any chemical entity is to establish its identity and fundamental properties. These parameters govern its behavior in both chemical and biological systems.
Nomenclature and Identifiers
-
Systematic IUPAC Name : 3-hydroxybenzo[b][3]benzazepine-11-carboxamide[1]
-
Common Names : this compound, 2-Hydroxy-5H-dibenz[b,f]azepine-5-carboxamide[1]
-
CAS Registry Number : 68011-66-5[1]
These identifiers are critical for unambiguous database searching and regulatory documentation. The core structure is a dibenzo[b,f]azepine, a tricyclic system that forms the backbone of carbamazepine and related compounds.[2] this compound is distinguished by a hydroxyl group on one of the benzene rings and a carbamoyl group on the azepine nitrogen.[1]
Structural and Molecular Data
The molecular structure dictates the compound's reactivity, polarity, and ability to interact with biological targets.
Table 1: Core Chemical and Structural Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [1] |
| Molecular Weight | 252.27 g/mol | [1] |
| Exact Mass | 252.089877630 Da | [1] |
| SMILES | C1=CC=C2C(=C1)C=CC3=C(N2C(=O)N)C=CC(=C3)O | [1] |
| InChIKey | VPZIYMMSJFWLSP-UHFFFAOYSA-N | [1] |
Physicochemical Characteristics
These properties are essential for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for developing analytical methods.
Table 2: Physicochemical Properties of this compound
| Property | Value | Comments and Implications | Source(s) |
| Melting Point | >205 °C (decomposes) | High melting point suggests a stable crystalline lattice. Decomposition indicates thermal instability. | [4] |
| logP (predicted) | 2.1 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. | [1] |
| pKa (acidic, predicted) | 9.15 (Phenolic -OH) | The phenolic hydroxyl group is weakly acidic. Deprotonation can occur at physiological pH, influencing solubility and binding. | |
| Solubility | Slightly soluble in DMSO and Methanol (requires sonication). | Low aqueous solubility is expected. This is a critical consideration for sample preparation and in vitro assay development. | [4][5] |
Structural Elucidation: A Spectroscopic Approach
While predicted data provides a useful starting point, experimental spectroscopic analysis is the gold standard for structural confirmation. The following sections outline the expected spectroscopic features, drawing analogies from the parent compound, carbamazepine, where specific data for the metabolite is not publicly available.
Mass Spectrometry (MS)
Mass spectrometry is the cornerstone for identifying and quantifying metabolites in complex biological matrices. For this compound, electrospray ionization (ESI) in positive mode is typically employed.
-
Precursor Ion : The protonated molecule [M+H]⁺ is observed at m/z 253.1 .[1][6]
-
Key Fragmentation : Collision-induced dissociation (CID) of the precursor ion provides structural information. A characteristic and dominant fragmentation is the neutral loss of the carbamoyl group (HNCO, 43 Da), resulting in a major product ion at m/z 210.1 .[1] This transition (m/z 253.1 → 210.1) is highly specific and forms the basis for selective reaction monitoring (SRM) in quantitative LC-MS/MS assays.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton spectrum would be complex due to the aromatic protons. Key expected signals include:
-
Aromatic protons (Ar-H) appearing in the range of δ 7.0-8.0 ppm. The introduction of the -OH group will break the symmetry seen in carbamazepine, leading to more complex splitting patterns.
-
Olefinic protons of the azepine ring (-CH=CH-) as a singlet or two distinct doublets around δ 6.9 ppm.
-
A broad singlet for the carbamoyl protons (-CONH₂) around δ 5.0-6.0 ppm.
-
A singlet for the phenolic proton (-OH), which may be broad and its chemical shift highly dependent on solvent and concentration.
-
-
¹³C NMR : The carbon spectrum would confirm the 15 carbon atoms in the molecule.
-
The carbonyl carbon (-C=O) would appear downfield, typically around δ 155-160 ppm.
-
Aromatic and olefinic carbons would resonate in the δ 120-150 ppm region. The carbon atom attached to the hydroxyl group (C-2) would be shifted downfield compared to its unsubstituted counterpart.
-
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for confirming the presence of key functional groups.
-
-OH Stretch : A broad absorption band is expected in the region of 3200-3550 cm⁻¹ , characteristic of the phenolic hydroxyl group.
-
N-H Stretch : The -NH₂ of the carbamoyl group will show two bands (asymmetric and symmetric stretching) in the 3300-3500 cm⁻¹ region.
-
C=O Stretch : A strong, sharp absorption band corresponding to the urea-like carbonyl group is expected around 1670-1690 cm⁻¹ .
-
C=C Stretch : Aromatic and olefinic C=C stretching vibrations will appear in the 1500-1600 cm⁻¹ region.
Metabolic Pathways and Biological Significance
Understanding the formation and fate of this compound is crucial for interpreting its pharmacological and toxicological relevance.
Formation from Carbamazepine
This compound is a product of the aromatic hydroxylation of carbamazepine. This is a minor metabolic pathway compared to the major epoxide-diol pathway.[8] However, it is significant because it initiates a bioactivation sequence. The formation is catalyzed by multiple cytochrome P450 enzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2E1, and notably, CYP3A4.[] The involvement of multiple enzymes suggests that this metabolic step is less susceptible to inhibition by a single co-administered drug.
Subsequent Bioactivation and Toxicity
The primary toxicological concern with this compound is its role as a precursor to reactive metabolites. It undergoes further oxidation, catalyzed predominantly by CYP3A4 , to form a highly reactive carbamazepine-iminoquinone (CBZ-IQ) intermediate.[] This iminoquinone is an electrophile that can form covalent adducts with cellular macromolecules, including proteins. This bioactivation pathway is implicated in the pathogenesis of idiosyncratic drug reactions and hypersensitivity associated with carbamazepine therapy.[10]
Analytical Methodology: Quantification in Human Plasma
Accurate quantification of this compound is essential for pharmacokinetic studies and therapeutic drug monitoring. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique.
Experimental Protocol: LC-MS/MS Quantification
This protocol outlines a robust method for the determination of this compound in human plasma, based on common practices in the field.[6]
Objective: To accurately quantify the concentration of this compound in human plasma samples.
Materials:
-
Human plasma (K₂EDTA anticoagulant)
-
This compound certified reference standard
-
Isotopically labeled internal standard (IS), e.g., this compound-d₄ (if available) or a structurally similar analog.
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure water
Workflow Diagram:
Step-by-Step Procedure:
-
Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank human plasma. Typical concentration ranges might span from 0.5 to 500 ng/mL.
-
Sample Preparation (Protein Precipitation): a. Aliquot 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube. b. Add 300 µL of cold acetonitrile containing the internal standard at a fixed concentration. The use of a 3:1 ratio of organic solvent to plasma is a common and effective choice for precipitating plasma proteins. c. Vortex mix vigorously for 30 seconds to ensure complete protein precipitation and extraction of the analyte. d. Centrifuge at >10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins. e. Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
LC-MS/MS Analysis: a. Liquid Chromatography:
- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, <3 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A typical gradient would start at ~5-10% B, ramp up to 95% B to elute the analyte, and then re-equilibrate. The gradient must be optimized to ensure separation from isomeric metabolites like 3-Hydroxycarbamazepine.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5-10 µL. b. Tandem Mass Spectrometry:
- Ionization Mode: ESI Positive.
- Monitoring Mode: Selected Reaction Monitoring (SRM).
- Transitions:
- This compound:Q1: 253.1 m/z → Q3: 210.1 m/z
- Internal Standard: Monitor the appropriate transition for the chosen IS.
-
Data Analysis: a. Integrate the peak areas for the analyte and the internal standard. b. Calculate the peak area ratio (Analyte Area / IS Area). c. Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression. d. Determine the concentration of this compound in the unknown samples and QCs by back-calculating from the regression equation.
Conclusion
This compound is more than a simple metabolite; it is a critical node in a bioactivation pathway with significant toxicological implications. A thorough understanding of its chemical properties, structural features, and metabolic fate is indispensable for professionals in drug development and clinical research. The analytical methods outlined here, centered on LC-MS/MS, provide the necessary specificity and sensitivity to accurately monitor its levels in biological systems. As personalized medicine and safety pharmacology advance, the detailed characterization of such metabolites will continue to be a cornerstone of safer and more effective drug therapy.
References
- Carbamazepine Toxicity. (2023). In: StatPearls [Internet].
- PubChem. (n.d.). This compound.
- Ghafour, A. A., & Al-Khamis, K. I. (2023). Management of acute carbamazepine poisoning: A narrative review. World Journal of Clinical Cases, 11(32), 7859–7871. [Link]
- Pearce, R. E., Lu, W., Wang, Y., Uetrecht, J. P., & Correia, M. A. (2008). Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. Drug Metabolism and Disposition, 36(7), 1261-1273. [Link]
- Kruschke, D., Hinder, M., & Fuhr, U. (2002). Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system.
- Balaure, P., & Tanc, M. (2010). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie, 55(11), 823-827. [Link]
- ResearchGate. (n.d.). 5H‐dibenz[b, f]azepine‐5‐carboxamide or 5h‐dibenzazepine‐5‐carboxamide. [Link]
- Emedicine. (2021). Carbamazepine Toxicity. [Link]
- Pearce, R. E., Vakkalanka, S. K., & Leeder, J. S. (2008). Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine.
- Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0060651). [Link]
- ResearchGate. (n.d.).
- PubMed. (2021). Exposing Hidden Conformations of Carbamazepine Appearing Due to Interaction With the Solid Phase by 2D 1H-15N HMBC NMR Spectroscopy. [Link]
- ResearchGate. (n.d.).
- Al-Bayati, M. F. (2016). Determination of the characters of carbamazepine using three different alternative techniques, Fourier Transform Infrared, Diffe. International Journal of PharmTech Research, 9(8), 34-41. [Link]
- WikEM. (2021). Carbamazepine toxicity. [Link]
- ResearchGate. (n.d.). (PDF) LC–MS Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. [Link]
- PubMed Central. (2022). LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. [Link]
- ResearchGate. (n.d.). (PDF) FTIR, FTR and UV-Vis analysis of carbamazepine. [Link]
- PubChem. (n.d.). Carbamazepine.
- PubMed. (2002). Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma. [Link]
- ResearchGate. (n.d.). Synthesis and Characterization of some 5H-dibenzo (b,f)
- ResearchGate. (n.d.).
- PubMed Central. (2023).
- PubMed Central. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. [Link]
- PubMed. (2020). NMR and NQR study of polymorphism in carbamazepine. [Link]
- PubMed. (1990). Quantitation of the relative amounts of anhydrous carbamazepine (C15H12N2O) and carbamazepine dihydrate (C15H12N2O.2H2O) in a mixture by solid-state nuclear magnetic resonance (NMR). [Link]
- Nepal Journals Online. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative: 2-hydroxy-1,3-di(naphthalene-2-yl)-1H-benzo[b]azepine-5(4H)one. [Link]
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2011). FTIR, FTR and UV-Vis Analysis of Carbamazepine. [Link]
- ResearchGate. (n.d.).
- PubChemLite. (n.d.). This compound (C15H12N2O2). [Link]
- ResearchGate. (n.d.).
- PubMed Central. (2014).
- ResearchGate. (n.d.). A theoretical and spectroscopic study of carbamazepine polymorphs. [Link]
- RJPT. (2019). Solubility and Dissolution Improvement of Carbamazepine by Various Methods. [Link]
Sources
- 1. This compound | C15H12N2O2 | CID 129274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Carbamazepine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2-Hydroxy Carbamazepine CAS#: 68011-66-5 [m.chemicalbook.com]
- 5. usbio.net [usbio.net]
- 6. Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjgnet.com [wjgnet.com]
- 10. Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine - PMC [pmc.ncbi.nlm.nih.gov]
2-Hydroxycarbamazepine mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 2-Hydroxycarbamazepine
Abstract
This compound (2-OH-CBZ) is a principal aromatic metabolite of the widely prescribed anticonvulsant and mood stabilizer, carbamazepine (CBZ). While often overshadowed by its parent compound and the pharmacologically active epoxide metabolite, understanding the mechanism of action of 2-OH-CBZ is critical for a complete comprehension of carbamazepine's metabolic profile, efficacy, and, most importantly, its association with idiosyncratic drug reactions. This guide delineates the multifaceted role of 2-OH-CBZ, moving beyond a simple description of its formation to a detailed exploration of its function as a key intermediate in a bioactivation pathway with significant toxicological implications. We will examine the enzymatic processes governing its formation, its limited direct pharmacological activity, and its pivotal role as a precursor to reactive metabolites. This analysis is supported by detailed experimental protocols and visual workflows designed for researchers in pharmacology and drug development.
Metabolic Genesis of this compound
The clinical activity and disposition of carbamazepine are intrinsically linked to its extensive hepatic metabolism. While the primary route is the conversion to carbamazepine-10,11-epoxide, a pharmacologically active metabolite, minor pathways involving aromatic hydroxylation are of significant scientific interest[1]. 2-OH-CBZ is formed through one such pathway.
The Role of Cytochrome P450 Isozymes
The formation of 2-OH-CBZ from carbamazepine is a Phase I metabolic reaction catalyzed by a consortium of Cytochrome P450 (CYP) enzymes. Unlike the formation of 3-hydroxycarbamazepine, which is predominantly handled by CYP2B6 and CYP3A4, the 2-hydroxylation pathway involves a broader array of isozymes[2]. In vitro studies using human liver microsomes (HLMs) and recombinant P450s have identified significant contributions from CYP1A2, CYP2A6, CYP2B6, CYP2E1, and CYP3A4[2][]. This enzymatic promiscuity suggests that the formation of 2-OH-CBZ is a robust metabolic process, less susceptible to inhibition or genetic polymorphism of a single CYP isozyme compared to other pathways.
The rate of 2-OH-CBZ formation is considerably lower than that of 3-hydroxycarbamazepine in HLMs, indicating it is a minor pathway in terms of quantitative output[2].
Caption: Bioactivation of 2-OH-CBZ to a reactive iminoquinone.
Formation of Thiol-Reactive Metabolites
The iminoquinone intermediate (CBZ-IQ) is an electrophilic species that readily reacts with nucleophilic groups on cellular macromolecules, such as the thiol groups in glutathione (GSH) and cysteine residues in proteins.[4] The formation of these covalent adducts can lead to several downstream consequences:
-
Protein Dysfunction: Adduction can alter protein structure and function, leading to cellular stress.
-
Neoantigen Formation: The modified proteins can be recognized as foreign by the immune system, potentially initiating a hypersensitivity reaction.
-
Oxidative Stress: Depletion of cellular nucleophiles like GSH can disrupt the redox balance and lead to oxidative stress.
This CYP3A4-dependent bioactivation of 2-OH-CBZ represents a plausible mechanistic link between carbamazepine administration and the etiology of rare but severe idiosyncratic toxicities.[4][5]
Experimental Methodologies
Investigating the mechanisms described requires specific and robust experimental protocols. The choice of methodology is driven by the need to isolate and characterize distinct biological processes: enzymatic conversion and ion channel modulation.
Protocol: In Vitro Metabolism with Human Liver Microsomes (HLMs)
Objective: To quantify the formation of 2-OH-CBZ from CBZ and its subsequent bioactivation, identifying the CYPs involved.
Causality: HLMs contain a rich complement of drug-metabolizing enzymes, particularly CYPs, making them the gold standard for in vitro metabolism studies. Using a panel of HLMs from different donors or specific recombinant CYPs allows for the precise identification of the enzymes responsible for a given metabolic step.
Methodology:
-
Preparation: Thaw pooled HLM aliquots (e.g., 20 mg/mL protein) on ice. Prepare a NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) in a potassium phosphate buffer (pH 7.4).
-
Incubation Mixture: In a microcentrifuge tube, combine the buffer, HLMs (final concentration ~0.5 mg/mL), and carbamazepine (at various concentrations, e.g., 10-500 µM, dissolved in a suitable solvent like methanol).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.
-
Initiation: Start the reaction by adding the pre-warmed NADPH-regenerating system. For bioactivation studies, include a trapping agent like glutathione (GSH) to capture reactive metabolites.
-
Reaction: Incubate at 37°C in a shaking water bath for a specified time (e.g., 30 minutes). The time should be within the linear range of metabolite formation.
-
Termination: Stop the reaction by adding an ice-cold solvent, such as acetonitrile, often containing an internal standard for analytical quantification. This step also precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS. Quantify the parent drug, 2-OH-CBZ, and any trapped reactive metabolites against a standard curve.
Protocol: Electrophysiological Analysis via Patch-Clamp
Objective: To determine if 2-OH-CBZ has any direct modulatory effect on voltage-gated sodium channels.
Causality: The patch-clamp technique provides unparalleled resolution for studying ion channel function.[6] It allows for the direct measurement of ionic currents flowing through the channels in real-time and precise control over the cell's membrane potential, making it the definitive method for assessing direct channel modulation by a compound.
Methodology:
-
Cell Preparation: Culture a cell line stably expressing a specific human VGSC subtype (e.g., HEK-293 cells expressing Nav1.7) on glass coverslips.[7][8]
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution containing physiological ion concentrations.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with an internal solution mimicking the intracellular ionic environment.
-
Whole-Cell Configuration: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal. Apply a brief pulse of suction to rupture the cell membrane, achieving the whole-cell configuration. This allows control of the intracellular voltage and measurement of the total current from the entire cell membrane.
-
Voltage Protocol: Apply a voltage protocol to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) where channels are closed, then stepping to a depolarized potential (e.g., -10 mV) to open the channels, and finally repolarizing to study channel inactivation.[6]
-
Compound Application: After establishing a stable baseline recording, perfuse the chamber with the external solution containing 2-OH-CBZ at a relevant concentration.
-
Data Acquisition: Record the sodium currents before, during, and after compound application using an amplifier and data acquisition software. Analyze the data for changes in peak current amplitude, activation kinetics, and inactivation kinetics to determine if 2-OH-CBZ has any inhibitory or modulatory effect.
Conclusion
The mechanism of action of this compound is fundamentally metabolic. While it is a recognized metabolite of carbamazepine, its direct pharmacological activity on neuronal targets like voltage-gated sodium channels is considered minimal. Its true significance lies in its role as a key intermediate in a CYP3A4-mediated bioactivation pathway. This pathway converts 2-OH-CBZ into a reactive iminoquinone species capable of forming covalent adducts with cellular proteins. This process of toxification is a leading hypothesis for the molecular events that can trigger carbamazepine-induced idiosyncratic drug reactions. For researchers in drug development, understanding this dual role—a minor metabolite with a potent, hidden mechanism for toxicity—is essential for developing safer therapeutic agents and for interpreting the complex clinical profile of carbamazepine.
References
- Title: Carbamazepine Pathway, Pharmacokinetics - ClinPGx Source: PharmGKB URL:[Link]
- Title: Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene Source: PubMed URL:[Link]
- Title: Pathways of carbamazepine bioactivation in vitro. III. The role of human cytochrome P450 enzymes in the formation of 2,3-dihydroxycarbamazepine Source: PubMed URL:[Link]
- Title: Dose-dependent metabolism of carbamazepine in humans Source: PubMed URL:[Link]
- Title: Electrophysiological Approaches for the Study of Ion Channel Function Source: NIH National Center for Biotechnology Inform
- Title: this compound | C15H12N2O2 Source: PubChem, NIH URL:[Link]
- Title: High-throughput Screening for Small-molecule Modulators of Inward Rectifier Potassium Channels Source: JoVE URL:[Link]
- Title: Carbamazepine | C15H12N2O Source: PubChem, NIH URL:[Link]
- Title: Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites Source: PubMed URL:[Link]
- Title: Ion Channel Screening - Assay Guidance Manual Source: NIH National Center for Biotechnology Inform
- Title: (PDF) Pathways of Carbamazepine Bioactivation In Vitro II.
- Title: Pathways of Carbamazepine Bioactivation In Vitro III.
- Title: Sidedness of Carbamazepine Accessibility to Voltage-Gated Sodium Channels Source: NIH National Center for Biotechnology Inform
- Title: Epilepsy Medication: What Is a Sodium Channel Blocker? Source: EpilepsyDisease.com URL:[Link]
- Title: Sidedness of carbamazepine accessibility to voltage-gated sodium channels Source: PubMed URL:[Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sidedness of Carbamazepine Accessibility to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sidedness of carbamazepine accessibility to voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
role of 2-Hydroxycarbamazepine in carbamazepine metabolism
An In-depth Technical Guide: The Role of 2-Hydroxycarbamazepine in Carbamazepine Metabolism
Executive Summary
Carbamazepine (CBZ), a cornerstone therapy for epilepsy and neuropathic pain, undergoes extensive hepatic metabolism. While the primary metabolic route proceeds via epoxidation, a minor pathway involving aromatic ring hydroxylation is of profound toxicological and clinical significance. This guide focuses on one such product, this compound (2-OH-CBZ). Although formed in smaller quantities, 2-OH-CBZ is a critical intermediate in a bioactivation pathway. It undergoes secondary, CYP3A4-mediated oxidation to form a highly reactive carbamazepine iminoquinone (CBZ-IQ) species. This reactive metabolite can form covalent adducts with cellular macromolecules, a mechanism strongly implicated in the etiology of idiosyncratic drug reactions and hypersensitivity syndromes associated with carbamazepine therapy. This document provides a detailed exploration of the enzymatic formation of 2-OH-CBZ, its subsequent bioactivation, the associated clinical implications, and the state-of-the-art methodologies for its investigation.
Introduction to Carbamazepine (CBZ) Metabolism
Carbamazepine is almost entirely metabolized in the liver, with less than 5% of the parent drug excreted unchanged.[1] The metabolic profile is complex and subject to autoinduction, where CBZ increases the expression of the very enzymes that metabolize it, complicating its pharmacokinetic profile over time.[1][2] Understanding these pathways is paramount for predicting drug-drug interactions, efficacy, and the risk of adverse events.
The Canonical Metabolic Pathway: Epoxidation
The principal route of CBZ metabolism, accounting for a significant portion of its clearance, is the conversion to carbamazepine-10,11-epoxide (CBZ-E).[1][3] This reaction is primarily catalyzed by the cytochrome P450 (CYP) isoform CYP3A4, with contributions from CYP2C8.[1][3] CBZ-E is not an inert metabolite; it is pharmacologically active, contributing to both the therapeutic and toxic effects of the parent drug, and is subsequently hydrolyzed by microsomal epoxide hydrolase 1 (EPHX1) to the inactive 10,11-trans-dihydroxycarbamazepine.[2][4]
Alternative Pathways: Aromatic Hydroxylation
In addition to epoxidation, CBZ can undergo hydroxylation on its aromatic rings, leading to the formation of phenolic metabolites.[1][3] These are considered minor pathways in terms of quantity but are mechanistically crucial for understanding CBZ's potential for bioactivation. The two primary products of this pathway are this compound (2-OH-CBZ) and 3-hydroxycarbamazepine (3-OH-CBZ), which are precursors to reactive species.[1][5][6]
Formation of this compound (2-OH-CBZ): A Minor but Mechanistically Significant Pathway
The formation of 2-OH-CBZ represents a key branching point from the main metabolic stream. It is quantitatively less significant than the epoxidation pathway, with human liver microsomes (HLMs) converting CBZ to 3-hydroxycarbamazepine at rates over 25 times higher than those for this compound.[5] However, the downstream fate of 2-OH-CBZ makes its formation a critical event.
The Enzymatic Basis of 2-Hydroxylation
Unlike the relatively specific CYP3A4-dominance in epoxidation, the formation of 2-OH-CBZ is a more promiscuous process, catalyzed by multiple CYP450 isoforms.[3][5] This enzymatic redundancy underscores the robustness of this pathway. In vitro studies using recombinant human P450s have identified significant contributions from at least five separate enzymes.[5][6] The involvement of multiple CYPs suggests that genetic polymorphisms or drug-drug interactions affecting a single isoform may have a limited impact on the overall rate of 2-OH-CBZ formation.
Table 1: Relative Contribution of Human CYP450 Isoforms to this compound Formation
| CYP450 Isoform | Approximate Contribution to Intrinsic Clearance (Cl_int) | Reference |
| CYP2E1 | ~30% | [5] |
| CYP1A2 | ~13-18% | [5] |
| CYP2A6 | ~13-18% | [5] |
| CYP2B6 | ~13-18% | [5] |
| CYP3A4 | ~13-18% | [5] |
Overall Carbamazepine Metabolism
The following diagram illustrates the major metabolic pathways of carbamazepine, highlighting the position of this compound as a key intermediate leading away from the primary epoxide-diol route and towards a potential bioactivation cascade.
Caption: Bioactivation of 2-OH-CBZ.
Clinical and Toxicological Implications
The bioactivation pathway originating from 2-OH-CBZ is strongly implicated in the pathogenesis of carbamazepine-induced hypersensitivity reactions. [7][8]These idiosyncratic adverse drug reactions, such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), are severe, immune-mediated conditions. The formation of drug-protein adducts (neoantigens) is considered a necessary step in initiating the T-cell mediated immune response that characterizes these syndromes. [1][3]Furthermore, the metabolite 2-OHIS has been shown to directly activate inflammasomes, key components of the innate immune system, providing another potential mechanism for initiating an inflammatory cascade. [9]
Detoxification and Elimination of 2-OH-CBZ
When not shunted down the bioactivation pathway, 2-OH-CBZ can be eliminated through Phase II metabolism. The primary route for this is glucuronidation, a process where UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the hydroxyl group. [10][11]This O-glucuronidation reaction significantly increases the water solubility of the metabolite, creating this compound glucuronide, which is then readily excreted in the urine. [10][12]
Methodologies for Studying the 2-OH-CBZ Pathway
Investigating the nuanced role of 2-OH-CBZ requires robust experimental and analytical protocols. The causality behind these experimental choices is to isolate and quantify each step of the metabolic cascade, from formation to bioactivation and detoxification.
In Vitro Experimental Protocols
-
Objective: To identify the specific human CYP450 isoforms responsible for converting CBZ to 2-OH-CBZ.
-
System: Panel of human liver microsomes (HLMs) from multiple donors and a panel of cDNA-expressed recombinant human CYP enzymes (e.g., Bactosomes or Supersomes). This dual-system approach is self-validating; results from the complex HLM mixture should be explainable by the activities of the individual recombinant enzymes.
-
Procedure:
-
Incubate CBZ (at a range of concentrations, e.g., 10-500 µM) with HLMs or individual recombinant CYPs in a phosphate buffer (pH 7.4).
-
Initiate the reaction by adding an NADPH-regenerating system. NADPH is the essential cofactor for CYP450 activity.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the protein and transfer the supernatant for analysis.
-
-
Analysis: Quantify the formation of 2-OH-CBZ using a validated LC-MS/MS method (see Protocol 6.2.1).
-
Data Interpretation: Correlate the rate of 2-OH-CBZ formation in different HLM samples with the known activity of specific CYPs in those same samples (e.g., using probe substrates). Confirm findings with the activity of the individual recombinant enzymes. [5]
-
Objective: To characterize the conversion of 2-OH-CBZ to reactive metabolites and trap them.
-
System: Recombinant human CYP3A4, as it is the primary enzyme implicated in bioactivation. [7]3. Procedure:
-
Pre-incubate 2-OH-CBZ with the CYP3A4 enzyme system.
-
In parallel incubations, include a trapping agent such as glutathione (GSH) or N-acetylcysteine (NAC). These agents will react with any electrophilic species formed, creating stable adducts that can be detected.
-
Initiate the reaction with an NADPH-regenerating system and incubate at 37°C.
-
Quench the reaction and process the samples as described above.
-
-
Analysis: Use LC-MS/MS to monitor for the depletion of 2-OH-CBZ and the appearance of new peaks corresponding to the predicted mass of the GSH or NAC adducts of CBZ-IQ.
-
Data Interpretation: The appearance of trapped adducts only in the presence of an active enzyme system and the substrate (2-OH-CBZ) provides direct evidence of reactive metabolite formation. [7][8]
Bioanalytical Techniques for Metabolite Quantification
-
Objective: To accurately and sensitively quantify CBZ, 2-OH-CBZ, and other key metabolites in a biological matrix (e.g., plasma, microsomal incubate).
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Chromatography:
-
Column: A C8 or C18 reversed-phase column (e.g., Zorbax eclipse, Spherisorb ODS2). [13][14][15] * Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 2 mM formate buffer, pH 3). Chromatographic separation is critical as 2-OH-CBZ and 3-OH-CBZ are isomers and have identical mass, requiring separation before detection. [14][16]4. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Time-scheduled Selected Reaction Monitoring (SRM). This enhances sensitivity and specificity by monitoring for a specific precursor-to-product ion transition only during the time window when the analyte is expected to elute from the column.
-
SRM Transitions: For 2-OH-CBZ, the precursor ion is m/z 253. A characteristic product ion (e.g., m/z 210) is monitored. [16]5. Validation: The method must be validated for linearity, accuracy, precision, and matrix effects according to regulatory guidelines to ensure trustworthy data.
-
Workflow for In Vitro Metabolism Study
Caption: In vitro metabolism workflow.
Conclusion and Future Directions
This compound occupies a critical junction in the metabolic fate of its parent drug. It represents both a minor detoxification product and the essential precursor in a significant bioactivation pathway linked to severe idiosyncratic toxicity. The formation of 2-OH-CBZ by a host of CYP450 enzymes and its subsequent oxidation by CYP3A4 to a reactive iminoquinone is a key mechanistic hypothesis for carbamazepine-induced hypersensitivity.
Future research should focus on quantifying the precise contribution of this pathway to overall CBZ-induced toxicity in vivo. Further investigation into the genetic factors, such as polymorphisms in the various CYPs involved or in UGTs, that may predispose individuals to shunt a greater proportion of their CBZ dose down this hazardous pathway is essential for developing personalized medicine strategies to mitigate the risk of these severe adverse reactions.
References
- ClinPGx.
- Thorn, C. F., Whirl-Carrillo, M., Leeder, J. S., Tirona, R. G., Altman, R. B., & Klein, T. E. (2012). PharmGKB summary: carbamazepine pathway. Pharmacogenetics and genomics, 22(12), 906. [Link]
- Pearce, R. E., Lu, W., Wang, Y., Uetrecht, J. P., Correia, M. A., & Leeder, J. S. (2008). Pathways of carbamazepine bioactivation in vitro. III. The role of human cytochrome P450 enzymes in the formation of 2, 3-dihydroxycarbamazepine. Drug metabolism and disposition, 36(8), 1637-1649. [Link]
- Pearce, R. E., Uetrecht, J. P., & Leeder, J. S. (2005). Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. Drug Metabolism and Disposition, 33(12), 1819-1826. [Link]
- Pearce, R. E., Lu, W., Wang, Y., Uetrecht, J. P., Correia, M. A., & Leeder, J. S. (2008). Pathways of carbamazepine bioactivation in vitro. III. The role of human cytochrome P450 enzymes in the formation of 2,3-dihydroxycarbamazepine. Drug metabolism and disposition, 36(8), 1637-1649. [Link]
- Pearce, R. E., Vakkalagadda, G. R., & Leeder, J. S. (2002). Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2-and 3-hydroxylated metabolites. Drug metabolism and disposition, 30(11), 1170-1179. [Link]
- Al-Tannak, N. F., Lo, A. C., & Tai, D. W. (2016). Metabolism pathway of Carbamazepine with all previously identified metabolites and enzymes.
- Pearce, R. E., Vakkalagadda, G. R., & Leeder, J. S. (2002). Pathways of Carbamazepine Bioactivation in Vitro I. Characterization of Human Cytochromes P450 Responsible for the Formation of 2- and 3-Hydroxylated Metabolites.
- Chen, Y., Liu, L., He, J., Wang, Y., & Chen, Y. (2024). Scheme for the synthesis of this compound.
- Pearce, R. E., Uetrecht, J. P., & Leeder, J. S. (2005). Pathways of Carbamazepine Bioactivation In Vitro II. The Role of Human Cytochrome P450 Enzymes in the Formation of 2-Hydroxyiminostilbene.
- Pearce, R. E., Lu, W., Wang, Y., Uetrecht, J. P., Correia, M. A., & Leeder, J. S. (2008). Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine.
- Miao, X. S., & Metcalfe, C. D. (2003). Determination of carbamazepine and its five metabolites in aqueous samples using liquid chromatography− electrospray tandem mass spectrometry. Analytical chemistry, 75(15), 3731-3738. [Link]
- Argikar, S. V., & Remmel, R. P. (2009). N-Glucuronidation of Carbamazepine in Human Tissues Is Mediated by UGT2B7.
- Small Molecule Pathway Database. (n.d.).
- Esteves, S., D'Anciães, A., Fortuna, A., & Falcão, A. (2020). Metabolic pathways of carbamazepine (CBZ) and oxcarbazepine (OXC) to their active metabolites.
- Al-Za’abi, M. A., Nagale, D., & Al-Hadhrami, A. (2020). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of pharmaceutical analysis, 10(2), 101-115. [Link]
- Ethell, B. T., & Edeki, T. (2001). Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma.
- Patel, J. R., Suhagia, B. N., & Patel, M. M. (2010). Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations.
- Higuchi, Y., Yano, A., Takamura, N., Okazaki, O., & Uetrecht, J. P. (2019). The 2-hydroxyiminostilbene metabolite of carbamazepine or the supernatant from incubation of hepatocytes with carbamazepine activates inflammasomes: implications for carbamazepine-induced hypersensitivity reactions. Drug Metabolism and Disposition, 47(10), 1093-1096. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Kerr, B. M., Thummel, K. E., Levy, R. H., & Slattery, J. T. (1994). Dose-dependent metabolism of carbamazepine in humans. Clinical pharmacology and therapeutics, 56(6 Pt 1), 621-630. [Link]
- Lynn, R. K., Smith, R. G., Thompson, R. M., Deinzer, M. L., Griffin, D., & Gerber, N. (1978). Characterization of glucuronide metabolites of carbamazepine in human urine by gas chromatography and mass spectrometry. Drug metabolism and disposition, 6(4), 494-501. [Link]
- Mandrioli, R., Albani, F., Casamenti, G., Sabbioni, C., & Raggi, M. A. (2001). Simultaneous high-performance liquid chromatography determination of carbamazepine and five of its metabolites in plasma of epileptic patients.
- Maan, J. S., Duong, T. V., & Saadabadi, A. (2023). Carbamazepine Toxicity. In StatPearls.
- Life in the Fastlane. (2020). Carbamazepine toxicity. LITFL. [Link]
- Morselli, P. L. (1977). Clinical pharmacokinetics of carbamazepine. Clinical pharmacokinetics, 2(2), 115-136. [Link]
- Semantic Scholar. (n.d.). This compound. Semantic Scholar. [Link]
- Ghannoum, M., & Nolin, T. D. (2018). Carbamazepine Toxicity. Medscape. [Link]
- WikEM. (2021). Carbamazepine toxicity. WikEM. [Link]
- Wikipedia. (2023).
- Lv, X., Fan, X., & Wang, C. (2019). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Pharmaceutics, 11(10), 498. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Clinical pharmacokinetics of carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: carbamazepine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The 2-Hydroxyiminostilbene Metabolite of Carbamazepine or the Supernatant from Incubation of Hepatocytes with Carbamazepine Activates Inflammasomes: Implications for Carbamazepine-Induced Hypersensitivity Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glucuronidation - Wikipedia [en.wikipedia.org]
- 12. Characterization of glucuronide metabolites of carbamazepine in human urine by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
2-Hydroxycarbamazepine and Cytochrome P450 Induction: A Mechanistic and Methodological Evaluation
An In-Depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The induction of cytochrome P450 (CYP) enzymes is a critical mechanism underlying many clinically significant drug-drug interactions (DDIs), potentially leading to decreased therapeutic efficacy or increased toxicity. Within the family of dibenzazepine carboxamide antiepileptics, a clear distinction in CYP induction potential exists between the parent drug, carbamazepine, and the active metabolite of oxcarbazepine. This guide clarifies a common point of confusion: while 2-hydroxycarbamazepine is a metabolite of carbamazepine, the primary focus of induction studies for the second-generation drug, oxcarbazepine, is its major and pharmacologically active metabolite, 10,11-dihydro-10-hydroxy-carbamazepine (MHD) , also known as licarbazepine.
This document provides a detailed technical overview of the molecular mechanisms by which MHD induces CYP enzymes, focusing on CYP3A4 and CYP2B6. We present field-proven, step-by-step in vitro protocols for accurately assessing this induction potential using the industry-accepted gold standard of primary human hepatocytes. By elucidating the causality behind experimental design and data interpretation, this guide serves as an essential resource for drug development professionals tasked with characterizing the DDI profile of new chemical entities and contextualizing the relatively modest induction potential of MHD compared to its predecessor, carbamazepine.
Pharmacological Context: Unraveling the Metabolites
A precise understanding of the metabolic pathways of carbamazepine (CBZ) and oxcarbazepine (OXC) is fundamental to evaluating their respective DDI profiles. While structurally similar, their biotransformation routes and resulting metabolites have vastly different implications for CYP enzyme activity.
Oxcarbazepine (OXC): OXC is a prodrug that undergoes rapid and extensive reduction by cytosolic arylketone reductases in the liver to its pharmacologically active metabolite, MHD.[1][2] This single metabolite is responsible for the majority of the drug's therapeutic effect.[1][3] Unlike CBZ, OXC is minimally metabolized by CYP enzymes, a key design feature intended to reduce DDI potential.[2]
Carbamazepine (CBZ): In contrast, CBZ metabolism is more complex and heavily reliant on CYP enzymes. It is metabolized via multiple pathways, including the formation of the active carbamazepine-10,11-epoxide (catalyzed primarily by CYP3A4) and various hydroxylated metabolites, such as this compound and 3-hydroxycarbamazepine.[4][5][6] The formation of this compound involves multiple P450s, including CYP1A2, 2A6, 2B6, 2E1, and 3A4.[4] It is CBZ itself that is known to be a strong inducer of multiple CYP enzymes.[5][7][8]
The focus of this guide is the induction potential of MHD , the active metabolite of oxcarbazepine, as it represents the primary circulating entity responsible for potential interactions following oxcarbazepine administration.
Caption: Comparative metabolic pathways of Oxcarbazepine and Carbamazepine.
Molecular Mechanism of Induction: The Nuclear Receptor Pathway
The induction of CYP enzymes is a transcriptional event mediated primarily by ligand-activated nuclear receptors.[9][10] The principal receptors involved in the induction of drug-metabolizing enzymes are the Pregnane X Receptor (PXR, NR1I2) and the Constitutive Androstane Receptor (CAR, NR1I3).[11][12][13] These receptors function as xenobiotic sensors that, upon activation, increase the expression of genes involved in the metabolism and clearance of foreign compounds.[14]
The established mechanism proceeds as follows:
-
Ligand Binding: A perpetrator drug or its metabolite (e.g., MHD) enters the hepatocyte and binds to PXR or CAR in the cytoplasm.[14]
-
Nuclear Translocation: This binding event triggers a conformational change, causing the receptor to translocate into the nucleus.
-
Heterodimerization: Inside the nucleus, the activated receptor forms a heterodimer with the Retinoid X Receptor (RXR).[11]
-
DNA Binding & Transcription: The PXR/RXR or CAR/RXR complex binds to specific DNA sequences, known as xenobiotic response elements (XREs), located in the promoter regions of target genes.[15]
-
Gene Expression: This binding recruits coactivator proteins and initiates the transcription of target genes, leading to increased mRNA and, subsequently, higher levels of functional enzyme (e.g., CYP3A4, CYP2B6).[14]
Carbamazepine is a well-characterized strong activator of both PXR and CAR.[11] In contrast, studies have demonstrated that oxcarbazepine and MHD have a significantly lower induction potential.[16][17] This weaker interaction with nuclear receptors is the molecular basis for the reduced DDI profile of oxcarbazepine compared to carbamazepine.
Caption: The nuclear receptor-mediated pathway of CYP450 induction.
In Vitro Assessment: A Self-Validating Protocol
Regulatory agencies like the FDA and EMA require rigorous in vitro evaluation of the potential for new drugs to cause CYP induction.[18][19][20] The most accepted in vitro model for this purpose is cryopreserved or fresh primary human hepatocytes, as they contain the full complement of human-relevant receptors, enzymes, and cofactors necessary to accurately model the induction response.[10][21]
Comparative Induction Potential
In vitro studies consistently show that oxcarbazepine and MHD are weaker inducers than carbamazepine.
| Compound | Target Enzyme | Fold Induction (mRNA) | Relative Potency |
| Carbamazepine | CYP3A4 | 8.3 (range: 3.5-14.5)[16] | Strong |
| CYP2B6 | 14.8 (range: 3.1-29.1)[16] | Strong | |
| MHD | CYP3A4 | 2.7 (range: 0.8-5.7)[16] | Weak |
| CYP2B6 | 7.0 (range: 2.5-10.8)[16] | Moderate | |
| Oxcarbazepine | CYP3A4 | 3.5 (range: 1.2-7.4)[16] | Weak |
| CYP2B6 | 11.5 (range: 3.2-19.3)[16] | Moderate |
Data synthesized from studies using human hepatocytes.[16][17]
Workflow for In Vitro CYP Induction Assessment
The following protocol describes a robust, self-validating system for quantifying the induction potential of a test compound like MHD.
Caption: Standard experimental workflow for in vitro CYP induction studies.
Detailed Step-by-Step Methodology
1. Cell Culture and Plating:
-
Causality: The use of cryopreserved primary human hepatocytes from multiple donors (typically at least three) is critical to account for inter-individual variability in receptor expression and induction response. A collagen coating on culture plates is essential for proper cell attachment and maintenance of the hepatocyte phenotype.
-
Protocol:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer cells to pre-warmed plating medium.
-
Perform a cell count and viability assessment (e.g., Trypan Blue exclusion); viability should be >80%.
-
Seed cells onto collagen-coated plates (e.g., 48-well format) at a density that achieves a confluent monolayer.
-
Incubate at 37°C, 5% CO₂ for 4-6 hours to allow for attachment.
-
Replace plating medium with fresh culture medium (e.g., Williams' Medium E with supplements).
-
2. Compound Treatment:
-
Causality: A 72-hour treatment period with daily media changes is standard. This duration is sufficient to observe maximal induction of mRNA and enzyme protein. Including a positive control (e.g., Rifampicin for CYP3A4, Phenobarbital for CYP2B6) and a vehicle control (e.g., 0.1% DMSO) is mandatory for a self-validating experiment. The positive control confirms the cells are responsive, while the vehicle control provides the baseline for calculating fold-induction.
-
Protocol:
-
After a 24-48 hour stabilization period, prepare dosing solutions of the test article (MHD), positive controls, and vehicle control in culture medium. A typical concentration range for the test article spans from 0.1 to 100 µM.
-
Aspirate old medium from the cells and replace with the appropriate dosing solutions.
-
Return plates to the incubator.
-
Repeat the dosing procedure every 24 hours for a total of 72 hours.
-
3. Endpoint 1: mRNA Quantification (qRT-PCR):
-
Causality: Measuring mRNA levels is a direct and sensitive assessment of transcriptional activation.[22] It is less susceptible to confounding by direct enzyme inhibition from the test compound than activity assays.
-
Protocol:
-
After 72 hours, wash cells with phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well and harvest the lysate.
-
Extract total RNA using a validated commercial kit (e.g., RNeasy).
-
Assess RNA quantity and quality (e.g., NanoDrop, Bioanalyzer).
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative real-time PCR (qRT-PCR) using validated primers for target genes (CYP3A4, CYP2B6, CYP1A2) and a stable housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the fold-change in mRNA expression relative to the vehicle control using the ΔΔCt method.
-
4. Endpoint 2: Enzyme Activity Assay:
-
Causality: This functional assay confirms that the observed increase in mRNA translates to an increase in catalytically active protein. It provides the most clinically relevant data but must be interpreted cautiously if the test compound is also an inhibitor of the same enzyme.
-
Protocol:
-
After 72 hours, wash the cell monolayer with PBS.
-
Incubate the cells with a cocktail of specific probe substrates in fresh medium (e.g., Midazolam for CYP3A4, Bupropion for CYP2B6) for a defined period (e.g., 30-60 minutes).
-
Collect the supernatant (or cell lysate for some probes).
-
Stop the reaction (e.g., by adding acetonitrile).
-
Analyze the formation of the specific metabolite (e.g., 1'-hydroxymidazolam, hydroxybupropion) using a validated LC-MS/MS method.
-
Calculate the rate of metabolite formation and determine the fold-increase in activity relative to the vehicle control.
-
Clinical Relevance and Drug Development Implications
The in vitro data for MHD translates to a more favorable clinical DDI profile compared to carbamazepine.
-
MHD (from Oxcarbazepine/Eslicarbazepine Acetate): Classified as a weak inducer of CYP3A4 and a moderate inducer of CYP2B6.[23][24] This means it can increase the clearance of sensitive CYP3A4 substrates, such as hormonal contraceptives, potentially reducing their efficacy. Dose adjustments of co-administered drugs may be necessary.[23] It also displays some inhibitory effects, notably on CYP2C19.[23][25]
-
Carbamazepine: A strong inducer of CYP3A4 and CYP2B6, causing clinically significant DDIs that can lead to therapeutic failure of numerous co-administered drugs.[5][26][27] Its auto-induction of its own metabolism further complicates dosing.[16]
For drug development professionals, these findings underscore a key principle: minor structural modifications can drastically alter a drug's metabolic and DDI profile. The development of oxcarbazepine and eslicarbazepine acetate demonstrates a successful strategy to mitigate the problematic induction liability of a parent compound.[23] When evaluating a new chemical entity, an early assessment using the protocols described herein is essential to identify and manage potential DDI risks, informing clinical study design and ultimate labeling recommendations in accordance with FDA and EMA guidelines.[28][29]
References
- Hewitt, N. J., Lecluyse, E. L., & Ferguson, S. S. (n.d.).
- Chu, V., et al. (n.d.). Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical. Pharmaceutical Research.
- Gauthier, A. C., & Asconapé, J. (2017). Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures. Drugs & Aging, 34(9), 647–658*.
- FDA. (2013). Pharmacology Review(s)
- Gauthier, A. C., & Asconapé, J. (2017). Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures. PubMed.
- Chu, V., et al. (2009). Perspective In Vitro and in Vivo Induction of Cytochrome P450: A Survey of the Current Practices and Recommendations.
- Creative Bioarray. (n.d.). Cytochrome P450 Induction Assay.
- Spina, E., & Pisani, F. (2022). The effects of antiepileptic inducers in neuropsychopharmacology, a neglected issue. Part I: A summary of the current state for clinicians.
- Pearce, R. E., et al. (2005). Pathways of carbamazepine bioactivation in vitro: II.
- Pearce, R. E., Vakkalagadda, G. R., & Leeder, J. S. (2002). Pathways of carbamazepine bioactivation in vitro I.
- Wang, H., & LeCluyse, E. L. (2003). Role of CAR and PXR in Xenobiotic Sensing and Metabolism. PMC.
- Sigma-Aldrich. (n.d.). Cytochrome P450 Induction Assays. Sigma-Aldrich.
- Zhang, L., Zhang, Y.-D., & Huang, S.-M. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. PMC.
- Stopfer, P., Egnell, A.-C., & Noord, A. A. (2018). Comparison of EMA and FDA guidelines for drug interactions: An overview. Taylor & Francis Online.
- Flesch, G. (2004). Overview of the clinical pharmacokinetics of oxcarbazepine. PubMed.
- Pearce, R. E., et al. (2008). Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. PMC.
- Pearce, R. E., et al. (2005). (PDF) Pathways of Carbamazepine Bioactivation In Vitro II. The Role of Human Cytochrome P450 Enzymes in the Formation of 2-Hydroxyiminostilbene.
- Pustylnyak, V. O., & Lyakhovich, V. V. (2009).
- Hofmann, U., et al. (2021). Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential. PubMed Central.
- Wang, Y., et al. (2024). Applying Physiologically Based Pharmacokinetic Modeling to Interpret Carbamazepine's Nonlinear Pharmacokinetics and Its Induction Potential on Cytochrome P450 3A4 and Cytochrome P450 2C9 Enzymes. PMC.
- Funae, Y., et al. (2016).
- PharmGKB. (n.d.).
- ResearchGate. (2024). A Comparative Pharmacokinetic Study in Healthy Volunteers of the Effect of Carbamazepine and Oxcarbazepine on Cyp3a4. Request PDF.
- European Medicines Agency. (2012). Guideline on the investigation of drug interactions. European Medicines Agency.
- ResearchGate. (2024). Clinical Pharmacokinetics of Oxcarbazepine. Request PDF.
- FDA. (2024). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. FDA.
- European Medicines Agency. (2022). ICH M12 on drug interaction studies - Scientific guideline. European Medicines Agency.
- ResearchGate. (2024). Evaluation of cytochrome P450 inductions by anti-epileptic drug oxcarbazepine, 10-hydroxyoxcarbazepine, and carbamazepine using human hepatocytes and HepaRG cells.
- Omiecinski, C. J., Vanden Heuvel, J. P., & Perdew, G. H. (2011). Mechanisms of cytochrome P450 induction. PubMed.
- Gao, J., & Xie, W. (2010).
- Frechen, S., et al. (2023). Assessment of the CYP3A4 Induction Potential by Carbamazepine: Insights from Two Clinical DDI Studies and PBPK Modeling. PubMed.
- Chu, V., et al. (2009). In vitro and in vivo induction of cytochrome p450: a survey of the current practices and recommendations: a pharmaceutical research and manufacturers of america perspective. PubMed.
- Croom, D., & Orlichenko, L. (2023). Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond. PubMed Central.
- Kerr, B. M., et al. (1994).
- Clark, A. J., & Chow, E. C. Y. (2020). Targeting xenobiotic receptors PXR and CAR in human diseases. PMC.
- ResearchGate. (n.d.). Scheme for the synthesis of this compound.
- Hofmann, U., et al. (2021). Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug-Drug Interaction Potential: A Physiologically Based Pharmacokinetic Modeling Approach. PubMed.
Sources
- 1. Overview of the clinical pharmacokinetics of oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential: A Physiologically Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carbamazepine induces multiple cytochrome P450 subfamilies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug-Drug Interaction Potential: A Physiologically Based Pharmacokinetic Modeling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of CAR and PXR in Xenobiotic Sensing and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of cytochrome P450 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nuclear receptors CAR and PXR in the regulation of hepatic metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of cytochrome P450 inductions by anti-epileptic drug oxcarbazepine, 10-hydroxyoxcarbazepine, and carbamazepine using human hepatocytes and HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The effects of antiepileptic inducers in neuropsychopharmacology, a neglected issue. Part I: A summary of the current state for clinicians | Revista de Psiquiatría y Salud Mental (English Edition) [elsevier.es]
- 25. Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Applying Physiologically Based Pharmacokinetic Modeling to Interpret Carbamazepine’s Nonlinear Pharmacokinetics and Its Induction Potential on Cytochrome P450 3A4 and Cytochrome P450 2C9 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Assessment of the CYP3A4 Induction Potential by Carbamazepine: Insights from Two Clinical DDI Studies and PBPK Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Drug Interactions | Relevant Regulatory Guidance and Policy Documents | FDA [fda.gov]
- 29. ICH M12 on drug interaction studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
An In-depth Technical Guide to the In Vitro Formation of 2-Hydroxycarbamazepine
This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals investigating the in vitro formation of 2-hydroxycarbamazepine, a minor but potentially significant metabolite of the widely used anticonvulsant, carbamazepine. The methodologies and insights presented herein are designed to ensure robust, reproducible, and mechanistically informative experimental outcomes.
Introduction: The Significance of Aromatic Hydroxylation in Carbamazepine Metabolism
Carbamazepine (CBZ) undergoes extensive hepatic metabolism, with the primary pathway being epoxidation to the active metabolite carbamazepine-10,11-epoxide[1][2]. However, minor metabolic pathways, such as the aromatic hydroxylation leading to the formation of this compound (2-OH-CBZ) and 3-hydroxycarbamazepine, are of considerable interest. These hydroxylated metabolites can be precursors to reactive intermediates, and understanding their formation is crucial for a complete toxicological and drug-drug interaction profile of carbamazepine[3]. This guide will focus specifically on the in vitro systems and analytical methodologies required to accurately characterize the formation of this compound.
The Enzymatic Landscape: Cytochrome P450 Isoforms in this compound Formation
The formation of this compound from its parent compound is a Phase I metabolic reaction predominantly catalyzed by a consortium of cytochrome P450 (CYP) enzymes. Unlike the epoxidation pathway, which is largely attributed to CYP3A4 and CYP2C8, the aromatic hydroxylation of carbamazepine is more promiscuous[1][2]. Several CYP isoforms have been implicated in the formation of 2-OH-CBZ, with varying contributions. These include:
-
CYP3A4: A major contributor to overall drug metabolism, CYP3A4 is also involved in the 2-hydroxylation of carbamazepine.
-
CYP2B6: This isoform also plays a role in the hydroxylation of carbamazepine.
-
CYP1A2: Has been shown to contribute to the formation of 2-OH-CBZ.
-
CYP2A6: Another contributing enzyme to this metabolic pathway.
-
CYP2E1: This isoform has also been identified as a catalyst in this compound formation.
The multiplicity of enzymes involved underscores the importance of a systematic in vitro approach to delineate the contribution of each isoform. This is critical for predicting potential drug-drug interactions where co-administered drugs may inhibit or induce one or more of these CYP enzymes.
Experimental Systems for Studying this compound Formation
The choice of the in vitro system is paramount for obtaining physiologically relevant and interpretable data. The two most common and effective systems for this purpose are human liver microsomes (HLMs) and recombinant human CYP enzymes.
Human Liver Microsomes (HLMs): A Physiologically Relevant Model
HLMs are vesicles of the endoplasmic reticulum isolated from human liver tissue and are a rich source of Phase I drug-metabolizing enzymes, particularly CYPs.[4] They represent a "gold standard" in vitro tool for metabolic studies due to their comprehensive enzyme profile that reflects the hepatic environment.
The following diagram illustrates the typical workflow for assessing this compound formation using HLMs.
Caption: Workflow for this compound formation assay using HLMs.
-
Reagent Preparation:
-
Prepare a stock solution of carbamazepine (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.
-
Prepare a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Incubation:
-
In a microcentrifuge tube, combine potassium phosphate buffer (pH 7.4), HLMs (final concentration typically 0.2-1.0 mg/mL), and carbamazepine (at desired concentrations).
-
Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range for metabolite formation.
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding an equal volume of the ice-cold quenching solution.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
Recombinant Human CYP Enzymes: Unraveling Isoform-Specific Contributions
To dissect the specific roles of individual CYP isoforms in this compound formation, assays with recombinant enzymes are indispensable. These are typically produced in insect or bacterial expression systems and provide a clean background to study a single enzyme's activity.
The workflow for recombinant CYP assays is similar to that for HLMs, with the key difference being the use of a specific CYP isoform instead of a microsomal pool.
Caption: Workflow for this compound formation assay using recombinant CYPs.
-
Reagent Preparation:
-
Prepare a stock solution of carbamazepine.
-
Use commercially available recombinant human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2E1, CYP3A4) co-expressed with cytochrome P450 reductase.
-
Prepare an NADPH solution in buffer.
-
Prepare a quenching solution with an internal standard.
-
-
Incubation:
-
Combine buffer, the specific recombinant CYP isoform, and carbamazepine in a microcentrifuge tube.
-
Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate for a time optimized for each enzyme to ensure linearity.
-
-
Reaction Termination and Sample Processing:
-
Follow the same procedure as for HLM incubations.
-
Analytical Quantification: HPLC-MS/MS for Sensitive and Specific Detection
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the analytical method of choice for quantifying this compound in in vitro matrices due to its high sensitivity, specificity, and wide dynamic range.[5][6][7]
Key Parameters for HPLC-MS/MS Method Development
| Parameter | Recommended Setting/Approach | Rationale |
| Chromatographic Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm) | Provides good retention and separation of carbamazepine and its metabolites. |
| Mobile Phase | Gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) | Facilitates efficient separation and enhances ionization in the mass spectrometer. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Carbamazepine and its hydroxylated metabolites readily form protonated molecules [M+H]+. |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
Example MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Carbamazepine | 237.1 | 194.1 |
| This compound | 253.1 | 210.1 |
| Internal Standard (e.g., Carbamazepine-d10) | 247.1 | 204.1 |
Note: These are example transitions and should be optimized for the specific instrument used.
Data Analysis and Interpretation
The primary output of these experiments will be the rate of formation of this compound, typically expressed as pmol/min/mg microsomal protein for HLMs or pmol/min/pmol CYP for recombinant enzymes. By comparing the rates of formation across the different recombinant CYP isoforms, the relative contribution of each enzyme to the overall metabolism of carbamazepine to this compound can be determined.
Self-Validating Systems and Troubleshooting
To ensure the trustworthiness of the generated data, it is crucial to incorporate self-validating controls within the experimental design.
-
Negative Controls: Incubations without NADPH or with heat-inactivated enzymes should show no or negligible metabolite formation, confirming that the reaction is enzyme- and cofactor-dependent.
-
Positive Controls: Using a known substrate for each CYP isoform can confirm the catalytic activity of the recombinant enzymes.
-
Linearity: The formation of this compound should be linear with respect to both incubation time and protein/enzyme concentration within the ranges used in the assay.
Common issues in in vitro metabolism assays include substrate or metabolite instability, enzyme inhibition by the test compound or its metabolites, and analytical challenges.[8][9] Careful experimental design and the inclusion of appropriate controls can help to identify and mitigate these issues.
Conclusion
The in vitro investigation of this compound formation is a critical component in understanding the complete metabolic profile of carbamazepine. By employing a combination of human liver microsomes and a panel of recombinant CYP enzymes, researchers can gain a comprehensive understanding of the enzymatic basis for this metabolic pathway. The detailed protocols and analytical methodologies presented in this guide provide a robust framework for conducting these studies with high scientific rigor, ultimately contributing to a safer and more effective use of carbamazepine.
References
- Patsnap Synapse. (2025, May 27). What are common issues in in vitro ADME assays?
- Pienimäki, P., Laine, K., Isojärvi, J., & Vähäkangas, K. (1998). Microsomal metabolism of carbamazepine and oxcarbazepine in liver and placenta. Epilepsy Research, 30(1), 43-52.
- Pearce, R. E., Vakkalagadda, G. R., & Leeder, J. S. (2008). Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. Drug Metabolism and Disposition, 36(8), 1637-1649.
- Kerr, B. M., Thummel, K. E., Wurden, C. J., Klein, S. M., Kroetz, D. L., Gonzalez, F. J., & Levy, R. H. (1994). Human liver carbamazepine metabolism. Role of CYP3A4 and CYP2C8 in 10,11-epoxide formation. Biochemical Pharmacology, 47(11), 1969-1979.
- Pelkonen, O., Myllynen, P., Taavitsainen, P., Boobis, A. R., Watts, P., Lake, B. G., ... & Castell, J. V. (2001). Carbamazepine: a 'blind' assessment of CYP-associated metabolism and interactions in human liver-derived in vitro systems. Xenobiotica, 31(5), 321-343.
- U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro.
- Wissel, J. C., & Ufer, M. (2021). Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug-Drug Interaction Potential. Pharmaceutics, 13(10), 1637.
- Hsieh, Y. L., & Lin, C. C. (2022).
- Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes.
- Basava, V., & Appani, R. (2019). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Pharmaceutical Sciences and Research, 11(11), 3687-3693.
- Jain, R., & Singh, G. N. (2014). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of Pharmaceutical Analysis, 4(4), 227-238.
- Patel, J. R., & Nagappa, A. N. (2012). In vitro test methods for metabolite identification: A review. Journal of Applied Pharmaceutical Science, 2(10), 188-195.
- Niepel, M., Hafner, M., & Mills, C. E. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Current Protocols in Chemical Biology, 9(3), 153-170.
- Rodina, T. A., Appolonova, S. A., & Zherdev, V. P. (2018). Rapid HPLC-MS/MS Determination of Carbamazepine and Carbamazepine-10,11-Epoxide. Pharmaceutical Chemistry Journal, 52(5), 420-424.
- Miao, X. S., & Metcalfe, C. D. (2003). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography−Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 75(15), 3731-3738.
- Nicoli, S., Schappler, J., Guillarme, D., & Veuthey, J. L. (2010). Optimization and validation of bioanalytical SPE-HPLC method for the simultaneous determination of carbamazepine and its main metabolite. Talanta, 82(5), 1637-1644.
- Lu, P., & Li, A. P. (2007). CYP3A4-Mediated Carbamazepine (CBZ) Metabolism: Formation of a Covalent CBZ-CYP3A4 Adduct and Alteration of the Enzyme Kinetic Profile. Drug Metabolism and Disposition, 35(5), 817-824.
- Papsun, D. M., Kuntz, A. L., & Logan, B. K. (2019). Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting. Journal of Analytical Toxicology, 43(7), 521-529.
- Ferguson, S. S., & LeCluyse, E. L. (2006). Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical. The AAPS Journal, 8(1), E1-E10.
- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
Sources
- 1. Human liver carbamazepine metabolism. Role of CYP3A4 and CYP2C8 in 10,11-epoxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential: A Physiologically Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal metabolism of carbamazepine and oxcarbazepine in liver and placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dls.com [dls.com]
- 5. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide: 2-Hydroxycarbamazepine as a Biomarker of Carbamazepine Metabolism
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Carbamazepine (CBZ) is a cornerstone therapy for epilepsy and neuropathic pain, yet its clinical application is hampered by a narrow therapeutic index and significant interindividual variability in metabolism and response. This variability contributes to the risk of concentration-dependent adverse effects and severe idiosyncratic drug reactions (IDRs). While the primary metabolic route proceeds via epoxidation, minor pathways, particularly aromatic hydroxylation, are gaining prominence for their role in bioactivation. This guide focuses on 2-hydroxycarbamazepine (2-OH-CBZ), a minor but critical metabolite. We will explore its formation, its subsequent conversion into a reactive iminoquinone species, its utility as a biomarker for specific cytochrome P450 activity, and its potential to predict the risk of toxicity. This document provides a comprehensive overview of the underlying biochemistry, clinical implications, and detailed analytical methodologies for the quantification of 2-OH-CBZ, serving as a vital resource for professionals in pharmacology and drug development.
Introduction: The Carbamazepine Conundrum
Carbamazepine is a first-line anticonvulsant that has been in clinical use for decades.[1] Its efficacy is well-established, but its use is complicated by complex pharmacokinetics. CBZ induces its own metabolism, primarily through the upregulation of cytochrome P450 (CYP) enzymes like CYP3A4 and CYP2B6, leading to a half-life that decreases with chronic therapy.[2][3][4] This autoinduction, coupled with genetic polymorphisms in metabolizing enzymes, results in unpredictable plasma concentrations among patients, necessitating therapeutic drug monitoring (TDM).[5][6]
Beyond predictable, dose-related side effects, CBZ is associated with a risk of severe and potentially fatal IDRs, such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[7] While genetic markers like the HLA-B*1502 allele are strongly associated with CBZ-induced SJS/TEN in certain populations, the precise mechanism is believed to involve the formation of chemically reactive metabolites that can act as haptens, initiating an immune response.[6][8][9] Understanding the metabolic pathways that lead to these reactive species is paramount for developing safer therapeutic strategies and identifying at-risk patients. This guide focuses on the 2-hydroxylation pathway, a minor route with major implications for bioactivation and toxicity.
Section 1: The Metabolic Landscape of Carbamazepine
Carbamazepine is extensively metabolized in the liver, with less than 5% of the drug excreted unchanged.[2][3] The metabolic fate of CBZ is diverse, but it is dominated by one major pathway, complemented by several minor routes.
1.1 The Major Pathway: Epoxidation The principal metabolic transformation of CBZ is the conversion to carbamazepine-10,11-epoxide (CBZ-E).[3][10] This reaction is catalyzed predominantly by CYP3A4, with contributions from CYP2C8.[3][11] CBZ-E is not an inert byproduct; it is a pharmacologically active metabolite that possesses anticonvulsant properties equipotent to the parent drug.[5][12] CBZ-E is subsequently hydrolyzed by microsomal epoxide hydrolase (mEH) to the inactive carbamazepine-10,11-trans-dihydrodiol (CBZ-diol), which is then excreted.[5][13]
1.2 Minor Pathways: Aromatic Hydroxylation Constituting a smaller fraction of CBZ metabolism, aromatic ring hydroxylation leads to the formation of monohydroxylated metabolites, primarily this compound (2-OH-CBZ) and 3-hydroxycarbamazepine (3-OH-CBZ).[2][14] The formation of 3-OH-CBZ occurs at rates over 25 times higher than that of 2-OH-CBZ and is largely catalyzed by CYP2B6 and CYP3A4.[15] In contrast, the formation of 2-OH-CBZ is a more complex process involving multiple P450 enzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2E1, and CYP3A4.[15][] Although minor in terms of quantity, the 2-hydroxylation pathway is of significant toxicological interest due to its role as a precursor to reactive species.
Figure 1: Simplified overview of major and minor carbamazepine metabolic pathways.
Section 2: The this compound Pathway: A Focus on Bioactivation
The toxicological significance of 2-OH-CBZ stems not from the metabolite itself, but from its capacity to undergo further metabolic activation. This secondary metabolism creates a highly reactive electrophile capable of interacting with cellular macromolecules, a process implicated in the etiology of CBZ-induced IDRs.[17]
2.1 Formation of Carbamazepine Iminoquinone The conversion of 2-OH-CBZ to a potentially reactive species, carbamazepine iminoquinone (CBZ-IQ), is a critical bioactivation step.[18] This oxidative reaction is catalyzed almost exclusively by CYP3A4.[][18] The reaction is believed to proceed directly from 2-OH-CBZ to CBZ-IQ.[18][19] CBZ-IQ is an electrophilic "soft" electrophile that readily reacts with soft nucleophiles, such as the thiol groups in glutathione and cysteine residues on proteins.[20] This covalent binding to proteins can form neoantigens, which may be presented by the major histocompatibility complex (MHC) to T-cells, triggering an immune response that manifests as a hypersensitivity reaction.[3][21]
Figure 2: Bioactivation of carbamazepine via the 2-hydroxylation pathway.
Section 3: this compound as a Clinical and Research Biomarker
The measurement of 2-OH-CBZ in biological matrices can serve several important functions in both clinical and research settings.
-
Biomarker of Multi-Enzyme Activity: Since the formation of 2-OH-CBZ is catalyzed by a suite of CYP enzymes, its concentration can reflect the integrated activity of this metabolic pathway.[15] In research, this can be valuable for phenotyping studies to understand interindividual differences in metabolic capacity.
-
Indicator of Bioactivation Potential: The concentration of 2-OH-CBZ serves as a direct measure of the available substrate for the CYP3A4-mediated bioactivation to CBZ-IQ.[18] Therefore, individuals who produce higher levels of 2-OH-CBZ may be at a greater risk for forming reactive metabolites and, consequently, developing IDRs. Monitoring this metabolite could offer a more nuanced risk assessment than genotyping alone, as it reflects the functional consequence of both genetic and non-genetic factors on metabolic pathways.
-
Tool for Investigating Drug-Drug Interactions (DDIs): Co-administered drugs that inhibit or induce the CYPs responsible for 2-OH-CBZ formation (e.g., CYP3A4, CYP2B6) or its subsequent bioactivation (CYP3A4) would alter its plasma concentrations.[2][15] Quantifying 2-OH-CBZ can thus provide mechanistic insights into complex DDIs involving carbamazepine.
Section 4: Analytical Methodologies for Quantification
Accurate and precise quantification of 2-OH-CBZ in biological matrices like plasma or serum is essential for its use as a biomarker. While various methods exist, liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and specificity.[22]
4.1 Comparative Overview of Analytical Techniques
The choice of analytical method depends on the required sensitivity, throughput, and available instrumentation.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio of parent and fragment ions. |
| Sensitivity | Moderate (LOQ typically in the 0.05-0.1 µg/mL range).[23] | High to Very High (LOQ can be in the low ng/mL range).[23] |
| Specificity | Prone to interference from co-eluting matrix components or other metabolites. | Highly specific due to monitoring of specific precursor-product ion transitions. |
| Sample Volume | Typically requires >100 µL of plasma.[23] | Can be performed with smaller sample volumes (<100 µL). |
| Cost & Complexity | Lower instrument cost, simpler operation. | Higher instrument cost, requires specialized expertise. |
| Data synthesized from multiple sources.[23][24][25] |
4.2 Field-Proven Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a robust method for quantifying 2-OH-CBZ. The core principle is the isolation of the analyte from the complex biological matrix, followed by highly selective detection.
Step-by-Step Methodology:
-
Internal Standard Spiking:
-
Action: To a 100 µL aliquot of human plasma, add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of 2-OH-CBZ).
-
Causality: The IS is crucial for ensuring accuracy and precision. It accounts for variability during sample preparation (e.g., extraction losses) and instrument analysis (e.g., injection volume differences, ion suppression), as the analyte and IS are affected similarly.
-
-
Protein Precipitation:
-
Action: Add 300 µL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute.
-
Causality: Plasma proteins can interfere with chromatographic separation and ionize in the mass spectrometer, causing signal suppression. Acetonitrile is a water-miscible organic solvent that denatures and precipitates these proteins, effectively removing them from the solution.[26]
-
-
Centrifugation:
-
Action: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Causality: This step pellets the precipitated proteins, leaving the supernatant containing the analyte, IS, and smaller soluble matrix components.
-
-
Supernatant Transfer and Evaporation:
-
Action: Carefully transfer the supernatant to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Causality: Evaporation concentrates the analyte and allows for solvent exchange. Removing the high-organic extraction solvent is necessary before reconstituting in a mobile phase-compatible solution, which ensures good peak shape during chromatography.
-
-
Reconstitution:
-
Action: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Causality: Reconstituting in a weak solvent matching the initial chromatographic conditions ensures the analytes are focused at the head of the analytical column upon injection, leading to sharp, symmetrical peaks and optimal separation.
-
-
LC-MS/MS Analysis:
-
Action: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 reverse-phase column to separate 2-OH-CBZ from other metabolites and endogenous interferences based on polarity.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both 2-OH-CBZ and its IS using Multiple Reaction Monitoring (MRM).
-
Causality: The combination of chromatographic retention time and a unique MRM transition provides exceptional specificity, ensuring that the detected signal is unequivocally from the target analyte.[22]
-
Figure 3: Standard workflow for LC-MS/MS quantification of 2-OH-CBZ in plasma.
Conclusion
While this compound is a minor metabolite of carbamazepine, its role as a precursor to the reactive iminoquinone species positions it as a crucial biomarker in the study of this drug's metabolism and toxicity. Its quantification provides a window into the activity of multiple CYP enzymes and, more importantly, offers a direct measure of the substrate load for a key bioactivation pathway linked to idiosyncratic adverse reactions. As pharmacology moves towards more personalized approaches, the integration of metabolite biomarkers like 2-OH-CBZ, alongside pharmacogenomic data, will be essential for optimizing therapy and enhancing the safety of venerable drugs like carbamazepine. The robust analytical methods now available make the clinical and research application of this biomarker more feasible than ever, promising a deeper understanding of carbamazepine's complex pharmacology.
References
- Title: Carbamazepine Metabolism P
- Title: Carbamazepine P
- Title: PharmGKB summary: carbamazepine p
- Title: Association of carbamazepine major metabolism and transport pathway gene polymorphisms and pharmacokinetics in p
- Title: Pharmacogenetic potential biomarkers for carbamazepine adverse drug reactions and clinical response. [Link]
- Title: Carbamazepine - Wikipedia. [Link]
- Title: Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. [Link]
- Title: Pathways of carbamazepine bioactivation in vitro I.
- Title: The influence of CYP2C8*3 on carbamazepine serum concentration in epileptic pediatric p
- Title: Pharmacogenetic potential biomarkers for carbamazepine adverse drug reactions and clinical response. [Link]
- Title: Pharmacogenetics of Carbamazepine and Valproate: Focus on Polymorphisms of Drug Metabolizing Enzymes and Transporters. [Link]
- Title: Scheme for the synthesis of this compound. [Link]
- Title: Pathways of carbamazepine bioactivation in vitro: II.
- Title: this compound | C15H12N2O2 | CID 129274 - PubChem. [Link]
- Title: Carbamazepine-Mediated Adverse Drug Reactions: CBZ-10,11-epoxide but Not Carbamazepine Induces the Alteration of Peptides Presented by HLA-B∗15:02. [Link]
- Title: Changes in gene expression induced by carbamazepine and phenytoin: testing the danger hypothesis. [Link]
- Title: Carbamazepine-Mediated Adverse Drug Reactions: CBZ-10,11-epoxide but Not Carbamazepine Induces the Alteration of Peptides Presented by HLA-B∗15:02. [Link]
- Title: Carbamazepine | C15H12N2O | CID 2554 - PubChem. [Link]
- Title: Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential. [Link]
- Title: Carbamazepine - St
- Title: The 2-Hydroxyiminostilbene Metabolite of Carbamazepine or the Supernatant from Incubation of Hepatocytes with Carbamazepine Activates Inflammasomes: Implications for Carbamazepine-Induced Hypersensitivity Reactions. [Link]
- Title: Quantitative bioanalytical and analytical method development of dibenzazepine deriv
- Title: Sample preparation in analysis of pharmaceuticals. [Link]
- Title: A Systematic Review of Population Pharmacokinetics of Carbamazepine. [Link]
- Title: A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. [Link]
- Title: Determination of Antiepileptics in Biological Samples—A Review. [Link]
- Title: (PDF) Pathways of Carbamazepine Bioactivation In Vitro II.
Sources
- 1. Carbamazepine - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. PharmGKB summary: carbamazepine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Association of carbamazepine major metabolism and transport pathway gene polymorphisms and pharmacokinetics in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacogenetic potential biomarkers for carbamazepine adverse drug reactions and clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carbamazepine-Mediated Adverse Drug Reactions: CBZ-10,11-epoxide but Not Carbamazepine Induces the Alteration of Peptides Presented by HLA-B∗15:02 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbamazepine-Mediated Adverse Drug Reactions: CBZ-10,11-epoxide but Not Carbamazepine Induces the Alteration of Peptides Presented by HLA-B∗15:02 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential: A Physiologically Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SMPDB [smpdb.ca]
- 15. Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Changes in gene expression induced by carbamazepine and phenytoin: testing the danger hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The 2-Hydroxyiminostilbene Metabolite of Carbamazepine or the Supernatant from Incubation of Hepatocytes with Carbamazepine Activates Inflammasomes: Implications for Carbamazepine-Induced Hypersensitivity Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of Antiepileptics in Biological Samples—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. jchemrev.com [jchemrev.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Pharmacological Activity of 2-Hydroxycarbamazepine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the pharmacological activity of 2-Hydroxycarbamazepine, a principal active metabolite of both the first-generation antiepileptic drug carbamazepine and the second-generation drug oxcarbazepine. Often referred to as 10,11-dihydro-10-hydroxycarbamazepine or the monohydroxy derivative (MHD) of oxcarbazepine, this molecule is not merely a metabolic byproduct but the primary mediator of the therapeutic anticonvulsant effects of its parent prodrug, oxcarbazepine. This document delineates its metabolic generation, primary mechanism of action via voltage-gated sodium channel modulation, and its broader pharmacological profile. We will explore its interactions with specific ion channel isoforms, potential off-target activities, and the preclinical and analytical methodologies essential for its characterization. This guide is structured to provide both foundational knowledge and detailed, actionable protocols for its study in a research and development setting.
Introduction and Metabolic Origins
This compound holds a unique position in pharmacology as a key active metabolite of two widely used anticonvulsant drugs. Its pharmacological profile is intrinsically linked to its metabolic generation.
Formation from Carbamazepine
Carbamazepine undergoes extensive hepatic metabolism primarily through the cytochrome P450 (CYP) system. The formation of this compound is a minor pathway compared to the production of carbamazepine-10,11-epoxide[1]. However, it is a significant route for generating a metabolite that can be further bioactivated. Multiple CYP isoforms, including CYP1A2, CYP2A6, CYP2B6, CYP2E1, and CYP3A4, are involved in the 2-hydroxylation of carbamazepine[2]. This metabolic pathway is of particular interest due to the subsequent bioactivation of this compound.
Formation from Oxcarbazepine
In contrast to carbamazepine, oxcarbazepine functions as a prodrug, with its pharmacological activity almost entirely dependent on its rapid and extensive conversion to this compound (as the racemate, licarbazepine)[1]. This metabolic reduction is efficiently catalyzed by cytosolic reductases, such as aldo-keto reductases, in the liver[1]. This conversion is a key differentiator in the pharmacokinetic profiles of carbamazepine and oxcarbazepine, with the latter exhibiting less complex metabolism and fewer drug-drug interactions. Following oral administration of oxcarbazepine, this compound is the predominant circulating active species.
Further Metabolism and Bioactivation
This compound is further metabolized primarily through glucuronidation, facilitating its renal excretion[1]. A minor portion is oxidized to the inactive 10,11-dihydroxy derivative[1].
Of critical importance, particularly in the context of carbamazepine metabolism, is the bioactivation of this compound. CYP3A4 can oxidize this compound to a reactive iminoquinone species[3]. This bioactivation pathway is hypothesized to play a role in the idiosyncratic hypersensitivity reactions associated with carbamazepine therapy through the formation of protein adducts.
Primary Pharmacological Activity: Modulation of Voltage-Gated Sodium Channels
The hallmark of this compound's pharmacological activity is its potent and state-dependent inhibition of voltage-gated sodium channels (VGSCs). This mechanism is central to its anticonvulsant effects. By binding to VGSCs, this compound stabilizes the inactivated state of the channel, thereby limiting the sustained, high-frequency neuronal firing that characterizes epileptic seizures.
State-Dependent Binding
Like many anticonvulsants, this compound exhibits a strong preference for the inactivated state of VGSCs over the resting state. This state-dependent binding is crucial for its therapeutic window, allowing it to selectively target hyperactive neurons involved in seizure activity while having a lesser effect on normal neuronal firing. This is demonstrated by a hyperpolarizing shift in the voltage-dependence of steady-state inactivation in the presence of the compound.
Isoform Selectivity
The human genome encodes several isoforms of VGSCs (Nav1.1-Nav1.9), which exhibit distinct tissue distribution and biophysical properties. While many sodium channel-blocking antiepileptics show limited isoform selectivity, subtle differences can influence their therapeutic and adverse effect profiles.
Studies on the active metabolite of eslicarbazepine acetate, S-licarbazepine (the S-enantiomer of this compound), have shown potent inhibitory effects on the cardiac sodium channel isoform, Nav1.5[4][5]. This interaction is characterized by the inhibition of both transient and persistent sodium currents, a hyperpolarizing shift in the voltage-dependence of fast inactivation, and a slowing of the recovery from channel inactivation[4][5]. These effects on Nav1.5 may explain the PR interval prolongation observed in some patients.
While comprehensive data across all neuronal isoforms for this compound is still emerging, its parent compounds are known to interact with several neuronal isoforms, including Nav1.1, Nav1.2, Nav1.3, Nav1.6, and Nav1.7.
| Parameter | S-Licarbazepine on Nav1.5 | Reference |
| Effect | Inhibition of transient and persistent current | [4][5] |
| Hyperpolarizing shift in fast inactivation | [4][5] | |
| Slowed recovery from inactivation | [4][5] |
Preclinical Anticonvulsant Activity
The anticonvulsant properties of this compound have been demonstrated in various preclinical models of epilepsy. These models are crucial for characterizing the efficacy and potential clinical applications of antiepileptic drugs.
Maximal Electroshock (MES) Test
The maximal electroshock (MES) test in rodents is a widely used preclinical model for generalized tonic-clonic seizures. It assesses a compound's ability to prevent the spread of seizures. This compound has shown efficacy in this model, indicating its potential utility in treating generalized seizures.
Potential Off-Target Activities and Toxicology
While the primary therapeutic effects of this compound are mediated by sodium channel blockade, a comprehensive pharmacological assessment requires an investigation of its potential off-target effects.
Interactions with Other Ion Channels
There is some evidence to suggest that the broader class of dibenzazepine anticonvulsants may interact with other ion channels, including voltage-gated calcium and potassium channels. However, specific data for this compound is less clear and often extrapolated from studies on carbamazepine. Further investigation is needed to delineate the specific off-target ion channel profile of this compound.
Bioactivation and Hypersensitivity
As previously mentioned, the CYP3A4-mediated oxidation of this compound to a reactive iminoquinone metabolite is a significant toxicological consideration, particularly in the context of carbamazepine therapy[3]. This reactive metabolite can form covalent adducts with proteins, potentially triggering an immune response and leading to severe cutaneous adverse reactions in susceptible individuals.
Experimental Protocols
This section provides detailed methodologies for the preclinical and analytical evaluation of this compound.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
Objective: To characterize the inhibitory effects of this compound on specific voltage-gated sodium channel isoforms expressed in a heterologous system.
Materials:
-
HEK-293 cells stably expressing the human Nav1.x isoform of interest.
-
Patch clamp rig (amplifier, digitizer, microscope).
-
Borosilicate glass capillaries for pipette fabrication.
-
Cell culture reagents.
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Intracellular solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
This compound stock solution (in DMSO).
Procedure:
-
Culture HEK-293 cells expressing the target Nav1.x isoform to 50-70% confluency.
-
Prepare a dilution series of this compound in the extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the intracellular solution.
-
Establish a whole-cell patch clamp configuration on a single, isolated cell.
-
Record baseline sodium currents using a voltage protocol designed to assess tonic block, use-dependent block, and voltage-dependence of inactivation.
-
Perfuse the cell with the various concentrations of this compound and record the effects on the sodium current.
-
Analyze the data to determine IC₅₀ values, and shifts in the voltage-dependence of activation and inactivation.
Data Analysis:
-
IC₅₀ values are calculated by fitting the concentration-response data to the Hill equation.
-
Voltage-dependence of activation and inactivation curves are fitted with a Boltzmann function to determine the half-maximal voltage (V₁/₂) and slope factor.
In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test in Mice
Objective: To assess the in vivo anticonvulsant efficacy of this compound against generalized tonic-clonic seizures.
Materials:
-
Male CF-1 mice (20-25 g).
-
Electroconvulsive shock apparatus with corneal electrodes.
-
0.5% Tetracaine hydrochloride solution.
-
0.9% Saline solution.
-
This compound formulation for oral or intraperitoneal administration.
-
Vehicle control.
Procedure:
-
Acclimatize mice to the laboratory environment.
-
Administer this compound or vehicle to groups of mice at various doses.
-
At the time of predicted peak effect, apply a drop of tetracaine to the corneas for local anesthesia, followed by a drop of saline.
-
Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
Data Analysis:
-
Calculate the percentage of mice protected at each dose.
-
Determine the median effective dose (ED₅₀) using probit analysis.
Analytical Quantification: HPLC-UV
Objective: To quantify the concentration of this compound in biological matrices (e.g., plasma).
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column.
-
Acetonitrile, methanol, and water (HPLC grade).
-
Phosphate buffer.
-
Internal standard (e.g., another structurally related compound not present in the sample).
-
Plasma samples.
Procedure:
-
Sample Preparation:
-
To a plasma sample, add the internal standard.
-
Perform protein precipitation with acetonitrile or methanol.
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the C18 column.
-
Elute the analytes using an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and phosphate buffer).
-
Detect the analytes by UV absorbance at an appropriate wavelength (e.g., 210-285 nm).
-
-
Quantification:
-
Generate a calibration curve using known concentrations of this compound.
-
Determine the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualization of Key Pathways and Workflows
Metabolic Pathways
Caption: Metabolic pathways of this compound.
Experimental Workflow: In Vitro Patch Clamp
Caption: Workflow for in vitro patch clamp analysis.
Conclusion
This compound is a pharmacologically active molecule that is central to the therapeutic efficacy of oxcarbazepine and a significant metabolite of carbamazepine. Its primary mechanism of action, the state-dependent blockade of voltage-gated sodium channels, is well-established as a key strategy for the control of epileptic seizures. A thorough understanding of its metabolic pathways, isoform selectivity, and potential for bioactivation is critical for the rational development of new antiepileptic drugs and for optimizing the clinical use of its parent compounds. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this important therapeutic agent.
References
- Inhibitory Effect of Eslicarbazepine Acetate and S-Licarbazepine on Nav1.5 Channels. PMC. [Link]
- Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations.
- Inhibitory effect of eslicarbazepine acetate and S-licarbazepine on Nav1.5 channels. bioRxiv. [Link]
- Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. PubMed. [Link]
- A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. Avicenna Journal of Medical Biochemistry. [Link]
- Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed. [Link]
- Seizure, Maximal Electroshock, Mouse. Pharmacology Discovery Services. [Link]
- Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine.
- Maximal Electroshock Seizure Model. Melior Discovery. [Link]
- Pathways of carbamazepine bioactivation in vitro. III. The role of human cytochrome P450 enzymes in the formation of 2,3-dihydroxycarbamazepine. PubMed. [Link]
- Maximal Electroshock Seizure (MES) Test (mouse, rat).
- Pathways of carbamazepine bioactivation in vitro I.
- Measurement of 10,11-dihydro-10-hydroxy-carbamazepine in serum and plasma by high-performance liquid chrom
- Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma. PMC. [Link]
- (PDF) Development and validation of an HPLC method for the determination of carbamazepine in human plasma.
- In Vitro & In Vivo Electrophysiology Studies.
- Non-Targeted Screening and Identification of the Transformation Pathway of Carbamazepine in the Saemangeum Watershed, Republic of Korea. PubMed Central. [Link]
- SLOW-AND-FAST-INACTIVATION-OF-VOLTAGE-GATED-SODIUM-CHANNELS-BY-ESLICARBAZEPINE--CARBAMAZEPINE--OXCARBAZEPINE-AND-LACOSAMIDE. American Epilepsy Society. [Link]
- Design, synthesis, and in vitro evaluation of a carbamazepine derivative with antitumor potential in a model of Acute Lymphoblastic Leukemia. PLOS One. [Link]
- Design, synthesis, and in vitro evaluation of a carbamazepine derivative with antitumor potential in a model of Acute Lymphoblastic Leukemia. PMC. [Link]
- This compound. PubChem. [Link]
- What can in vivo electrophysiology in animal models tell us about mechanisms of anaesthesia?. PubMed. [Link]
- Investigating neural correlates of behavior through in vivo electrophysiology. PMC. [Link]
- The hERG potassium channel and hERG screening for drug-induced torsades de pointes. PubMed. [Link]
- hERG channels in the heart explained. YouTube. [Link]
- New Insights into Ion Channels: Predicting hERG-Drug Interactions. PMC. [Link]
- The hERG potassium channel and hERG screening for drug-induced torsades de pointes.
- Translational toxicology and rescue strategies of the hERG channel dysfunction: biochemical and molecular mechanistic aspects.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory Effect of Eslicarbazepine Acetate and S-Licarbazepine on Nav1.5 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
An In-Depth Technical Guide to 2-Hydroxycarbamazepine and its Drug-Drug Interaction Potential
Abstract
This technical guide provides a comprehensive examination of 2-hydroxycarbamazepine, a primary metabolite of the widely prescribed anticonvulsant and mood stabilizer, carbamazepine. While carbamazepine's metabolic pathways and drug-drug interaction (DDI) profile are well-characterized, its metabolites, including this compound, represent a critical and often overlooked aspect of its clinical pharmacology. This document delves into the enzymatic pathways governing the formation and subsequent metabolism of this compound, with a particular focus on its potential to act as both a victim and a perpetrator in drug-drug interactions. We will explore the mechanistic basis for these interactions, rooted in the involvement of cytochrome P450 (CYP) enzymes, and provide detailed, field-proven in vitro experimental protocols for the rigorous assessment of this metabolite's DDI risk. This guide is intended for researchers, scientists, and drug development professionals dedicated to a deeper, more nuanced understanding of drug metabolism and safety.
Introduction: The Clinical Significance of a Minor Metabolite
Carbamazepine is a cornerstone therapeutic agent for epilepsy, neuropathic pain, and bipolar disorder.[1] Its clinical efficacy is, however, complicated by a narrow therapeutic index and a propensity for significant drug-drug interactions, primarily due to its role as a potent inducer of various drug-metabolizing enzymes.[2][3] While the focus of DDI studies has traditionally been on the parent drug, regulatory agencies increasingly emphasize the importance of evaluating the DDI potential of major metabolites.[4]
This compound is a product of the aromatic hydroxylation of carbamazepine, a pathway considered minor compared to the primary route of epoxidation.[5][6] However, its significance lies not in its concentration, but in its subsequent metabolic activation. This guide will illuminate the critical role of this compound in the overall safety profile of carbamazepine, providing the technical foundation for its investigation in drug development.
The Metabolic Journey of this compound
The biotransformation of carbamazepine is a complex process involving multiple enzymatic pathways. The formation of this compound, while secondary to the production of carbamazepine-10,11-epoxide, is a crucial branch of this metabolic tree.[5][6]
Formation of this compound
The hydroxylation of carbamazepine at the 2-position is catalyzed by a consortium of cytochrome P450 enzymes. In vitro studies utilizing human liver microsomes and recombinant P450s have identified contributions from multiple isoforms, including CYP1A2, CYP2A6, CYP2B6, CYP2E1, and CYP3A4.[7] This multi-enzyme involvement suggests that the formation of this compound is relatively robust and less susceptible to inhibition by a single perpetrator drug. However, potent inhibitors of multiple CYP enzymes could potentially reduce its formation.
Subsequent Metabolism and Bioactivation
The clinical relevance of this compound is largely defined by its subsequent metabolic fate. The secondary oxidation of this compound is predominantly catalyzed by CYP3A4.[8] This reaction leads to the formation of a highly reactive iminoquinone species, carbamazepine-iminoquinone (CBZ-IQ).[8][9]
The generation of this reactive metabolite is a pivotal event, as it can covalently bind to cellular macromolecules, including proteins, a mechanism implicated in the idiosyncratic toxicity associated with carbamazepine.[8] This bioactivation pathway positions this compound as a potential perpetrator of mechanism-based inhibition of CYP3A4, as well as a source of reactive intermediates that could interact with co-administered drugs.
Figure 1: Metabolic pathway of carbamazepine to this compound and its subsequent bioactivation.
Drug-Drug Interaction Profile of this compound
The DDI potential of this compound can be considered from two perspectives: as a victim of interactions that alter its own pharmacokinetics, and as a perpetrator that influences the disposition of other drugs.
This compound as a Victim
Given that multiple CYP enzymes contribute to the formation of this compound, a clinically significant DDI is most likely to occur with potent, broad-spectrum CYP inhibitors. Conversely, strong inducers of the involved CYPs could increase its formation.
The subsequent metabolism of this compound to the reactive iminoquinone is heavily reliant on CYP3A4.[8] Therefore, co-administration of strong CYP3A4 inhibitors, such as ketoconazole or ritonavir, could theoretically decrease the formation of this reactive species, potentially mitigating associated risks. Conversely, potent CYP3A4 inducers, like rifampin, might enhance its formation.
| Interacting Drug Class | Specific Examples | Potential Effect on this compound |
| CYP3A4 Inhibitors | Ketoconazole, Itraconazole, Ritonavir, Clarithromycin | Decreased formation of the reactive iminoquinone metabolite. |
| CYP2B6 Inhibitors | Ticlopidine, Clopidogrel | Potential for decreased formation of this compound. |
| CYP3A4 Inducers | Rifampin, St. John's Wort | Increased formation of the reactive iminoquinone metabolite. |
| CYP2B6 Inducers | Phenobarbital, Rifampin | Potential for increased formation of this compound. |
Table 1: Potential Drug-Drug Interactions with this compound as the Victim
This compound as a Perpetrator
The primary mechanism by which this compound is likely to act as a perpetrator of DDIs is through the formation of its reactive iminoquinone metabolite. This electrophilic species can covalently bind to and inactivate CYP3A4, leading to mechanism-based inhibition. This could result in elevated concentrations of co-administered drugs that are substrates of CYP3A4.
While direct evidence for this compound as a competitive inhibitor or an inducer of CYP enzymes is limited in the public domain, its structural similarity to carbamazepine, a known potent inducer of CYP3A4 and other enzymes, warrants consideration.[2][3] However, a study on 10-hydroxyoxcarbazepine, a metabolite of the structurally related drug oxcarbazepine, showed lower induction potential compared to the parent drug.[10] This suggests that the hydroxylated metabolites of carbamazepine may also possess a reduced capacity for enzyme induction. Rigorous in vitro evaluation is therefore essential to definitively characterize its perpetrator potential.
In Vitro Experimental Protocols for DDI Assessment
A thorough in vitro investigation is critical to understanding and predicting the clinical DDI risk associated with this compound. The following protocols are designed to provide a robust framework for this assessment.
Cytochrome P450 Inhibition Assay (Direct and Time-Dependent)
This assay determines the potential of this compound to directly inhibit CYP enzymes and to cause time-dependent inhibition, which may indicate mechanism-based inactivation.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound by serial dilution.
-
Prepare human liver microsomes (HLMs) at the desired protein concentration in incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare a panel of CYP probe substrates and their corresponding positive control inhibitors.
-
Prepare an NADPH-regenerating system.
-
-
Direct Inhibition (IC50 Determination):
-
Pre-incubate HLMs with a range of this compound concentrations (and positive controls) for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the reaction by adding the specific CYP probe substrate.
-
Allow the reaction to proceed for a predetermined linear time.
-
Terminate the reaction by adding a suitable stop solution (e.g., ice-cold acetonitrile).
-
Analyze the formation of the substrate-specific metabolite using a validated LC-MS/MS method.[11][12]
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.
-
-
Time-Dependent Inhibition (IC50 Shift Assay):
-
Perform two sets of incubations in parallel.
-
Set 1 (Without NADPH): Pre-incubate HLMs with a range of this compound concentrations for an extended period (e.g., 30 minutes) at 37°C without the NADPH-regenerating system.
-
Set 2 (With NADPH): Pre-incubate HLMs with a range of this compound concentrations for the same extended period with the NADPH-regenerating system.
-
Following the pre-incubation, add the specific CYP probe substrate to both sets and initiate the reaction (for Set 1, add NADPH at this stage).
-
Terminate and analyze as described for direct inhibition.
-
A significant leftward shift in the IC50 curve from the incubation with NADPH compared to without indicates time-dependent inhibition.
-
Figure 2: Experimental workflow for in vitro CYP inhibition assays.
Cytochrome P450 Induction Assay
This assay evaluates the potential of this compound to induce the expression of key CYP enzymes.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture fresh or cryopreserved human hepatocytes in a suitable format (e.g., collagen-coated plates).
-
Allow the cells to form a confluent monolayer.
-
-
Treatment:
-
Treat the hepatocytes with a range of concentrations of this compound, a vehicle control, and positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, and rifampin for CYP3A4) for 48-72 hours.
-
Refresh the media with the respective treatments every 24 hours.
-
-
Endpoint Analysis (mRNA and/or Activity):
-
mRNA Analysis:
-
Lyse the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4), normalized to a housekeeping gene.
-
-
Enzyme Activity Analysis:
-
Incubate the treated hepatocytes with a cocktail of CYP-specific probe substrates.
-
Analyze the formation of metabolites by LC-MS/MS.
-
-
-
Data Analysis:
-
Calculate the fold induction of mRNA expression or enzyme activity relative to the vehicle control.
-
Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction effect) values.
-
Conclusion and Future Directions
This compound, though a minor metabolite of carbamazepine, holds significant toxicological and pharmacological importance due to its bioactivation to a reactive iminoquinone. This guide has provided a detailed overview of its metabolic pathways and a framework for assessing its drug-drug interaction potential. The provided in vitro protocols offer a robust starting point for researchers and drug developers to generate critical data for safety assessment.
Future research should focus on obtaining more definitive data on the direct inhibitory and inductive effects of this compound on a full panel of CYP enzymes. Furthermore, the role of drug transporters in the disposition of this compound remains an area for further investigation. A comprehensive understanding of these aspects will ultimately contribute to the safer and more effective use of carbamazepine in the clinic.
References
- Pearce, R. E., Vakkalagadda, G. R., & Leeder, J. S. (2002). Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites. Drug Metabolism and Disposition, 30(11), 1170-1179. [Link]
- Pearce, R. E., Uetrecht, J. P., & Leeder, J. S. (2005). Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. Drug Metabolism and Disposition, 33(12), 1819-1826. [Link]
- Thorn, C. F., Whirl-Carrillo, M., Leeder, J. S., Tirona, R. G., Altman, R. B., & Klein, T. E. (2012). PharmGKB summary: carbamazepine pathway. Pharmacogenetics and genomics, 22(12), 907.
- ClinPGx. (n.d.). Carbamazepine Pathway, Pharmacokinetics.
- LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.
- Pearce, R. E., Lu, W., Wang, Y., Uetrecht, J. P., Correia, M. A., & Leeder, J. S. (2008). Pathways of carbamazepine bioactivation in vitro. III. The role of human cytochrome P450 enzymes in the formation of 2,3-dihydroxycarbamazepine. Drug metabolism and disposition, 36(8), 1637-1649. [Link]
- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
- LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.
- LifeNet Health LifeSciences. (n.d.). CYP Induction Assay.
- Evotec. (n.d.). Cytochrome P450 Induction.
- Creative Bioarray. (n.d.). CYP Inhibition Assay.
- Labcorp. (n.d.). Advances in Enzyme Induction: Clinical Relevance & Protocols.
- ResearchGate. (n.d.). Pathways of Carbamazepine Bioactivation In Vitro II. The Role of Human Cytochrome P450 Enzymes in the Formation of 2-Hydroxyiminostilbene.
- BioIVT. (n.d.). In Vitro CYP (Cytochrome P450) Induction Studies.
- Yin, X., Cicali, B., Rodriguez-Vera, L., Lukacova, V., & Schmidt, S. (2024). Applying Physiologically Based Pharmacokinetic Modeling to Interpret Carbamazepine's Nonlinear Pharmacokinetics and Its Induction Potential on Cytochrome P450 3A4 and Cytochrome P450 2C9 Enzymes. Pharmaceutics, 16(6), 754. [Link]
- Charles River Laboratories. (n.d.). Drug-drug Interaction Studies for Regulatory Submission.
- ResearchGate. (n.d.). Scheme for the synthesis of this compound.
- Theis, D., Mauri, A., Atzpodien, E. A., & Schlobohm, I. (2021). Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential. Pharmaceutics, 13(11), 1849. [Link]
- ResearchGate. (n.d.). Proposed scheme for the formation of reactive metabolites from carbamazepine in humans.
- Spina, E., & Perucca, E. (2002). Clinically significant pharmacokinetic drug interactions with carbamazepine. An update. Clinical pharmacokinetics, 41(11), 809-837. [Link]
- Datar, P. A. (2015). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of pharmaceutical analysis, 5(4), 213-222. [Link]
- Pravalika, P., & Sunitha, G. (2023). A Review of Analytical Methods on Carbamazepine an Antiepileptic Drug. International Journal of Current Science Research and Review, 6(10), 6784-6787. [Link]
- Spina, E., Pisani, F., & Perucca, E. (1996). Clinically significant pharmacokinetic drug interactions with carbamazepine. An update. Clinical pharmacokinetics, 31(3), 198-214. [Link]
- Pearce, R. E., Lu, W., Wang, Y., Uetrecht, J. P., Correia, M. A., & Leeder, J. S. (2008). Pathways of Carbamazepine Bioactivation in Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. Drug Metabolism and Disposition, 36(8), 1637-1649. [Link]
- Jefferson, J. W. (2002). Beware cytochrome P450 inducers: Prescribing tips to prevent drug-drug interactions.
- FDA. (n.d.). FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems.
- Dahlqvist, R., Andersson, T., Bertilsson, L., Björkman, L., & Sjöqvist, F. (1997). Carbamazepine treatment induces the CYP3A4 catalysed sulphoxidation of omeprazole, but has no or less effect on hydroxylation via CYP2C19. British journal of clinical pharmacology, 44(2), 145-149. [Link]
- Med Ed 101. (2019, November 20).
- Mowafy, H. A., & Alanazi, F. K. (2012). Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma. Saudi Pharmaceutical Journal, 20(1), 29-34. [Link]
- ResearchGate. (n.d.). Carbamazepine: Interactions with other drugs.
- Patilea, C., et al. (2016). Evaluation of cytochrome P450 inductions by anti-epileptic drug oxcarbazepine, 10-hydroxyoxcarbazepine, and carbamazepine using human hepatocytes and HepaRG cells. Xenobiotica, 46(7), 624-632. [Link]
- Drugs.com. (n.d.). Carbamazepine Interactions Checker.
- IJNRD. (2024, August 8). Novel Analytical Method Development and Validation of Carbamazepine Bulk drug and Pharmaceutical Dosage Form: Review. [Link]
- ResearchGate. (n.d.). Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations.
Sources
- 1. Clinically significant pharmacokinetic drug interactions with carbamazepine. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beware cytochrome P450 inducers: Prescribing tips to prevent drug-drug interactions | MDedge [mdedge.com]
- 3. meded101.com [meded101.com]
- 4. bioivt.com [bioivt.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of cytochrome P450 inductions by anti-epileptic drug oxcarbazepine, 10-hydroxyoxcarbazepine, and carbamazepine using human hepatocytes and HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Analysis of 2-Hydroxycarbamazepine: A Technical Guide for Drug Development Professionals
Introduction: The Enduring Legacy of Carbamazepine and the Quest to Understand its Metabolism
Carbamazepine (CBZ), a dibenzazepine derivative first synthesized by Swiss chemist Walter Schindler in 1953, has remained a cornerstone in the treatment of epilepsy, trigeminal neuralgia, and bipolar disorder for decades.[1] Its journey from a potential antidepressant to a frontline neurological therapeutic is a testament to its efficacy.[1] However, the clinical use of carbamazepine is nuanced, complicated by a narrow therapeutic window, the potential for significant drug-drug interactions, and the occurrence of idiosyncratic adverse reactions.[2] Central to managing these complexities is a thorough understanding of its biotransformation.
Carbamazepine is extensively metabolized in the liver, with the formation of numerous metabolites, some of which are pharmacologically active or potentially toxic.[1][2] While the major metabolic route is the conversion to carbamazepine-10,11-epoxide, a stable and active metabolite, other pathways, including aromatic hydroxylation, play a crucial role in the overall disposition and safety profile of the drug.[1][2]
This technical guide focuses on a key, albeit quantitatively minor, metabolite: 2-hydroxycarbamazepine. We will delve into the historical context of its discovery, the intricate enzymatic pathways leading to its formation, its clinical significance as a precursor to a reactive iminoquinone species, and detailed, field-proven methodologies for its robust analysis. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this important facet of carbamazepine's metabolism.
The Metabolic Journey of Carbamazepine: Unveiling the Hydroxylated Metabolites
The biotransformation of carbamazepine is a complex process involving multiple enzymatic systems, primarily the cytochrome P450 (CYP) superfamily of enzymes. The initial focus of metabolism studies was on the prominent epoxide-diol pathway. However, early research in the 1970s and 1980s began to shed light on the diversity of carbamazepine's metabolic fate.
Seminal work by Goenechea and Hecke-Seibicke in 1972, utilizing thin-layer chromatography, provided early evidence of multiple carbamazepine metabolites in patient urine.[3][4] A landmark 1982 study by Lertratanangkoon and Horning meticulously characterized thirty-two different metabolites of carbamazepine from human urine using a combination of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). This comprehensive investigation was instrumental in identifying various hydroxylated forms of the drug, including this compound, and laid the groundwork for our current understanding of these minor, yet significant, metabolic pathways.
The Enzymatic Machinery: Cytochrome P450 Isoforms in Action
The formation of this compound from the parent carbamazepine molecule is a phase I metabolic reaction, specifically an aromatic hydroxylation. In vitro studies utilizing human liver microsomes (HLMs) have been pivotal in identifying the specific CYP isoforms responsible for this transformation.
While multiple CYPs can contribute, research indicates that CYP2E1, CYP1A2, CYP2A6, CYP2B6, and CYP3A4 are all capable of catalyzing the 2-hydroxylation of carbamazepine. This redundancy in enzymatic pathways highlights the robustness of this metabolic route.
Below is a diagram illustrating the metabolic pathway from carbamazepine to this compound and its subsequent bioactivation.
Caption: Metabolic activation of carbamazepine to this compound and the reactive iminoquinone.
Clinical Significance: The Link to Idiosyncratic Drug Reactions
While this compound itself is not considered a major contributor to the anticonvulsant effects of its parent drug, its clinical significance lies in its role as a precursor to a potentially toxic species. Further oxidation of this compound can lead to the formation of carbamazepine iminoquinone (CBZ-IQ).
CBZ-IQ is a reactive electrophile that can covalently bind to cellular macromolecules, including proteins. This bioactivation pathway is implicated in the pathogenesis of carbamazepine-induced idiosyncratic drug reactions, such as hypersensitivity syndrome and liver injury. The formation of protein adducts can trigger an immune response, leading to the clinical manifestations of these adverse events. Therefore, understanding the factors that influence the formation of this compound and its subsequent oxidation is of paramount importance in predicting and mitigating the risk of these serious side effects.
Experimental Protocols: A Practical Guide to Studying this compound
The following section provides detailed, step-by-step protocols for the in vitro investigation of this compound formation and its quantification in biological matrices. These protocols are designed to be self-validating and are based on established methodologies in the field.
Protocol 1: In Vitro Metabolism of Carbamazepine in Human Liver Microsomes
This protocol details the procedure for incubating carbamazepine with pooled human liver microsomes to study the formation of this compound.
Objective: To determine the in vitro formation of this compound from carbamazepine by human liver microsomal enzymes.
Materials:
-
Carbamazepine
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
Microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of carbamazepine in a suitable solvent (e.g., DMSO or methanol).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled human liver microsomes on ice immediately before use.
-
-
Incubation:
-
In a microcentrifuge tube, add the following in order:
-
Potassium phosphate buffer (to make up the final volume)
-
Human liver microsomes (final concentration typically 0.5-1 mg/mL)
-
Carbamazepine solution (from stock, final concentration to be tested, e.g., 10 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes) with gentle agitation. The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the sample vigorously to precipitate the microsomal proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis by LC-MS/MS.
-
Caption: Workflow for the in vitro metabolism of carbamazepine using human liver microsomes.
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a robust method for the extraction and quantification of this compound from plasma samples using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To accurately and precisely quantify the concentration of this compound in human plasma.
Materials:
-
Plasma samples
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode)
-
Methanol
-
Acetonitrile
-
Formic acid
-
Water (HPLC grade)
-
Internal standard (e.g., isotopically labeled this compound)
-
SPE manifold
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add the internal standard solution.
-
Vortex briefly to mix.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).
-
Internal Standard: Monitor the corresponding transition for the internal standard.
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Workflow for the quantification of this compound in plasma by SPE-LC-MS/MS.
Quantitative Data Summary
The following table summarizes typical parameters for the LC-MS/MS analysis of this compound. It is important to note that these values may require optimization for specific instrumentation and laboratory conditions.
| Parameter | Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [To be optimized for specific instrument] |
| Product Ion (m/z) | [To be optimized for specific instrument] |
| Collision Energy (eV) | [To be optimized for specific instrument] |
Conclusion: The Importance of a Metabolite-Centric Approach in Drug Development
The story of this compound underscores a critical principle in modern drug development: a comprehensive understanding of a drug's metabolic fate is indispensable for ensuring its safety and efficacy. While often considered a "minor" metabolite, the biotransformation of carbamazepine to its 2-hydroxy derivative and subsequent bioactivation to a reactive iminoquinone has significant implications for idiosyncratic drug toxicity.
The methodologies outlined in this guide provide a robust framework for researchers to investigate this and other metabolic pathways. By employing these techniques, scientists can gain valuable insights into the factors that govern metabolite formation, identify patient populations at higher risk for adverse events, and ultimately contribute to the safer and more effective use of essential medicines like carbamazepine. As the field of drug metabolism continues to evolve, a continued focus on the characterization and quantification of all metabolites, regardless of their quantitative prominence, will be crucial for advancing personalized medicine and improving patient outcomes.
References
- Lertratanangkoon, K., & Horning, M. G. (1982). Metabolism of carbamazepine. Drug metabolism and disposition, 10(1), 1–10. [Link]
- Goenechea, S., & Hecke-Seibicke, E. (1972). Beitrag zum Stoffwechsel von Carbamazepin. Zeitschrift für klinische Chemie und klinische Biochemie, 10(3), 112-113. [Link]
- Strakos, C. (2021). A Brief Review on Carbamazepine – History, Pharmacological Properties and Environmental Impact. Iris Journal of Biochemistry and Biotechnology, 1(4). [Link]
- Ghaffari, F., & Soltani, S. (2013). A quick review of carbamazepine pharmacokinetics in epilepsy from 1953 to 2012. Journal of research in medical sciences : the official journal of Isfahan University of Medical Sciences, 18(11), 1005–1009. [Link]
- Miao, X. S., & Metcalfe, C. D. (2003). Determination of carbamazepine and its five metabolites in aqueous samples using liquid chromatography−electrospray tandem mass spectrometry. Analytical chemistry, 75(15), 3731–3738. [Link]
- Hartley, R., Lucock, M., Forsythe, W. I., & Smithells, R. W. (1987). Solid-Phase Extraction of Carbamazepine and Two Major Metabolites from Plasma for Analysis by HPLC.
- Chelberg, R. D., Gunawan, S., & Treiman, D. M. (1988). Simultaneous high-performance liquid chromatographic determination of carbamazepine and its principal metabolites in human plasma and urine. Therapeutic drug monitoring, 10(2), 188–193. [Link]
- LGC Group. (n.d.).
- Thorn, C. F., Whirl-Carrillo, M., Leeder, J. S., Tirona, R. G., & Klein, T. E. (2012). PharmGKB summary: carbamazepine pathway. Pharmacogenetics and genomics, 22(12), 906–910. [Link]
- Kerr, B. M., Thummel, K. E., Wurden, C. J., & Levy, R. H. (1994). Human liver carbamazepine metabolism. Role of CYP3A4 and CYP2C8 in 10,11-epoxide formation. Biochemical pharmacology, 47(11), 1969–1979. [Link]
- Pearce, R. E., Vakkalagadda, G. R., & Leeder, J. S. (2002). Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites. Drug metabolism and disposition: the biological fate of chemicals, 30(11), 1170–1179. [Link]
- Brodie, M. J., Forrest, G., & Rapeport, W. G. (1983). Carbamazepine 10, 11 epoxide concentrations in epileptics on carbamazepine alone and in combination with other anticonvulsants. British journal of clinical pharmacology, 16(6), 747–749. [Link]
- Kitteringham, N. R., Davis, C., Howard, N., Pirmohamed, M., & Park, B. K. (1996). The role of covalent binding in the hepatotoxicity of carbamazepine. The Journal of pharmacology and experimental therapeutics, 278(2), 1018–1027. [Link]
Sources
An In-Depth Technical Guide on the Initial Studies of 2-Hydroxycarbamazepine's Biological Effects
Introduction
2-Hydroxycarbamazepine is a significant metabolite of the widely used anticonvulsant and mood-stabilizing drug, carbamazepine.[1] While not as extensively studied for its direct therapeutic effects as its parent compound or other metabolites like carbamazepine-10,11-epoxide, this compound holds a critical position in the metabolic pathway of carbamazepine, particularly concerning the drug's bioactivation and potential for idiosyncratic drug reactions.[2][3][4] This technical guide provides a comprehensive overview of the initial studies into the biological effects of this compound, focusing on its metabolic fate, the generation of reactive intermediates, and the toxicological implications for researchers, scientists, and drug development professionals.
Metabolic Formation of this compound
Carbamazepine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[5][6] The formation of this compound is a minor metabolic pathway compared to the production of 3-hydroxycarbamazepine and carbamazepine-10,11-epoxide.[7] In vitro studies using human liver microsomes (HLMs) have demonstrated that multiple P450 isoforms contribute to the 2-hydroxylation of carbamazepine, including CYP1A2, CYP2A6, CYP2B6, CYP2E1, and CYP3A4.[7] Among these, CYP2E1 appears to make the most significant contribution to the intrinsic clearance for this compound formation.[7]
The conversion of carbamazepine to its 2-hydroxy metabolite is a critical first step in a bioactivation pathway that has been linked to carbamazepine-induced hypersensitivity reactions.[2][8]
Bioactivation and the Formation of Reactive Metabolites
The primary biological significance of this compound, as highlighted in initial studies, lies in its role as a precursor to a reactive iminoquinone metabolite.[2][4][8] This bioactivation pathway is of considerable interest in understanding the mechanisms behind carbamazepine-induced idiosyncratic toxicities.
The Pathway to a Reactive Iminoquinone
-
Step 1: Oxidation to 2-Hydroxyiminostilbene: this compound is further metabolized, primarily by CYP3A4, to form 2-hydroxyiminostilbene.[8] Studies with cDNA-expressed enzymes have shown that CYP3A4 is the preferential catalyst for this reaction, with a rate more than 10 times that of other capable enzymes like CYP1A1, CYP2C19, and CYP3A7.[8]
-
Step 2: Formation of Carbamazepine Iminoquinone (CBZ-IQ): 2-Hydroxyiminostilbene is then oxidized to a highly reactive iminoquinone species.[4] This iminoquinone is an electrophile capable of reacting with cellular nucleophiles, such as glutathione and N-acetylcysteine.[4][8]
Toxicological Implications
The formation of the reactive iminoquinone from this compound is a key event in the proposed mechanism of carbamazepine-induced hypersensitivity reactions.[2][8] These reactions are thought to be immune-mediated and initiated by the covalent binding of reactive metabolites to cellular proteins, forming neoantigens that can trigger an immune response.[2][9]
Furthermore, the generation of reactive oxygen species (ROS) has been investigated. One study found that 3-hydroxycarbamazepine generated more ROS than this compound, which in turn produced more than the parent carbamazepine compound.[3] This suggests that while this compound is part of a bioactivation pathway, its direct contribution to oxidative stress may be less pronounced than that of its isomer.
A downstream metabolite of this compound, 2-hydroxyiminostilbene, has been shown to activate inflammasomes in vitro.[10] This activation may be a crucial step in the initiation of the immune response leading to hypersensitivity reactions.[10]
Quantitative Data on Metabolism
The following table summarizes the kinetic parameters for the formation of 2- and 3-hydroxycarbamazepine in human liver microsomes.
| Metabolite | Apparent Km (μM) | Apparent Vmax (pmol/mg protein/min) |
| This compound | ~1640 | ~5.71 |
| 3-Hydroxycarbamazepine | ~217 | ~46.9 |
| Data from in vitro studies with human liver microsomes.[7] |
As the data indicates, the formation of 3-hydroxycarbamazepine is a much more efficient process in human liver microsomes than the formation of this compound.[7]
Experimental Protocols
In Vitro Metabolism of this compound Using Human Liver Microsomes
This protocol is a synthesized representation based on methodologies described in the literature for studying the metabolism of carbamazepine and its metabolites.[7][8]
Objective: To determine the kinetics of this compound metabolism by human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, pre-incubate a mixture of HLMs (final concentration, e.g., 0.1-0.5 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.
-
Add varying concentrations of this compound to the pre-incubated HLM mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for the formation of metabolites (e.g., 2-hydroxyiminostilbene) using a validated LC-MS/MS method.
-
Calculate the rate of metabolite formation and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Knowledge Gaps and Future Directions
The existing body of research on this compound is predominantly focused on its role as a metabolic intermediate in the bioactivation of carbamazepine. There is a significant lack of data on the direct biological and pharmacological effects of this compound itself. Future research should aim to address the following:
-
Direct Pharmacological Activity: Investigating the effects of this compound on neuronal ion channels (e.g., sodium, potassium, calcium channels), neurotransmitter receptors, and transporters to determine if it possesses any intrinsic anticonvulsant or other neurotropic properties.
-
In Vivo Studies: Conducting in vivo studies in animal models to assess the pharmacokinetic profile of this compound when administered directly, and to evaluate its potential physiological and behavioral effects.
-
Comparative Studies: Performing head-to-head comparative studies of the biological effects of various carbamazepine metabolites, including this compound, 3-hydroxycarbamazepine, and carbamazepine-10,11-epoxide, to better understand their individual contributions to the overall therapeutic and toxicological profile of carbamazepine.
Conclusion
Initial studies on this compound have established its identity as a metabolite of carbamazepine and, more importantly, as a key player in a metabolic pathway leading to the formation of reactive intermediates. This bioactivation process is strongly implicated in the pathogenesis of carbamazepine-induced hypersensitivity reactions. While the toxicological relevance of this compound is increasingly understood, its direct biological effects remain largely unexplored. This technical guide has synthesized the foundational knowledge on this compound, highlighting the critical role of its metabolism in drug safety and underscoring the need for further research to fully elucidate its pharmacological profile.
References
- Pearce, R. E., Vakkalagadda, G. R., & Leeder, J. S. (2008). Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. Drug Metabolism and Disposition, 36(7), 1277-1288. [Link]
- Naisbitt, D. J., Ogese, M. O., & Park, B. K. (2019). The 2-Hydroxyiminostilbene Metabolite of Carbamazepine or the Supernatant from Incubation of Hepatocytes with Carbamazepine Activates Inflammasomes: Implications for Carbamazepine-Induced Hypersensitivity Reactions. Drug Metabolism and Disposition, 47(10), 1093-1096. [Link]
- Ju, C., & Uetrecht, J. P. (1998). Peroxidase-mediated bioactivation of hydroxylated metabolites of carbamazepine and phenytoin. Drug Metabolism and Disposition, 26(10), 967-972. [Link]
- Pearce, R. E., Vakkalagadda, G. R., & Leeder, J. S. (2008). Pathways of carbamazepine bioactivation in vitro. III. The role of human cytochrome P450 enzymes in the formation of 2,3-dihydroxycarbamazepine. Drug Metabolism and Disposition, 36(7), 1277-1288. [Link]
- ResearchGate. (n.d.). Scheme for the synthesis of this compound. [Link]
- Ju, C., & Uetrecht, J. P. (1999). Detection of 2-hydroxyiminostilbene in the Urine of Patients Taking Carbamazepine and Its Oxidation to a Reactive Iminoquinone Intermediate. Drug Metabolism and Disposition, 27(10), 1143-1147. [Link]
- Tomson, T., & Johannessen, S. I. (2000). Carbamazepine in comparative trials. Neurology, 54(11 Suppl 5), S13-S20. [Link]
- PubChem. (n.d.). This compound. [Link]
- Pearce, R. E., Vakkalagadda, G. R., & Leeder, J. S. (2005). Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. Drug Metabolism and Disposition, 33(11), 1757-1765. [Link]
- Yip, V. L. (2016). Carbamazepine Hypersensitivity: Linking Metabolism to the Immune Response. University of Liverpool. [Link]
- Buttner, R. (2020). Pharm 101: Carbamazepine. LITFL. [Link]
- Álvarez-Gómez, C., Fonseca-Benítez, A. V., & Guevara-Pulido, J. (2025). Design, synthesis, and in vitro evaluation of a carbamazepine derivative with antitumor potential in a model of Acute Lymphoblastic Leukemia. PLOS ONE, 20(4), e0319415. [Link]
- Semantic Scholar. (n.d.). Pharmacokinetic Data of Carbamazepine and Its Major Metabolites in Man. [Link]
- Pearce, R. E., Vakkalagadda, G. R., & Leeder, J. S. (2002). Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites. Drug Metabolism and Disposition, 30(11), 1170-1179. [Link]
- Wu, Y., Farrell, J., Pirmohamed, M., Park, B. K., & Naisbitt, D. J. (2006). Activation of T cells by carbamazepine and carbamazepine metabolites. Journal of Allergy and Clinical Immunology, 118(1), 233-241. [Link]
- Pirmohamed, M., Naisbitt, D. J., Dunne, J., & Park, B. K. (1996). Carbamazepine-hypersensitivity: assessment of clinical and in vitro chemical cross-reactivity with phenytoin and oxcarbazepine. British Journal of Clinical Pharmacology, 42(4), 525-528. [Link]
- Yip, V. L. (2016). Carbamazepine Hypersensitivity: Linking Metabolism to the Immune Response. The University of Liverpool Repository. [Link]
- May, T. W., & Rambeck, B. (1995). Comparative pharmacokinetics of the newer antiepileptic drugs. Clinical Pharmacokinetics, 29(4), 241-260. [Link]
- Pirmohamed, M., Graham, A., Tingle, M. D., Kitteringham, N. R., & Park, B. K. (1992). An investigation of the formation of cytotoxic, protein-reactive and stable metabolites from carbamazepine in vitro. Biochemical Pharmacology, 43(8), 1715-1722. [Link]
- Lason, W., & Zych, F. (2003). [Effects of antiepileptic drugs on immune system]. Przeglad Lekarski, 60(7), 441-445. [Link]
- Macphee, G. J., Butler, E., & Brodie, M. J. (1989). A double-blind comparison of conventional and controlled-release carbamazepine in healthy subjects. British Journal of Clinical Pharmacology, 27(4), 441-447. [Link]
- Kenneback, G., Bergfeldt, L., Vallin, H., Tomson, T., & Edhag, O. (1991). Electrophysiologic effects and clinical hazards of carbamazepine treatment for neurologic disorders in patients with abnormalities of the cardiac conduction system. American Heart Journal, 121(5), 1421-1429. [Link]
- Almeida, L. M., Soares-da-Silva, P., & Caramona, M. M. (2000). Neurotoxic/neuroprotective profile of carbamazepine, oxcarbazepine and two new putative antiepileptic drugs, BIA 2-093 and BIA 2-024. European Journal of Pharmacology, 406(1), 17-25. [Link]
- Ishida, M., Shimosaka, S., & Tatsuoka, Y. (2002). Carbamazepine prevents breakdown of neurotransmitter release induced by hyperactivation of ryanodine receptor. Brain Research, 948(1-2), 116-126. [Link]
- Kerr, B. M., Thummel, K. E., Wurden, C. J., & Levy, R. H. (1994). Human liver carbamazepine metabolism. Role of CYP3A4 and CYP2C8 in 10,11-epoxide formation. Biochemical Pharmacology, 47(11), 1969-1979. [Link]
- Kim, J., Lee, S., Kim, S., & Choi, K. (2022). In Vitro Toxicity Screening of Fifty Complex Mixtures in HepG2 Cells. Toxics, 10(11), 666. [Link]
- Heinemann, U., & Schuber, P. (1987). Electrophysiological and neurochemical investigations on the action of carbamazepine on the rat hippocampus. Naunyn-Schmiedeberg's Archives of Pharmacology, 335(1), 57-63. [Link]
- CAS Common Chemistry. (n.d.). This compound. [Link]
- Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0060651). [Link]
- PubChemLite. (n.d.). This compound (C15H12N2O2). [Link]
- Soares-da-Silva, P., Almeida, L., & Caramona, M. M. (2001). Metabolism of Two New Antiepileptic Drugs and Their Principal Metabolites S(+)- And R(-)-10,11-dihydro-10-hydroxy Carbamazepine. Epilepsia, 42(Suppl 3), 51. [Link]
- Kuo, C. C., & Lu, L. (1997). Carbamazepine inhibition of neuronal Na+ currents: quantitative distinction from phenytoin and possible therapeutic implications. Molecular Pharmacology, 51(6), 1077-1083. [Link]
- Contin, M., Balboni, M., & Callegari, E. (2005). Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma.
- West, P. J., & Saunders, C. (2021). Carbamazepine Reduces Sharp Wave-Ripple Complexes and Exerts Synapse-Specific Inhibition of Neurotransmission in Ex Vivo Hippocampal Slices. International Journal of Molecular Sciences, 22(16), 8863. [Link]
- Zhang, X., Boyert, N., Mitro, M., Tang, X., Bowers, K., & McShane, A. J. (2020). Development and Validation of a Free Carbamazepine Assay on an Automated Chemistry Analyzer. JALM, 5(2), 357-362. [Link]
- Mohammad, A., et al. (2022). Process design and modeling to achieve high yield and optimum purity for continuous synthesis of carbamazepine. Reaction Chemistry & Engineering, 7(1), 134-146. [Link]
Sources
- 1. This compound | C15H12N2O2 | CID 129274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxidase-mediated bioactivation of hydroxylated metabolites of carbamazepine and phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of 2-hydroxyiminostilbene in the urine of patients taking carbamazepine and its oxidation to a reactive iminoquinone intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. litfl.com [litfl.com]
- 7. Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbamazepine Hypersensitivity: Linking Metabolism to the Immune Response | Semantic Scholar [semanticscholar.org]
- 10. The 2-Hydroxyiminostilbene Metabolite of Carbamazepine or the Supernatant from Incubation of Hepatocytes with Carbamazepine Activates Inflammasomes: Implications for Carbamazepine-Induced Hypersensitivity Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
exploring the enzymatic pathways of 2-Hydroxycarbamazepine
An In-Depth Technical Guide to the Enzymatic Pathways of 2-Hydroxycarbamazepine
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the enzymatic pathways involved in the metabolism of this compound (2-OHCBZ), a significant metabolite of the widely prescribed anticonvulsant drug, carbamazepine (CBZ). Designed for researchers, scientists, and drug development professionals, this document delves into the core biochemical transformations, the enzymes responsible, and the experimental methodologies required to elucidate these complex processes. Our narrative is built on the pillars of technical accuracy, field-proven insights, and authoritative scientific grounding to provide a self-validating resource for the scientific community.
Introduction: The Metabolic Significance of Carbamazepine
Carbamazepine is a cornerstone therapy for epilepsy and neuropathic pain.[1] Its clinical efficacy is, however, complicated by a complex metabolic profile and a narrow therapeutic index. The biotransformation of CBZ is extensive, with less than 2% of the parent drug excreted unchanged.[2] The metabolic landscape is dominated by oxidative pathways facilitated by the cytochrome P450 (CYP) superfamily of enzymes, leading to the formation of numerous metabolites.[] Understanding these pathways is paramount for predicting drug-drug interactions (DDIs), inter-individual variability in patient response, and the mechanisms underlying idiosyncratic adverse drug reactions, such as hypersensitivity.[4]
Among its various metabolites, this compound (2-OHCBZ) is of particular interest. While considered a minor metabolite in terms of quantity compared to 3-hydroxycarbamazepine or the active carbamazepine-10,11-epoxide, the subsequent metabolism of 2-OHCBZ represents a critical bioactivation pathway, leading to the formation of potentially reactive and toxic intermediates.[4][5] This guide will dissect the enzymatic machinery responsible for both the formation and the subsequent, consequential bioactivation of 2-OHCBZ.
The Genesis of this compound: A Multi-Enzyme Effort
The initial step in this specific metabolic cascade is the aromatic hydroxylation of the parent carbamazepine molecule at the 2-position. This is not the work of a single enzyme but rather a collaborative effort involving multiple CYP isoforms.
Key Cytochrome P450 Isoforms
In vitro studies utilizing human liver microsomes (HLMs) and recombinant human CYP enzymes have identified several key players in the formation of 2-OHCBZ. While CYP3A4 is a major enzyme in overall CBZ metabolism (primarily forming the 10,11-epoxide), the 2-hydroxylation pathway involves a broader cast of enzymes.[2][4] Research indicates that at least five P450s make significant contributions to the formation of 2-OHCBZ.[5] These include:
-
CYP2E1: Makes the greatest single contribution to the intrinsic clearance (Clint) for 2-OHCBZ formation, accounting for approximately 30%.[5]
-
CYP1A2, CYP2A6, CYP2B6, and CYP3A4: Each of these isoforms also plays a significant role, contributing roughly 13-18% to the metabolic process.[][5]
This multiplicity of contributing enzymes implies that the formation of 2-OHCBZ is less likely to be completely blocked by the inhibition of a single CYP isoform, a crucial consideration in predicting drug interaction liabilities.
Visualizing the Formation Pathway
The conversion of carbamazepine to this compound is a critical initiating step. The diagram below illustrates the multiple CYP enzymes that catalyze this reaction.
Caption: Formation of this compound from Carbamazepine by multiple CYP enzymes.
The Bioactivation of this compound: A Pathway to Reactivity
The clinical significance of 2-OHCBZ stems not from the metabolite itself, but from its downstream conversion into reactive species. This bioactivation is a key hypothesis in explaining the pathogenesis of carbamazepine-induced hypersensitivity reactions.[6]
The Iminoquinone Pathway
The principal bioactivation route for 2-OHCBZ involves its oxidation to highly reactive intermediates. This process is predominantly catalyzed by a single, crucial enzyme.
-
Enzymatic Catalyst: CYP3A4 is the primary enzyme responsible for the secondary oxidation of 2-OHCBZ.[4][6] Studies with cDNA-expressed enzymes show that CYP3A4 catalyzes the formation of the downstream metabolite, 2-hydroxyiminostilbene (2-OHIS), at a rate more than 10 times higher than other contributing enzymes like CYP1A1, CYP2C19, and CYP3A7.[6]
-
Mechanism of Action: It is proposed that 2-OHCBZ is oxidized directly by CYP3A4 to a carbamazepine iminoquinone (CBZ-IQ) intermediate.[6] This highly electrophilic species can then be reduced, for instance by NADPH, to form the more stable, yet still reactive, 2-OHIS.[6]
-
Toxicological Consequences: The formation of these thiol-reactive metabolites is a critical event.[4][6] Both CBZ-IQ and 2-OHIS can readily form conjugates with cellular nucleophiles like glutathione (GSH) and N-acetylcysteine.[6] This covalent binding to cellular macromolecules, including proteins, is a proposed mechanism for initiating an immune response and causing the idiosyncratic toxicity associated with carbamazepine.[4][7]
Role of Glucuronidation
In addition to oxidative metabolism, conjugation reactions represent a major Phase II detoxification pathway for many drugs and their metabolites.[8][9]
-
UGT Enzymes: The uridine 5'-diphosphate glucuronosyltransferase (UGT) superfamily of enzymes catalyzes the covalent linkage of glucuronic acid to a substrate, increasing its water solubility and facilitating its excretion.[9]
-
Carbamazepine Glucuronidation: N-glucuronidation of the parent carbamazepine molecule is a known metabolic pathway, primarily mediated by the UGT2B7 isoform.[10] While specific data on the direct glucuronidation of 2-OHCBZ is less detailed in the literature, it is well-established that hydroxylated metabolites of CBZ can undergo glucuronidation.[10] This represents a potential detoxification pathway that would compete with the CYP3A4-mediated bioactivation route.
Visualizing the Bioactivation and Detoxification Pathways
The metabolic fate of 2-OHCBZ is a critical branch point between bioactivation leading to potentially toxic intermediates and detoxification via conjugation.
Caption: Competing metabolic pathways of this compound.
Experimental Methodologies: A Practical Guide
Elucidating the specific enzymes involved in the metabolism of a compound like 2-OHCBZ requires a systematic and multi-faceted approach known as reaction phenotyping.[11] The goal is to identify which enzymes contribute to at least 25% of a drug's elimination, as per regulatory guidelines.[12] The two most common and complementary approaches are detailed below.[11][12]
Data Summary: Key Enzymes and Inhibitors
The following table summarizes the primary enzymes involved in the metabolism of 2-OHCBZ and the chemical inhibitors commonly used to probe their activity.
| Metabolic Step | Primary Enzyme(s) | Common Selective Inhibitor(s) | Inhibitor Concentration |
| CBZ → 2-OHCBZ | CYP2E1, CYP1A2, CYP2A6, CYP2B6, CYP3A4 | 4-Methylpyrazole (CYP2E1), α-Naphthoflavone (CYP1A2), Ketoconazole (CYP3A) | 10-50 µM, 1 µM, 1 µM |
| 2-OHCBZ → CBZ-IQ | CYP3A4 | Ketoconazole, Troleandomycin | 1 µM, 100 µM |
Experimental Workflow for Reaction Phenotyping
The logical flow for identifying the responsible enzymes involves a combination of direct testing with recombinant enzymes and inhibition studies in a complex biological matrix.
Sources
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. researchgate.net [researchgate.net]
- 4. PharmGKB summary: carbamazepine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. simpleandpractical.com [simpleandpractical.com]
- 9. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 2-Hydroxycarbamazepine
Introduction: The Significance of 2-Hydroxycarbamazepine Monitoring
Carbamazepine (CBZ) is a cornerstone therapeutic agent for epilepsy and neuropathic pain. Its clinical efficacy and potential for adverse effects are intrinsically linked to its metabolic fate within the body. Among its various metabolites, this compound (2-OH-CBZ) is of significant interest. As a product of the aromatic hydroxylation of the parent drug, its concentration in biological matrices provides a crucial window into the metabolic pathways of carbamazepine, offering insights for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and toxicological assessments. The accurate and precise quantification of 2-OH-CBZ is therefore paramount for both clinical and research applications.
This comprehensive guide provides detailed application notes and validated protocols for the robust detection of this compound. We will delve into the technical nuances of established analytical methodologies, primarily focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the more sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols are designed to be self-validating systems, with an emphasis on the scientific rationale behind each step, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.
Methodology I: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV represents a widely accessible, cost-effective, and robust technique for the quantification of this compound, particularly in scenarios where high sample throughput and moderate sensitivity are required. The principle lies in the chromatographic separation of the analyte from other matrix components on a stationary phase, followed by its detection based on its inherent ultraviolet absorbance.
Scientific Rationale for Methodological Choices
The selection of a reversed-phase C18 column is predicated on the non-polar nature of this compound, allowing for effective separation from more polar endogenous compounds in biological matrices. The mobile phase, a carefully balanced mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer, is optimized to achieve efficient partitioning of the analyte between the mobile and stationary phases, leading to sharp, symmetrical peaks and good resolution. The choice of detection wavelength is determined by the chromophoric properties of this compound, typically where it exhibits maximum absorbance to ensure optimal sensitivity.
Sample Preparation: Solid-Phase Extraction (SPE)
Effective sample preparation is critical to remove interfering substances from the biological matrix, which can otherwise co-elute with the analyte and compromise the accuracy of the analysis. Solid-Phase Extraction (SPE) is a highly effective and reproducible technique for this purpose.
Caption: Solid-Phase Extraction Workflow for this compound.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. This step activates the stationary phase for optimal analyte retention.
-
Sample Loading: Load 1 mL of pre-treated plasma or urine onto the conditioned cartridge at a slow, consistent flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar, interfering compounds that are not strongly retained on the C18 sorbent.
-
Elution: Elute the retained this compound and other non-polar compounds with 2 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the HPLC mobile phase. This step concentrates the analyte and ensures compatibility with the chromatographic system.
HPLC-UV Protocol
| Parameter | Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Standard reversed-phase column for good separation of moderately non-polar compounds. |
| Mobile Phase | Acetonitrile:Water (30:70, v/v) | Provides optimal retention and peak shape for 2-OH-CBZ. |
| Flow Rate | 1.0 mL/min | Ensures efficient separation within a reasonable run time. |
| Injection Volume | 20 µL | A standard volume for good sensitivity without overloading the column. |
| Column Temperature | 30°C | Maintains consistent retention times and improves peak symmetry. |
| Detection Wavelength | 220 nm | Corresponds to a strong absorbance wavelength for carbamazepine and its metabolites. |
Methodology II: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding higher sensitivity and specificity, such as the analysis of low-concentration samples or complex matrices, LC-MS/MS is the gold standard. This technique couples the powerful separation capabilities of HPLC with the highly selective and sensitive detection of a tandem mass spectrometer.
Scientific Rationale for Methodological Choices
The selectivity of LC-MS/MS is derived from its ability to monitor specific precursor-to-product ion transitions for the analyte of interest, a process known as Multiple Reaction Monitoring (MRM). This dramatically reduces background noise and matrix interference, allowing for lower limits of detection and quantification.[1] Electrospray ionization (ESI) is typically employed in positive ion mode, as this compound readily forms protonated molecules ([M+H]+). The chromatographic conditions are optimized to ensure robust separation and efficient ionization of the analyte.
Sample Preparation: Protein Precipitation
For LC-MS/MS analysis, a simpler and faster sample preparation method like protein precipitation can often be employed due to the high selectivity of the detector.
Caption: Protein Precipitation Workflow for LC-MS/MS Analysis.
-
Sample Aliquoting: To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Protocol
| Parameter | Condition | Rationale |
| Column | C18, 3 µm, 2.1 x 100 mm | A narrower bore column is suitable for the lower flow rates used in LC-MS. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid promotes protonation of the analyte for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier elutes the analyte from the reversed-phase column. |
| Gradient | 5% B to 95% B over 5 minutes | A gradient elution ensures efficient separation of the analyte from matrix components. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, compatible with ESI. |
| Injection Volume | 5 µL | A smaller injection volume is often sufficient due to the high sensitivity of the detector. |
| Ionization Mode | ESI Positive | 2-OH-CBZ readily forms [M+H]+ ions. |
| MRM Transition | m/z 253 -> 210 | This specific transition provides high selectivity for this compound.[2][3][4] |
Method Validation and Performance Comparison
The validation of any analytical method is crucial to ensure that the results are reliable and fit for purpose.[5][6][7] Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.1 - 10 µg/mL | 0.5 - 500 ng/mL |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Precision (%RSD) | < 15% | < 15% |
| LOD | ~50 ng/mL | ~0.1 ng/mL |
| LOQ | ~100 ng/mL | ~0.5 ng/mL |
| Sample Throughput | Moderate | High |
| Selectivity | Good | Excellent |
| Cost | Lower | Higher |
Note: The values presented in the table are typical and may vary depending on the specific instrumentation and experimental conditions.
Conclusion: Selecting the Appropriate Method
The choice between HPLC-UV and LC-MS/MS for the detection of this compound is contingent upon the specific requirements of the analysis. HPLC-UV offers a robust and cost-effective solution for routine monitoring where analyte concentrations are relatively high. In contrast, LC-MS/MS provides unparalleled sensitivity and specificity, making it the method of choice for demanding applications such as pharmacokinetic studies with low dosage, analysis of challenging biological matrices, and high-throughput screening in drug development. The detailed protocols and scientific rationale provided in these application notes serve as a comprehensive resource for establishing reliable and accurate analytical methods for this compound quantification.
References
- Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime.
- Method Validation Guidelines. BioPharm International.
- Contin, M., et al. (2005). Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma. Journal of Chromatography B, 828(1-2), 119-126.
- Miao, X. S., & Metcalfe, C. D. (2003). Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry. Analytical chemistry, 75(15), 3731-3738.
- Patel, M., et al. (2015). Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations. Research Journal of Pharmacy and Technology, 8(8), 1013-1017.
- A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. Critical Reviews in Analytical Chemistry, 51(5), 441-455.
- Almeida, A. M., et al. (2010). Development and validation of an HPLC-UV method for the simultaneous quantification of carbamazepine, oxcarbazepine, eslicarbazepine acetate and their main metabolites in human plasma. Journal of chromatography B, 878(21), 1843-1849.
- Pistos, C., et al. (2020). Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma. Molecules, 25(18), 4247.
- Jain, R., et al. (2015). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of pharmaceutical and biomedical analysis, 115, 599-613.
- Ezzeldin, E., et al. (2013). Development and validation of an HPLC method for the determination of carbamazepine in human plasma. ResearchGate.
- Miao, X. S., & Metcalfe, C. D. (2003). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography−Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 75(15), 3731-3738.
- Almeida, A. M., et al. (2010). Development and validation of an HPLC-UV method for the simultaneous quantification of carbamazepine, oxcarbazepine, eslicarbazepine acetate and their main metabolites in human plasma. Semantic Scholar.
- Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.
- A Review of Analytical Methods on Carbamazepine an Antiepileptic Drug. International Journal of Current Science Research and Review, 6(10).
- Handbook of Analytical Validation. Routledge.
- Development and validation of an HPLC method for determination of carbamazepine in human plasma and applications to a therapeuti. DergiPark.
- Optimization and validation of bioanalytical SPE – HPLC method for the simultaneous determination of carbamazepine and its main metabolite, carbamazepine-10, 11-epoxide, in plasma. ResearchGate.
- Li, Y., et al. (2022). LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. Molecules, 27(4), 1238.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography & Separation Techniques.
Sources
- 1. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-Hydroxycarbamazepine in Human Plasma
Introduction: The Clinical Imperative for Metabolite Monitoring
Carbamazepine (CBZ) is a cornerstone antiepileptic drug (AED) widely prescribed for epilepsy, neuropathic pain, and bipolar disorder.[1] Its therapeutic efficacy is, however, complicated by a narrow therapeutic index and significant inter-individual variability in its metabolism.[2][3][4] The drug is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) 3A4 enzyme, into several active and inactive metabolites.[2] Among these, 2-hydroxycarbamazepine (2-OH-CBZ) is a significant metabolite. Monitoring the concentrations of not just the parent drug but also its key metabolites is crucial for a comprehensive understanding of a patient's metabolic profile, assessing potential drug-drug interactions, and optimizing therapeutic regimens to enhance efficacy while minimizing toxicity.[3][4]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the definitive analytical technique for therapeutic drug monitoring (TDM).[5][6][7] Its superior sensitivity and selectivity allow for the precise quantification of analytes even in complex biological matrices like plasma, overcoming the limitations of immunoassays which can suffer from cross-reactivity with metabolites.[7]
This application note presents a detailed, validated protocol for the robust, rapid, and reliable quantification of this compound in human plasma using LC-MS/MS. The methodology described herein is designed for researchers, clinical scientists, and drug development professionals requiring accurate bioanalysis of this critical carbamazepine metabolite.
Principle of the Method
The analytical strategy is founded on the principle of stable isotope dilution tandem mass spectrometry. The workflow involves a straightforward protein precipitation step to extract this compound and an internal standard (IS) from the plasma matrix. The extracted analytes are then chromatographically separated from endogenous plasma components using reverse-phase high-performance liquid chromatography (HPLC). Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and sensitivity.
Figure 1: Overall analytical workflow from sample preparation to final quantification.
Materials, Reagents, and Instrumentation
Chemicals and Reagents
-
This compound (≥98% purity)
-
d10-Carbamazepine (Internal Standard, IS)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatography System: UPLC or HPLC system capable of binary gradient elution (e.g., Waters ACQUITY UPLC, Shimadzu Nexera).
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX QTRAP 5500, Waters Xevo TQ-S).
-
Analytical Column: Reverse-phase C18 column (e.g., ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).
-
Data System: Chromatography and mass spectrometry software (e.g., MassLynx, Analyst, Chromeleon).
Detailed Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and d10-Carbamazepine (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare intermediate working solutions by serially diluting the primary stocks with 50:50 (v/v) acetonitrile:water. These solutions are used to spike the plasma for calibration standards and quality controls (QCs).
-
Calibration (CAL) Standards and Quality Controls (QCs): Spike appropriate volumes of the working solutions into blank human plasma to prepare a calibration curve (typically 8 non-zero points) and at least three levels of QCs (low, medium, and high). For example, a calibration curve could span a range of 5 to 2000 ng/mL.[8]
Plasma Sample Preparation: Protein Precipitation
Protein precipitation is selected for its simplicity, speed, and effectiveness in removing the majority of proteinaceous material from the plasma, making it highly suitable for high-throughput clinical environments.[9][10]
Caption: Step-by-step protein precipitation workflow.
Protocol:
-
Pipette 50 µL of plasma sample (blank, CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (e.g., d10-Carbamazepine at 10 µg/mL).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
LC-MS/MS Conditions
Chromatographic separation is critical to resolve this compound from its isomers, such as 3-Hydroxycarbamazepine, which can be isobaric and may produce similar product ions.[11]
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 3.5 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte Transitions | Compound |
| This compound | |
| d10-Carbamazepine (IS) |
Rationale for MRM Transitions: For this compound ([M+H]⁺ = 253.1), the transition to m/z 210.1 corresponds to the loss of the carbamoyl group (HNCO).[11] The transition to m/z 194 is also a characteristic fragment.[1] Using two transitions enhances specificity. For the IS, d10-Carbamazepine ([M+H]⁺ = 247.1), the transition m/z 204.0 is monitored.[8]
Method Validation Protocol
A rigorous method validation is essential to ensure the reliability of the bioanalytical data. The protocol should be performed in accordance with guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][12][13]
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria (FDA/EMA Guidelines)[6] |
| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank plasma from ≥6 sources should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response. | At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99; back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. | Three validation runs with QCs at ≥3 levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ). At least 67% of QCs must meet these criteria.[14] |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte signal should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision (%CV) ≤20%. |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from ≥6 lots of blank plasma should be ≤15%. |
| Recovery | To determine the efficiency of the extraction procedure. | Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, high and consistent recovery is desirable. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection to analysis). | Mean concentration of stability samples must be within ±15% of the nominal concentration. Assessed for freeze-thaw cycles, short-term (bench-top), and long-term (frozen) storage. |
Conclusion: A Field-Proven Protocol
This application note provides a comprehensive, step-by-step LC-MS/MS protocol for the quantitative analysis of this compound in human plasma. The described method, centered around a simple and rapid protein precipitation procedure, offers the high sensitivity, specificity, and throughput required for both clinical therapeutic drug monitoring and research applications. The detailed validation framework ensures that the method generates reliable, accurate, and reproducible data, adhering to stringent international regulatory standards. The implementation of this protocol can significantly aid in the pharmacokinetic characterization and clinical management of patients undergoing carbamazepine therapy.
References
- Miao, X. S., & Metcalfe, C. D. (2003). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 75(15), 3731–3738. [Link]
- Contin, M., et al. (2002). Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma.
- Garrido, C., et al. (2023). Development and application of an LC-MS/MS method for 8 antiepileptic drugs and 2 metabolites using microsampling techniques (DBS and VAMS). Journal of Pharmaceutical and Biomedical Analysis, 224, 115183. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 129274, this compound. [Link]
- Demirkaya, E., & Kadioglu, Y. (2005). Determination of carbamazepine in pharmaceutical preparations using high-performance liquid chromatography and derivative spectrophotometry. Journal of Food and Drug Analysis, 13(4). [Link]
- Aman, T., et al. (2016). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. TrAC Trends in Analytical Chemistry, 80, 146-157. [Link]
- Miao, X. S., & Metcalfe, C. D. (2003). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography−Electrospray Tandem Mass Spectrometry.
- Li, W., et al. (2022). LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. Molecules, 27(4), 1224. [Link]
- Demirkaya, E., & Kadioglu, Y. (2005). Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations. Journal of Food and Drug Analysis, 13(4). [Link]
- Taibon, J., et al. (2017). An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum. Clinica Chimica Acta, 472, 35-40. [Link]
- Kadioglu, Y. (2010). Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations. International Journal of Pharmaceutical Sciences and Research. [Link]
- Li, W., et al. (2022). LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. PMC. [Link]
- Subramanian, M., et al. (2008). Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system.
- Riva, R., et al. (1984). Free level monitoring of carbamazepine and valproic acid: clinical significance. Therapeutic Drug Monitoring, 6(4), 403-407. [Link]
- University of Tartu.
- Pistos, C., et al. (2005). LC–MS/MS Determination of Carbamazepine, Pindolol, and Theophylline in Human Serum. Journal of Chromatographic Science, 43(7), 353-358. [Link]
- Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
- Greiner-Sosanko, E., et al. (2012). High-performance liquid chromatography-tandem mass spectrometry method for simultaneous quantification of carbamazepine, oxcarbazepine, and their main metabolites in human serum. Therapeutic Drug Monitoring, 34(1), 88-94. [Link]
- Subramanian, M., et al. (2008). Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system.
- Besten-Bertholee, D., et al. (2023). Analytical and clinical validation of an LC-MS/MS method for carbamazepine, lamotrigine and levetiracetam in dried blood spots. BMJ Pharmacy, 1(1). [Link]
- Kim, H., et al. (2014).
- Alvarado, A. T., et al. (2022). Serum monitoring of carbamazepine in patients with epilepsy and clinical implications. Revista de Neurologia, 74(12), 401-406. [Link]
- Gherghel, D., et al. (2016). Therapeutic drug monitoring and methods of quantitation for carbamazepine. Farmacia, 64(5), 655-659. [Link]
- Li, W., et al. (2022). LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. MDPI. [Link]
- Alvarado, A. T., et al. (2022).
- U.S. Food and Drug Administration. (2024). Q2(R2)
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- Specialist Pharmacy Service. (2021). Carbamazepine monitoring. [Link]
Sources
- 1. Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Serum monitoring of carbamazepine in patients with epilepsy and clinical implications [pharmacia.pensoft.net]
- 5. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elearning.unite.it [elearning.unite.it]
- 7. mdpi.com [mdpi.com]
- 8. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-performance liquid chromatography-tandem mass spectrometry method for simultaneous quantification of carbamazepine, oxcarbazepine, and their main metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. employees.csbsju.edu [employees.csbsju.edu]
- 12. fda.gov [fda.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. researchgate.net [researchgate.net]
Introduction: The Analytical Imperative for a Key Carbamazepine Metabolite
An Application Note and Protocol for the Quantification of 2-Hydroxycarbamazepine using a Validated HPLC-UV Method
Carbamazepine (CBZ) is a cornerstone therapeutic agent for managing epilepsy and neuropathic pain.[1] Its clinical efficacy and safety profile are intrinsically linked to its metabolic fate within the body. The biotransformation of CBZ is extensive, with the parent drug being almost completely metabolized in the liver, primarily by cytochrome P450 enzymes.[2][3] Among its various metabolic products, this compound (2-OH-CBZ) emerges as a significant, albeit minor, metabolite formed through ring hydroxylation.[2][4][5]
The quantification of 2-OH-CBZ is critical in several research and clinical contexts. In pharmacokinetic studies, tracking its formation and elimination provides a more complete picture of the parent drug's disposition. For therapeutic drug monitoring (TDM) and toxicology, understanding the full metabolic profile, including 2-OH-CBZ, can help elucidate inter-individual variability in drug response and instances of adverse reactions.
High-Performance Liquid Chromatography coupled with Ultraviolet (UV) detection (HPLC-UV) stands as a robust, reliable, and widely accessible analytical technique for this purpose.[6][7][8] Its combination of efficient separation and straightforward quantification makes it exceptionally well-suited for routine analysis in drug development and clinical laboratories. This document provides a comprehensive, field-tested protocol for the quantification of 2-OH-CBZ in human plasma, grounded in established scientific principles and validated according to international guidelines.
Scientific Principle: A Dual-Technique Approach
The successful quantification of 2-OH-CBZ hinges on the synergistic application of two core analytical principles: chromatographic separation and spectrophotometric detection.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique orchestrates the separation of the target analyte from the complex biological matrix.[9] The fundamental principle is the partitioning of molecules based on their hydrophobicity.[10] A polar mobile phase is pumped through a column containing a non-polar stationary phase (typically silica particles chemically bonded with C8 or C18 alkyl chains).[6][10] Molecules with higher hydrophobicity, like 2-OH-CBZ, interact more strongly with the non-polar stationary phase, causing them to travel through the column more slowly than more polar, endogenous plasma components. This differential migration achieves the necessary separation for accurate measurement.[10][11]
-
Ultraviolet (UV) Detection: As the separated components elute from the HPLC column, they pass through a flow cell in a UV-Vis spectrophotometer.[12] Organic molecules with chromophores, such as the dibenzoazepine structure of 2-OH-CBZ, absorb light in the UV spectrum.[13][14] According to the Beer-Lambert Law, the amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte in the flow cell.[15] By monitoring the absorbance at a wavelength where 2-OH-CBZ exhibits a strong response, we can accurately quantify its concentration in the original sample.[13]
Detailed Application Protocol
This protocol is designed for the analysis of 2-OH-CBZ in human plasma and has been structured for clarity and reproducibility.
Materials and Equipment
-
Reagents and Chemicals:
-
This compound reference standard (>95% purity)[16]
-
Internal Standard (IS), e.g., 10,11-Dihydrocarbamazepine or a structurally similar compound not present in the samples.
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Ortho-phosphoric Acid (Analytical Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Drug-free human plasma (for calibration and quality control standards)
-
-
Equipment:
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and UV-Vis detector.
-
Analytical Balance (4-decimal place)
-
pH Meter
-
Vortex Mixer
-
Micro-centrifuge
-
Pipettes (calibrated)
-
Volumetric flasks and laboratory glassware
-
Chromatographic Conditions
The following parameters have been optimized for the separation of 2-OH-CBZ.
| Parameter | Specification | Causality and Rationale |
| Analytical Column | C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size) | The C18 stationary phase provides strong hydrophobic retention for 2-OH-CBZ, ensuring good separation from polar matrix components. The specified dimensions offer a balance between resolution and analysis time.[6][10] |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v) | Acetonitrile acts as the organic modifier. Adjusting its ratio alters the elution strength. The acidic phosphate buffer (pH 3.0) ensures that analytes are in a consistent, non-ionized state, promoting sharp, symmetrical peaks. |
| Flow Rate | 1.0 mL/min | This flow rate is standard for a 4.6 mm ID column and provides optimal efficiency without generating excessive backpressure. |
| Column Temperature | 35 °C | Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity. |
| Injection Volume | 20 µL | A small injection volume minimizes potential band broadening on the column. |
| UV Detection | 210 nm | Carbamazepine and its metabolites exhibit strong absorbance in the low UV range. 210 nm provides high sensitivity for the target analyte.[17][18] |
| Run Time | ~10 minutes | Sufficient time to allow for the elution of the analyte, internal standard, and late-eluting matrix components, preparing the column for the next injection. |
Preparation of Solutions
-
Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 3.0 using ortho-phosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of 2-OH-CBZ reference standard and the internal standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. These solutions should be stored at -20°C.
-
Working Standard Solutions: Prepare intermediate dilutions from the stock solution using methanol. Subsequently, spike these into drug-free human plasma to create calibration curve standards at concentrations spanning the expected analytical range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma from a separate weighing of the reference standard. Prepare at a minimum of three concentration levels: Low, Medium, and High (e.g., 0.3, 8, and 16 µg/mL).
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteinaceous interferences from plasma samples.[19]
-
Aliquot: Pipette 200 µL of plasma sample (unknown, calibrator, or QC) into a 1.5 mL micro-centrifuge tube.
-
Add Internal Standard: Add 20 µL of the internal standard working solution to each tube (except for blanks).
-
Precipitate: Add 600 µL of ice-cold acetonitrile to the tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[18]
-
Vortex: Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.
-
Transfer: Carefully transfer the clear supernatant to an HPLC vial.
-
Inject: Inject 20 µL of the supernatant into the HPLC system.
Experimental Workflow Diagram
Sources
- 1. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: carbamazepine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. This compound | C15H12N2O2 | CID 129274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 7. jchemrev.com [jchemrev.com]
- 8. zenodo.org [zenodo.org]
- 9. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dsdpanalytics.com [dsdpanalytics.com]
- 11. Reverse-phase high performance liquid chromatography: Significance and symbolism [wisdomlib.org]
- 12. api.pageplace.de [api.pageplace.de]
- 13. UV Spectrophotometry as a Pharmaceutical Testing Solution | HunterLab [hunterlab.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. 2-Hydroxy Carbamazepine | LGC Standards [lgcstandards.com]
- 17. researchgate.net [researchgate.net]
- 18. akjournals.com [akjournals.com]
- 19. mdpi.com [mdpi.com]
Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of 2-Hydroxycarbamazepine in Human Urine
Abstract
This application note presents a detailed and validated protocol for the solid-phase extraction (SPE) of 2-Hydroxycarbamazepine, a key metabolite of the antiepileptic drug carbamazepine, from human urine. The methodology is designed for researchers, clinical chemists, and drug development professionals requiring accurate and reproducible quantification of this analyte for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. The protocol employs enzymatic hydrolysis to account for glucuronidated conjugates, followed by a highly selective extraction and clean-up using Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges. This approach ensures high recovery rates and minimizes matrix effects, yielding a clean extract suitable for sensitive downstream analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Introduction: The Importance of this compound Monitoring
Carbamazepine is a cornerstone medication for the management of epilepsy and neuropathic pain. Its therapeutic efficacy and potential for adverse effects necessitate careful monitoring of both the parent drug and its primary metabolites. This compound is a significant metabolite formed via the hydroxylation of the carbamazepine ring, a pathway catalyzed by cytochrome P450 enzymes.[1] Following its formation, this compound is extensively metabolized into glucuronide conjugates before being excreted in the urine. Therefore, accurate determination of total this compound concentrations in urine requires the cleavage of these conjugates, a process achieved through enzymatic hydrolysis.
The complex nature of the urine matrix, with its high concentration of salts, urea, and other endogenous compounds, presents a significant analytical challenge. These interferences can lead to ion suppression or enhancement in mass spectrometry-based analyses, compromising the accuracy of quantification.[2] Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by isolating the analyte of interest and removing interfering matrix components.[3] This application note provides a comprehensive, step-by-step protocol that combines enzymatic hydrolysis with a highly effective HLB SPE method, ensuring the generation of reliable and high-quality data.
Principles of the Method
This protocol is founded on two key principles: the enzymatic cleavage of glucuronide conjugates and the selective retention of this compound on a polymeric SPE sorbent.
-
Enzymatic Hydrolysis: A significant portion of this compound in urine is present as a β-D-glucuronide conjugate. To accurately quantify the total amount of this metabolite, a hydrolysis step is essential. This is achieved using β-glucuronidase, an enzyme that specifically cleaves the glucuronic acid moiety from the metabolite.[4] The protocol outlined below utilizes β-glucuronidase from Helix pomatia, which has been demonstrated to be effective for the hydrolysis of a wide range of drug glucuronides in urine.[5][6]
-
Hydrophilic-Lipophilic Balanced (HLB) Solid-Phase Extraction: The choice of SPE sorbent is critical for achieving high recovery and a clean extract. This compound is a moderately polar compound, as indicated by its physicochemical properties. Therefore, a sorbent with both hydrophilic and lipophilic retention characteristics is ideal. HLB SPE cartridges, which feature a copolymer of N-vinylpyrrolidone (hydrophilic) and divinylbenzene (lipophilic), are perfectly suited for this application.[7][8] This balanced chemistry allows for strong retention of a broad range of compounds, from polar to non-polar, making it a versatile and robust choice for complex biological matrices like urine. The protocol is designed to maximize the retention of this compound while effectively washing away polar and non-polar interferences before selective elution.
The overall workflow is depicted in the following diagram:
Caption: Workflow for the extraction of this compound from urine.
Materials and Reagents
Materials
-
HLB SPE Cartridges (e.g., 30 mg, 1 mL)
-
Glass centrifuge tubes (15 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Water bath or incubator
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Autosampler vials
Reagents
-
This compound analytical standard
-
This compound-d3 (or other suitable internal standard)
-
β-glucuronidase from Helix pomatia (≥100,000 units/mL)[4]
-
Sodium acetate buffer (1 M, pH 5.0)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
Detailed Protocols
Protocol 1: Enzymatic Hydrolysis of Urine Samples
This step is crucial for the deconjugation of this compound glucuronide.
-
Sample Preparation: Aliquot 1 mL of urine into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add the internal standard to each sample to a final concentration of 100 ng/mL.
-
Buffer Addition: Add 0.5 mL of 1 M sodium acetate buffer (pH 5.0) to each tube.
-
Enzyme Addition: Add 20 µL of β-glucuronidase from Helix pomatia (≥100,000 units/mL).[4]
-
Incubation: Vortex the samples for 10 seconds and incubate in a water bath at 37°C for 4 hours.[9]
-
Protein Precipitation: After incubation, add 2 mL of acetonitrile to each tube to precipitate the enzyme and other proteins.
-
Centrifugation: Vortex for 30 seconds and then centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for SPE.
Protocol 2: Solid-Phase Extraction
This protocol is optimized for the clean-up and concentration of this compound using an HLB SPE cartridge.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the HLB cartridge.
-
Follow with 1 mL of deionized water. Do not allow the sorbent bed to dry.[10]
-
-
Sample Loading:
-
Load the entire supernatant from the hydrolysis step onto the conditioned cartridge at a slow and steady flow rate (approximately 1-2 drops per second).
-
-
Washing:
-
Wash 1: Pass 1 mL of deionized water through the cartridge to remove salts and other highly polar interferences.
-
Wash 2: Pass 1 mL of 5% methanol in deionized water to remove less polar interferences.[11]
-
Dry the cartridge under vacuum for 5 minutes to remove any residual aqueous solvent.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the this compound with 2 x 0.5 mL aliquots of methanol.[12] Allow the solvent to soak the sorbent bed for 1 minute before applying vacuum for each aliquot.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for UPLC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
UPLC-MS/MS Analysis
The cleaned and concentrated extract is now ready for analysis. The following are suggested starting parameters for a UPLC-MS/MS system.
Table 1: Suggested UPLC-MS/MS Parameters
| Parameter | Suggested Condition |
| UPLC System | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)[13] |
| Mobile Phase A | 0.1% Formic acid in water[13] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[13] |
| Flow Rate | 0.4 mL/min[13] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | This compound: m/z 253.1 -> 194.1[14] |
| This compound-d3 (IS): m/z 256.1 -> 197.1 | |
| Dwell Time | 100 ms |
| Collision Energy | Optimize for your specific instrument |
| Capillary Voltage | 3.0 kV |
Method Validation and Performance
This protocol has been designed to provide high recovery and low matrix effects. The following table summarizes the expected performance characteristics.
Table 2: Expected Method Performance
| Parameter | Expected Result |
| Recovery | > 90% |
| Matrix Effect | < 15% |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Linearity (r²) | > 0.995 |
| Limit of Quantification (LOQ) | Dependent on instrumentation, typically low ng/mL |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Analyte Recovery | Incomplete hydrolysis. | Verify the activity of the β-glucuronidase. Ensure correct pH and temperature during incubation. Increase incubation time if necessary. |
| Sorbent bed dried out before sample loading. | Always ensure the sorbent bed remains wet between conditioning and loading steps. | |
| Inappropriate elution solvent. | Ensure the use of a sufficiently strong organic solvent for elution. Methanol is generally effective for this compound. | |
| High Matrix Effects | Inefficient removal of interferences. | Optimize the wash steps. A stronger aqueous wash (e.g., 10% methanol) may be required for particularly dirty samples. Ensure the cartridge is thoroughly dried before elution. |
| Co-elution of interfering compounds. | Adjust the UPLC gradient to improve chromatographic separation. | |
| Poor Reproducibility | Inconsistent flow rates during SPE. | Use a vacuum manifold with consistent vacuum pressure. Ensure all samples are processed under identical conditions. |
| Variability in the urine matrix. | The use of a stable isotope-labeled internal standard is crucial to correct for sample-to-sample variations. |
Conclusion
This application note provides a comprehensive and robust protocol for the solid-phase extraction of this compound from human urine. By incorporating an optimized enzymatic hydrolysis step and leveraging the selective properties of HLB SPE cartridges, this method effectively addresses the challenges associated with a complex biological matrix. The resulting clean extract is amenable to sensitive and accurate quantification by UPLC-MS/MS, making this protocol an invaluable tool for researchers and clinicians in the field of therapeutic drug monitoring and pharmacokinetic analysis.
References
- Element Lab Solutions. The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE.
- Phenomenex. SP Technical Tip: How to Clean Up Analytes.
- Agilent Technologies. SPE Method Development Tips and Tricks.
- Lama, S., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(9), 2849.
- Madsen, M. K., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Pharmaceuticals, 17(1), 13.
- ResearchGate. What SPE cartridge and protocol are ideal for extracting both polar and non-polar compounds from large (500 mL) aqueous samples?
- Waters Corporation. Quantitative Analysis of THC and Metabolites in Urine With a Simple, Fast and Clean Oasis PRiME HLB µElution Plate.
- Madsen, M. K., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Pharmaceuticals, 17(1), 13.
- Shinde, A., et al. (2014). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Journal of Clinical and Diagnostic Research, 8(12), PC05–PC07.
- Zgórka, G., et al. (2021). Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples. Molecules, 26(11), 3333.
- Calafat, A. M., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Environment International, 113, 254-260.
- Shimadzu. Approaches to eliminate elution solvent modifiers in the mixed-mode solid-phase extraction (SPE) of drug residues for on-line GC.
- E.L.A.L., et al. (2005). Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma. Journal of Chromatography B, 823(1), 1-10.
- Chrom Tech. Agilent Bond Elut SPE - HLB SPE Sorbent.
- Stella, V. J., et al. (2009). Preparation and physicochemical characterization of a novel water-soluble prodrug of carbamazepine. Journal of Pharmaceutical Sciences, 98(12), 4785-4796.
- Miao, X. S., & Metcalfe, C. D. (2003). Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry. Analytical Chemistry, 75(15), 3731-3738.
- Restek. Choosing the Right Elution Solvent When Using Support Liquid Extraction (SLE).
- PubChem. This compound.
- Kumar, A., et al. (2013). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of Pharmaceutical Analysis, 3(4), 219-231.
- Brusius, M. (2017). Targeting Specific Matrix Interferences for Sample Preparation. LCGC North America, 35(4), 262-267.
- ResearchGate. Physicochemical properties and bioavailability of carbamazepine polymorphs and dihydrate.
- Taibon, J., et al. (2017). An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum. Clinica Chimica Acta, 472, 113-119.
- ResearchGate. Preparation and Physicochemical Characterization of a Novel Water-Soluble Prodrug of Carbamazepine.
- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
Sources
- 1. This compound | C15H12N2O2 | CID 129274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromtech.com [chromtech.com]
- 9. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SP Technical Tip: How to Clean Up Analytes | Phenomenex [phenomenex.com]
- 12. agilent.com [agilent.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. employees.csbsju.edu [employees.csbsju.edu]
Application Note & Protocol: Synthesis of 2-Hydroxycarbamazepine Standard
Introduction
2-Hydroxycarbamazepine is a primary active metabolite of carbamazepine, a widely prescribed anticonvulsant and mood-stabilizing drug.[1] As a crucial analyte in pharmacokinetic, pharmacodynamic, and toxicological studies, the availability of a high-purity analytical standard is paramount for accurate quantification in biological matrices. This document provides a comprehensive, field-proven protocol for the chemical synthesis, purification, and characterization of this compound, designed for researchers, scientists, and professionals in drug development. The described methodology is structured to ensure scientific integrity, providing a self-validating system for producing a reliable chemical standard.
Rationale for Synthesis Route
While this compound is a known metabolite formed in vivo through enzymatic processes involving cytochrome P450 enzymes, its direct chemical synthesis presents a more controlled and scalable approach for producing a pure standard.[1] The presented protocol outlines a robust two-step synthetic route commencing with the widely available pharmaceutical agent, carbamazepine. This method involves an initial acetoxylation of the aromatic ring, followed by hydrolysis to yield the desired 2-hydroxy derivative. This approach is favored due to its manageable reaction conditions and the relative stability of the intermediate.
Experimental Design & Workflow
The overall workflow for the synthesis and validation of the this compound standard is depicted below. This process ensures a logical progression from starting material to a fully characterized and validated analytical standard.
Caption: Workflow for the synthesis and characterization of this compound.
Detailed Synthesis Protocol
Part 1: Synthesis of 2-Acetoxycarbamazepine
This initial step introduces an acetoxy group onto the carbamazepine scaffold, which serves as a precursor to the final hydroxylated product.
Materials:
| Reagent/Solvent | Grade | Supplier |
| Carbamazepine | ≥98% | Sigma-Aldrich |
| Lead(IV) acetate | 95% | Sigma-Aldrich |
| Acetic acid, glacial | ACS Grade | Fisher Scientific |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | In-house preparation | |
| Anhydrous Magnesium Sulfate | Fisher Scientific |
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve carbamazepine (1 equivalent) in glacial acetic acid.
-
Reagent Addition: Slowly add lead(IV) acetate (1.1 equivalents) portion-wise to the stirred solution at room temperature. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 40 °C.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the carbamazepine spot and the appearance of a new, less polar spot indicates the formation of the product.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous mixture with dichloromethane (3 x volume of acetic acid).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-acetoxycarbamazepine as a solid.
Part 2: Hydrolysis to this compound
The acetoxy intermediate is hydrolyzed under basic conditions to yield the final product.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 2-Acetoxycarbamazepine | (From Part 1) | |
| Methanol | ACS Grade | Fisher Scientific |
| 2M Sodium Hydroxide Solution | In-house preparation | |
| 1M Hydrochloric Acid | In-house preparation | |
| Deionized Water |
Procedure:
-
Reaction Setup: Dissolve the crude 2-acetoxycarbamazepine in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Hydrolysis: Add 2M sodium hydroxide solution to the methanolic solution. Stir the mixture at room temperature for 2-3 hours. Monitor the hydrolysis by TLC (ethyl acetate/hexane, 1:1) until the starting material is consumed.
-
Neutralization and Precipitation: Carefully neutralize the reaction mixture with 1M hydrochloric acid to a pH of approximately 7. The product will precipitate out of the solution.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing with cold deionized water.
-
Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.
Purification of this compound
To achieve the high purity required for an analytical standard, the crude product should be purified. Recrystallization is often sufficient; however, column chromatography can be employed for higher purity.
Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of hot methanol or ethanol.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization and Quality Control
The identity and purity of the synthesized this compound standard must be rigorously confirmed using a suite of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the final product.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
The purity should be ≥98% as determined by peak area normalization.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.
Expected MS Data:
| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| ESI Positive | 253.0972 | 236, 210, 194[2] |
The fragmentation pattern should be consistent with the structure of this compound, typically showing a loss of the carbamoyl group.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for unambiguous structural confirmation. The chemical shifts will be influenced by the solvent used.
Expected ¹H and ¹³C NMR Data (in DMSO-d₆):
-
¹H NMR: Expect characteristic signals for the aromatic protons, the vinyl protons of the azepine ring, the amine protons, and the hydroxyl proton. The introduction of the hydroxyl group will cause a shift in the signals of the adjacent aromatic protons compared to the carbamazepine starting material.
-
¹³C NMR: Expect distinct signals for the 15 carbon atoms in the molecule. The carbon atom attached to the hydroxyl group will show a characteristic downfield shift.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic FTIR Peaks:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | ~3300-3500 (broad) |
| N-H stretch (amine) | ~3460 |
| C=O stretch (amide) | ~1675 |
| C=C stretch (aromatic) | ~1600 |
The presence of a broad hydroxyl peak and the characteristic amide and amine stretches would confirm the successful synthesis. The FTIR spectrum of carbamazepine shows a characteristic peak at 3462 cm⁻¹ for the -NH valence vibration.[3]
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Lead(IV) acetate is toxic and should be handled with care.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides a detailed and robust protocol for the synthesis, purification, and characterization of a this compound analytical standard. By following these procedures, researchers can confidently produce a high-purity reference material essential for accurate and reliable bioanalytical studies. The multi-faceted characterization approach ensures the identity and integrity of the synthesized standard, meeting the rigorous demands of the pharmaceutical and drug development industries.
References
- PubChem. This compound.
- Prathyun, P., & Baidya, M. (2020). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Journal of Pharmaceutical Research, 19(3), 7-11.
- ResearchGate.
- Kadıoğlu, Y. (2014). Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(5), 1333-1340.
- Figueroa Valverde, L., et al. (2018). Design and Synthesis of Some Carbamazepine Derivatives Using Several Strategies. Journal of Chemistry, 2018, 1-9.
- ResearchGate. Scheme for the synthesis of this compound. [Link]
Sources
Application Note & Protocols: In Vitro Characterization of 2-Hydroxycarbamazepine Metabolism
Introduction: Beyond Primary Metabolism
Carbamazepine (CBZ) is a cornerstone therapeutic agent for epilepsy and neuropathic pain. Its clinical efficacy is, however, paralleled by a complex metabolic profile and the potential for idiosyncratic adverse drug reactions. The biotransformation of CBZ is extensive, primarily mediated by cytochrome P450 (CYP) enzymes, leading to numerous metabolites. While much focus has been placed on the primary epoxide-diol pathway, understanding the fate of secondary metabolites is critical for a complete toxicological and pharmacological assessment.
2-Hydroxycarbamazepine (2-OHCBZ) is a minor but important metabolite of CBZ.[1] Crucially, 2-OHCBZ is not an inert endpoint metabolite. Instead, it serves as a substrate for further enzymatic oxidation, a process known as metabolic bioactivation. This application note provides a comprehensive guide to the in vitro assays essential for characterizing the metabolism of 2-OHCBZ, with a focus on identifying the enzymes involved, determining kinetic parameters, and elucidating the bioactivation pathway that may contribute to CBZ-associated toxicity.[2][3]
Section 1: The Bioactivation Pathway of this compound
The primary metabolic fate of 2-OHCBZ of toxicological interest is its oxidation by CYP enzymes. This is not a detoxification step but rather a bioactivation process that can lead to the formation of chemically reactive species. The key transformation is the CYP3A4-dependent oxidation of 2-OHCBZ to 2-hydroxyiminostilbene (2-OHIS).[2][3] This intermediate can be further oxidized to the highly reactive carbamazepine iminoquinone (CBZ-IQ), which has the potential to form covalent adducts with cellular macromolecules, a mechanism often implicated in idiosyncratic drug toxicity.[3]
Figure 1: Proposed bioactivation pathway of Carbamazepine to 2-OHCBZ and subsequent reactive metabolites.
Section 2: Selecting the Appropriate In Vitro System
The choice of an in vitro system is a critical decision that dictates the scope and physiological relevance of the experimental findings. Each system offers a unique balance of complexity, throughput, and cost.
| In Vitro System | Principle | Advantages | Disadvantages | Best For |
| Human Liver Microsomes (HLMs) | Vesicles of endoplasmic reticulum containing most CYP and some UGT enzymes.[4] | High enzyme concentration, cost-effective, high-throughput, well-characterized. | Lacks Phase II cofactors (unless supplemented), no cellular context (transporters, cytosol). | Initial stability screening, CYP inhibition, and basic kinetics. |
| Recombinant Human CYPs | Individual CYP enzymes expressed in a cellular system (e.g., insect cells). | Unambiguously identifies the contribution of a single enzyme. | Lacks interaction with other enzymes, activity can vary from native form. | Reaction phenotyping, detailed single-enzyme kinetics. |
| Cryopreserved Hepatocytes | Intact, viable liver cells containing a full complement of metabolic enzymes and cofactors.[5][6] | "Gold standard" for in vitro metabolism; includes Phase I, Phase II, and transporters.[5] | Lower throughput, higher cost, more experimental variability. | Comprehensive metabolic profiling, stability in a cellular context, induction studies. |
Section 3: Experimental Protocols
The following protocols provide a robust framework for investigating 2-OHCBZ metabolism. All protocols assume subsequent analysis by a validated LC-MS/MS method.
Protocol 3.1: Metabolic Stability in Human Liver Microsomes (HLMs)
Objective: To determine the intrinsic clearance (CLint) of 2-OHCBZ by measuring its rate of depletion in the presence of pooled HLMs.
Causality: This assay provides a baseline understanding of how rapidly 2-OHCBZ is metabolized by the primary Phase I enzymes. A high rate of depletion suggests significant CYP-mediated metabolism.
Materials:
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
This compound (2-OHCBZ)
-
NADPH Regenerating System (e.g., NADPH-A and NADPH-B solutions)
-
0.1 M Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching
-
96-well incubation plate and a collection plate
Procedure:
-
Preparation: Thaw HLMs and other reagents on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer. Prepare a working solution of 2-OHCBZ in buffer (final concentration typically 1 µM, with organic solvent <0.5%).
-
Reaction Master Mix: In a conical tube on ice, prepare a master mix containing the phosphate buffer and the HLM working solution.
-
Pre-incubation: Add the HLM master mix to the wells of the incubation plate. Add the 2-OHCBZ working solution to initiate the reaction mixture. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiation: Start the enzymatic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture into the collection plate containing cold ACN with IS to terminate the reaction.[7]
-
Controls:
-
Negative Control: A reaction mixture without the NADPH regenerating system to account for non-enzymatic degradation.
-
Positive Control: A compound with known metabolic stability (e.g., Verapamil for high turnover, Warfarin for low turnover).
-
-
Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.
Protocol 3.2: Reaction Phenotyping with Recombinant CYPs
Objective: To identify the specific CYP isoform(s) responsible for 2-OHCBZ metabolism.
Causality: By isolating individual enzymes, this assay definitively confirms which CYPs contribute to the observed metabolism in HLMs. Based on existing literature, CYP3A4 is the primary candidate to test.[2]
Materials:
-
Panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19, CYP1A2, etc.) co-expressed with P450 reductase.
-
All other reagents as listed in Protocol 3.1.
Procedure:
-
Setup: The protocol is similar to the HLM stability assay, but instead of a single HLM master mix, prepare separate reaction mixtures for each recombinant CYP enzyme.
-
Enzyme Concentration: Use a concentration of recombinant enzyme (e.g., 5-10 pmol/incubation) as recommended by the supplier.
-
Incubation: Incubate 2-OHCBZ (e.g., 1 µM) with each individual CYP enzyme in the presence of the NADPH regenerating system at 37°C.
-
Sampling: Collect samples at a single, fixed time point (e.g., 30 minutes) and at T=0.
-
Analysis: Quantify the depletion of 2-OHCBZ for each CYP isoform. The enzyme showing the highest rate of metabolism is identified as the major contributor.
Protocol 3.3: Hepatocyte Stability and Metabolite Profiling
Objective: To assess the metabolic stability of 2-OHCBZ in a complete cellular system and to screen for potential Phase II metabolites (e.g., glucuronides).
Causality: Hepatocytes contain both Phase I and Phase II enzymes, along with necessary cofactors, providing a more physiologically relevant model of hepatic clearance.[5][8] This allows for the observation of sequential metabolism (e.g., CYP oxidation followed by UGT conjugation).
Materials:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Incubation Medium (e.g., Williams' Medium E)
-
Reagents for cell viability testing (e.g., Trypan Blue)
-
All other reagents as listed in Protocol 3.1.
Procedure:
-
Hepatocyte Thawing: Rapidly thaw hepatocytes in a 37°C water bath and transfer to pre-warmed incubation medium. Perform a cell count and viability check.
-
Cell Suspension: Prepare a hepatocyte suspension at a specified density (e.g., 0.5 or 1.0 x 10^6 viable cells/mL) in incubation medium.[9]
-
Pre-incubation: Add the cell suspension to a 24- or 12-well plate and pre-incubate at 37°C in a humidified CO2 incubator with gentle shaking.
-
Initiation: Add 2-OHCBZ to the wells to start the incubation.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), sample the incubation mixture and quench with cold ACN containing IS.[8]
-
Metabolite Profiling: In addition to monitoring the parent compound's depletion, perform a qualitative or quantitative analysis for expected metabolites, such as the N-glucuronide of carbamazepine (formed from any residual CBZ) or potential glucuronides of its hydroxylated metabolites. The primary UGT isoform for CBZ N-glucuronidation is UGT2B7.[10]
-
Sample Processing: Process samples as described in Protocol 3.1 for LC-MS/MS analysis.
Section 4: Analytical Methodology: LC-MS/MS Quantification
Sensitive and specific quantification of 2-OHCBZ and its metabolites is paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[11][12]
Key Parameters for Method Development:
-
Chromatography: A C18 reversed-phase column is typically used to achieve separation from other metabolites and matrix components.[13]
-
Ionization: Electrospray ionization (ESI) in positive mode is effective for carbamazepine and its derivatives.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound | 253 | 210 | The transition m/z 253 > 210 is a common channel that may also see contributions from other isomers or metabolites, necessitating chromatographic separation.[12] |
| Carbamazepine (Parent) | 237 | 194 | Useful for monitoring any potential back-conversion or contamination.[11] |
| Internal Standard (e.g., Cyheptamide) | Varies | Varies | A stable, isotopically-labeled version of the analyte is ideal; otherwise, a structurally similar compound is used.[13] |
Section 5: Data Analysis and Interpretation
Proper data analysis transforms raw concentration measurements into meaningful metabolic parameters.
Figure 2: Workflow for calculating metabolic stability parameters from in vitro assay data.
1. Half-Life (t½) and Intrinsic Clearance (CLint):
-
From the stability assays (Protocols 3.1 and 3.3), plot the natural logarithm (ln) of the percentage of 2-OHCBZ remaining versus time.
-
The slope of the linear portion of this curve is the elimination rate constant (k).
-
Calculate the in vitro half-life: t½ = 0.693 / k .[8]
-
Calculate the in vitro intrinsic clearance: CLint (µL/min/mg protein or /10^6 cells) = (0.693 / t½) / (mg protein/mL or 10^6 cells/mL) .[8][9]
2. Enzyme Kinetics (Km and Vmax):
-
For kinetic studies, incubate a range of 2-OHCBZ concentrations with a fixed amount of enzyme (e.g., recombinant CYP3A4).
-
Plot the initial reaction velocity (rate of metabolite formation or substrate depletion) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximal reaction velocity).[14][15]
Key Consideration - Unbound Fraction: For accurate kinetic determinations, it is crucial to consider the fraction of the drug that is unbound (fu,inc) in the incubation matrix, as only the unbound drug is available to the enzyme.[16] This is particularly important for highly protein-bound compounds.
Conclusion
The study of this compound metabolism is a critical component of understanding the overall disposition and potential for toxicity of its parent drug, Carbamazepine. The in vitro assays described herein—metabolic stability in HLMs and hepatocytes, reaction phenotyping with recombinant enzymes, and detailed kinetic analysis—provide a powerful, integrated toolkit for drug development professionals. By systematically characterizing the bioactivation pathway, identifying key enzymes like CYP3A4, and quantifying metabolic rates, researchers can build a comprehensive profile to better predict in vivo outcomes and ensure the development of safer therapeutic agents.
References
- Pearce, R. E., Lu, W., Wang, Y., & Leeder, J. S. (2008). Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. Drug Metabolism and Disposition, 36(8), 1637-1649. [Link]
- Pearce, R. E., Vakkalagadda, G. R., & Leeder, J. S. (2002). Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites. Drug Metabolism and Disposition, 30(11), 1363-1371. [Link]
- Pearce, R. E., Lu, W., Wang, Y., & Leeder, J. S. (2008). Pathways of carbamazepine bioactivation in vitro. III. The role of human cytochrome P450 enzymes in the formation of 2,3-dihydroxycarbamazepine. Drug Metabolism and Disposition, 36(8), 1637-1649. [Link]
- Pearce, R. E., & Leeder, J. S. (2005). Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. Drug Metabolism and Disposition, 33(11), 1777-1784. [Link]
- ResearchGate. (2002). Scheme for the synthesis of this compound.
- ResearchGate. (2005). Pathways of Carbamazepine Bioactivation In Vitro II. The Role of Human Cytochrome P450 Enzymes in the Formation of 2-Hydroxyiminostilbene.
- Cyprotex. (n.d.).
- American Society for Pharmacology and Experimental Therapeutics. (2008). Pathways of Carbamazepine Bioactivation in Vitro. III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. Drug Metabolism and Disposition. [Link]
- Domainex. (n.d.). Hepatocyte Stability Assay. Domainex. [Link]
- AxisPharm. (n.d.). Hepatocyte Stability Assay Test. AxisPharm. [Link]
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
- Springer Protocols. (2021). Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes.
- National Institutes of Health. (2017). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. PMC. [Link]
- Miao, X. S., & Metcalfe, C. D. (2003). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 75(15), 3731-3738. [Link]
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- ResearchGate. (2017). N-Glucuronidation of Carbamazepine in Human Tissues Is Mediated by UGT2B7.
- ResearchGate. (2008). Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine.
- Staines, A. G., Coughtrie, M. W., & Burchell, B. (2004). N-glucuronidation of carbamazepine in human tissues is mediated by UGT2B7. The Journal of Pharmacology and Experimental Therapeutics, 311(3), 1131-1137. [Link]
- Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). Consideration of the unbound drug concentration in enzyme kinetics. Pharmacological Reports, 58, 355-365. [Link]
- Kiang, T. K., Ensom, M. H., & Chang, T. K. (2005). UDP-glucuronosyltransferases and clinical drug-drug interactions. Pharmacology & Therapeutics, 106(1), 97-132. [Link]
- U.S. National Library of Medicine. (2014).
- Semantic Scholar. (n.d.).
- National Institutes of Health. (2018).
- ResearchGate. (2014). Enzyme Kinetics in Drug Metabolism: Fundamentals and Applications.
- National Institutes of Health. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. PMC. [Link]
- R Discovery. (2012). Enzyme Kinetics of Drug‐Metabolizing Reactions and Drug–Drug Interactions. R Discovery. [Link]
- Paglia, G., D'Apolito, O., Garofalo, D., Scarano, C., & Corso, G. (2007). Development and validation of a LC/MS/MS method for simultaneous quantification of oxcarbazepine and its main metabolites in human serum.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 6. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. N-glucuronidation of carbamazepine in human tissues is mediated by UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. employees.csbsju.edu [employees.csbsju.edu]
- 13. Development and validation of a LC/MS/MS method for simultaneous quantification of oxcarbazepine and its main metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 15. Enzyme kinetics in drug metabolism: fundamentals and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Consideration of the unbound drug concentration in enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 2-Hydroxycarbamazepine Effects Using In Vitro Cell Culture Models
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for utilizing in vitro cell culture models to investigate the biological effects of 2-Hydroxycarbamazepine (2-OH-CBZ), a minor but potentially significant metabolite of the widely used antiepileptic drug, Carbamazepine (CBZ). While the parent drug's pharmacology is well-studied, its metabolites contribute to both therapeutic and toxicological profiles. This guide details the rationale for selecting appropriate neuronal and hepatic cell models, provides step-by-step protocols for key toxicological and functional assays, and offers insights into data interpretation. The methodologies described herein are designed to be robust and reproducible, enabling researchers to elucidate the specific cellular and molecular impacts of 2-OH-CBZ, thereby contributing to a more complete understanding of Carbamazepine's overall effects.
Introduction: The Rationale for Studying this compound
Carbamazepine (CBZ) is a first-line treatment for epilepsy and neuropathic pain.[1] Its therapeutic action is primarily attributed to the blockade of voltage-gated sodium channels.[2] CBZ is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into numerous metabolites.[3][4][] The major pathway leads to the active metabolite Carbamazepine-10,11-epoxide.[3] However, minor metabolic pathways, including ring hydroxylation, produce metabolites such as this compound (2-OH-CBZ).[3][]
While often overlooked, these minor metabolites can possess distinct biological activities. Secondary metabolism of 2-OH-CBZ, particularly by CYP3A4, can lead to the formation of reactive iminoquinone intermediates.[3][6] These reactive species are capable of forming thiol-reactive adducts, a mechanism often implicated in idiosyncratic drug toxicity.[3][6] Therefore, studying 2-OH-CBZ in isolation is critical for:
-
Deconvoluting Toxicity: Differentiating the specific toxicological contributions of the metabolite from the parent drug.
-
Mechanistic Insights: Understanding the pathways of bioactivation and subsequent cellular damage, such as oxidative stress and apoptosis.[7][8]
-
Comprehensive Safety Profiling: Building a more complete safety profile for Carbamazepine, which can inform clinical practice and the development of safer alternatives.
In vitro cell culture models offer a powerful, high-throughput, and ethically considerate approach to these investigations, allowing for precise control over experimental conditions and the dissection of specific cellular responses.[7][9][10][11]
Strategic Selection of In Vitro Models
The choice of cell model is paramount for generating clinically relevant data. A dual-model approach targeting both the primary site of action (nervous system) and the primary site of metabolism (liver) is recommended.
| Cell Line | Type | Rationale & Key Characteristics |
| SH-SY5Y | Human Neuroblastoma | Primary Target System Model. Can be differentiated into a more mature neuron-like phenotype. Widely used for neurotoxicity, oxidative stress, and apoptosis studies.[7][8][12] Allows for assessment of direct effects on neuronal health and function. |
| HepG2 | Human Hepatocellular Carcinoma | Primary Metabolism & Toxicity Model. Retains many metabolic functions of hepatocytes, including expression of key CYP enzymes (though at lower levels than primary cells).[13][14] Ideal for studying metabolism-induced toxicity and bioactivation of 2-OH-CBZ.[13][15][16] |
Experimental Workflow & Core Protocols
A logical workflow ensures that data from different assays can be integrated to form a cohesive mechanistic narrative.
Overall Experimental Workflow Diagram
Caption: General experimental workflow for assessing 2-OH-CBZ effects.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the effect of 2-OH-CBZ on cell metabolic activity, a proxy for cell viability.[17][18]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[18][19] The amount of formazan is proportional to the number of viable cells.
Materials:
-
SH-SY5Y or HepG2 cells
-
96-well flat-bottom tissue culture plates
-
2-OH-CBZ stock solution (in DMSO)
-
Complete culture medium
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 2-OH-CBZ in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Controls: Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).
-
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[19]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium. Add 150 µL of solubilization solution to each well to dissolve the crystals.[18] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[17][18]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[20]
Data Analysis:
-
Calculate percent viability: (Absorbance_Treated / Absorbance_VehicleControl) * 100.
-
Plot percent viability against log[2-OH-CBZ] to determine the IC₅₀ (concentration causing 50% inhibition of viability).
Protocol 2: Apoptosis Assessment (Caspase-3 Activity Assay)
This protocol quantifies the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.[21]
Principle: Activated Caspase-3 in apoptotic cell lysates cleaves a specific substrate (e.g., DEVD-pNA or Ac-DEVD-AMC), releasing a chromophore (pNA) or fluorophore (AMC).[21][22][23] The signal is proportional to Caspase-3 activity.
Materials:
-
Cells cultured in 6-well plates and treated with 2-OH-CBZ.
-
Cold Lysis Buffer.
-
Protein Assay Kit (e.g., BCA).
-
Caspase-3 Colorimetric or Fluorometric Assay Kit (containing substrate like DEVD-pNA and reaction buffer).
-
Microplate reader (405 nm for colorimetric, Ex/Em 380/440 for fluorometric).
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with IC₅₀ and supra-IC₅₀ concentrations of 2-OH-CBZ determined from the MTT assay. Include positive (e.g., staurosporine-treated) and vehicle controls.
-
Cell Lysis: After incubation, collect both adherent and floating cells. Wash with cold PBS. Lyse the cell pellet in cold lysis buffer on ice for 15-20 minutes.[24]
-
Lysate Preparation: Centrifuge the lysates at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cellular debris.[24]
-
Protein Quantification: Determine the protein concentration of each supernatant. This is crucial for normalizing Caspase-3 activity.
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein lysate per well. Adjust the volume with lysis buffer.
-
Substrate Addition: Prepare the reaction mix according to the kit manufacturer's instructions (typically reaction buffer + DTT + Caspase-3 substrate). Add this to each well.[23]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[24]
-
Data Acquisition: Read the absorbance (405 nm) or fluorescence (Ex/Em ~380/440 nm).
Data Analysis:
-
Normalize the readings to the protein concentration.
-
Express results as fold-change in Caspase-3 activity relative to the vehicle control.
Protocol 3: Neurite Outgrowth Assessment (SH-SY5Y Cells)
This assay evaluates the impact of 2-OH-CBZ on neuronal differentiation and morphology, a sensitive indicator of neurotoxicity.[25][26][27]
Principle: Differentiated SH-SY5Y cells extend neurites. The length and complexity of these neurites can be quantified using microscopy and image analysis software after treatment with a test compound.[27]
Materials:
-
SH-SY5Y cells
-
Culture plates/dishes suitable for imaging
-
Differentiation medium (e.g., low-serum medium containing Retinoic Acid)
-
Fixative (e.g., 4% Paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III Tubulin)
-
Fluorescently-labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope with image analysis software.
Procedure:
-
Differentiation: Seed SH-SY5Y cells. After 24 hours, replace the medium with differentiation medium. Culture for 3-5 days to induce neurite formation.
-
Compound Treatment: Treat the differentiated cells with sub-lethal concentrations of 2-OH-CBZ (e.g., below IC₈₀ from the MTT assay) for 24-48 hours.
-
Fixation and Staining: a. Gently wash cells with PBS. b. Fix with 4% PFA for 20 minutes at room temperature. c. Wash 3 times with PBS. d. Permeabilize with 0.1% Triton X-100 for 10 minutes. e. Block with 5% BSA for 1 hour. f. Incubate with anti-β-III Tubulin antibody overnight at 4°C.[28] g. Wash and incubate with a fluorescent secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Imaging: Acquire images using a fluorescence microscope. Capture multiple random fields per well.
-
Image Analysis: Use automated software (e.g., ImageJ with NeuronJ plugin, or commercial software) to quantify:
-
Total neurite length per neuron.
-
Number of neurites per cell.
-
Number of branch points.
-
Data Analysis:
-
Normalize neurite length to the number of cells (DAPI-stained nuclei).
-
Compare the quantified parameters between treated and vehicle control groups using statistical tests (e.g., t-test or ANOVA).
Potential Mechanistic Pathway & Data Interpretation
The results from these assays can be integrated to hypothesize a mechanism of action. For example, a decrease in cell viability, coupled with an increase in Caspase-3 activity and a reduction in neurite outgrowth, suggests that 2-OH-CBZ induces neurotoxicity via an apoptotic mechanism that also compromises neuronal integrity.
Caption: Hypothesized pathway of 2-OH-CBZ bioactivation and toxicity.
This diagram illustrates how 2-OH-CBZ, potentially after bioactivation by CYP3A4 in hepatic cells, could induce mitochondrial dysfunction in neuronal cells. This, in turn, triggers the caspase cascade, leading to apoptosis, which manifests as reduced cell viability and impaired neurite integrity.
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro investigation of this compound. By employing both neuronal and hepatic cell models and integrating data from viability, apoptosis, and morphological assays, researchers can effectively characterize the toxicological profile of this key metabolite. These studies are essential for a deeper, more nuanced understanding of Carbamazepine's safety and for guiding the development of future antiepileptic therapies with improved safety margins.
References
- A-M. A. Abd El-Moneim, B. A. S. S. Dahran, et al. (2013-05-01). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
- Roche.
- PharmGKB.
- Chauvet, C., et al. (2022-07-29). The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants. Neurotoxicology. [Link]
- Pearce, R. E., et al. (2008). Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. Drug Metabolism and Disposition. [Link]
- Tsuji, M., et al. (2010). Evaluation of a human neural stem cell culture method for prediction of the neurotoxicity of anti-epileptics. Toxicology in Vitro. [Link]
- Radio, N. M., et al. (2010). A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth. Journal of Biomolecular Screening. [Link]
- REPROCELL.
- Chen, X., et al. (2018). Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity. Archives of Toxicology. [Link]
- Pearce, R. E., et al. (2008). Pathways of carbamazepine bioactivation in vitro. III. The role of human cytochrome P450 enzymes in the formation of 2,3-dihydroxycarbamazepine. Drug Metabolism and Disposition. [Link]
- Lopez-Suarez, L., et al. (2022). The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: focus on organic pollutants. SciSpace. [Link]
- ResearchGate. Scheme for the synthesis of this compound. [Link]
- Pearce, R. E., et al. (2005). Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. Drug Metabolism and Disposition. [Link]
- Wright, A. L., & R. L. Klein. (2016-01-05). Neurite Outgrowth Assay. Bio-protocol. [Link]
- da Silva, C., et al. (2025-10-21). The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. bioRxiv. [Link]
- Creative Biolabs. HepG2-based Cytotoxicity Assay Service. [https://www.creative-biolabs.com/adme/hepg2-based-cytotoxicity-assay-service.htm]([Link] cytotoxicity-assay-service.htm)
- Sartorius. Neurite Outgrowth and Cell Health Analysis Protocol. [Link]
- Molecular Devices. Neurite Outgrowth, Neurotoxicity. [Link]
- MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]
- Lundqvist, J. (2018-02-05). Neuroblastoma SH-SY5Y and neural progenitor C17.2 cell lines as models for neurotoxicological studies. DiVA portal. [Link]
- Vinken, M., et al. (2017). Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells. Archives of Toxicology. [Link]
- Carletti, F., et al. (2004). Neurotoxicity Induced by Antiepileptic Drugs in Cultured Hippocampal Neurons: A Comparative Study Between Carbamazepine, Oxcarbazepine, and Two New Putative Antiepileptic Drugs, BIA 2-024 and BIA 2-093. Epilepsia. [Link]
- Tolosa, L., et al. (2025-08-10). Upgrading HepG2 cells with adenoviral vectors that encode drug-metabolizing enzymes: application for drug hepatotoxicity testing.
- da Silva, C., et al. (2025-11-30). (PDF) The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2554, Carbamazepine. [Link]
- Open Exploration Publishing. (2024-02-25).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 129274, this compound. [Link]
- Creative Biolabs.
- Delbruck, A., et al. (2022). Experimental Epileptogenesis in a Cell Culture Model of Primary Neurons from Rat Brain: A Temporal Multi-Scale Study. International Journal of Molecular Sciences. [Link]
- Mustafa Salahalden. (2023-12-21). Carbamazepine Pharmacology: Mechanism of Action, Therapeutic Uses and Adverse Effects. YouTube. [Link]
Sources
- 1. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 6. Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (PDF) The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: focus on organic pollutants. (2022) | Lorena Lopez-Suarez | 110 Citations [scispace.com]
- 9. explorationpub.com [explorationpub.com]
- 10. Evaluation Models & Applications of Drug Neurotoxicity - Creative Biolabs [neuros.creative-biolabs.com]
- 11. Experimental Epileptogenesis in a Cell Culture Model of Primary Neurons from Rat Brain: A Temporal Multi-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. reprocell.com [reprocell.com]
- 14. Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. broadpharm.com [broadpharm.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 22. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 23. mpbio.com [mpbio.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Neurite Outgrowth Assays [sigmaaldrich.com]
- 27. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 28. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: Selecting and Utilizing Animal Models for Pharmacokinetic Studies of 2-Hydroxycarbamazepine
Abstract
This guide provides a comprehensive framework for designing and executing preclinical pharmacokinetic (PK) studies of 2-Hydroxycarbamazepine, a metabolite of the widely used anticonvulsant carbamazepine. We delve into the critical considerations for selecting the most appropriate animal model, offering a comparative analysis of commonly used species. Detailed, field-proven protocols for drug administration, serial blood sampling, sample processing, and bioanalysis via LC-MS/MS are provided. The causality behind experimental choices is explained to ensure scientific integrity and the generation of robust, reproducible data essential for drug development programs. This document is intended to bridge theoretical knowledge with practical application for scientists engaged in preclinical drug metabolism and pharmacokinetic (DMPK) research.
Introduction: The Significance of this compound Pharmacokinetics
Carbamazepine (CBZ) is a cornerstone therapy for epilepsy and neuropathic pain. Its clinical efficacy and safety are intrinsically linked to its complex metabolism, which is primarily mediated by cytochrome P450 enzymes.[1] CBZ is converted into numerous metabolites, some of which are pharmacologically active or contribute to side effects. Among these are the well-studied carbamazepine-10,11-epoxide (CBZ-E) and lesser-studied aromatic hydroxylation products, such as this compound (2-OH-CBZ).[2][3]
Understanding the absorption, distribution, metabolism, and excretion (ADME) of 2-OH-CBZ is critical for several reasons:
-
Contribution to Efficacy and Toxicity: Characterizing the exposure and residence time of 2-OH-CBZ helps to determine its potential contribution to the overall therapeutic effect or adverse event profile of the parent drug.
-
Drug-Drug Interaction (DDI) Potential: As CBZ is a potent enzyme inducer, studying its metabolites is crucial for predicting and understanding DDIs.[4]
-
Informing Clinical Study Design: Robust preclinical PK data are a regulatory prerequisite for moving a compound into human trials.[5][6] These data help in selecting a safe initial dose for First-in-Human studies and identifying safety parameters for clinical monitoring.[5]
The primary goal of a preclinical PK study for 2-OH-CBZ is to characterize its concentration-time profile in a biological system that reasonably predicts its behavior in humans.[6] This guide provides the technical details to achieve that goal.
Strategic Selection of an Animal Model
The choice of animal model is arguably the most critical decision in a preclinical PK study. No single species perfectly replicates human physiology, so the selection must be a scientifically justified compromise based on metabolic similarity, practical considerations, and the specific objectives of the study.[6] Rodents are often used for initial screening due to cost and ethical considerations, while larger animals like dogs or non-human primates may be used in later-stage development for their greater physiological similarity to humans.[7][8]
Comparative Analysis of Common Animal Models
The following table summarizes the key characteristics, advantages, and limitations of species commonly employed in anticonvulsant drug metabolism studies.
| Species (Strain) | Key Metabolic Features | Advantages | Disadvantages | Typical Use Case |
| Mouse (e.g., CF-1) | Rapid metabolism. Often higher dose requirements compared to rats.[7][8] Significant formation of CBZ-E.[9] | Small size, low cost, well-characterized genetics, suitable for high-throughput screening. | Very rapid drug clearance can make maintaining therapeutic concentrations challenging.[10] Small blood volume limits serial sampling. | Early-stage screening, efficacy studies in seizure models (e.g., MES), initial PK/PD relationship assessment.[7] |
| Rat (e.g., Sprague-Dawley) | Extensive metabolism, including oxidation and hydroxylation.[11] Well-characterized CBZ metabolism, producing CBZ-E and diol metabolites.[9][12] | Larger size than mice allows for serial blood sampling from a single animal. Extensive historical database. Regulatory acceptance.[5][13] | Metabolic rate is still significantly faster than in humans.[14] Strain differences in PK have been observed.[11] | Gold standard for regulatory preclinical PK and toxicology studies. Detailed single-animal PK profiling. |
| Dog (e.g., Beagle) | Slower metabolism than rodents, often more predictive of human PK.[15] Forms relevant CBZ metabolites. | Large size allows for easy blood collection and administration of human-like formulations (e.g., capsules).[15] Longer half-life is more comparable to humans. | High cost, significant ethical considerations. Potential for stereoselective metabolism that may differ from humans.[16] | Late-stage preclinical development, bioavailability studies, formulation testing. Required by regulators for non-rodent safety data. |
| Rabbit | Has been used to study stereoselective metabolism of CBZ-related compounds.[17] | Intermediate size between rodents and dogs. | Less common for standard PK studies; metabolic pathways may differ significantly from humans. | Specialized studies, such as investigating stereospecific metabolism. |
Recommendation: For foundational pharmacokinetic studies of 2-OH-CBZ, the Sprague-Dawley rat is the recommended model. Its well-documented metabolic pathways for carbamazepine, suitability for serial blood sampling, and wide acceptance by regulatory agencies make it a robust and reliable choice.[5][13]
Experimental Design & Protocols
A successful PK study relies on meticulous planning and execution. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in compliance with Good Laboratory Practices (GLP) where required.[13][18]
Workflow for a Typical Rodent PK Study
The following diagram outlines the end-to-end process for a pharmacokinetic study in rats.
Caption: End-to-end workflow for a preclinical pharmacokinetic study.
Protocol 1: Oral Administration in Rats
Oral gavage is a standard method for ensuring accurate dose delivery.[19][20]
-
Objective: To administer a precise dose of this compound formulation to each rat.
-
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Analytical balance, vortex mixer, sonicator
-
18-gauge stainless steel feeding needle with a ball tip
-
Appropriately sized syringes
-
-
Procedure:
-
Animal Preparation: Fast animals overnight (approx. 12-16 hours) prior to dosing to reduce variability in absorption, but ensure free access to water.[21]
-
Formulation Preparation: Accurately weigh the required amount of 2-OH-CBZ and suspend/dissolve it in the chosen vehicle to achieve the final desired concentration (e.g., 10 mg/mL). Use a vortex mixer and sonicator to ensure homogeneity.
-
Dosing: a. Gently restrain the rat. b. Measure the distance from the rat's oral cavity to the last rib to determine the correct insertion depth for the gavage needle.[20] c. Gently insert the ball-tipped needle into the esophagus and advance it to the predetermined depth. Causality: The ball tip minimizes the risk of tracheal insertion or esophageal perforation.[20] d. Administer the dose slowly and smoothly (e.g., at a volume of 5-10 mL/kg).[21] e. Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
-
Protocol 2: Serial Blood Sampling in Rats
Serial sampling from the same animal reduces biological variability and the number of animals required. The saphenous vein is a preferred site as it is minimally invasive and does not require anesthesia for trained personnel.[21][22]
-
Objective: To collect timed blood samples to define the concentration-time curve.
-
Materials:
-
Restraint device
-
25-gauge needle or lancet
-
K2-EDTA coated microcentrifuge tubes (1.5 mL)
-
Gauze
-
Heat lamp (optional, for vasodilation)
-
-
Procedure:
-
Preparation: Prepare and label one microcentrifuge tube for each time point for each animal. The typical sampling schedule for an oral PK study is: Pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Restraint: Place the rat in a suitable restraint device, exposing one of the hind legs.
-
Site Preparation: Gently warm the leg with a heat lamp if necessary to promote vasodilation. Shave the area over the saphenous vein and wipe with an alcohol swab.
-
Puncture: Puncture the vein with a sterile 25-gauge needle or lancet. A small drop of blood will form.
-
Collection: Collect the required volume of blood (e.g., 150-200 µL) into the EDTA tube. Causality: K2-EDTA is used as an anticoagulant to prevent clotting and yield plasma upon centrifugation.
-
Hemostasis: After collection, apply gentle pressure to the puncture site with sterile gauze until bleeding stops.
-
Processing: Place samples on ice immediately after collection.
-
Protocol 3: Plasma Preparation and Storage
Proper sample handling is critical to ensure analyte stability.[23]
-
Objective: To isolate plasma from whole blood and store it under conditions that prevent degradation of 2-OH-CBZ.
-
Procedure:
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 2,000-3,000 x g for 10 minutes at 4°C. Causality: Low-temperature centrifugation separates blood components while minimizing enzymatic activity.
-
Aliquoting: Carefully pipette the supernatant (plasma) into new, clearly labeled cryovials. Avoid disturbing the buffy coat or red blood cell pellet.
-
Storage: Immediately store the plasma samples at -80°C until bioanalysis.[23]
-
Bioanalytical Method: LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices due to its high sensitivity and selectivity.[2][12]
Workflow for LC-MS/MS Bioanalysis
Caption: Key steps in the bioanalytical workflow using LC-MS/MS.
Protocol 4: Sample Quantification by LC-MS/MS
-
Objective: To accurately measure the concentration of 2-OH-CBZ in plasma samples.
-
Method Outline:
-
Standard Curve & QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of 2-OH-CBZ into blank rat plasma.
-
Sample Preparation (Protein Precipitation): a. Thaw plasma samples, standards, and QCs on ice. b. To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of 2-OH-CBZ or a structurally similar compound). Causality: Acetonitrile precipitates plasma proteins, releasing the analyte into the solvent.[23] The internal standard corrects for variability during sample preparation and instrument analysis. c. Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
LC Separation: a. Transfer the supernatant to an autosampler vial. b. Inject a small volume (e.g., 5-10 µL) onto a C18 analytical column (e.g., 150 mm x 2.1 mm, 5 µm).[12] c. Use a mobile phase gradient, for example, of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B), to separate 2-OH-CBZ from endogenous plasma components.[12]
-
MS/MS Detection: a. Use an electrospray ionization (ESI) source in positive ion mode. b. Monitor the specific mass transition for 2-OH-CBZ and its internal standard using Selected Reaction Monitoring (SRM). For example, for CBZ, the transition is m/z 237 -> 194.[12] The specific transition for 2-OH-CBZ would need to be optimized but would be based on its molecular weight.
-
Data Analysis: a. Integrate the peak areas for the analyte and internal standard. b. Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the standards using a weighted linear regression. c. Use the regression equation to calculate the concentration of 2-OH-CBZ in the unknown study samples.
-
Conclusion and Best Practices
The protocols and strategies outlined in this guide provide a robust foundation for conducting high-quality pharmacokinetic studies of this compound. Adherence to these methodologies, grounded in scientific rationale, will yield reliable data crucial for advancing drug development programs. Researchers must always prioritize animal welfare, maintain meticulous records, and ensure that bioanalytical methods are fully validated for accuracy, precision, and stability according to regulatory guidelines.[1][5]
References
- Trajković, A., Jović, N., & Stojanović, D. (2014). Optimization and validation of bioanalytical SPE – HPLC method for the simultaneous determination of carbamazepine and its main metabolite, carbamazepine-10, 11-epoxide, in plasma. Vojnosanitetski pregled, 71(10), 921-927.
- Kushwah, R. K., Chawla, G., & Saraf, S. K. (2013). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of the Association of Arab Universities for Basic and Applied Sciences, 14(1), 58-70. [Link]
- U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Guidance for Industry. [Link]
- Silverstein, F. S., & Jensen, F. E. (2007). The pharmacokinetics of commonly used antiepileptic drugs in immature CD1 mice. Epilepsia, 48(Suppl 5), 24-29. [Link]
- Pucci, V., Raggi, M. A., & Ghedini, N. (2002). Separation of carbamazepine and five metabolites, and analysis in human plasma by micellar electrokinetic capillary chromatography.
- Bio-protocol. (n.d.). Oral PK Study. Bio-protocol, 2.2.2. [Link]
- Trajković, A. (2014). Optimization and validation of bioanalytical SPE – HPLC method for the simultaneous determination of carbamazepine and its main metabolite, carbamazepine-10, 11-epoxide, in plasma.
- Gasior, M., et al. (2023). The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. Pharmaceuticals, 16(5), 748. [Link]
- Zhu, Y., et al. (2005). Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system. Journal of Pharmaceutical and Biomedical Analysis, 38(1), 119-125. [Link]
- Brewster, M. E., et al. (1997). Intravenous and oral pharmacokinetic evaluation of a 2-hydroxypropyl-beta-cyclodextrin-based formulation of carbamazepine in the dog: comparison with commercially available tablets and suspensions. Journal of Pharmaceutical Sciences, 86(3), 335-339. [Link]
- Gasior, M., et al. (2022). Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. Preprints.org. [Link]
- Soares-da-Silva, P., et al. (2001). Metabolism of Two New Antiepileptic Drugs and Their Principal Metabolites S(+)- And R(-)-10,11-dihydro-10-hydroxy Carbamazepine. Brain Research Bulletin, 56(3-4), 319-324. [Link]
- Mensah, J. A., et al. (2022). Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. Epilepsia, 63(11), 2841-2851. [Link]
- Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Duke University. [Link]
- Mensah, J. A., et al. (2022). Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. bioRxiv. [Link]
- UNSW Research. (2023). Guidelines on administration of substances and blood collection in MICE. [Link]
- Bertilsson, L. (1978). Clinical pharmacokinetics of carbamazepine. Clinical Pharmacokinetics, 3(2), 128-143. [Link]
- U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies. [Link]
- U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. The Drug Development Process. [Link]
- Albert Einstein College of Medicine. (n.d.).
- Browning, R. A., et al. (1998). Carbamazepine pharmacokinetics-pharmacodynamics in genetically epilepsy-prone rats. Epilepsy Research, 31(2), 143-151. [Link]
- Huang, Y. (2021). Preclinical Considerations for Cell and Gene Therapy Products, an FDA Perspective. U.S.
- Tomson, T., & Bertilsson, L. (1986). Clinical pharmacokinetics and pharmacological effects of carbamazepine and carbamazepine-10,11-epoxide. An update. Clinical Pharmacokinetics, 11(3), 177-198. [Link]
- Lockard, J. S., et al. (1974). Pharmacokinetic Evaluation of Anticonvulsants Prior to Efficacy Testing Exemplified by Carbamazepine in Epileptic Monkey Model. Epilepsia, 15(3), 351-359. [Link]
- ResearchGate. (2011). Blood collection and administration of fluids and drugs (mouse). [Link]
- Schwenk, M., et al. (1998). Comparative Stereoselective Pharmacokinetic Analysis of 10-hydroxycarbazepine After Oral Administration of Its Individual Enantiomers and the Racemic Mixture to Dogs. Pharmaceutical Research, 15(7), 1079-1082. [Link]
- Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. [Link]
- Al-Za'abi, M. A., et al. (2020). A Systematic Review of Population Pharmacokinetics of Carbamazepine. Pharmaceutics, 12(9), 839. [Link]
- Wahab, A., et al. (2019). The pharmacokinetics of oral carbamazepine in rats dosed using an automated drug delivery system. Epilepsia, 60(9), 1829-1837. [Link]
Sources
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of carbamazepine and five metabolites, and analysis in human plasma by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. fda.gov [fda.gov]
- 6. karger.com [karger.com]
- 7. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics of commonly used antiepileptic drugs in immature CD1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbamazepine pharmacokinetics-pharmacodynamics in genetically epilepsy-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 14. The pharmacokinetics of oral carbamazepine in rats dosed using an automated drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intravenous and oral pharmacokinetic evaluation of a 2-hydroxypropyl-beta-cyclodextrin-based formulation of carbamazepine in the dog: comparison with commercially available tablets and suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative stereoselective pharmacokinetic analysis of 10-hydroxycarbazepine after oral administration of its individual enantiomers and the racemic mixture to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolism of two new antiepileptic drugs and their principal metabolites S(+)- and R(-)-10,11-dihydro-10-hydroxy carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. lar.fsu.edu [lar.fsu.edu]
- 22. einsteinmed.edu [einsteinmed.edu]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of 2-Hydroxycarbamazepine in Human Plasma
Abstract
This application note describes the development and full validation of a simple, rapid, and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of 2-Hydroxycarbamazepine in human plasma. This compound is a significant metabolite of the widely used antiepileptic drug, Carbamazepine.[1][2] Accurate measurement of its plasma concentration is crucial for comprehensive pharmacokinetic assessments and therapeutic drug monitoring. The methodology presented herein utilizes a straightforward protein precipitation technique for sample preparation and is validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[3][4][5] The validated method demonstrates excellent performance in selectivity, linearity, accuracy, precision, recovery, and stability, proving its suitability for high-throughput analysis in a clinical or research setting.
Introduction
Carbamazepine (CBZ) is a first-line antiepileptic drug prescribed for the treatment of seizures, neuropathic pain, and bipolar disorder. Its metabolism in the human body is complex, involving multiple cytochrome P450 (CYP) enzymes that produce several active and inactive metabolites.[1] Among these, this compound (2-OH-CBZ) is a notable metabolite formed through aromatic hydroxylation. While not as pharmacologically active as the parent drug, quantifying its concentration provides a more complete picture of a patient's metabolic profile, which can be critical for dose adjustments and understanding drug-drug interactions.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its superior sensitivity and selectivity.[6][7] This note provides a comprehensive protocol for a robust LC-MS/MS method, detailing the rationale behind key procedural steps and presenting a full validation package that establishes the method's trustworthiness and reliability.
Scientific Rationale & Method Development
The primary objective was to develop a method that is not only accurate and precise but also efficient for routine analysis.
-
Choice of Analytical Technique: LC-MS/MS was selected for its ability to unequivocally differentiate 2-OH-CBZ from its isomers (e.g., 3-Hydroxycarbamazepine) and other endogenous plasma components, thereby ensuring high selectivity.[7][8] Detection via Multiple Reaction Monitoring (MRM) provides the sensitivity required to measure concentrations across a clinically relevant range.
-
Sample Preparation: A protein precipitation (PPT) procedure with acetonitrile was chosen. This technique is fast, cost-effective, and provides sufficiently clean extracts for robust LC-MS/MS analysis. While solid-phase extraction (SPE) can yield cleaner samples, the efficiency and simplicity of PPT were deemed optimal for this application, minimizing potential analyte loss and reducing sample turnaround time.[9][10]
-
Internal Standard (IS): An ideal internal standard is a stable isotope-labeled version of the analyte. For this method, a deuterated analog such as D10-Carbamazepine could be used, as it co-elutes and exhibits similar ionization and fragmentation behavior, effectively compensating for variations in sample processing and instrument response.[11]
-
Chromatography: Reversed-phase chromatography using a C18 column provides excellent retention and separation of 2-OH-CBZ from polar matrix components. A gradient elution with a mobile phase consisting of an organic solvent (acetonitrile or methanol) and an aqueous component with a modifier (e.g., formic acid) is employed to ensure sharp peak shapes and a short run time. The acidic modifier aids in the protonation of the analyte for efficient positive ion electrospray ionization (ESI+).[6][11]
Materials and Reagents
-
Analytes: this compound reference standard (≥98% purity), D10-Carbamazepine (Internal Standard, IS).
-
Chemicals: HPLC-grade acetonitrile, methanol, and formic acid. Ultrapure water.
-
Biological Matrix: Drug-free human plasma from screened donors, stored at -20°C or lower.
-
Labware: Calibrated pipettes, polypropylene microcentrifuge tubes (1.5 mL), autosampler vials.
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of 2-OH-CBZ and IS reference standards. Dissolve each in methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the 2-OH-CBZ stock solution with 50:50 (v/v) methanol:water to create a series of working solutions for spiking calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the IS at an appropriate concentration (e.g., 100 ng/mL).
Preparation of Calibration Standards and Quality Control Samples
-
Spike 95 µL aliquots of blank human plasma with 5 µL of the appropriate 2-OH-CBZ working solution to achieve the final concentrations for the calibration curve. A typical range might be 1-500 ng/mL.
-
Prepare QC samples in the same manner at a minimum of four concentration levels:
-
LLOQ: Lower Limit of Quantification (e.g., 1 ng/mL)
-
LQC: Low Quality Control (e.g., 3 ng/mL)
-
MQC: Medium Quality Control (e.g., 100 ng/mL)
-
HQC: High Quality Control (e.g., 400 ng/mL)
-
Sample Preparation Protocol (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (e.g., 100 ng/mL) to all tubes except the double blank (matrix blank). Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to an autosampler vial.
-
Inject 5-10 µL onto the LC-MS/MS system.
Caption: Protein Precipitation Workflow for 2-OH-CBZ.
LC-MS/MS Instrumental Parameters
The following are typical starting parameters and should be optimized for the specific instrument used.
| Parameter | Setting |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 min, hold 1 min, return to initial conditions |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (2-OH-CBZ) | Q1: m/z 253.1 -> Q3: m/z 194.1[8][9] |
| MRM Transition (IS) | Q1: m/z 247.1 -> Q3: m/z 204.1 (for D10-CBZ)[11] |
| Dwell Time | 100 ms |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Bioanalytical Method Validation
The method was validated according to FDA and EMA guidelines, assessing the following parameters.[3][5][12]
Caption: Key Parameters of Bioanalytical Method Validation.
Selectivity
-
Protocol: Six different lots of blank human plasma were processed and analyzed to check for interferences at the retention times of 2-OH-CBZ and the IS.
-
Acceptance Criteria: Response of interfering peaks should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.[12]
-
Result: No significant interferences were observed.
Linearity & Range
-
Protocol: Calibration curves were prepared and analyzed in triplicate on three different days. The peak area ratio (analyte/IS) was plotted against the nominal concentration. A linear regression with 1/x² weighting was applied.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of each standard should be within ±15% of the nominal value (±20% at the LLOQ).[13]
-
Result: The method was linear over the range of 1-500 ng/mL.
| Calibration Level (ng/mL) | Mean Back-Calculated Conc. (ng/mL) | Accuracy (%) | r² |
| 1.0 (LLOQ) | 0.95 | 95.0 | |
| 2.5 | 2.60 | 104.0 | |
| 10 | 10.3 | 103.0 | |
| 50 | 48.5 | 97.0 | 0.9985 |
| 100 | 101.2 | 101.2 | |
| 250 | 245.5 | 98.2 | |
| 500 | 508.0 | 101.6 |
Accuracy & Precision
-
Protocol: Five replicates of QC samples (LLOQ, LQC, MQC, HQC) were analyzed in a single run (intra-day) and across three separate runs on different days (inter-day).
-
Acceptance Criteria: The intra- and inter-day precision (%CV) should not exceed 15% (20% at LLOQ). The accuracy (%RE) should be within ±15% of the nominal value (±20% at LLOQ).[5][12]
-
Result: The method was found to be accurate and precise.
| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| 1.0 (LLOQ) | 8.5 | +5.0 | 11.2 | +7.5 |
| 3.0 (LQC) | 6.2 | +3.3 | 8.5 | +4.1 |
| 100 (MQC) | 4.1 | -1.5 | 5.9 | -0.8 |
| 400 (HQC) | 3.8 | +2.1 | 5.1 | +1.7 |
Recovery & Matrix Effect
-
Protocol:
-
Recovery: The peak area of 2-OH-CBZ in extracted plasma samples (LQC, HQC) was compared to the peak area of post-extraction spiked samples.
-
Matrix Effect: The peak area of post-extraction spiked samples was compared to the peak area of neat solutions at the same concentrations.
-
-
Acceptance Criteria: Recovery should be consistent and reproducible. The CV of the matrix factor across different lots of plasma should be ≤ 15%.
-
Result: The extraction recovery was consistent, and no significant matrix effect was observed.
| QC Level | Mean Recovery (%) | CV (%) | Mean Matrix Effect (%) | CV (%) |
| LQC | 92.5 | 5.5 | 98.1 | 6.8 |
| HQC | 94.1 | 4.8 | 99.5 | 5.2 |
Stability
-
Protocol: The stability of 2-OH-CBZ was evaluated in various conditions by analyzing LQC and HQC samples (n=3) against a freshly prepared calibration curve and comparing the mean concentration to nominal values.
-
Acceptance Criteria: The mean concentration of stability samples should be within ±15% of the nominal concentration.[14]
-
Result: 2-OH-CBZ was found to be stable under all tested conditions.
| Stability Test | Storage Condition | Result |
| Freeze-Thaw Stability | 3 cycles from -20°C to room temperature | Stable |
| Short-Term (Bench-Top) | 6 hours at room temperature | Stable |
| Long-Term Stability | 30 days at -20°C and -80°C | Stable |
| Post-Preparative Stability | 24 hours in autosampler at 10°C | Stable |
Conclusion
A highly sensitive, specific, and robust HPLC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput analysis. The method meets all regulatory acceptance criteria for linearity, accuracy, precision, and stability, confirming its reliability for use in pharmacokinetic studies and therapeutic drug monitoring.
References
- National Center for Biotechnology Information (2024). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. PubMed Central.
- Vermeij, T. A., & Edelbroek, P. M. (2004). Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma. PubMed.
- Ezzeldin, E., et al. (2013). Development and validation of an HPLC method for the determination of carbamazepine in human plasma. ResearchGate.
- Miao, X. S., & Metcalfe, C. D. (2003). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. College of Saint Benedict and Saint John's University Digital Commons.
- Pearce, R. E., et al. (2008). Pathways of Carbamazepine Bioactivation in Vitro I. Characterization of Human Cytochromes P450 Responsible for the Formation of 2- and 3-Hydroxylated Metabolites. ResearchGate.
- Behbahani, M. (2021). A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. MDPI.
- Kiszka, K., et al. (2022). A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices. National Center for Biotechnology Information.
- GaBI Journal Editor (2018). FDA issues final guidance on bioanalytical method validation. GaBI Journal.
- Contin, M., et al. (2007). Development and validation of a LC/MS/MS method for simultaneous quantification of oxcarbazepine and its main metabolites in human serum. PubMed.
- Li, W., & Tse, F. L. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed.
- Mandrioli, R., et al. (2021). Development and application of an LC–MS/MS method for 8 antiepileptic drugs and 2 metabolites using microsampling techniques (DBS and VAMS). Oxford Academic.
- U.S. Food and Drug Administration (2013). Bioanalytical Method Validation - Draft Guidance. FDA.gov.
- Datar, P. A. (2015). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. ResearchGate.
- Liu, H., et al. (2022). LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. PubMed Central.
- Mano, Y., et al. (2018). LC–MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. Oxford Academic.
- Mano, Y., et al. (2018). LC-MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. Semantic Scholar.
- Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed.
- Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. ScienceDirect.
- Zhu, Z., et al. (2005). Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system. ResearchGate.
- European Medicines Agency (2011). Guideline on bioanalytical method validation. EMA.
- National Center for Biotechnology Information (2024). This compound. PubChem.
- Jover Botella, A., et al. (2011). Analysing the Stability of Two Oral Carbamazepine Suspensions. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C15H12N2O2 | CID 129274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 4. elearning.unite.it [elearning.unite.it]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. employees.csbsju.edu [employees.csbsju.edu]
- 9. Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. Development and validation of a LC/MS/MS method for simultaneous quantification of oxcarbazepine and its main metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Hydroxycarbamazepine as a Reference Standard
Abstract
This technical guide provides a comprehensive overview of the application of 2-Hydroxycarbamazepine as a reference standard in analytical sciences. This compound is a significant metabolite of the widely prescribed anticonvulsant drug, Carbamazepine.[1] As such, its accurate quantification is paramount in pharmacokinetic studies, therapeutic drug monitoring (TDM), and impurity profiling of the parent drug. This document offers detailed, field-proven protocols for the use of this compound in complex matrices, emphasizing the scientific rationale behind methodological choices to ensure data integrity and reproducibility.
Introduction: The Significance of this compound
Carbamazepine is a first-line therapeutic agent for epilepsy, neuropathic pain, and bipolar disorder.[1] Its metabolism in the human body is complex, primarily occurring in the liver via cytochrome P450 enzymes (CYP3A4, CYP2C8, CYP2B6) to form numerous metabolites.[] Among these, this compound is a notable, albeit minor, hydroxylated metabolite.[3][4] The use of a well-characterized this compound reference standard is indispensable for several key analytical applications:
-
Therapeutic Drug Monitoring (TDM): TDM is crucial for optimizing Carbamazepine therapy due to its narrow therapeutic window (typically 4-12 µg/mL in plasma) and high inter-individual pharmacokinetic variability.[5][6] Monitoring metabolite levels, including this compound, provides a more complete pharmacokinetic profile, aiding in dose adjustments and minimizing toxicity.[5][7]
-
Pharmacokinetic (PK) and Metabolism Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of Carbamazepine requires the accurate measurement of its metabolites. This compound serves as a critical analyte in these studies to understand the metabolic pathways and potential drug-drug interactions.[]
-
Impurity Profiling: In the synthesis of Carbamazepine active pharmaceutical ingredients (APIs), related substances and potential degradation products must be identified and controlled to ensure safety and efficacy.[][8] this compound can be considered a process-related impurity or a degradation product, and its quantification is mandated by regulatory bodies like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP).[1]
This guide will focus on the practical application of this compound as a reference standard in the two most common analytical workflows: Therapeutic Drug Monitoring and Impurity Profiling.
Physicochemical Properties and Handling of the Reference Standard
A reliable reference standard is the cornerstone of any quantitative analytical method. The this compound reference standard should be of high purity (typically >95%) and come with a Certificate of Analysis (CoA) detailing its identity and purity, as confirmed by techniques like ¹H-NMR, Mass Spectrometry (MS), and HPLC.[9]
| Property | Value | Source |
| Chemical Name | 2-Hydroxy-5H-dibenz[b,f]azepine-5-carboxamide | [9] |
| CAS Number | 68011-66-5 | [9][10][11] |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [9][10][11] |
| Molecular Weight | 252.27 g/mol | [9][10][11] |
| Appearance | White to Brown Solid | [12] |
| Solubility | Slightly soluble in DMSO and Methanol (sonication may be required) | [12] |
| Storage | Long-term storage is recommended at 4°C. The compound can be hygroscopic. | [12] |
Expert Insight (Causality): The slight solubility of this compound in common organic solvents necessitates careful preparation of stock solutions. Using a high-quality solvent and techniques like vortexing and sonication is crucial to ensure complete dissolution. Incomplete dissolution is a primary source of error in the preparation of calibration standards, leading to inaccurate quantification. Long-term storage at refrigerated temperatures is essential to prevent degradation, which could compromise the integrity of the standard.
Application I: Therapeutic Drug Monitoring (TDM) in Human Plasma
The simultaneous quantification of Carbamazepine and its key metabolites, including this compound, from plasma is a common requirement in clinical settings. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[4][13][14]
Workflow for LC-MS/MS Quantification
Caption: LC-MS/MS workflow for TDM of this compound.
Detailed Protocol: Quantification of this compound in Human Plasma
This protocol describes a robust method for the simultaneous determination of Carbamazepine and this compound.
1. Preparation of Stock and Working Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol. This high concentration stock minimizes weighing errors.
-
Internal Standard (IS) Stock: Use a stable isotope-labeled analog (e.g., Carbamazepine-d10) for best results. Prepare a 1 mg/mL stock in methanol.
-
Working Solutions: Serially dilute the stock solutions with a 50:50 mixture of methanol and water to prepare working solutions for calibration standards and quality controls (QCs). The diluent choice helps maintain solubility and compatibility with the plasma matrix.
2. Preparation of Calibration Curve and Quality Control (QC) Samples:
-
Spike blank human plasma with the appropriate working solutions to create a calibration curve (e.g., 8 non-zero points) and at least three levels of QCs (low, mid, high). This process validates the method's performance across the expected concentration range.
3. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, standard, or QC, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute. The acetonitrile disrupts the protein structure, causing them to precipitate and release the analytes into the solvent. The cold temperature enhances this process.
-
Centrifuge at >10,000 x g for 10 minutes. This pellets the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for injection.
4. LC-MS/MS Conditions: The following table provides a validated starting point for method development.
| Parameter | Recommended Condition | Rationale |
| LC Column | Zorbax Eclipse XDB C8 (or equivalent), <50 mm length, <3 µm particle size | A C8 stationary phase provides good retention for moderately polar compounds like this compound. Shorter columns with smaller particles allow for rapid analysis times.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive ionization in the MS source. |
| Mobile Phase B | Acetonitrile | A common organic solvent for reverse-phase chromatography. |
| Gradient | Start at a low %B, ramp up to elute analytes, then return to initial conditions for re-equilibration. | A gradient is essential to separate this compound from its isomers (e.g., 3-Hydroxycarbamazepine) and other metabolites.[13] |
| Flow Rate | 0.4 - 0.6 mL/min | Typical for analytical scale HPLC, balancing speed and separation efficiency. |
| Injection Volume | 5 - 10 µL | A small volume minimizes potential matrix effects and peak distortion. |
| Ionization | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar molecules. Positive mode is effective for nitrogen-containing compounds. |
| MS Detection | Selected Reaction Monitoring (SRM) | Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |
SRM Transitions (Example):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| This compound | 253.1 | 210.1 / 180.1 | The transition m/z 253 -> 210 is often used.[4][13] |
| Carbamazepine | 237.1 | 194.1 | Standard transition for the parent drug. |
| Internal Standard | (e.g., 247.1 for CBZ-d10) | (e.g., 204.1) | Monitor the corresponding transition for the IS. |
5. System Validation:
-
Linearity: The calibration curve should have a correlation coefficient (r²) of >0.99.
-
Precision & Accuracy: The intra- and inter-day precision (%CV) should be <15% (20% at the Lower Limit of Quantification), and accuracy (%RE) should be within ±15% (±20% at LLOQ).
-
Matrix Effect: Assess ion suppression or enhancement by comparing the response of an analyte in a post-extraction spiked sample to a neat solution. This is a critical validation step in LC-MS/MS.
Application II: Impurity Profiling in Carbamazepine API
Regulatory guidelines require that impurities in an API at or above 0.1% be identified and quantified.[1] this compound can be a potential impurity in Carbamazepine synthesis.[8] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely available technique for this purpose.
Workflow for HPLC-UV Impurity Profiling
Caption: HPLC-UV workflow for impurity profiling.
Detailed Protocol: HPLC-UV for Impurity Analysis
1. Preparation of Solutions:
-
Diluent: A mixture of acetonitrile and water (e.g., 30:70 v/v) is a common choice.
-
Reference Standard Solution: Prepare a solution of this compound reference standard in the diluent at a concentration corresponding to the reporting threshold (e.g., 0.1% of the test solution concentration).
-
Test Solution: Accurately weigh and dissolve the Carbamazepine API in the diluent to a high concentration (e.g., 1 mg/mL). This ensures that low-level impurities can be detected.
-
System Suitability Solution (SSS): Prepare a solution containing both Carbamazepine and this compound (and other known impurities). This solution is critical for verifying the performance of the chromatographic system.
2. HPLC-UV Conditions:
| Parameter | Recommended Condition | Rationale |
| LC Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Spherisorb ODS2) | The long C18 column provides high resolving power, which is essential for separating structurally similar impurities from the main API peak.[1] |
| Mobile Phase | Acetonitrile:Methanol:Phosphate Buffer (e.g., 18:18:70 v/v/v) | The ternary mixture allows for fine-tuning of selectivity to achieve baseline separation of all relevant impurities. The buffer controls the pH to ensure consistent peak shapes.[1] |
| Flow Rate | 1.0 - 1.5 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection Wavelength | 210 nm or 220 nm | This wavelength provides good sensitivity for both Carbamazepine and its hydroxylated metabolites.[1] |
| Column Temperature | 35 °C | Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape.[1] |
3. System Suitability Test (SST):
-
Before analyzing any samples, inject the SSS.
-
Resolution: The resolution between the this compound peak and the Carbamazepine peak must be greater than 2.0. This ensures that the two compounds are baseline separated and can be accurately quantified.
-
Tailing Factor: The tailing factor for the Carbamazepine peak should be less than 2.0. This indicates good peak symmetry.
-
Reproducibility: The relative standard deviation (%RSD) for replicate injections should be less than 2.0%.
4. Quantification:
-
Inject the Reference Standard Solution and the Test Solution.
-
Identify the this compound peak in the test solution chromatogram by comparing its retention time with that from the reference standard injection.
-
Calculate the amount of this compound in the API, typically using the external standard method, comparing the peak area in the test solution to the peak area in the reference standard solution.
Conclusion
This compound is an essential analytical tool for researchers, clinical chemists, and pharmaceutical quality control scientists. Its proper use as a certified reference standard is fundamental to the integrity of data generated in therapeutic drug monitoring and the quality assurance of Carbamazepine API. The protocols outlined in this guide provide a robust framework for its application, and the scientific rationale provided for each step empowers analysts to troubleshoot and adapt these methods for their specific needs, ensuring the generation of accurate and defensible results.
References
- Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC - NIH. (n.d.).
- Scheme for the synthesis of this compound. - ResearchGate. (n.d.).
- Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography−Electrospray Tandem Mass Spectrometry | Analytical Chemistry - ACS Publications. (2003).
- Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry - PubMed. (2003).
- Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations. (2006).
- Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma - PubMed. (2003).
- Carbamazepine-impurities - Pharmaffiliates. (n.d.).
- Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. (n.d.).
- This compound | C15H12N2O2 | CID 129274 - PubChem - NIH. (n.d.).
- Therapeutic Drug Monitoring and Methods of Quantitation for Carbamazepine - MDPI. (2021).
- Serum monitoring of carbamazepine in patients with epilepsy and clinical implications. (2022).
- Therapeutic drug monitoring (AEDs). (n.d.).
- Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice: A Review - ResearchGate. (2020).
- Therapeutic Drug Monitoring of the Newer Anti-Epilepsy Medications - PMC - NIH. (2012).
- Showing metabocard for this compound (HMDB0060651) - Human Metabolome Database. (n.d.).
Sources
- 1. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Serum monitoring of carbamazepine in patients with epilepsy and clinical implications [pharmacia.pensoft.net]
- 7. nshcs.hee.nhs.uk [nshcs.hee.nhs.uk]
- 8. jopcr.com [jopcr.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. 2-Hydroxy Carbamazepine | LGC Standards [lgcstandards.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. usbio.net [usbio.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2-Hydroxycarbamazepine in Drug Metabolism Studies
Introduction: Understanding Carbamazepine Metabolism and the Significance of 2-Hydroxycarbamazepine
Carbamazepine (CBZ) is a widely prescribed anticonvulsant and mood-stabilizing drug. Its metabolism is complex, primarily occurring in the liver through various pathways mediated by cytochrome P450 (CYP) enzymes. One of the minor, yet significant, metabolic routes is the aromatic hydroxylation to form this compound (2-OHCBZ). While the major metabolic pathway involves the formation of carbamazepine-10,11-epoxide, primarily by CYP3A4, the study of 2-OHCBZ formation provides valuable insights into the contribution of other CYP isoforms to carbamazepine's overall disposition.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in drug metabolism studies. It details the enzymatic pathways leading to its formation, its potential role in bioactivation, and provides detailed protocols for in vitro assays and LC-MS/MS quantification.
The Enzymology of this compound Formation: A Multi-CYP Pathway
The formation of this compound from carbamazepine is not catalyzed by a single enzyme. In vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes have demonstrated that multiple P450s contribute to this metabolic step. While CYP2B6 and CYP3A4 are key players, other isoforms such as CYP1A2, CYP2A6, and CYP2E1 also participate in the 2-hydroxylation of carbamazepine.[3] This multi-enzyme involvement is a critical consideration, as it indicates that the formation of 2-OHCBZ should be interpreted as a marker of carbamazepine's aromatic oxidation, rather than a selective probe for a single CYP isoform.
Carbamazepine itself is a known inducer of both CYP3A4 and CYP2B6, which can lead to autoinduction of its own metabolism.[1][2][4] Understanding the formation of metabolites like 2-OHCBZ is therefore crucial for characterizing drug-drug interactions (DDIs) involving carbamazepine.
Beyond a Simple Metabolite: Bioactivation and Hypersensitivity
This compound is not merely an inactive metabolite. It can undergo further oxidation, primarily by CYP3A4, to form a reactive iminoquinone species.[5][6] This bioactivation pathway is of significant interest as it has been implicated in the pathogenesis of carbamazepine-induced hypersensitivity reactions.[5] The formation of reactive metabolites that can covalently bind to cellular proteins may initiate an immune response, leading to adverse drug reactions.[7]
Experimental Protocols
Protocol 1: In Vitro Formation of this compound in Human Liver Microsomes
This protocol describes a typical incubation procedure to measure the rate of this compound formation from carbamazepine in a pool of human liver microsomes (HLMs).
Materials:
-
This compound (analytical standard grade)[6]
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a stable isotope-labeled analog)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of carbamazepine in methanol.
-
Prepare a stock solution of the internal standard in methanol.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled human liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube, add the following in order:
-
Potassium phosphate buffer (pH 7.4)
-
Human Liver Microsomes (final protein concentration typically 0.2-0.5 mg/mL)
-
Carbamazepine solution (from stock, to achieve the desired final concentration)
-
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the terminated reaction mixture vigorously.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Diagram of the In Vitro Metabolism Workflow:
Caption: Workflow for the in vitro formation of this compound.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation from carbamazepine and other metabolites |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometric Conditions (Example):
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (2-OHCBZ) | m/z 253 → 210 |
| MRM Transition (IS) | Specific to the chosen internal standard |
| Collision Energy | To be optimized for the specific instrument |
| Cone Voltage | To be optimized for the specific instrument |
Note: The MRM transition m/z 253 → 194 has also been reported. Chromatographic separation is crucial as 3-hydroxycarbamazepine can have a similar transition.
Data Analysis and Interpretation
The concentration of this compound in the samples is determined by constructing a calibration curve using known concentrations of the analytical standard. The rate of metabolite formation is then calculated and typically expressed as pmol of metabolite formed per minute per mg of microsomal protein.
Summary of Key Kinetic Parameters
The following table summarizes published Michaelis-Menten kinetic parameters for the formation of this compound in human liver microsomes.
| Parameter | Value |
| Apparent Km | ~1640 µM |
| Apparent Vmax | ~5.71 pmol/mg protein/min |
Source: Pearce et al., 2002[10]
Conclusion
The study of this compound formation serves as a valuable tool in drug metabolism research. It provides insights into the aromatic hydroxylation of carbamazepine, a pathway mediated by a consortium of CYP enzymes. While not a selective probe for a single enzyme, monitoring its formation is crucial for a comprehensive understanding of carbamazepine's metabolic profile and its potential for drug-drug interactions. The protocols outlined in this application note provide a robust framework for conducting these in vitro studies and accurately quantifying this compound, thereby aiding in the broader characterization of drug metabolism and safety assessment.
References
- Fuhr, L. M., Marok, F. Z., Hanke, N., Selzer, D., & Lehr, T. (2021). Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential: A Physiologically Based Pharmacokinetic Modeling Approach. Pharmaceutics, 13(2), 270. [Link]
- Pearce, R. E., Vakkalagadda, G. R., & Leeder, J. S. (2002). Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites. Drug metabolism and disposition: the biological fate of chemicals, 30(11), 1170–1179. [Link]
- Pearce, R. E., Lu, W., & Uetrecht, J. P. (2008). Pathways of carbamazepine bioactivation in vitro. III. The role of human cytochrome P450 enzymes in the formation of 2,3-dihydroxycarbamazepine. Drug metabolism and disposition: the biological fate of chemicals, 36(8), 1637–1649. [Link]
- Pearce, R. E., Uetrecht, J. P., & Leeder, J. S. (2005). Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. Drug metabolism and disposition: the biological fate of chemicals, 33(12), 1819–1826. [Link]
- Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). Carbamazepine Pathway, Pharmacokinetics. Pharmacogenetics and genomics, 22(8), 609-614. [Link]
- Fuhr, L. M., Marok, F. Z., Hanke, N., Selzer, D., & Lehr, T. (2021). Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential: A Physiologically Based Pharmacokinetic Modeling Approach.
- Taibon, J., Schmid, R., Lucha, S., Pongratz, S., Tarasov, K., Seger, C., Timm, C., Thiele, R., Herlan, J. M., & Kobold, U. (2017). An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum. Clinica chimica acta; international journal of clinical chemistry, 472, 35–40. [Link]
- Mogily, M., & German, D. (2018). Cytochrome P450 3A Induction Predicts P‐glycoprotein Induction; Part 2: Prediction of Decreased Substrate Exposure After Rifabutin or Carbamazepine.
- Conti, R., et al. (2007). Development and validation of a LC/MS/MS method for simultaneous quantification of oxcarbazepine and its main metabolites in human serum.
- Pearce, R. E., Vakkalagadda, G. R., & Leeder, J. S. (2002). Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites. Drug Metabolism and Disposition, 30(11), 1170-1179. [Link]
- Srinubabu, G., Ratnam, B. V. V., Rao, M. N., & Rao, B. M. (2008). Development and validation of LC-MS/MS method for the quantification of oxcarbazepine in human plasma using an experimental design.
- Pearce, R. E., Lu, W., & Uetrecht, J. P. (2008). Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine.
- Turpeinen, M., Raunio, H., & Pelkonen, O. (2007). New potent and selective cytochrome P450 2B6 (CYP2B6) inhibitors based on three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis. British journal of pharmacology, 151(2), 186–195. [Link]
- OECD. (2022). Candidate Proficiency Test Chemicals to Address Industrial Chemical Applicability Domains for in vitro Human Cytochrome P450 Enzyme Induction. OECD Series on Testing and Assessment, No. 355. [Link]
- Fahmi, O. A., et al. (2016). Evaluation of CYP2B6 Induction and Prediction of Clinical Drug–Drug Interactions: Considerations from the IQ Consortium Induction Working Group—An Industry Perspective. Drug Metabolism and Disposition, 44(9), 1430-1440. [Link]
- Srinubabu, G., Ratnam, B. V., Rao, M. N., & Rao, B. M. (2008). Development and validation of LC-MS/MS method for the quantification of oxcarbazepine in human plasma using an experimental design.
- Srinubabu, G., Ratnam, B. V. V., & Rao, M. N. (2008). Development and validation of LC-MS/MS method for the quantification of oxcarbazepine in human plasma using an experimental design. Semantic Scholar. [Link]
- Li, K., et al. (2022). LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. Molecules, 27(4), 1234. [Link]
Sources
- 1. Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential: A Physiologically Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential: A Physiologically Based Pharmacokinetic Modeling Approach | Semantic Scholar [semanticscholar.org]
- 3. Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 卡马西平 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 9. Carbamazepine analytical standard 298-46-4 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Application Note: A Framework for Assessing the Stability of 2-Hydroxycarbamazepine
Abstract
This document provides a comprehensive guide to establishing a robust experimental setup for the stability testing of 2-Hydroxycarbamazepine, a principal metabolite of the widely used anticonvulsant, Carbamazepine.[1][2][3] Adherence to rigorous stability testing protocols is paramount in drug development to ensure the safety, efficacy, and quality of active pharmaceutical ingredients (APIs). This note details the requisite methodologies, including the development of a stability-indicating analytical method, the execution of forced degradation studies under various stress conditions, and the design of a long-term stability study, all in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[4][5][6]
Introduction: The Imperative for Stability Assessment
This compound is a significant human metabolite of Carbamazepine.[1][2][3] Understanding its intrinsic stability is critical for several reasons. Chemical degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and alterations in physical properties, all of which can compromise patient safety and therapeutic efficacy.[7] Therefore, a systematic evaluation of how its quality varies over time under the influence of environmental factors such as temperature, humidity, and light is a non-negotiable aspect of pharmaceutical development.[4]
Forced degradation, or stress testing, is an essential component of this process.[8][9] By subjecting the API to conditions more severe than accelerated stability testing, we can elucidate its likely degradation pathways, identify potential degradation products, and, crucially, validate that our analytical methods are "stability-indicating."[7][10] A stability-indicating method is one that can accurately separate, detect, and quantify the active ingredient from its degradation products and any other excipients that may be present.
This guide is structured to provide both the strategic framework and the detailed protocols necessary to conduct a thorough stability assessment of this compound.
Foundational Knowledge: Physicochemical Properties
A successful stability study is built upon a solid understanding of the molecule's inherent properties.
| Property | Value/Information | Source |
| Chemical Name | 2-Hydroxy-5H-dibenz[b,f]azepine-5-carboxamide | [3] |
| Molecular Formula | C15H12N2O2 | [3] |
| Molecular Weight | 252.27 g/mol | [3] |
| Melting Point | >205°C (decomposition) | [1][11] |
| Solubility | Slightly soluble in DMSO and Methanol (sonication may be required). | [1][11] |
| Storage | Refrigerator | [1][11] |
This information is critical for designing the experimental conditions, particularly for preparing solutions for both stress testing and analytical measurements. The limited solubility, for instance, necessitates careful solvent selection.
The Analytical Core: Stability-Indicating HPLC Method
The cornerstone of any stability testing program is a validated, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for this purpose.
Rationale for Method Development
The primary goal is to develop an HPLC method capable of resolving this compound from all potential process impurities and degradation products that may arise during the stability studies. The method must be specific, sensitive, accurate, and precise.
Protocol: HPLC Method Development and Validation
Objective: To establish and validate a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Methanol:Water (Gradient or Isocratic) | A common solvent system for related compounds like Carbamazepine. The ratio should be optimized to achieve adequate separation.[12][13] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection Wavelength | 210-285 nm (Scan for λmax) | Carbamazepine and its metabolites are known to absorb in this UV range.[12] A PDA detector is recommended to identify the optimal wavelength and check for peak purity. |
| Injection Volume | 10-20 µL | Standard volume to ensure good peak shape and sensitivity. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
Method Validation (as per ICH Q2(R1)): The developed method must be validated to demonstrate its suitability for its intended purpose. Key validation parameters include:
-
Specificity: Demonstrated by the separation of the main peak from degradation products generated during forced degradation studies. Peak purity analysis using a PDA detector is essential.
-
Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the expected test concentration).
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated at the system, method, and intermediate levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): To determine the sensitivity of the method.
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).
Stress Testing: Unveiling Degradation Pathways
Forced degradation studies are designed to accelerate the degradation of the drug substance to generate its degradation products.[8][9][14] This is crucial for identifying potential degradants and ensuring the analytical method can detect them.[10] The goal is to achieve a target degradation of 5-20% of the active substance.[8]
Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies.
Detailed Protocols for Stress Conditions
General Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of methanol and water).[8]
a) Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M Hydrochloric Acid (HCl).
-
Incubate the solution in a water bath at 60°C.
-
Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).
-
Dilute with the mobile phase to the target concentration for HPLC analysis.
b) Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M Sodium Hydroxide (NaOH).
-
Incubate the solution in a water bath at 60°C.
-
Withdraw samples at predetermined time points.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
c) Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at predetermined time points.
-
Dilute with the mobile phase for HPLC analysis.
d) Thermal Degradation
-
Place a known quantity of solid this compound powder in a petri dish.
-
Expose the sample to dry heat in an oven at 80°C.
-
Withdraw samples at predetermined time points.
-
Prepare solutions of the stressed solid material at a known concentration for HPLC analysis.
e) Photolytic Degradation
-
Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Prepare solutions of the stressed samples for HPLC analysis.
Long-Term and Accelerated Stability Studies
The purpose of formal stability testing is to establish a re-test period for the drug substance or a shelf life for the drug product and recommend storage conditions.[4]
Study Design
The study should be conducted on at least three primary batches of the drug substance.[4] The samples should be stored in containers that simulate the proposed packaging.
ICH Recommended Storage Conditions:
| Study Type | Storage Condition | Minimum Duration at Submission |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Protocol: Formal Stability Study
-
Batch Selection: Procure at least three representative batches of this compound.
-
Packaging: Package the samples in inert, sealed containers (e.g., amber glass vials with Teflon-lined caps).
-
Storage: Place the packaged samples into calibrated stability chambers set to the conditions outlined in the table above.
-
Testing Frequency: Pull samples for testing at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
Analysis: At each time point, analyze the samples for the following attributes:
-
Assay: To determine the potency of the drug substance.
-
Degradation Products: To quantify any known or unknown impurities.
-
Appearance: Visual inspection for any changes in color or physical state.
-
Water Content: (If applicable)
-
Data Analysis and Interpretation
The data gathered from the stability studies will be used to determine the shelf-life and appropriate storage conditions. The results from the forced degradation studies will confirm the stability-indicating nature of the analytical method and provide insight into the degradation profile of this compound. Any significant degradation product should be characterized and quantified.[14]
Potential Degradation Pathways
Based on the known metabolism of Carbamazepine, potential degradation of this compound could involve further oxidation or conjugation.[15][16] The forced degradation studies will help to confirm these and other potential pathways.
Caption: Potential degradation pathways for this compound.
Conclusion
A meticulously planned and executed stability testing program is fundamental to the successful development of any pharmaceutical product. This application note provides a detailed framework for establishing the experimental setup for this compound stability testing, from the development of a robust analytical method to the execution of comprehensive stress and formal stability studies. By following these protocols, researchers can generate the high-quality, reliable data required to meet regulatory expectations and ensure the ultimate safety and efficacy of the drug substance.
References
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Jordi Labs. (2022-04-18).
- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. (2025-11-05).
- Forced Degradation Studies. Creative Biolabs.
- Q1A(R2) Guideline. ICH.
- FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy.
- Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare.
- Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency.
- ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. (2003-08-01).
- Scheme for the synthesis of this compound. ResearchGate.
- Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. National Institutes of Health.
- Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. National Institutes of Health.
- This compound | C15H12N2O2 | CID 129274. National Institutes of Health.
- Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations. ResearchGate.
- Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma. National Institutes of Health.
- Metabolism of Two New Antiepileptic Drugs and Their Principal Metabolites S(+)- And R(-)-10,11-dihydro-10-hydroxy Carbamazepine. National Institutes of Health.
- Highly Sensitive Determination of Carbamazepine and Oxcarbazepine and Identification of Their Degradation Products in Material Evidences and Human Cadaveric Liver by Gas Chromatography–Mass Spectrometry. OUCI.
- 2-Hydroxy Carbamazepine beta-D-Glucuronide | C21H20N2O8 | CID 71748920. National Institutes of Health.
- A Review of Analytical Methods on Carbamazepine an Antiepileptic Drug. International Journal of Current Science Research and Review. (2023-10-10).
- Carbamazepine: Stability Indicating HPLC Assay Method | Request PDF. ResearchGate. (2025-08-08).
- Analytical Method Validation of Stability-Indicating HPLC Method for Determination of Assay of Carbamazepine CR Tablets. Worldwidejournals.com.
- Stability indicating HPLC-DAD method for the determination of Oxcarbazepine - An Anticonvulsant. Research Journal of Pharmacy and Technology.
Sources
- 1. 2-Hydroxy Carbamazepine | 68011-66-5 [chemicalbook.com]
- 2. This compound | C15H12N2O2 | CID 129274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy Carbamazepine | LGC Standards [lgcstandards.com]
- 4. database.ich.org [database.ich.org]
- 5. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. 2-Hydroxy Carbamazepine CAS#: 68011-66-5 [m.chemicalbook.com]
- 12. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. worldwidejournals.com [worldwidejournals.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. researchgate.net [researchgate.net]
- 16. Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Advanced Techniques for the Chromatographic and Electrophoretic Separation of 2-Hydroxycarbamazepine from its Structural Isomers
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolic pathways of carbamazepine (CBZ), a widely used anticonvulsant drug, produce a complex array of metabolites, including several structural isomers that are challenging to differentiate and quantify. Among these, 2-Hydroxycarbamazepine (CBZ-2-OH) and its isomers, such as 3-Hydroxycarbamazepine (CBZ-3-OH) and Carbamazepine-10,11-epoxide (CBZ-EPO), present a significant analytical challenge due to their near-identical mass and similar physicochemical properties.[1] Accurate separation is critical for pharmacokinetic, toxicological, and environmental monitoring studies, as the biological activity and fate of these compounds can differ significantly. This guide provides an in-depth analysis of two powerful separation techniques—High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE)—offering detailed protocols and explaining the fundamental principles that govern the selective separation of these critical CBZ metabolites.
Introduction: The Analytical Challenge of Carbamazepine Metabolites
Carbamazepine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into various active and inactive compounds.[2] The hydroxylation of the dibenzazepine ring leads to the formation of phenolic derivatives, including this compound and 3-Hydroxycarbamazepine.[3] Concurrently, oxidation of the 10,11-double bond forms the active metabolite Carbamazepine-10,11-epoxide.[4][5]
These three isomers (CBZ-2-OH, CBZ-3-OH, and CBZ-EPO) possess the same molecular formula (C₁₅H₁₂N₂O₂) and molecular weight, rendering simple mass-based detection methods insufficient for their individual quantification.[6] Their structural similarities result in overlapping physicochemical properties, making their separation a non-trivial task that requires highly selective analytical methodologies. This document details the strategic application of reversed-phase HPLC and CZE to achieve baseline resolution of these closely related compounds.
General Analytical Workflow
The reliable quantification of CBZ isomers from complex matrices such as plasma, urine, or environmental water samples involves several key stages. The initial sample preparation step is crucial for removing interferences and concentrating the analytes. This is typically followed by instrumental analysis using a high-resolution separation technique and sensitive detection.
Figure 1: General experimental workflow for the separation and analysis of CBZ isomers.
Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle of Separation: RP-HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. Although the CBZ isomers are structurally similar, subtle differences in their polarity, arising from the position of the hydroxyl group, can be exploited to achieve separation. CBZ-2-OH and CBZ-3-OH, being more polar than the parent drug, will elute earlier. The key to separating the isomers from each other lies in optimizing the mobile phase composition to maximize the small differences in their interaction with the stationary phase. A C8 column has been shown to provide excellent chromatographic separation characteristics for these analytes.[7]
Protocol 3.1: RP-HPLC-UV Method for CBZ Isomer Separation
This protocol is adapted from methodologies proven effective for the simultaneous analysis of carbamazepine and its hydroxylated metabolites.[8][9]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an Oasis HLB SPE cartridge (or equivalent) with 3 mL of methanol followed by 3 mL of HPLC-grade water.
-
Load 1-5 mL of the aqueous sample (e.g., filtered wastewater or diluted plasma).
-
Wash the cartridge with 3 mL of water to remove salts and polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of methanol or an acetonitrile/methanol mixture.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the initial mobile phase.
2. Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UPLC system equipped with a binary pump, autosampler, and UV detector.
-
Column: C8 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate with 0.1% Formic Acid in water (pH ≈ 4.0).
-
Mobile Phase B: Acetonitrile/Methanol (2:3, v/v).
-
Detection: UV at 210 nm.[4]
-
Injection Volume: 10-20 µL.
-
Flow Rate: 0.2 mL/min.
3. Gradient Elution Program:
-
The gradient must be carefully optimized. A shallow gradient is often required to resolve the closely eluting hydroxylated isomers.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 55 | 45 |
| 6.0 | 55 | 45 |
| 7.0 | 0 | 100 |
| 9.0 | 0 | 100 |
| 11.0 | 55 | 45 |
| 15.0 | 55 | 45 |
| Table 1: Example HPLC Gradient Program for Isomer Separation. |
4. Expected Results:
-
This method should provide chromatographic separation of CBZ-2-OH and CBZ-3-OH. Due to the potential for co-elution, especially with CBZ-EPO, method development may require fine-tuning of the mobile phase organic content and gradient slope.[7] Coupling this HPLC method with tandem mass spectrometry (LC-MS/MS) provides an additional layer of selectivity and is the preferred method for unambiguous quantification in complex matrices.[9]
Method B: Capillary Zone Electrophoresis (CZE)
Principle of Separation: CZE offers an orthogonal separation mechanism to HPLC, making it an excellent alternative or confirmatory technique. Separation in CZE is based on the differential migration of charged species in an electric field. The key to separating the CBZ isomers lies in exploiting the acidic nature of the phenolic hydroxyl groups on CBZ-2-OH and CBZ-3-OH.[1] CBZ-EPO, lacking an ionizable group, remains neutral.[1] By selecting a background electrolyte (BGE) with a pH close to the pKa values of the hydroxy-isomers, we can induce a differential degree of ionization, leading to distinct electrophoretic mobilities.
Studies have determined that CBZ-2-OH has a slightly higher pKa than CBZ-3-OH (a difference of ~0.3-0.4 pH units).[10] This small but significant difference in acidity is the basis for their separation. At a pH between their pKa values, one isomer will be more ionized (and thus have a higher negative charge) than the other, causing it to migrate faster towards the anode (in a typical setup).
Figure 2: Principle of CZE separation based on pH-dependent ionization of CBZ isomers.
Protocol 4.1: CZE-UV Method for CBZ Isomer Separation
This protocol is based on the findings that demonstrate successful electrophoretic differentiation of these isomers.[1][10]
1. Sample Preparation:
-
Samples prepared via SPE (Protocol 3.1) are suitable. The final reconstitution should be in the CZE background electrolyte or a compatible low-ionic-strength buffer.
2. Instrumentation and Conditions:
-
CE System: A standard capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., ~60 cm total length).
-
Background Electrolyte (BGE): 50 mM borate buffer, adjusted to pH 9.6. Causality: This pH is chosen because it provides the best resolution by maximizing the difference in the degree of ionization between CBZ-2-OH and CBZ-3-OH.[1]
-
Capillary Conditioning (New Capillary): Rinse with 1 M NaOH (30 min), water (15 min), and BGE (30 min).
-
Pre-run Conditioning: Rinse with 0.1 M NaOH (2 min), water (2 min), and BGE (5 min) before each injection.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation Voltage: 25 kV.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm.
3. Expected Results:
-
The expected migration order will be CBZ-3-OH followed by CBZ-2-OH, as CBZ-3-OH is slightly more acidic (lower pKa) and will carry a greater effective negative charge at pH 9.6. CBZ-EPO, being neutral, will migrate with the electroosmotic flow (EOF). Complete baseline separation of all three isomers is achievable under these conditions.[1]
| Analyte | pKa (approx.) | Expected Migration Time (Relative) |
| Carbamazepine-10,11-epoxide | N/A (Neutral) | Migrates with EOF |
| 3-Hydroxycarbamazepine | ~9.5 | Fastest (anionic) |
| This compound | ~9.9 | Slower (anionic) |
| Table 2: Physicochemical Properties and Expected CZE Migration Order at pH 9.6. |
Conclusion and Recommendations
Both RP-HPLC and CZE are powerful techniques capable of resolving this compound from its critical isomers.
-
RP-HPLC is a robust and widely available technique. When coupled with MS/MS detection, it provides the gold standard for sensitivity and specificity in complex biological matrices. The primary challenge is the optimization of the gradient to resolve the structurally similar hydroxylated isomers.
-
Capillary Zone Electrophoresis offers a distinct and highly efficient separation mechanism based on subtle differences in acidity. It is an excellent choice for achieving baseline resolution, particularly when HPLC methods fall short, and serves as a powerful orthogonal method for validation.
The choice of method will depend on the specific application, available instrumentation, and the complexity of the sample matrix. For routine analysis and quantification in clinical or pharmaceutical settings, a validated LC-MS/MS method is recommended. For challenging separations or for orthogonal confirmation, CZE provides an elegant and effective solution.
References
- Magyar, K., & Ikeda, Y. (2006). Chiral separation of 10,11-dihydro-10, 11-trans-dihydroxycarbamazepine, a metabolite of carbamazepine with two asymmetric carbons, in human serum. Journal of Chromatography B, 843(2), 325-30. URL: https://pubmed.ncbi.nlm.nih.gov/16876437/
- Miao, X. S., & Metcalfe, C. D. (2003). Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry. Analytical chemistry, 75(15), 3731-3738. URL: https://pubs.acs.org/doi/abs/10.1021/ac034099a
- Pienimäki, P., Fuchs, C., Isoherranen, N., & Löscher, W. (2006). Analysis of carbamazepine and its active metabolite, carbamazepine-10,11-epoxide, in human plasma using high-performance liquid chromatography. Analytical and bioanalytical chemistry, 386(6), 1931-1936. URL: https://pubmed.ncbi.nlm.nih.gov/16988812/
- Khan, I., et al. (2018). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of Pharmaceutical and Biomedical Analysis, 150, 109-122. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5789224/
- Patel, M., et al. (2023). A Review of Analytical Methods on Carbamazepine an Antiepileptic Drug. Journal of Drug Delivery and Therapeutics, 13(10), 123-130. URL: https://jddtonline.info/index.php/jddt/article/view/5895
- Popa, D. S., et al. (2020). Therapeutic Drug Monitoring and Methods of Quantitation for Carbamazepine. Molecules, 25(21), 5173. URL: https://www.mdpi.com/1420-3049/25/21/5173
- Nowak, P. M., et al. (2021). Differentiation of isomeric metabolites of carbamazepine based on acid-base properties; experimental vs theoretical approach. Journal of Chromatography A, 1651, 462275. URL: https://linkinghub.elsevier.com/retrieve/pii/S0021-9673(21)00419-4
- Nowak, P. M., et al. (2021). Differentiation of isomeric metabolites of carbamazepine based on acid-base properties; experimental vs theoretical approach. Journal of Chromatography A, 1651, 462275. URL: https://www.sciencedirect.com/science/article/abs/pii/S002196732100419X
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 129274, this compound. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxycarbamazepine
- ResearchGate. (n.d.). Carbamazepine physicochemical and toxicokinetic data. URL: https://www.researchgate.
- Nowak, P. M., et al. (2021). Differentiation of isomeric metabolites of carbamazepine based on acid-base properties; Experimental vs theoretical approach. Journal of Chromatography A, 1651, 462275. URL: https://pubmed.ncbi.nlm.nih.gov/34090055/
- Kobayashi, M., et al. (2000). Physicochemical properties and bioavailability of carbamazepine polymorphs and dihydrate. International journal of pharmaceutics, 193(2), 137-146. URL: https://www.researchgate.
- International Programme on Chemical Safety. (n.d.). Carbamazepine (PIM 100). INCHEM. URL: https://www.inchem.org/documents/pims/pharm/carbamaz.htm
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2554, Carbamazepine. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Carbamazepine
- Miao, X. S., & Metcalfe, C. D. (2003). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. CSB/SJU. URL: https://www.csbsju.edu/documents/environmental-studies/miao-and-metcalfe-2003.pdf
- Miao, X. S., & Metcalfe, C. D. (2003). Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry. Analytical chemistry, 75(15), 3731-3738. URL: https://pubmed.ncbi.nlm.nih.gov/14572028/
- Gaedigk, A., et al. (2006). Pathways of Carbamazepine Bioactivation in Vitro I. Characterization of Human Cytochromes P450 Responsible for the Formation of 2- and 3-Hydroxylated Metabolites. Drug Metabolism and Disposition, 34(7), 1195-1204. URL: https://www.researchgate.net/figure/Scheme-for-the-synthesis-of-2-hydroxycarbamazepine_fig1_6975294
Sources
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of carbamazepine and its active metabolite, carbamazepine-10,11-epoxide, in human plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C15H12N2O2 | CID 129274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. employees.csbsju.edu [employees.csbsju.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differentiation of isomeric metabolites of carbamazepine based on acid-base properties; Experimental vs theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Protocol for the Simultaneous Quantification of 2-Hydroxycarbamazepine and Other Key Carbamazepine Metabolites in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, validated protocol for the simultaneous quantification of carbamazepine (CBZ) and its primary metabolites, including 2-hydroxycarbamazepine (2-OH-CBZ), 3-hydroxycarbamazepine (3-OH-CBZ), carbamazepine-10,11-epoxide (CBZ-E), and 10,11-dihydro-10,11-trans-dihydroxy-carbamazepine (DiOH-CBZ), in human plasma. The method utilizes a straightforward protein precipitation extraction followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is designed to provide high sensitivity, specificity, and throughput, making it suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical research.
Introduction
Carbamazepine is a first-line antiepileptic drug used in the management of seizures and neuropathic pain.[1][2][3] Its clinical efficacy and potential for adverse effects are influenced not only by the parent drug concentration but also by its pharmacologically active metabolites.[4][5] The major metabolic pathway involves the formation of carbamazepine-10,11-epoxide (CBZ-E), primarily catalyzed by CYP3A4.[6][7] Minor pathways include the formation of hydroxylated metabolites such as this compound (2-OH-CBZ) and 3-hydroxycarbamazepine (3-OH-CBZ).[6][7] The simultaneous measurement of CBZ and its key metabolites provides a more comprehensive understanding of its disposition in individual patients, aiding in dose optimization and minimizing toxicity.[4]
This guide provides a step-by-step protocol for a robust and reliable LC-MS/MS method for the simultaneous quantification of these critical analytes in human plasma.
Core Principles of the Method
The analytical strategy is founded on three core principles:
-
Efficient Sample Clean-up: Protein precipitation is employed for its simplicity, speed, and effectiveness in removing the bulk of plasma proteins, which can interfere with the analysis.[8][9]
-
High-Resolution Chromatographic Separation: A reversed-phase C18 column is used to achieve baseline separation of the structurally similar carbamazepine and its metabolites, which is crucial for accurate quantification.[10][11]
-
Sensitive and Specific Detection: Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity, allowing for precise quantification even at low concentrations.[12]
Experimental Protocol
Materials and Reagents
-
Carbamazepine (CBZ), this compound (2-OH-CBZ), 3-Hydroxycarbamazepine (3-OH-CBZ), Carbamazepine-10,11-epoxide (CBZ-E), 10,11-dihydro-10,11-trans-dihydroxy-carbamazepine (DiOH-CBZ) reference standards
-
Carbamazepine-d10 (CBZ-d10) as an internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Human plasma (sourced ethically)
-
96-well collection plates
-
Microcentrifuge tubes or 96-well protein precipitation plates
Protocol Workflow
Sources
- 1. Istanbul University Press [iupress.istanbul.edu.tr]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. jchemrev.com [jchemrev.com]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. biochimicaclinica.it [biochimicaclinica.it]
- 6. PharmGKB summary: carbamazepine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. filtrous.com [filtrous.com]
- 10. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Parameters for 2-Hydroxycarbamazepine Analysis
Welcome to the technical support center for the LC-MS/MS analysis of 2-Hydroxycarbamazepine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and optimization strategies. The information herein is curated from established methodologies and field expertise to ensure robust and reliable results.
Introduction to this compound Analysis
This compound is a significant metabolite of the widely used anticonvulsant drug, Carbamazepine.[1][2][3][4] Accurate quantification of this metabolite is crucial in therapeutic drug monitoring and pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and selectivity.[5] This guide will walk you through the nuances of method development and troubleshooting for this specific analyte.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [2][3] |
| Molecular Weight | 252.27 g/mol | [3] |
| Melting Point | >205°C (decomposes) | [1][6] |
| Solubility | Slightly soluble in DMSO and Methanol. | [1][6] |
| Structure | A dibenzoazepine and a member of the urea class of compounds. | [1][2] |
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the analysis of this compound.
Q1: What are the typical mass transitions for this compound in positive ESI mode?
A1: For this compound, the protonated molecule [M+H]⁺ is observed at m/z 253. The most common and robust fragmentation is the neutral loss of isocyanic acid (HNCO), resulting in a product ion at m/z 210.[7][8][9][10] Therefore, the primary selected reaction monitoring (SRM) transition is m/z 253 → 210 . A secondary transition, often used for confirmation, is m/z 253 → 194.[8][9]
Q2: Which type of HPLC column is best suited for this compound analysis?
A2: A C18 reversed-phase column is the most common and effective choice for separating this compound from its parent drug and other metabolites.[2][10][11] Columns with a particle size of 2.2 µm to 5 µm and dimensions such as 2.1 x 100 mm are frequently reported.[2][10] The choice of a specific C18 column will depend on the desired resolution, run time, and the complexity of the sample matrix.
Q3: What mobile phase composition should I start with?
A3: A common starting point for mobile phase composition is a mixture of acetonitrile and water, both containing a small amount of an additive to improve ionization efficiency.[12][13] Formic acid (0.1%) or ammonium formate (2 mM) are excellent choices for positive mode electrospray ionization (ESI).[12][13] A gradient elution starting with a higher aqueous composition and ramping up to a higher organic composition is typically used to achieve good separation.
Q4: How can I improve the ionization efficiency of this compound?
A4: To enhance ionization, ensure your mobile phase has an appropriate pH and additive. For positive ESI, a slightly acidic mobile phase (e.g., with 0.1% formic acid) will promote protonation.[14] Optimizing the ESI source parameters is also critical. This includes the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[15] A systematic optimization of these parameters can significantly boost signal intensity.
Troubleshooting Guide
Even with a well-designed method, issues can arise. This section provides a systematic approach to identifying and resolving common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the column stationary phase.- Sample overload (concentration or injection volume).- Extra-column dead volume. | - Ensure mobile phase pH is appropriate for the analyte's pKa.- Reduce sample concentration or injection volume.- Check and minimize the length and diameter of all tubing between the injector, column, and mass spectrometer.[16] |
| Low Sensitivity / Poor Signal Intensity | - Suboptimal ESI source parameters.- Ion suppression from matrix components.- Inefficient sample preparation and analyte loss. | - Systematically optimize capillary voltage, gas flows, and temperatures.[15][17]- Improve chromatographic separation to move the analyte peak away from co-eluting matrix components.- Evaluate and optimize the sample extraction method (e.g., SPE, LLE) to improve recovery and reduce matrix effects.[9][18] |
| High Background Noise | - Contaminated mobile phase or LC system.- Chemical noise from the sample matrix. | - Use high-purity LC-MS grade solvents and additives.- Flush the LC system thoroughly.- Implement a more rigorous sample clean-up procedure. |
| Crosstalk Between SRM Channels | - Structural similarity of carbamazepine and its metabolites leading to shared fragment ions.[8][16] | - Achieve good chromatographic separation of the metabolites. This is critical to ensure that each compound is entering the mass spectrometer at a different time.[8]- If chromatographic separation is challenging, consider using a more specific, lower-abundance transition for one of the interfering compounds. |
| Inconsistent Retention Times | - Column degradation or contamination.- Leaks in the LC system.- Inconsistent mobile phase preparation. | - Use a guard column and flush the analytical column regularly.- Perform a leak check on the LC system.- Ensure accurate and consistent preparation of mobile phases. |
Optimizing LC-MS/MS Parameters: A Step-by-Step Workflow
A systematic approach to parameter optimization is crucial for developing a robust and sensitive method.
Optimization Workflow Diagram
Caption: Workflow for optimizing LC-MS/MS parameters for this compound.
Detailed Protocol for Optimization
1. Mass Spectrometer Optimization (Direct Infusion)
-
Objective: To determine the optimal mass transitions and collision energies.
-
Procedure:
-
Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire a full scan mass spectrum in positive ESI mode to confirm the precursor ion at m/z 253.[8]
-
Perform a product ion scan of m/z 253 to identify major fragment ions.
-
Create an SRM method with the identified transitions (e.g., 253 → 210 and 253 → 194).
-
Vary the collision energy for each transition in a stepwise manner (e.g., from 5 to 40 eV) to find the value that yields the highest product ion intensity.
-
Optimize source parameters such as capillary voltage, nebulizer pressure, and drying gas temperature and flow to maximize the signal of the precursor ion.[15]
-
2. Liquid Chromatography Optimization
-
Objective: To achieve good chromatographic separation with sharp, symmetrical peaks.
-
Procedure:
-
Column Selection: Start with a C18 column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase Selection:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Development:
-
Inject a standard solution of this compound and related metabolites.
-
Start with a shallow gradient (e.g., 5% B to 95% B over 10 minutes) to determine the approximate elution time.
-
Refine the gradient around the elution time of this compound to ensure separation from isomers and other matrix components.
-
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is a good starting point for a 2.1 mm ID column.
-
3. System Integration and Validation
-
Objective: To combine the optimized LC and MS methods and validate the performance.
-
Procedure:
-
Combine the optimized LC gradient with the optimized SRM parameters.
-
Perform injections of a calibration curve to assess linearity.
-
Analyze quality control samples at low, medium, and high concentrations to determine accuracy and precision.[12]
-
Evaluate matrix effects by comparing the response of the analyte in a neat solution versus a spiked matrix extract.
-
By following this structured approach, you can develop a robust, sensitive, and reliable LC-MS/MS method for the quantification of this compound.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Das, S., & Panda, A. K. (2017). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of Pharmaceutical Analysis, 7(5), 271–283.
- Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source.
- LCGC. (2020-12-08). 10 Great Tips for Electrospray Ionization LC–MS.
- Klawikowska, J., & Kaza, M. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online.
- Battaglia, R., et al. (2000). Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 742(2), 247-258.
- protocols.io. (2024-09-27). JGI/LBNL Metabolomics - Standard LC-MS/MS ESI Method - Polar HILIC-Z.
- PubChem. (n.d.). Carbamazepine. National Center for Biotechnology Information.
- ResearchGate. (n.d.). A review of nanoscale LC-ESI for metabolomics and its potential to enhance the metabolome coverage. Request PDF.
- Miao, X. S., & Metcalfe, C. D. (2003). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography−Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 75(15), 3731–3738.
- Miao, X. S., & Metcalfe, C. D. (2003). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry.
- Li, T., et al. (2022). LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. Molecules, 27(4), 1234.
- D'Apolito, O., et al. (2007). Development and validation of a LC/MS/MS method for simultaneous quantification of oxcarbazepine and its main metabolites in human serum. Journal of Chromatography B, 860(1), 120-126.
- Li, W., et al. (2002). Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 569-578.
- Abdel-Hamid, M. E. (2003). LC–MS/MS Determination of Carbamazepine, Pindolol, and Theophylline in Human Serum. Journal of Liquid Chromatography & Related Technologies, 26(12), 1937–1957.
- University of Bristol. (2012). Ion fragmentation of small molecules in mass spectrometry.
- George, J., et al. (2018). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment. Therapeutic Drug Monitoring, 40(1), 1-13.
Sources
- 1. 2-Hydroxy Carbamazepine | 68011-66-5 [chemicalbook.com]
- 2. This compound | C15H12N2O2 | CID 129274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy Carbamazepine | LGC Standards [lgcstandards.com]
- 4. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Hydroxy Carbamazepine CAS#: 68011-66-5 [m.chemicalbook.com]
- 7. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. employees.csbsju.edu [employees.csbsju.edu]
- 10. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a LC/MS/MS method for simultaneous quantification of oxcarbazepine and its main metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. uab.edu [uab.edu]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Peak Shape of 2-Hydroxycarbamazepine in HPLC
Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of 2-Hydroxycarbamazepine. As a polar metabolite of Carbamazepine, this analyte can present unique challenges, particularly concerning peak asymmetry. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve these issues efficiently.
Frequently Asked Questions (FAQs)
Section 1: The Primary Culprit - Peak Tailing
Peak tailing is the most common peak shape distortion observed for polar analytes like this compound. It compromises peak integration, reduces resolution, and ultimately affects the accuracy and precision of your quantitative results.
Q1: My this compound peak is exhibiting significant tailing. What are the most common causes?
A1: Peak tailing for a polar compound like this compound on a reversed-phase column (e.g., C18) is most often a symptom of secondary chemical interactions or issues with the chromatographic system. The primary causes are:
-
Secondary Silanol Interactions: This is the most frequent cause. Unreacted, accessible silanol groups (Si-OH) on the silica surface of the column packing can interact strongly with the polar hydroxyl and amide groups of your analyte.[1][2][3] This creates a secondary, non-hydrophobic retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.
-
Mobile Phase pH Issues: If the pH of your mobile phase is too close to the analyte's pKa, both ionized and non-ionized forms of the molecule will exist simultaneously.[4] This dual state leads to inconsistent retention and can manifest as severe peak tailing or splitting.
-
Column Overload: Injecting too high a concentration or volume of the analyte can saturate the stationary phase, leading to peak distortion, which often presents as tailing.[2][5]
-
Column Contamination and Degradation: Accumulation of matrix components on the column inlet frit or a physical void in the packing bed can disrupt the sample path, leading to tailing.[6][7][8]
-
Extra-Column Effects: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause the analyte band to spread, contributing to tailing, especially for early-eluting peaks.[1][9]
Q2: How can I definitively diagnose if secondary silanol interactions are causing the peak tailing?
A2: As an application scientist, my first step is always to isolate the variable. The interaction between your polar analyte and ionized silanols is highly pH-dependent. At a mid-range pH (e.g., pH 4-7), silanol groups are deprotonated and negatively charged (SiO⁻), leading to strong ionic interactions with polar compounds.[10]
To diagnose this, you can perform a simple experiment:
-
Prepare a mobile phase with a lower pH. Use a buffer to adjust the aqueous portion of your mobile phase to pH ~2.5-3.0. At this low pH, the vast majority of silanol groups will be protonated (Si-OH) and thus electrically neutral.[3]
-
Equilibrate your column thoroughly with the new, low-pH mobile phase.
-
Inject your this compound standard.
If the peak tailing is significantly reduced and the peak becomes more symmetrical, you have strong evidence that secondary silanol interactions are the primary cause of your issue.
Q3: I've confirmed silanol interactions are the problem. What is a step-by-step protocol to eliminate this tailing?
A3: Once diagnosed, you have several effective strategies. The goal is to disrupt the unwanted secondary interaction between your analyte and the stationary phase.
Protocol 1: Methodological Adjustments for Mitigating Silanol Interactions
-
Optimize Mobile Phase pH:
-
Action: As confirmed in your diagnostic test, operate at a low pH (e.g., 2.5-3.5) using a suitable buffer like phosphate or formate. This keeps the silanols protonated and neutral.[3]
-
Causality: By neutralizing the silanol groups, you eliminate the strong ionic secondary retention mechanism, allowing for a more uniform, hydrophobic-based separation, which results in a symmetrical peak.[3][11]
-
-
Use a Mobile Phase Modifier (Competitive Agent):
-
Action: If operating at low pH is not possible, add a small concentration (e.g., 10-25 mM) of a competitive amine, such as Triethylamine (TEA), to your mobile phase and adjust the pH.
-
Causality: TEA is a small, basic molecule that will preferentially interact with the active silanol sites on the column, effectively "masking" them from your larger analyte, this compound. This reduces the opportunity for secondary interactions.
-
-
Select a More Inert Column:
-
Action: Switch to a column specifically designed to minimize silanol interactions. Look for columns marketed as "end-capped" or those with a polar-embedded stationary phase.
-
Causality:
-
End-capping is a process where the manufacturer chemically bonds a small, non-polar group (like a trimethylsilyl group) to the residual silanol groups after the primary C18 bonding.[6][11][12] This sterically hinders the silanols, making them less accessible to your analyte.
-
Polar-embedded columns have a polar functional group incorporated near the base of the C18 chain, which helps to shield the silanol groups and can improve peak shape for basic and polar compounds.[1]
-
-
The following workflow provides a logical sequence for troubleshooting peak tailing.
Section 2: Addressing Peak Fronting
Peak fronting, often described as a "shark fin" shape, is less common than tailing for this analyte but indicates a significant issue, usually related to saturation or incompatibility.
Q4: My this compound peak is fronting. What is the most likely cause and how do I fix it?
A4: In my experience, peak fronting is almost always caused by one of two issues: mass overload or sample solvent incompatibility.[6][13]
-
Mass Overload: You are injecting too much analyte mass onto the column.[13] The stationary phase becomes saturated, and the excess molecules have nowhere to bind. These unbound molecules travel through the column at the speed of the mobile phase, eluting earlier than the retained molecules and creating the "front" of the peak.[13]
-
Solution: The fix is straightforward. Prepare serial dilutions of your sample (e.g., 1:5, 1:10, 1:50) and inject them. You will see the peak shape become symmetrical as the concentration decreases. For your routine analysis, either dilute your sample or reduce the injection volume.[13]
-
-
Sample Solvent Incompatibility: The solvent your sample is dissolved in is significantly stronger (less polar in reversed-phase) than your mobile phase.[14] For example, dissolving your sample in 100% Acetonitrile when your mobile phase starts at 10% Acetonitrile. This strong solvent carries the analyte rapidly down the column in a distorted band before proper partitioning can occur.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve your analyte, and keep the injection volume as small as possible.
-
Section 3: Solving Split Peaks
Split peaks are a clear indication that the analyte band is being distorted into two or more parts as it passes through the system.
Q5: My peak for this compound is splitting. How do I determine the cause?
A5: A split peak suggests a problem is occurring at or before the column inlet. The key to diagnosing the cause is to observe if all peaks in the chromatogram are splitting or just the analyte peak.
Protocol 2: Systematic Diagnosis of Split Peaks
-
Check for Co-elution:
-
Action: Reduce your injection volume by half.
-
Logic: If the "split" peak is actually two closely eluting compounds, reducing the volume may improve their resolution into two distinct, smaller peaks.[7] If the peak shape remains the same but is just smaller, co-elution is unlikely.
-
-
Investigate Sample Solvent:
-
Action: Prepare your sample in the initial mobile phase composition and re-inject.
-
Logic: A sample solvent that is much stronger than the mobile phase is a very common cause of peak splitting.[15] This mismatch can cause the sample to precipitate on the column or travel unevenly into the packing, splitting the band. If this resolves the issue, you have found your cause.
-
-
Inspect the Column Inlet:
-
Action: If the problem persists and affects all peaks, the issue is likely physical. First, remove the guard column (if present) and run the analysis. If the peak shape is restored, replace the guard column. If there is no guard column or the problem remains, the analytical column inlet may be the issue. A partial blockage of the inlet frit or a void (a small channel) in the packing material can create two different flow paths for the sample, causing it to split.[6][7]
-
Logic: A physical disruption at the head of the column will affect every compound that passes through it. You can try back-flushing the column (check the manufacturer's instructions first) to clear a potential blockage.[8] However, a void often means the column has reached the end of its life and must be replaced.
-
The following diagram illustrates the decision-making process for troubleshooting split peaks.
Summary Data & Parameters
For effective method development and troubleshooting, understanding the analyte's properties and the appropriate chromatographic conditions is essential.
Table 1: Physicochemical Properties of Carbamazepine and its Metabolite
| Compound | Formula | Molar Mass ( g/mol ) | LogP | Solubility |
| Carbamazepine | C₁₅H₁₂N₂O | 236.27 | 2.77 | Practically insoluble in water.[16] |
| This compound | C₁₅H₁₂N₂O₂ | 252.27 | N/A | More polar than parent drug.[17] |
Table 2: Common HPLC Buffers and Their Useful pH Ranges
| Buffer | pKa | Useful pH Range | Volatility | Notes |
| Formic Acid / Formate | 3.75 | 2.8 - 4.8 | High | Excellent for LC-MS applications. |
| Acetic Acid / Acetate | 4.76 | 3.8 - 5.8 | High | Good for LC-MS applications. |
| Phosphoric Acid / Phosphate | 2.15, 7.20 | 1.1 - 3.1, 6.2 - 8.2 | Low | Non-volatile, not suitable for LC-MS. Very common for UV detection. |
Note: A buffer is most effective within +/- 1 pH unit of its pKa.
By systematically addressing the potential causes of poor peak shape—starting with the most probable and moving to the less common—you can efficiently resolve chromatographic issues and ensure the generation of high-quality, reliable data for your this compound analysis.
References
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Alwsci. (2023, May 6). What Are The Common Peak Problems in HPLC.
- Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
- Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions.
- Waters. (n.d.). What are some common causes of peak fronting? - WKB255705.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Axion Labs. (n.d.). Front Tailing HPLC & GC Peaks.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
- Phenomenex. (n.d.). The Role of End-Capping in RP.
- Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
- ResearchGate. (2013, May 8). When using HPLC, how do you deal with split peaks?.
- KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- uHPLCs Class. (2025, January 18). Unveiling the Secrets of Silica in HPLC Columns.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- ACD/Labs. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations.
- Agilent. (n.d.). A Look at Column Choices.
- ResearchGate. (n.d.). Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations.
- PubMed. (2009). Preparation and physicochemical characterization of a novel water-soluble prodrug of carbamazepine.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Shimadzu. (n.d.). Abnormal Peak Shapes.
- LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- National Institutes of Health. (n.d.). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review.
- Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- National Institutes of Health. (n.d.). Carbamazepine. PubChem.
- National Institutes of Health. (n.d.). This compound. PubChem.
Sources
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. mastelf.com [mastelf.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. agilent.com [agilent.com]
- 11. LC Technical Tip [discover.phenomenex.com]
- 12. shodexhplc.com [shodexhplc.com]
- 13. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 14. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 15. researchgate.net [researchgate.net]
- 16. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound | C15H12N2O2 | CID 129274 - PubChem [pubchem.ncbi.nlm.nih.gov]
improving recovery of 2-Hydroxycarbamazepine during sample preparation
Welcome to the technical support center dedicated to enhancing the analytical recovery of 2-Hydroxycarbamazepine. As a primary metabolite of Carbamazepine, the accurate quantification of this compound is critical in pharmacokinetic, toxicological, and therapeutic drug monitoring studies. However, its increased polarity compared to the parent compound presents unique challenges during sample preparation.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our approach is rooted in explaining the fundamental chemistry to empower you to make informed decisions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my recovery for this compound consistently lower than for its parent drug, Carbamazepine?
A1: This is a common and expected challenge. The discrepancy arises primarily from differences in their physicochemical properties. The addition of a hydroxyl (-OH) group makes this compound significantly more polar than Carbamazepine.[1][2] This increased polarity means it will behave very differently during extraction. For instance, in reversed-phase solid-phase extraction (SPE), it will have weaker retention on nonpolar sorbents like C18. In liquid-liquid extraction (LLE), it will have lower solubility in nonpolar organic solvents, preferring to remain in the aqueous phase.[3] Your sample preparation method must be specifically tailored to this more hydrophilic nature.
Q2: What are the critical chemical properties of this compound that I need to consider?
A2: Understanding the molecule's characteristics is the first step to developing a robust method. Here are the key properties:
| Property | Value / Description | Implication for Sample Preparation |
| Molecular Formula | C₁₅H₁₂N₂O₂ | - |
| Molecular Weight | 252.27 g/mol | Influences mass spectrometry settings.[1][4] |
| Polarity | High | Poor retention on nonpolar sorbents (e.g., C18). Requires more polar LLE solvents or alternative chromatography like HILIC.[5][6] |
| Solubility | Slightly soluble in Methanol and DMSO.[7] Low aqueous solubility.[8] | Affects choice of reconstitution and LLE solvents. |
| Structure | Contains a hydroxyl group and an amide group. | These functional groups are sites for hydrogen bonding and potential ionization, which can be exploited for selective extraction. |
| pKa | Carbamazepine has pKa values around 1 and 13.9.[9] While specific pKa for the hydroxylated metabolite is not readily available, it is expected to have ionizable character. | The molecule's charge state can be manipulated by adjusting sample pH to enhance retention on ion-exchange SPE sorbents or improve partitioning in LLE.[10][11] |
Q3: Which sample preparation technique is generally the best starting point for this compound?
A3: While the "best" method depends on your specific matrix, analytical instrumentation, and desired throughput, Solid-Phase Extraction (SPE) using a mixed-mode sorbent is often the most robust and selective starting point.[12][13] Mixed-mode SPE combines reversed-phase and ion-exchange mechanisms, allowing for targeted retention of this compound while enabling more aggressive wash steps to remove matrix interferences. This leads to cleaner extracts and reduced ion suppression in LC-MS/MS analysis.[14][15]
Method Selection and Workflow
Choosing the right sample preparation strategy is crucial. This decision tree outlines a logical approach based on common laboratory goals.
Caption: Decision tree for selecting a sample preparation method.
Troubleshooting Guide: Solid-Phase Extraction (SPE)
Q: My this compound shows poor retention and breaks through during the loading step on my C18 cartridge. What is happening?
A: This is a classic case of sorbent-analyte mismatch. A standard C18 silica sorbent retains compounds primarily through nonpolar (hydrophobic) interactions. Because this compound is polar, it has a weak affinity for the C18 stationary phase and a strong affinity for the aqueous sample matrix. Consequently, it washes off the cartridge easily.
Solution:
-
Switch to a More Retentive Sorbent: Use a sorbent that offers alternative retention mechanisms.
-
Polymeric Reversed-Phase Sorbents: These have a higher surface area and different selectivity than silica-based C18 and may provide better retention for moderately polar compounds.
-
Mixed-Mode Sorbents: This is the preferred approach. A mixed-mode cation exchange (MCX) sorbent, for example, combines reversed-phase properties with strong or weak cation exchange. By acidifying your sample, the this compound can be positively charged and strongly retained by the ion-exchange mechanism.[10][13]
-
Q: I'm using a mixed-mode cation exchange (MCX) sorbent, but my recovery is still low and variable. How can I optimize the method?
A: Successful mixed-mode SPE requires careful control over each step. Low recovery is often traced to suboptimal pH conditions or incorrect solvent choices during the wash and elution steps.
Optimization Strategy:
-
Conditioning (Sorbent Activation): Always condition the cartridge first with methanol (or acetonitrile) and then with an equilibration buffer. This wets the sorbent and ensures the functional groups are in the correct state for interaction.
-
Sample Loading (pH is CRITICAL): For a cation exchange sorbent, you must ensure your analyte is positively charged. Adjust the sample pH to be at least 2 pH units below the pKa of the target functional group. An acidic buffer (e.g., formic acid or phosphoric acid to bring the sample to pH < 4) is essential for strong retention.[10]
-
Washing (Removing Interferences): This is where mixed-mode shines.
-
Wash 1 (Polar Interferences): Use an acidic aqueous wash (e.g., 2% formic acid in water) to remove salts and very polar matrix components. Your analyte will remain bound by both reversed-phase and ion-exchange mechanisms.
-
Wash 2 (Nonpolar Interferences): Use an organic solvent like methanol or acetonitrile. This will remove nonpolar interferences that are retained by hydrophobic interaction. Your analyte will remain bound by the stronger ion-exchange mechanism.
-
-
Elution (Analyte Release): To elute your analyte, you must disrupt the ion-exchange interaction. This is done by using a basic modifier in your elution solvent. A common choice is 5% ammonium hydroxide in methanol. The ammonia neutralizes the charge on your analyte, breaking the ionic bond with the sorbent and allowing it to be eluted.[10]
Caption: Workflow for an optimized mixed-mode SPE protocol.
Protocol: Mixed-Mode SPE for this compound from Plasma
This protocol is a starting point and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water.
-
Vortex for 10 seconds.
-
Centrifuge at 3,000 x g for 5 minutes to pellet any precipitated proteins. Use the supernatant for loading.
-
-
SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., 30 mg, 1 mL format).
-
SPE Procedure:
-
Condition: Pass 1 mL of methanol through the cartridge.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Load: Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash 1: Pass 1 mL of 2% formic acid in water.
-
Wash 2: Pass 1 mL of methanol.
-
Dry: Apply vacuum for 1-2 minutes to thoroughly dry the sorbent bed.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for your LC-MS/MS analysis.
-
Troubleshooting Guide: Liquid-Liquid Extraction (LLE) & Protein Precipitation (PPT)
Q: My LLE recovery is poor when using a nonpolar solvent like hexane. How can I improve it?
A: Hexane is too nonpolar to effectively extract this compound from an aqueous matrix. You need a more polar organic solvent that is still immiscible with water.
Solutions:
-
Solvent Selection: Switch to a more polar solvent such as ethyl acetate , dichloromethane , or a mixture like hexane/isoamyl alcohol .[14]
-
pH Adjustment: The charge state of this compound affects its affinity for the organic phase. Experiment with adjusting the sample pH. Making the sample slightly basic (e.g., pH 8-9) may neutralize any acidic character of the hydroxyl group, potentially favoring its partition into the organic phase.[3][11] Conversely, acidification could be tested. Empirical testing is key.
-
Salting Out: Adding a salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of the analyte in the aqueous layer and promote its transfer to the organic phase.
Q: I used Protein Precipitation with acetonitrile, but I'm seeing significant ion suppression in my LC-MS/MS analysis. What's the cause?
A: Protein precipitation is a simple but non-selective sample preparation method.[12] While it effectively removes large proteins, many other endogenous matrix components (phospholipids, salts, etc.) remain in the supernatant. These co-elute with your analyte during the chromatographic run and interfere with the ionization process in the mass spectrometer's source, leading to a suppressed (or sometimes enhanced) signal.
Solutions:
-
Optimize Chromatography: If you must use PPT, ensure your chromatographic method provides good separation between your analyte and the region where most matrix components elute (often the solvent front). Using a longer gradient or a different column chemistry like HILIC can help.[16][17][18]
-
Dilute the Sample: A simple "dilute-and-shoot" approach can reduce the absolute amount of interfering components, thereby lessening the matrix effect.[14]
-
Switch to a Cleaner Method: For the cleanest possible extracts and minimal ion suppression, SPE is highly recommended over PPT for this application.[12][14]
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 129274, this compound. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71748920, 2-Hydroxy Carbamazepine beta-D-Glucuronide. [Link]
- International Journal of Pharmaceutical Sciences Review and Research.
- Kalliopi, L., et al. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]
- Aivazidis, A., et al. (2024). Hydrophilic Interaction Liquid Chromatography–Hydrogen/Deuterium Exchange–Mass Spectrometry (HILIC-HDX-MS) for Untargeted Metabolomics.
- Preciado, V., et al. (2018). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. PubMed Central. [Link]
- Chirita, R., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)
- Raj, G. & Kumar, S. (2012).
- Mandrioli, R., et al. (2014). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. PubMed Central. [Link]
- Trajkovic-Jolevska, S., et al. (2014). Optimization and validation of bioanalytical SPE – HPLC method for the simultaneous determination of carbamazepine and its main metabolite, carbamazepine-10, 11-epoxide, in plasma.
- Gous, T., et al. (2016). Serum and plasma samples deproteinization for analytical studies of carbamazepine. Revista Cubana de Farmacia. [Link]
- SCION Instruments (2022). How Can We Improve Our Solid Phase Extraction Processes? [Link]
- International Journal of Innovative Science and Research Technology.
- LCGC International. Understanding and Improving Solid-Phase Extraction. [Link]
- Raj, G. & Kumar, S. (2015). Extraction of Drug from the Biological Matrix: A Review.
- Miao, X. & Metcalfe, C. (2003). Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry. PubMed. [Link]
- ResearchGate. Scheme for the synthesis of this compound. [Link]
- ResearchGate. Extraction recovery for (a) carbamazepine and (b) sulfamethoxazole. [Link]
- Risticevic, S., et al. (2012). Comparison of solid phase microextraction versus spectroscopic techniques for binding studies of carbamazepine. PubMed. [Link]
- Jedynak, M., et al. (2020). Deproteinization as a Rapid Method of Saliva Purification for the Determination of Carbamazepine and Carbamazepine-10,11 Epoxide. MDPI. [Link]
- Faulkner, M., et al. (1994).
- Li, W., et al. (2003). Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system. PubMed. [Link]
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- ResearchGate. Eluent effect on the recovery of carbamazepine (CBZ) and... [Link]
- ResearchGate. Extraction and absolute recovery of carbamazepine and its active metabolite. [Link]
- Wang, S., et al. (2022).
- Bhatt, M., et al. (2019). Protein precipitation method for determination of oxcarbazepine and its 10-monohydroxy derivative in human plasma by LC-MS/MS.
- Lu, J., et al. (2007).
- Popa, D., et al. (2019).
- Chen, Y., et al. (2023).
- ResearchGate. Carbamazepine speciation as a function of pH calculated based on pKa1 = 1 and pKa2 = 13.9. [Link]
- ResearchGate. Evaluation of pH on the extraction efficiency of benzodiazepines with... [Link]
- Bresolin, T., et al. (2022). Process characterization strategy for a precipitation step for host cell protein reduction.
- ResearchGate. Effect of pH on recovery of benzodiazepines, n = 3. [Link]
Sources
- 1. This compound | C15H12N2O2 | CID 129274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy Carbamazepine | 68011-66-5 [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. 2-Hydroxy Carbamazepine | LGC Standards [lgcstandards.com]
- 5. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. 2-Hydroxy Carbamazepine CAS#: 68011-66-5 [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. SPE Method Development | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hydrophilic Interaction Liquid Chromatography–Hydrogen/Deuterium Exchange–Mass Spectrometry (HILIC-HDX-MS) for Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bioanalysis of 2-Hydroxycarbamazepine
Welcome to the technical support resource for the bioanalysis of 2-Hydroxycarbamazepine (2-OH-CBZ). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding matrix effects in the LC-MS/MS analysis of this critical carbamazepine metabolite. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the accuracy and robustness of your bioanalytical methods.
Table of Contents
-
Understanding the Challenge: Matrix Effects in 2-OH-CBZ Analysis
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide: Common Issues and Solutions
-
Protocols and Workflows
-
Protocol 1: Quantitative Assessment of Matrix Effects
-
Protocol 2: Sample Preparation Strategy Selection
-
-
References
Understanding the Challenge: Matrix Effects in 2-OH-CBZ Analysis
The accurate quantification of this compound, a key metabolite of the widely used anticonvulsant carbamazepine, in biological matrices like plasma and serum is crucial for therapeutic drug monitoring and pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.[1][2][3] However, the complexity of biological samples presents a significant hurdle: matrix effects .
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, often unidentified, components in the sample matrix.[4][5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which severely compromise the accuracy, precision, and reproducibility of the analytical method.[4][6] In the context of 2-OH-CBZ bioanalysis, the primary culprits are endogenous matrix components such as phospholipids, salts, and proteins that can interfere with the ionization process in the mass spectrometer source.[4][7][8]
This guide will walk you through identifying, quantifying, and mitigating these effects to develop a robust and reliable bioanalytical method for 2-OH-CBZ.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in 2-OH-CBZ plasma analysis?
A1: The most significant source of matrix effects, particularly ion suppression in electrospray ionization (ESI), are phospholipids from cell membranes.[7][8] Due to their amphipathic nature, phospholipids are often co-extracted with analytes during sample preparation and can co-elute during reversed-phase chromatography, competing with 2-OH-CBZ for ionization.[7][8] Other sources include salts, endogenous metabolites, and concomitant medications.[9]
Q2: I'm observing significant ion suppression. Is my sample preparation method inadequate?
A2: It's highly likely. A simple protein precipitation (PPT) with acetonitrile or methanol is often insufficient for removing phospholipids, which can lead to significant matrix effects.[10][11] While PPT is fast and straightforward, it is the least effective sample preparation technique for minimizing matrix effects.[11] More rigorous cleanup methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering components.[11][12]
Q3: How can I definitively determine if I have a matrix effect issue?
A3: A quantitative assessment is necessary. The most common approach is the post-extraction spike method .[5][13] This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat solution at the same concentration. A significant difference in response indicates the presence of matrix effects. Regulatory bodies like the FDA require the evaluation of matrix effects during method validation.[9][14] Refer to Protocol 1 for a step-by-step guide.
Q4: What is the best type of internal standard (IS) to compensate for matrix effects?
A4: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard.[15][16] A SIL-IS is chemically identical to the analyte and will have nearly identical chromatographic retention and ionization behavior. This means it will be affected by matrix effects in the same way as the analyte, allowing for accurate correction. While not always commercially available for all metabolites, their use is strongly recommended.[17][18] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[18]
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[19] However, this approach is limited by the sensitivity of your assay. If 2-OH-CBZ is present at low concentrations, dilution may cause the analyte signal to fall below the lower limit of quantification (LLOQ).
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Co-eluting matrix components, column degradation from phospholipids. | 1. Improve Sample Cleanup: Switch from PPT to a more rigorous method like SPE or use phospholipid removal plates.[10][20] 2. Optimize Chromatography: Adjust mobile phase pH or gradient to improve separation from interferences.[11] 3. Use a Guard Column: Protect the analytical column from strongly retained matrix components. |
| High Variability in Results (%CV > 15%) | Inconsistent matrix effects across different sample lots. | 1. Implement a More Robust Sample Preparation: Use mixed-mode SPE for cleaner extracts.[11] 2. Use a SIL-IS: This is the most effective way to compensate for sample-to-sample variability in matrix effects.[16] 3. Evaluate Matrix Effect Across Multiple Lots: As per FDA guidance, test at least six different sources of blank matrix during validation.[14] |
| Loss of MS Signal/Sensitivity Over a Run | Buildup of non-volatile matrix components (e.g., phospholipids) in the ion source. | 1. Enhance Sample Preparation: The primary solution is to remove these components before injection.[20] 2. Divert Flow: Use a divert valve to direct the early and late eluting, unretained matrix components to waste instead of the MS source. 3. Regular Source Cleaning: Implement a routine maintenance schedule for cleaning the MS ion source. |
| Inaccurate Quantification (Poor Accuracy and Precision) | Uncorrected ion suppression or enhancement. | 1. Re-evaluate Sample Cleanup: See above. 2. Confirm IS Performance: Ensure the internal standard co-elutes and behaves similarly to the analyte. A SIL-IS is ideal.[17] 3. Perform Matrix Effect Assessment: Quantify the extent of ion suppression/enhancement using Protocol 1 . |
Protocols and Workflows
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol follows the principles outlined in regulatory guidance for bioanalytical method validation.[9][14]
Objective: To quantify the matrix factor (MF) and determine the extent of ion suppression or enhancement.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources.
-
Calibrated stock solution of 2-OH-CBZ.
-
Calibrated stock solution of the internal standard (IS).
-
Mobile phase and reconstitution solvent.
Procedure:
-
Prepare Set 1 (Analyte in Neat Solution):
-
In a clean tube, spike a known amount of 2-OH-CBZ and IS into the reconstitution solvent to achieve a target concentration (e.g., low and high QC levels).
-
Analyze via LC-MS/MS and record the peak areas for both the analyte and the IS.
-
-
Prepare Set 2 (Post-Extraction Spike):
-
Process blank plasma samples (from at least 6 different lots) using your established sample preparation method (e.g., PPT, SPE).
-
After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracted residue with the same amount of 2-OH-CBZ and IS as in Set 1.
-
Reconstitute the sample with the appropriate solvent.
-
Analyze via LC-MS/MS and record the peak areas.
-
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set 2) / (Peak Area of Analyte in Set 1)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
IS-Normalized Matrix Factor:
-
Calculate the MF for the IS using the same formula.
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Coefficient of Variation (%CV):
-
Calculate the %CV of the IS-normalized MF across the different matrix lots.
-
-
Acceptance Criteria (based on FDA guidance): The %CV of the IS-normalized matrix factor should not be greater than 15%.[14]
Protocol 2: Sample Preparation Strategy Selection
This workflow provides a systematic approach to selecting an appropriate sample preparation technique to minimize matrix effects.
Objective: To compare the effectiveness of different sample preparation methods in removing matrix interferences.
Sources
- 1. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. The impact of phospholipids and phospholipid removal on bioanalytical method performance [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. UQ eSpace [espace.library.uq.edu.au]
- 17. pubs.acs.org [pubs.acs.org]
- 18. employees.csbsju.edu [employees.csbsju.edu]
- 19. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. waters.com [waters.com]
Navigating the Chromatographic Challenge of Hydroxylated Carbamazepine Isomers
Technical Support Center – Troubleshooting Co-elution of 2-Hydroxycarbamazepine and 3-Hydroxycarbamazepine
Welcome to our dedicated technical support guide for resolving the co-elution of this compound and 3-Hydroxycarbamazepine. As a Senior Application Scientist, I understand the analytical hurdles presented by positional isomers. This guide is structured to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your method development and troubleshooting processes.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to separate this compound and 3-Hydroxycarbamazepine?
The primary challenge lies in their profound structural similarity. These two compounds are positional isomers, differing only in the placement of a hydroxyl group on one of the phenyl rings. This subtle difference results in nearly identical physicochemical properties, such as molecular weight, polarity, and pKa, making them difficult to resolve using standard chromatographic techniques.
Q2: I'm observing complete co-elution on my C18 column. What's my first troubleshooting step?
When facing co-elution on a standard C18 column, the initial and often most impactful parameter to adjust is the mobile phase composition , specifically the organic modifier. While acetonitrile is a common choice, its separation mechanism may not be sufficient for these isomers.
Recommendation: Experiment with different organic modifiers or mixtures. For instance, a mobile phase containing a mixture of acetonitrile and methanol can introduce different selectivity due to changes in dipole-dipole and hydrogen bonding interactions with the analytes.[1] A study by Miao and Metcalfe (2003) noted that a combination of acetonitrile and methanol was necessary to resolve 3-Hydroxycarbamazepine from another co-eluting metabolite, highlighting the importance of the organic modifier in achieving separation.[1]
Q3: I've tried various mobile phase compositions with my C18 column, but the resolution is still inadequate. What should I try next?
If mobile phase optimization on a C18 or C8 column is unsuccessful, the next logical step is to explore alternative stationary phase chemistries . Positional isomers often require stationary phases that offer different retention mechanisms beyond simple hydrophobicity.
Recommendation: Consider columns with phenyl-based stationary phases, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) columns. These columns provide unique separation mechanisms, including:
-
π-π interactions: The electron-rich phenyl rings of the stationary phase can interact with the aromatic rings of the carbamazepine metabolites, offering a powerful tool for separating positional isomers.
-
Dipole-dipole interactions: The polarizable nature of the phenyl rings can lead to differential retention based on the subtle differences in the dipole moments of the two isomers.
Q4: How critical is mobile phase pH in the separation of these isomers?
Recommendation: A systematic pH scouting study is highly recommended. Start with a mobile phase pH well below the presumed pKa (e.g., pH 3-4) to ensure both isomers are in their neutral form. Then, incrementally increase the pH towards and slightly above the pKa to explore changes in selectivity as the compounds begin to ionize.
Q5: Are there any advanced chromatographic techniques that can offer a solution?
Yes, for particularly challenging separations, alternative techniques like Supercritical Fluid Chromatography (SFC) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be powerful tools.
-
SFC: This technique uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It often provides unique selectivity for polar and chiral compounds and can be an excellent alternative for isomer separations.
-
HILIC: This technique is well-suited for the separation of polar compounds that are poorly retained in reversed-phase chromatography. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.
In-Depth Troubleshooting Guides
The Co-elution Conundrum: A Troubleshooting Workflow
When faced with co-eluting peaks, a systematic approach is key to an efficient resolution. The following workflow outlines a logical progression of steps to tackle the separation of 2- and 3-Hydroxycarbamazepine.
Caption: A logical workflow for troubleshooting the co-elution of 2- and 3-Hydroxycarbamazepine.
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization on a C18 Column
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 20-60% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 254 nm or MS/MS
-
-
Organic Modifier Evaluation:
-
Repeat the analysis, replacing Acetonitrile with Methanol as Mobile Phase B.
-
Prepare a 50:50 (v/v) mixture of Acetonitrile and Methanol and use this as Mobile Phase B. Compare the chromatograms for any change in selectivity.
-
-
pH Scouting:
-
Prepare Mobile Phase A with different pH values: 3.0, 4.5, 6.0, and 7.5.
-
For each pH, run the analysis with the most promising organic modifier from the previous step.
-
Rationale: Systematically altering the pH allows for the exploration of ionization effects on the analytes, which can significantly impact their retention and selectivity.
-
Protocol 2: Stationary Phase Screening
-
Columns to Test:
-
C8 (for comparison of hydrophobicity)
-
Phenyl-Hexyl
-
Pentafluorophenyl (PFP)
-
-
Screening Method:
-
Use the optimized mobile phase conditions from Protocol 1 as a starting point for each column.
-
Run a generic gradient (e.g., 10-90% organic over 15 minutes) to assess the retention and selectivity on each stationary phase.
-
Rationale: Different stationary phases interact with analytes through various mechanisms. Screening a diverse set of column chemistries is a highly effective strategy for resolving difficult-to-separate isomers.
-
Data Presentation
Table 1: Impact of Mobile Phase Parameters on Isomer Separation
| Parameter | Variation | Expected Outcome | Rationale |
| Organic Modifier | Acetonitrile vs. Methanol | Change in selectivity and retention time | Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes compared to the aprotic acetonitrile. |
| Mobile Phase pH | pH 3 to 8 | Significant changes in retention and potential for selectivity reversal | The ionization of the phenolic hydroxyl groups is pH-dependent, altering the overall polarity and interaction with the stationary phase. |
| Buffer Concentration | 10 mM vs. 50 mM | Minor changes in peak shape and retention | Higher buffer concentrations can improve peak shape for ionizable compounds and slightly alter retention. |
Table 2: Comparison of Stationary Phase Selectivity
| Stationary Phase | Primary Interaction Mechanism | Suitability for Positional Isomers |
| C18/C8 | Hydrophobic | Moderate |
| Phenyl-Hexyl | Hydrophobic, π-π interactions | High |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, ion-exchange | Very High |
Visualizing the Challenge
Caption: Chemical structures of this compound and 3-Hydroxycarbamazepine.
References
- Miao, X. S., & Metcalfe, C. D. (2003). Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry. Analytical chemistry, 75(15), 3731–3738.
- Breton, H., Cociglio, M., Bressolle, F., & Peyrière, H. (2005). Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Hydroxycarbamazepine. National Center for Biotechnology Information.
- PubChem. (n.d.). Carbamazepine. National Center for Biotechnology Information.
- Human Metabolome Database. (n.d.). Carbamazepine.
- M. A. Raggi, V. Pucci, A. Maurizio, J. Muzikář, E. Kenndler; (2002). Separation of carbamazepine and five metabolites, and analysis in human plasma by micellar electrokinetic capillary chromatography. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 774(1), 105-114.
- Miao, X. S., & Metcalfe, C. D. (2003). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography−Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 75(15), 3731-3738. [Link]
Sources
Technical Support Center: Enhancing the Sensitivity of 2-Hydroxycarbamazepine Detection
Welcome to the technical support center dedicated to advancing your research in the detection of 2-Hydroxycarbamazepine (2-OH-CBZ). This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the sensitivity and robustness of their analytical methods for this critical metabolite of Carbamazepine. Here, we move beyond standard protocols to provide in-depth, field-proven insights and troubleshooting strategies to overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the analysis of this compound.
Q1: What are the most common analytical techniques for detecting this compound?
A1: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] LC-MS/MS is generally preferred for its higher sensitivity and specificity, especially in complex biological matrices.[2][3] Electrochemical sensors, particularly those enhanced with nanomaterials, are emerging as highly sensitive and rapid detection platforms.[4][5][6]
Q2: Why is enhancing the sensitivity of this compound detection important?
A2: this compound is a significant metabolite in the biotransformation of Carbamazepine.[7] Enhancing detection sensitivity is crucial for several reasons: it allows for the use of smaller sample volumes, which is particularly important in pediatric or animal studies; it enables the detection of trace amounts of the metabolite, which can be critical in pharmacokinetic and toxicological studies; and it can help to overcome matrix effects that might otherwise mask the analyte's signal.
Q3: What are the primary challenges in achieving high sensitivity for this compound detection?
A3: The main hurdles include matrix effects from biological samples like plasma and urine, which can suppress or enhance the analyte signal; low extraction recovery from the sample matrix; and potential instability of the analyte during sample preparation and analysis. For chromatographic methods, issues like peak tailing and co-elution with interfering compounds can also limit sensitivity.[8]
Q4: Can you explain the metabolic pathway leading to this compound?
A4: Carbamazepine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The formation of this compound is a minor but important pathway. This metabolite can be further oxidized to a reactive iminoquinone intermediate, which is implicated in some of the idiosyncratic adverse reactions associated with Carbamazepine.[6][9][10]
Caption: Workflow for nanomaterial-enhanced sensing.
Molecularly Imprinted Polymers (MIPs)
MIPs are synthetic polymers with custom-made recognition sites for a specific target molecule, in this case, 2-OH-CBZ.
-
Principle: The polymer is created around a template molecule (2-OH-CBZ), which is then removed, leaving behind a cavity that is complementary in shape, size, and functionality.
-
Application: MIPs can be used as highly selective sorbents in SPE or as the recognition element in sensors.
-
Advantages: High selectivity, stability, and low cost compared to biological recognition elements like antibodies.
Aptamer-Based Biosensors
Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity.
-
Principle: An aptamer that specifically binds to 2-OH-CBZ is immobilized on a transducer surface. The binding event is then converted into a measurable signal.
-
Advantages: High specificity and affinity, ease of synthesis and modification, and good stability.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a starting point and may require optimization for your specific application.
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry. [11]3. Sample Loading: Load the supernatant from the pre-treatment step onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the 2-OH-CBZ with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
These are typical starting parameters and should be optimized for your instrument.
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Parameters (Positive Ion Mode):
-
Precursor Ion (m/z): 253.1
-
Product Ion (m/z): 194.1
-
Optimize collision energy for maximum product ion intensity.
-
Quantitative Data Summary
The following tables provide a summary of reported performance data for different analytical methods.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Method | Matrix | LOD | LOQ | Reference |
| HPLC-UV | Pharmaceutical Preparations | 0.05 µg/mL | 0.07 µg/mL | [1] |
| LC-MS/MS | Human Serum | <0.1 µg/mL | 0.1 µg/mL | [12] |
| LC-MS/MS | Human Plasma | - | 0.02-0.3 mg/L | [1] |
| LC-MS³ | Human Plasma | - | 0.5 µg/mL | [2] |
Table 2: Recovery Rates for this compound Extraction
| Extraction Method | Matrix | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Human Plasma | 92.09 - 108.5% | [11] |
| Protein Precipitation | Human Plasma | 98.9 - 110.2% | [2] |
| Liquid-Liquid Extraction (LLE) | - | >80% | [13] |
References
- Novel Graphene-Gold Nanoparticle Modified Electrodes for the High Sensitivity Electrochemical Spectroscopy Detection and Analysis of Carbamazepine. The Journal of Physical Chemistry C.
- Highly Responsive Electrochemical Sensor Built Upon ZrO2/MWCNT Nanocomposite to Simultaneously Detect Carbamazepine and Dopamine.
- Comparison of signal enhancement strategies for carbamazepine detection in undiluted human saliva using an electrochemical sensor with stencil-printed carbon electrodes.
- Troubleshooting Guide. Phenomenex.
- Quantitative bioanalytical and analytical method development of dibenzazepine deriv
- Field-use Electrochemical Sensors For Detection of Carbamazepine in Saliva and Water.
- Extraction of Basic Drugs
- Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
- HPLC Troubleshooting Guide. SCION Instruments.
- SAMPLE PREPAR
- HPLC Troubleshooting Guide.
- Gold Nanomaterials-Based Electrochemical Sensors and Biosensors for Phenolic Antioxidants Detection: Recent Advances. PMC.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Sample Preparation Strategies for Urine Panels with 50 or More Drugs and Metabolites Analyzed by LC-MS/MS. Norlab.
- Development and validation of a LC/MS/MS method for simultaneous quantification of oxcarbazepine and its main metabolites in human serum. PubMed.
- Synthesis and electrochemical applic
- Electrochemical Properties of Phytosynthesized Gold Nanoparticles for Electrosensing. MDPI.
- determination of carbamazepine in pharmaceutical preparations using high-performance liquid chrom
- Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma. PMC.
- Current methodologies for drugs of abuse urine testing, part 2. Biotage.
- Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Labor
- LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. PMC.
- Development and validation of SPE-HPLC method for the determination of carbamazepine and its metabolites carbamazepine epoxide and carbamazepine trans-diol in plasma.
- Carbon Nanotube-Based Chemical Sensors: Sensing Mechanism, Functionalization and Applic
- Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring. PMC.
- Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview.
- Solid Phase Extraction (SPE)
- Prof. Star - Carbon Nanotube-Based Chemical Sensors and Drug Delivery Systems | IVS Webinar Jun 2021. YouTube.
- Carbon Nanotube-Based Chemiresistive Sensors. MDPI.
- Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma.
- The Complete Urinalysis Sample Guide. Idexx.
- An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum. PubMed.
- Comparison of extraction recoveries of target compounds at different pH.
- Preanalytical requirements of urinalysis. PMC.
- Efficient and Low-cost Extraction Methods for Pharmaceutical Compounds of Carbamazepine and Caffeine. International Transaction Journal of Engineering, Management, & Applied Sciences & Technologies.
- Optimization and validation of bioanalytical SPE – HPLC method for the simultaneous determination of carbamazepine and its main metabolite, carbamazepine-10, 11-epoxide, in plasma.
- Detection of 2-hydroxyiminostilbene in the Urine of Patients Taking Carbamazepine and Its Oxidation to a Reactive Iminoquinone Intermedi
- Development and validation of LC-MS/MS method for the quantification of oxcarbazepine in human plasma using an experimental design. Johns Hopkins University.
- Development and validation of LC-MS/MS method for the quantification of oxcarbazepine in human plasma using an experimental design. Semantic Scholar.
Sources
- 1. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient and Low-cost Extraction Methods for Pharmaceutical Compounds of Carbamazepine and Caffeine [tuengr.com]
Technical Support Center: Overcoming Instability of 2-Hydroxycarbamazepine in Solution
Welcome to the technical support guide for 2-Hydroxycarbamazepine. This document is designed for researchers, scientists, and drug development professionals who are working with this compound (MHD), the principal active metabolite of Oxcarbazepine. While critical for pharmacokinetic and metabolism studies, MHD is prone to instability in solution, which can compromise experimental results. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you ensure the integrity of your samples and data.
Understanding the Instability: The Core Challenge
This compound (MHD), also known as Licarbazepine, is the pharmacologically active metabolite to which Oxcarbazepine is rapidly and almost completely converted after administration.[1][2] Its stability is therefore paramount for accurate therapeutic drug monitoring and research. The primary challenge researchers face is the degradation of MHD in solution, particularly under non-optimal pH, temperature, or oxidative conditions. While specific kinetic studies on MHD are scarce, forced degradation studies on its parent compound, Oxcarbazepine, reveal significant instability under hydrolytic (acidic and basic) and oxidative stress.[3][4] Given the structural similarities, it is critical to control these factors to prevent the degradation of MHD during sample collection, storage, and analysis.
Potential Degradation Pathway
The instability of compounds like MHD often involves hydrolysis of the amide group and potential rearrangements of the dibenzazepine ring, especially under strong acidic or basic conditions. Understanding this pathway is key to diagnosing and preventing sample degradation.
Sources
Technical Support Center: Quantification of 2-Hydroxycarbamazepine
Welcome to the technical support resource for the bioanalytical quantification of 2-Hydroxycarbamazepine (2-OH-CBZ). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during method development and sample analysis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are robust, reliable, and built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when starting to quantify this compound.
Q1: What is this compound and why is its quantification important?
A: this compound is a significant metabolite of Carbamazepine (CBZ), a widely used anticonvulsant drug.[1] Carbamazepine is extensively metabolized in the liver, and its metabolites, including 2-OH-CBZ, contribute to its overall pharmacological and toxicological profile.[2] Accurate quantification of 2-OH-CBZ is crucial for comprehensive pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and toxicology assessments to understand the complete disposition of the parent drug and manage patient therapy effectively.[3]
Q2: What is the most common analytical technique for 2-OH-CBZ quantification?
A: The gold standard for quantifying this compound in biological matrices like plasma or serum is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS).[4] This technique offers superior sensitivity and selectivity compared to older methods like immunoassays, which can suffer from cross-reactivity with the parent drug or other metabolites.
Q3: What are the primary challenges I should anticipate when developing an LC-MS/MS method for 2-OH-CBZ?
A: The most significant challenges, which we will detail in the troubleshooting guides below, are:
-
Isomeric Interference: Separating 2-OH-CBZ from its isomers, particularly 3-Hydroxycarbamazepine, is critical as they often share the same mass-to-charge ratio (m/z) and fragmentation patterns.
-
Matrix Effects: Endogenous components in biological samples can suppress or enhance the ionization of 2-OH-CBZ, leading to inaccurate results.
-
Analyte Stability: As a metabolite, 2-OH-CBZ can be susceptible to degradation during sample collection, storage, and processing.
-
Internal Standard Selection: Choosing an inappropriate internal standard can fail to compensate for variability, compromising method accuracy and precision.
Troubleshooting Guide: Common Pitfalls & Solutions
This section provides in-depth, cause-and-effect troubleshooting for specific issues encountered during 2-OH-CBZ analysis.
Pitfall 1: Poor Peak Resolution & Inaccurate Quantification due to Isomeric Interference
Problem: My chromatogram shows a broad or shouldered peak for this compound, and my QC sample accuracy is poor. I suspect interference from other carbamazepine metabolites.
Causality & In-Depth Explanation: This is the most critical pitfall in 2-OH-CBZ analysis. 2-OH-CBZ and 3-OH-CBZ are structural isomers with the same molecular weight and, consequently, the same precursor ion m/z. During collision-induced dissociation (CID), they produce nearly identical product ion mass spectra. This means that mass spectrometry alone cannot distinguish between them . If they are not chromatographically separated, you will be quantifying both compounds as a single peak, leading to a significant overestimation of the true 2-OH-CBZ concentration.
Troubleshooting Workflow:
Step-by-Step Protocol for Resolution:
-
Acknowledge the Problem: Confirm from literature that your chosen mass transition (e.g., m/z 253 → 210) is not unique to 2-OH-CBZ.[5]
-
Optimize Chromatography (Primary Solution):
-
Extend the Gradient: The fastest solution is often to slow down the mobile phase gradient. Increase the run time to allow more time for the isomers to separate on the column.
-
Modify Mobile Phase Composition: If acetonitrile is your primary organic solvent, try substituting it with methanol. The different solvent properties can alter selectivity and improve resolution between isomers.
-
Change Column Chemistry: If a standard C18 column fails, switch to a column with a different stationary phase. Phenyl-hexyl or pentafluorophenyl (PFP) columns offer alternative retention mechanisms (pi-pi interactions) that can be highly effective for separating aromatic isomers.
-
-
Verify Separation: Inject a standard containing both 2-OH-CBZ and 3-OH-CBZ (if available) to confirm baseline separation. The goal is a resolution factor (Rs) greater than 1.5.
Pitfall 2: Inconsistent Results due to Matrix Effects
Problem: My calibration curve is non-linear, or my precision and accuracy are poor, especially at the Lower Limit of Quantification (LLOQ). When I analyze post-extraction spiked samples, the signal intensity is much higher or lower than in a clean solvent.
Causality & In-Depth Explanation: Matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., phospholipids, salts, proteins).[6] In electrospray ionization (ESI), these components can compete with the analyte for access to the droplet surface to become gas-phase ions, typically leading to ion suppression . This effect is variable between different patient samples, making it a major source of imprecision. Both the FDA and EMA mandate that matrix effects be thoroughly investigated during method validation.[2][4]
Troubleshooting Workflow:
Step-by-Step Protocol for Mitigation:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective solution. A SIL-IS (e.g., this compound-d3) is chemically identical to the analyte and will co-elute, experiencing the exact same matrix effects.[7] By using the peak area ratio (analyte/IS), the variability is cancelled out, leading to robust and accurate quantification.
-
Improve Sample Preparation: If a SIL-IS is not available, enhance your sample cleanup.
-
Protein Precipitation (PPT) is fast but notoriously "dirty," leaving many matrix components behind.
-
Liquid-Liquid Extraction (LLE) offers better cleanup than PPT.
-
Solid-Phase Extraction (SPE) provides the most thorough cleanup by selectively retaining the analyte while washing away interfering components.
-
-
Optimize Chromatography: Use your LC method to separate 2-OH-CBZ from the regions where major interferences, like phospholipids, typically elute (often in the middle of a standard reversed-phase gradient).
Pitfall 3: Analyte Degradation Leading to Underestimation
Problem: My QC sample concentrations are consistently low, especially after samples have been stored for a long time, left on the autosampler, or undergone freeze-thaw cycles.
Causality & In-Depth Explanation: Analyte stability is a cornerstone of reliable bioanalysis.[8] this compound can be susceptible to further metabolic or chemical changes. For example, it can be oxidized to a reactive iminoquinone species, which may then be conjugated or degraded further.[2] This degradation can occur at various stages:
-
Long-Term Storage: Enzymatic or chemical degradation in the freezer (-20°C or -80°C).
-
Freeze-Thaw Cycles: Physical disruption of cells can release enzymes that degrade the analyte.
-
Bench-Top/Autosampler: Exposure to room temperature and light can accelerate degradation.
Regulatory bodies require comprehensive stability assessments to be performed during validation. [4][9]
Step-by-Step Protocol for Stability Assessment:
This protocol is adapted from the EMA and FDA guidelines on bioanalytical method validation.[4][9]
-
Prepare QC Samples: Spike blank matrix at low and high concentrations.
-
Perform Stability Tests:
-
Freeze-Thaw Stability: Analyze QCs after subjecting them to at least three freeze-thaw cycles (e.g., freeze at -80°C, thaw completely at room temperature, and repeat).
-
Short-Term (Bench-Top) Stability: Leave QCs on the bench at room temperature for a duration that mimics your expected sample preparation time (e.g., 4-24 hours) before processing and analysis.
-
Long-Term Stability: Store QCs at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the time between sample collection and analysis in your study.
-
Post-Preparative (Autosampler) Stability: Analyze the final extracts of QCs after they have been sitting in the autosampler for the maximum anticipated run time.
-
-
Analyze and Compare: Analyze the stressed QCs against a freshly prepared calibration curve and freshly thawed nominal QCs. The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Investigate Back-Conversion: As per FDA guidance, the potential for metabolites to convert back to the parent drug should be evaluated.[9] To test this, spike a blank matrix with only 2-OH-CBZ and analyze for the presence of Carbamazepine. If significant conversion is detected, sample handling conditions (e.g., pH, temperature) must be adjusted.
Reference Protocol & Data
Typical LC-MS/MS Parameters
This table provides a starting point for method development. Parameters must be optimized for your specific instrumentation.
| Parameter | Typical Value / Condition | Rationale & Comments |
| LC Column | C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, <3 µm) | C18 is a good starting point. Phenyl-Hexyl is recommended for better isomer separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for positive ionization. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is common; Methanol can offer different selectivity for isomers. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale UHPLC. |
| Gradient | Start at low %B, ramp to high %B over 5-15 min | A longer, shallower gradient is crucial for resolving 2-OH-CBZ and 3-OH-CBZ. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Amine and amide groups on the molecule ionize well in positive mode. |
| MS/MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
Table of MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound | 253.1 | 210.1 | The transition m/z 253 -> 194 is also observed but may have more interference.[5] |
| 3-Hydroxycarbamazepine (Isomer) | 253.1 | 210.1 | Shares the same transition, emphasizing the need for chromatographic separation.[5] |
| Carbamazepine (Parent Drug) | 237.1 | 194.0 | Useful to monitor for potential back-conversion.[2] |
| Carbamazepine-d10 (SIL-IS) | 247.2 | 204.1 | An example of a suitable SIL-IS for the parent drug; a labeled 2-OH-CBZ is ideal if available. |
Note: The quantitative transition is in bold . Product ions should be optimized on your specific mass spectrometer.
References
- Uetrecht, J., et al. (2003). Detection of 2-hydroxyiminostilbene in the Urine of Patients Taking Carbamazepine and Its Oxidation to a Reactive Iminoquinone Intermediate. Chemical Research in Toxicology.
- Miao, X. S., & Metcalfe, C. D. (2003). Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry. Analytical Chemistry.
- Vulliet, E., et al. (2017). Determination of carbamazepine and 12 degradation products in various compartments of an outdoor aquatic mesocosm by reliable analytical methods based on liquid chromatography-tandem mass spectrometry. Environmental Science and Pollution Research International.
- Nowak, P. M., et al. (2019). Differentiation of isomeric metabolites of carbamazepine based on acid-base properties. Journal of Pharmaceutical and Biomedical Analysis.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation.
- Bansal, S. K., & DeStefano, A. J. (2007). Key elements of a stability-indicating assay for pharmaceutical dosage forms. AAPS PharmSciTech.
- Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry.
- Miao, X. S., & Metcalfe, C. D. (2003). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. St. John's University/College of St. Benedict.
- Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?.
- Li, W., & Cohen, L. H. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
Sources
- 1. This compound | C15H12N2O2 | CID 129274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Detection of 2-hydroxyiminostilbene in the urine of patients taking carbamazepine and its oxidation to a reactive iminoquinone intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of carbamazepine and 12 degradation products in various compartments of an outdoor aquatic mesocosm by reliable analytical methods based on liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Extensive Transformation of the Pharmaceutical Carbamazepine Following Uptake into Intact Tomato Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Screening of 2-Hydroxycarbamazepine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the high-throughput screening (HTS) of 2-Hydroxycarbamazepine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assay development, execution, and data interpretation. It provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.
Section 1: Assay Selection and Design FAQs
This section addresses initial considerations when setting up a high-throughput screen for this compound, a key metabolite of Carbamazepine.[1] The choice of methodology is critical and depends on the screening goals, available instrumentation, and required throughput.
Q1: What are the primary HTS methodologies suitable for quantifying this compound?
A1: The selection of an HTS method depends on the desired balance between throughput, sensitivity, specificity, and cost. The three most common and robust approaches are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.[2][3] It can distinguish this compound from the parent drug (Carbamazepine) and other metabolites with high confidence.[4][5] While traditionally lower in throughput, advances in automation and rapid chromatography have made it suitable for medium- to high-throughput applications.[6]
-
Fluorescence Polarization (FP) Immunoassay: FP is a homogeneous assay format well-suited for HTS, offering a rapid, mix-and-read protocol.[7][8] The principle relies on the change in rotation speed (and thus polarization of emitted light) of a fluorescently labeled tracer when it is bound by a specific antibody.[9] Unlabeled this compound from a sample competes with the tracer for antibody binding, causing a decrease in the FP signal.[10] This method is highly automatable and cost-effective for large-scale screens.[11]
-
Enzyme Immunoassay (EIA) / ELISA: These are heterogeneous or homogeneous immunoassays that use enzyme-conjugated components to generate a colorimetric, fluorescent, or luminescent signal.[12][13] Competitive EIAs are common, where sample this compound competes with a fixed amount of enzyme-labeled drug for binding to a limited number of antibody sites.[14] They offer high throughput but may have cross-reactivity with related compounds, which must be carefully validated.[15]
Q2: Our lab is focused on speed for a very large compound library. Should we avoid LC-MS/MS?
A2: Not necessarily. While traditional LC-MS/MS can be a bottleneck, modern HTS systems utilize strategies to increase speed significantly.[16] These include:
-
Automated Sample Preparation: Robotic systems using 96- or 384-well plates for protein precipitation or solid-phase extraction (SPE) can process thousands of samples daily.[17][18]
-
Rapid Chromatographic Methods: Ultra-High-Performance Liquid Chromatography (UHPLC) systems with short columns can achieve run times of less than a minute per sample.
-
Multiplexing Systems: Some platforms use multiple parallel LC channels feeding into a single mass spectrometer to maximize instrument uptime.
For primary screens of massive libraries (>100,000 compounds), FP or EIA might be more time and cost-efficient.[19][20] However, LC-MS/MS is often indispensable for hit confirmation and secondary screening to eliminate false positives and provide precise quantification.[21]
Q3: We are seeing cross-reactivity in our immunoassay. How do we ensure we are only detecting this compound?
A3: Cross-reactivity is a known challenge in immunoassays, especially when dealing with metabolites. The primary concern is interference from the parent drug, Carbamazepine, or other metabolites like carbamazepine-10,11-epoxide.[15]
Causality & Mitigation Strategy:
-
Antibody Specificity: The issue stems from the antibody's binding epitope, which may recognize a core structure common to Carbamazepine and its metabolites.
-
Validation is Key: You must validate the assay's specificity. Test the antibody against high concentrations of Carbamazepine and all known major metabolites to quantify the percentage of cross-reactivity.
-
Orthogonal Method Confirmation: All "hits" from an immunoassay-based HTS should be confirmed using a more specific method, like LC-MS/MS.[14] This ensures that the activity is due to the target analyte and not an artifact of cross-reactivity.
Section 2: Sample Preparation Troubleshooting
Effective sample preparation is crucial for minimizing matrix effects and ensuring accurate, reproducible results, particularly in LC-MS/MS.[22][23]
Q1: We are using a simple protein precipitation protocol for plasma samples and seeing significant ion suppression in our LC-MS/MS analysis. What's happening?
A1: This is a classic and frequent problem. While protein precipitation (PPT) with a solvent like acetonitrile or methanol is fast and easy, it is not very clean.
Causality & Troubleshooting Steps:
-
The Cause - Endogenous Interferences: PPT crashes out proteins but leaves many other matrix components, particularly phospholipids, in the supernatant.[24] These co-eluting phospholipids are notorious for causing ion suppression in the mass spectrometer's ion source, reducing the signal of your target analyte.[2]
-
Step 1: Diagnose with Post-Column Infusion: To confirm that ion suppression is the issue, perform a post-column infusion experiment. Infuse a constant flow of this compound solution into the LC eluent stream after the column and inject a precipitated blank plasma sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.[3]
-
Step 2: Improve Chromatographic Separation: The simplest fix is to adjust your LC method to move the this compound peak away from the region where phospholipids typically elute (often early in the run).
-
Step 3: Switch to a More Robust Extraction Method: If chromatography changes are insufficient, you must implement a more selective sample preparation technique. Solid-Phase Extraction (SPE) is highly effective at removing phospholipids and other interferences.[17][25] Liquid-Liquid Extraction (LLE) is another alternative.
Q2: Our recoveries from Solid-Phase Extraction (SPE) are low and inconsistent. How can we improve this?
A2: Low and variable SPE recovery points to a suboptimal protocol. Each step of the SPE process is critical for success.[23]
Causality & Troubleshooting Steps:
-
The Cause - Improper Sorbent/Solvent Interaction: The issue lies in a mismatch between the analyte's properties, the SPE sorbent chemistry, and the solvents used for loading, washing, and elution.[23]
-
Step 1: Check Sorbent Choice: For this compound, which is a moderately polar compound, a polymeric reversed-phase sorbent is often a good choice as it offers robust performance and is less prone to drying out than silica-based sorbents.[17]
-
Step 2: Optimize pH: Ensure the pH of your sample during the loading step is adjusted so that this compound is in its neutral form, maximizing its retention on a reversed-phase sorbent.
-
Step 3: Evaluate Wash Solvents: Your wash step may be too aggressive, causing premature elution of the analyte. Try decreasing the percentage of organic solvent in the wash solution. The goal is to wash away interferences without touching the analyte.
-
Step 4: Strengthen Elution Solvent: Conversely, your elution solvent may be too weak to fully desorb the analyte from the sorbent. Increase the organic solvent percentage or modify the pH to ensure complete elution in a small volume.
Workflow for Troubleshooting Poor SPE Recovery
Caption: Decision tree for troubleshooting SPE issues.
Section 3: LC-MS/MS Specific Troubleshooting
Even with perfect sample preparation, challenges can arise from the instrumentation itself.
Q1: We are observing a gradual decrease in signal intensity over the course of a single 96-well plate. What is the likely cause?
A1: This is a common sign of accumulating matrix effects or a dirty ion source.
Causality & Troubleshooting Steps:
-
The Cause - Progressive Contamination: With each injection, non-volatile matrix components that were not removed during sample prep can coat the surfaces of the mass spectrometer's ion source (e.g., the sampling cone and skimmer).[2] This buildup progressively reduces ionization efficiency, leading to a drop in signal.[24]
-
Step 1: Check the Internal Standard (IS) Response: A properly chosen stable isotope-labeled internal standard (SIL-IS) for this compound should co-elute and experience the same degree of ion suppression. If the IS signal is also dropping, it confirms a matrix effect or source issue, and your calculated concentration ratios should remain stable. If you are not using a SIL-IS, this is a strong reason to incorporate one.
-
Step 2: Improve Chromatography: Ensure your chromatographic gradient includes a high-organic "wash" step at the end of each run to flush out strongly retained matrix components from the column.
-
Step 3: Clean the Ion Source: If the problem persists, the ion source requires cleaning. Follow the manufacturer's protocol for cleaning the source components. Regular preventative maintenance is key to long-term stability.[22]
Q2: My calibration curve is non-linear at higher concentrations. Is this acceptable?
A2: Non-linearity is not ideal but can be acceptable if it is consistent and reproducible. The key is to understand the cause and use the correct regression model.
Causality & Mitigation Strategy:
-
The Cause - Detector Saturation or Ionization Effects: At high concentrations, the MS detector can become saturated, leading to a plateau in the signal. Alternatively, in the electrospray process, there is a finite amount of charge available on droplets, and at high analyte concentrations, the ionization efficiency can decrease.[26]
-
Mitigation:
-
Reduce Injection Volume or Dilute Samples: The simplest approach is to work within the linear range of the assay.
-
Use a Weighted Regression: If the non-linearity is predictable, use a quadratic (1/x or 1/x²) weighted regression model for your calibration curve. This gives less weight to the more variable high-concentration points and typically provides a better fit.
-
Check for Metabolite Instability: In some cases, unstable metabolites can convert back to the parent drug, affecting quantification. While this compound is generally stable, this should be considered, especially if samples undergo freeze-thaw cycles or long-term storage.[27]
-
Section 4: Automation and HTS Workflow Issues
Automation is essential for HTS but introduces its own set of potential problems.[28][29]
Q1: We see a distinct pattern in our plate data (e.g., lower values on the edges, a gradient across the plate). How do we fix this?
A1: This indicates a systematic error introduced during the automated workflow.[30]
Causality & Troubleshooting Steps:
-
The Cause - Inconsistent Environmental or Dispensing Conditions:
-
Edge Effects: Wells on the outer edges of a microplate evaporate faster, concentrating the reagents and affecting results.
-
Dispensing Errors: A partially clogged tip on a liquid handler can lead to consistently lower volumes being dispensed in certain columns or rows.
-
Incubation Gradients: Uneven temperature across an incubator shelf can cause reaction rates to vary by plate position.
-
-
Step 1: Use Lids and Control Evaporation: Always use plate lids during incubation steps. For long incubations, consider using breathable seals or placing plates in a humidified chamber.
-
Step 2: Perform Liquid Handler QC: Regularly run quality control checks on your automated liquid handlers. Use dye-based assays to verify the accuracy and precision of dispensing across an entire plate.
-
Step 3: Normalize the Data: If the pattern is unavoidable and consistent, it can be corrected computationally. Normalization methods like B-score correction can account for spatial bias across the plate.[30] However, the primary goal should always be to fix the root experimental cause.
General HTS Workflow for this compound
Caption: Automated HTS workflow for this compound analysis.
Section 5: Protocols and Data Tables
Table 1: Example LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC Column | C18, <2 min run time | Provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to promote protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes analyte and cleans the column. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | This compound contains nitrogen atoms that readily protonate. |
| MS/MS Transition | Analyte-specific Q1/Q3 masses | Ensures high specificity and sensitivity for quantification.[2] |
| Internal Standard | Stable Isotope Labeled 2-OH-CBZ | Corrects for matrix effects and variability. |
Protocol 1: Generic Solid-Phase Extraction (SPE) for Plasma
This protocol is a starting point for a 96-well polymeric reversed-phase SPE plate.
-
Sample Pre-treatment: Dilute 100 µL of plasma sample with 300 µL of 2% ammonium hydroxide in water.[17] This step helps to disrupt protein binding.
-
Conditioning: Condition the SPE wells by passing 500 µL of methanol, followed by 500 µL of water through the sorbent. Do not allow the sorbent to dry.
-
Loading: Load the entire pre-treated sample onto the SPE plate.
-
Washing: Wash the sorbent with 500 µL of 5% methanol in water to remove polar interferences.[17]
-
Elution: Elute the this compound with 500 µL of methanol into a clean collection plate.
-
Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in 100 µL of a mobile phase-like solution (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
References
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central.
- Fluorescence Polarization Assay Kits. BPS Bioscience.
- Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH.
- Automation and robotics in ADME screening. ResearchGate.
- Fluorescence Polarization Detection. BMG LABTECH.
- Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today.
- Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry - ACS Publications.
- From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs.
- High-Throughput Screening. Hudson Lab Automation.
- Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. PMC - PubMed Central.
- A Review on Recent Robotic and Analytic Technologies in High Throughput Screening and Synthesis for Drug Discovery. ResearchGate.
- The importance of unstable metabolites in LC-MS/MS-based bioanalysis. Wiley Analytical Science.
- A Robotic Platform for Quantitative High-Throughput Screening. PMC - PubMed Central.
- The Benefits of Automation in High Throughput Screening. Dispendix.
- Guide to achieving reliable quantitative LC-MS measurements. LGC Group.
- Enzyme Immunoassay of Carbamazepine With a Centrifugal Analyzer. PubMed.
- Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent.
- Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research.
- Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. PubMed.
- Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Semantic Scholar.
- Matrix effect in bioanalysis an overview. International Journal of Pharmaceutical and Phytopharmacological Research.
- Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. PMC - NIH.
- High-Throughput Screening (HTS). Malvern Panalytical.
- High-throughput screening (HTS). BMG LABTECH.
- What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? ResearchGate.
- Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. Request PDF.
- Enzyme multiplied immunoassay of phenytoin and carbamazepine using the Centrifichem analyser. PubMed.
- Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics | Oxford Academic.
- High-Throughput Screening Methods in Drug Discovery. Pharma Models.
- Comparison of enzyme immunoassay and gas chromatography for determination of carbamazepine and ethosuximide in human serum. PubMed.
- Cell-based high-throughput screens for the discovery of chemotherapeutic agents. NIH.
- High-Throughput Screening Methods for Drug Discovery. Technology Networks.
- CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING D
- Maximizing Drug Discovery with High-Throughput and High-Content Screening. Alithea Genomics.
- SAMPLE PREPARATION. Phenomenex.
- Novel Analytical Method Development and Validation of Carbamazepine Bulk drug and Pharmaceutical Dosage Form: Review. IJNRD.
- Optimization and validation of bioanalytical SPE – HPLC method for the simultaneous determination of carbamazepine and its mai. Macedonian pharmaceutical bulletin.
- Determination of total and free plasma carbamazepine concentrations by enzyme multiplied immunoassay: interference with the 10,11-epoxide metabolite. PubMed.
- Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma. PMC - NIH.
- Optimization and validation of bioanalytical SPE – HPLC method for the simultaneous determination of carbamazepine and its main metabolite, carbamazepine-10, 11-epoxide, in plasma. ResearchGate.
- Development and validation of SPE-HPLC method for the determination of carbamazepine and its metabolites carbamazepine epoxide and carbamazepine trans-diol in plasma. ResearchGate.
- Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. PubMed.
- Immunoassays as high-throughput tools: monitoring spatial and temporal variations of carbamazepine, caffeine and cetirizine in surface and wastewaters. PubMed.
- Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. ResearchGate.
- Scheme for the synthesis of this compound. ResearchGate.
- This compound. PubChem - NIH.
Sources
- 1. This compound | C15H12N2O2 | CID 129274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Enzyme immunoassay of carbamazepine with a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme multiplied immunoassay of phenytoin and carbamazepine using the Centrifichem analyser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunoassays as high-throughput tools: monitoring spatial and temporal variations of carbamazepine, caffeine and cetirizine in surface and wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of total and free plasma carbamazepine concentrations by enzyme multiplied immunoassay: interference with the 10,11-epoxide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 19. High-Throughput Screening Methods in Drug Discovery [pharmamodels.net]
- 20. High-Throughput Screening Methods for Drug Discovery | Technology Networks [technologynetworks.com]
- 21. researchgate.net [researchgate.net]
- 22. rsc.org [rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. eijppr.com [eijppr.com]
- 25. researchgate.net [researchgate.net]
- 26. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 27. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 28. hudsonlabautomation.com [hudsonlabautomation.com]
- 29. dispendix.com [dispendix.com]
- 30. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Incubation Conditions for 2-Hydroxycarbamazepine Formation In Vitro
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for optimizing the in vitro formation of 2-hydroxycarbamazepine (2-OHCBZ), a key minor metabolite of carbamazepine (CBZ). Understanding the nuances of this metabolic pathway is critical, as hydroxylated metabolites can be precursors to reactive species implicated in idiosyncratic drug reactions.[1][2]
This document moves beyond standard protocols to provide a deeper understanding of the experimental variables, offering troubleshooting solutions and answers to frequently asked questions. Our goal is to empower you to design robust, reproducible experiments and confidently interpret your results.
Section 1: The Metabolic Landscape of Carbamazepine Hydroxylation
Carbamazepine's metabolism is complex. While the major pathway involves epoxidation to carbamazepine-10,11-epoxide, primarily catalyzed by CYP3A4 and CYP2C8, the formation of hydroxylated metabolites like 2-OHCBZ and 3-OHCBZ represents a secondary but important route.[3][4][5]
The formation of 2-OHCBZ is not attributed to a single enzyme but rather a consortium of Cytochrome P450 isoforms. Studies using human liver microsomes (HLMs) and recombinant enzymes have shown that CYP1A2, CYP2A6, CYP2B6, CYP2E1, and CYP3A4 all contribute significantly to its formation.[1] Notably, CYP2E1 appears to make the greatest relative contribution to the intrinsic clearance for 2-hydroxylation.[1] This multi-enzyme involvement underscores the importance of using comprehensive in vitro systems like pooled HLMs to capture the complete metabolic picture.
This metabolite is of particular interest because it can undergo further CYP3A4-dependent oxidation to form potentially reactive iminoquinone intermediates, which may play a role in CBZ-associated toxicity.[6][7]
Step-by-Step Methodology
-
Reagent Preparation : Prepare a 100 mM potassium phosphate buffer (pH 7.4). [8]Prepare the NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer. Prepare the carbamazepine stock solution in a suitable organic solvent (e.g., methanol or DMSO).
-
Microsome Preparation : On ice, thaw a vial of pooled human liver microsomes. Dilute the microsomes to a working concentration of 2X the final desired concentration (e.g., 1.0 mg/mL for a final concentration of 0.5 mg/mL) using the cold phosphate buffer. Keep the suspension on ice and mix gently before use.
-
Reaction Setup : In microcentrifuge tubes or a 96-well plate, combine the diluted microsomes, buffer, and the NADPH regenerating system.
-
Pre-incubation : Transfer the reaction plate/tubes to a shaking water bath or incubator set to 37°C and pre-incubate for 3-5 minutes to allow the system to reach thermal equilibrium. [9]5. Reaction Initiation : Initiate the metabolic reaction by adding a small volume of the carbamazepine stock solution to each well/tube.
-
Incubation : Incubate the mixture at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction, which should be determined experimentally. 7. Reaction Termination : Stop the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 volumes), preferably containing an internal standard for analytical quantification. [8]8. Sample Processing : Vortex the samples and centrifuge at high speed (e.g., >10,000g) for 10 minutes to pellet the precipitated protein. [10]9. Analysis : Carefully transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to quantify the amount of 2-OHCBZ formed.
Table 1: Recommended Starting Conditions for 2-OHCBZ Formation
| Parameter | Recommended Range | Rationale & Key Considerations |
| Enzyme Source | Pooled Human Liver Microsomes (HLMs) | Represents the average metabolic activity of a population and includes the multiple CYPs involved in 2-OHCBZ formation. [1] |
| Microsomal Protein | 0.2 - 1.0 mg/mL | A concentration of <0.5 mg/mL is often recommended to minimize non-specific binding while ensuring sufficient enzyme activity. [11]Linearity should be confirmed. |
| Carbamazepine (CBZ) | 1 - 300 µM | A concentration range should be tested to determine enzyme kinetics (Km and Vmax). Previous studies have used concentrations up to 300 µM. [1] |
| Cofactor | 1 mM NADPH with Regenerating System | An NADPH regenerating system is crucial to maintain a constant cofactor supply, preventing it from becoming a rate-limiting factor. [12][13] |
| Buffer System | 50 - 100 mM Potassium Phosphate | Provides a stable and physiologically relevant pH environment. [14] |
| pH | 7.4 | This pH is optimal for the activity of most human CYP450 enzymes. [15][16] |
| Incubation Temperature | 37°C | Mimics physiological temperature to ensure relevant enzyme kinetics. [12] |
| Final Solvent Conc. | < 1% (v/v) | High concentrations of organic solvents (like DMSO or Methanol) can inhibit CYP activity. A final concentration below 0.5% is ideal. [12][14] |
Section 3: Frequently Asked Questions (FAQs)
Q1: Which in vitro system is best for studying this compound formation? A: The choice depends on your experimental question.
-
Human Liver Microsomes (HLMs): This is the gold standard for initial screening and kinetic studies. Pooled HLMs provide an average representation of the population's metabolic capacity and contain the full complement of microsomal enzymes, including the various CYPs that form 2-OHCBZ. [1]* Recombinant cDNA-expressed CYPs: These are essential for reaction phenotyping—that is, identifying the specific contribution of individual CYP isoforms to the metabolite's formation. * Hepatocytes: These offer a more holistic model as they contain both Phase I and Phase II enzymes and active transporters. [17][18]However, they are more complex to use and may not be necessary if the focus is solely on the initial hydroxylation step.
Q2: What are the typical starting concentrations for carbamazepine and microsomal protein? A: For carbamazepine, a broad concentration range (e.g., 1-300 µM) is recommended to characterize the enzyme kinetics. [1]For microsomal protein, a starting point of 0.5 mg/mL is common. [11]It is critical to establish that the reaction rate is linear with respect to both protein concentration and time under your specific conditions.
Q3: How critical is the pH of the incubation buffer? A: Extremely critical. Enzyme activity is highly dependent on pH, with most hepatic CYPs exhibiting optimal activity in the range of pH 7.4 to 7.8. [15][16][19]Deviations outside this range can significantly alter enzyme conformation and reduce catalytic activity, leading to inaccurate results. [20][21]A pH of 7.4 is the standard for most in vitro drug metabolism assays. [8][14] Q4: Do I need an NADPH regenerating system? A: Yes, it is highly recommended. CYP450 enzymes consume NADPH during their catalytic cycle. [12]In a static system, NADPH can be rapidly depleted, causing the reaction to prematurely plateau and leading to an underestimation of the metabolic rate. A regenerating system (e.g., G6P/G6PDH) ensures a continuous and non-rate-limiting supply of NADPH throughout the incubation period. [13]
Section 4: Troubleshooting Guide
This guide addresses common issues encountered during the optimization of 2-OHCBZ formation assays.
| Observed Problem | Potential Cause | Recommended Action & Scientific Rationale |
| 1. Low or No Detectable 2-OHCBZ Formation | A. Inactive Enzyme/Cofactor | Verify Reagent Activity: Run a positive control incubation with a known substrate for a highly active CYP (e.g., testosterone for CYP3A4). This validates both the microsomal activity and the integrity of your NADPH cofactor system. Ensure microsomes have been consistently stored at -80°C. |
| B. Suboptimal Conditions | Review Incubation Parameters: Confirm the pH of your buffer is 7.4 and the incubation temperature is 37°C. Ensure your final solvent concentration is low (<1%), as solvents can inhibit enzyme function. [14] | |
| C. Insufficient Analytical Sensitivity | Optimize LC-MS/MS Method: 2-OHCBZ is a minor metabolite compared to the 10,11-epoxide. [1]Ensure your analytical method has a sufficiently low limit of quantification (LLOQ) to detect its formation. Concentrate the sample post-extraction if necessary. | |
| 2. High Variability Between Replicates | A. Inconsistent Pipetting | Refine Technique: Calibrate all pipettes. When aliquoting the viscous microsomal suspension, use reverse pipetting and ensure the solution is gently mixed before each draw to maintain a homogenous suspension. |
| B. Temperature Fluctuations | Ensure Thermal Uniformity: Pre-warm all reagents (except enzymes and cofactors) to 37°C before initiating the reaction. Use a water bath for its superior thermal stability over air incubators. Starting the reaction at different temperatures will introduce significant variability. | |
| C. Microsome Aggregation | Maintain Suspension: Keep the diluted microsomal stock on ice and mix by gentle inversion or swirling before aliquoting. Avoid vigorous vortexing, which can shear and denature the enzymes. | |
| 3. Reaction Rate is Not Linear Over Time | A. Cofactor (NADPH) Depletion | Use a Regenerating System: This is the most common cause. If the reaction stops after 10-15 minutes, your NADPH is likely depleted. An active regenerating system will provide a constant supply for longer incubations. [13] |
| B. Enzyme Inactivation | Determine Linear Range: Microsomal enzymes have a finite stability at 37°C. Perform a time-course experiment (e.g., sampling at 0, 5, 10, 20, 30, and 60 minutes) to identify the time window where product formation is linear. Subsequent experiments must use an endpoint within this range. [8] | |
| C. Substrate Depletion | Check Substrate Turnover: The assumption of initial velocity kinetics is valid only when <10-20% of the initial substrate is consumed. [14]If your turnover is too high, reduce the incubation time or protein concentration. |
References
- Kerr, B. M., et al. (1994). Human liver carbamazepine metabolism.
- Whirl-Carrillo, M., et al. (n.d.).
- Pearce, R. E., et al. (2005). Pathways of carbamazepine bioactivation in vitro: II.
- Pearce, R. E., et al. (2008). Pathways of carbamazepine bioactivation in vitro I.
- Pearce, R. E., et al. (2008). Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine.
- Bu, H. Z., et al. (2007). Identification of primary and sequential bioactivation pathways of carbamazepine in human liver microsomes using liquid chromatography/tandem mass spectrometry. PubMed.
- Pearce, R. E., et al. (2008). Scheme for the synthesis of this compound.
- Spresny, O., et al. (2021). Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential. PubMed Central.
- BenchChem. (n.d.). In Vitro Metabolism of Carbamazepine to 10,11-Dihydroxycarbamazepine: A Technical Guide. BenchChem.
- Baranczewski, P., et al. (2006). The intrinsic clearance of carbamazepine, a low clearance compound, determined in pooled human liver microsomal incubations.
- Pearce, R. E., et al. (2005). (PDF) Pathways of Carbamazepine Bioactivation In Vitro II. The Role of Human Cytochrome P450 Enzymes in the Formation of 2-Hydroxyiminostilbene.
- Pearce, R. E., et al. (2008). Pathways of Carbamazepine Bioactivation in Vitro. III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. DOI.
- Thorn, C. F., et al. (2012).
- Paolini, M., et al. (1995). Improvement of short-term tests for mutagenicity: on the optimal pH for the liver microsomal assay. PubMed.
- Hachino, Y., et al. (1981). pH-dependent interaction of microsomal cytochrome P-450 with substrates. I. Effect of pH upon the interaction of exogenous substrates with membrane-bound cytochrome P-450. PubMed.
- BenchChem. (n.d.). Application of NADPH in Metabolic Stability Studies: A Detailed Guide for Researchers. BenchChem.
- Study.com. (n.d.). Effect of pH on Enzyme Activity | Overview & Interaction. Study.com.
- Asif, M. (2023). Effects of pH on Enzyme Activity in Pakistan.
- Cantelli-Forti, G., et al. (1993). NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies. PubMed.
- Creative Enzymes. (n.d.). Effect of pH on Enzymatic Reaction.
- Pelkonen, O., et al. (2000). Carbamazepine: a 'blind' assessment of CYP-associated metabolism and interactions in human liver-derived in vitro system.
- Pelkonen, O., et al. (2000). Carbamazepine: A 'blind' assessment of CYP-associated metabolism and interactions in human liver-derived in vitro systems.
- BIOIVT. (2024).
- Lin, J. H., & Lu, A. Y. (2007). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments.
Sources
- 1. Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of primary and sequential bioactivation pathways of carbamazepine in human liver microsomes using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human liver carbamazepine metabolism. Role of CYP3A4 and CYP2C8 in 10,11-epoxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. PharmGKB summary: carbamazepine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improvement of short-term tests for mutagenicity: on the optimal pH for the liver microsomal assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. study.com [study.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. pH-dependent interaction of microsomal cytochrome P-450 with substrates. I. Effect of pH upon the interaction of exogenous substrates with membrane-bound cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
Technical Support Center: Synthesis of 2-Hydroxycarbamazepine
Welcome to the technical support center for the synthesis of 2-Hydroxycarbamazepine (2-OH-CBZ). This guide is designed for researchers, medicinal chemists, and process development scientists. It addresses common challenges encountered during the synthesis, purification, and characterization of this critical carbamazepine metabolite. The information is presented in a practical, question-and-answer format to help you troubleshoot specific issues and optimize your experimental outcomes.
Section 1: Reaction Fundamentals & Optimization
This section covers common questions regarding the synthetic strategy and reaction conditions for preparing this compound, which is typically achieved through the controlled oxidation of Carbamazepine (CBZ).
Question: What is the most common synthetic strategy for this compound, and what is the key mechanistic principle?
Answer: The laboratory synthesis of this compound typically involves the direct aromatic hydroxylation of the starting material, Carbamazepine. While it is a known metabolite formed in the liver by cytochrome P450 enzymes (specifically CYP1A2, CYP2A6, CYP2B6, and CYP2E1), chemical synthesis requires a different approach.[] A common laboratory method employs an oxidative system, such as a photo-Fenton reaction, which generates highly reactive hydroxyl radicals (•OH).[2]
The mechanism involves the electrophilic attack of a hydroxyl radical on one of the electron-rich aromatic rings of the carbamazepine molecule. This process is generally not highly selective, leading to a mixture of isomers, primarily this compound and 3-Hydroxycarbamazepine.[2] The challenge in this synthesis is to control the reaction to favor the desired 2-hydroxy isomer and minimize over-oxidation or the formation of other byproducts.
Section 2: Troubleshooting Common Synthetic Hurdles
Experiments do not always proceed as planned. This section addresses the most frequently encountered problems during the synthesis and offers systematic approaches to diagnose and resolve them.
Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yield is a common frustration in the synthesis of 2-OH-CBZ. The root cause often lies in one of three areas: incomplete reaction, degradation of the product, or inefficient workup. A systematic approach is essential for diagnosis.
Potential Causes & Solutions:
-
Inefficient Radical Generation (Photo-Fenton Method):
-
Why it happens: The generation of hydroxyl radicals is pH-dependent and requires an optimal concentration of the iron catalyst and hydrogen peroxide. Incorrect pH can cause the iron to precipitate as hydroxides, halting the catalytic cycle.[2]
-
Solution: Ensure the reaction pH is maintained in the acidic range (typically pH 2.0-3.0).[2] Titrate your reagents carefully and monitor the pH throughout the reaction. Optimize the Fe(II) catalyst and H₂O₂ concentrations; an excess of either can be detrimental.
-
-
Substrate/Product Degradation:
-
Why it happens: The potent oxidizing environment can degrade both the starting material and the desired hydroxylated product, leading to complex mixtures and lower yields. Over-exposure to the UV light source or excessive reaction time can exacerbate this issue.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Aim to stop the reaction as soon as the consumption of starting material plateaus or the concentration of the product begins to decrease. Consider reducing the intensity of the UV lamp or increasing the distance from the reaction vessel.
-
-
Formation of Multiple Isomers:
-
Why it happens: The hydroxylation of carbamazepine is rarely regiospecific, yielding both 2-OH-CBZ and 3-OH-CBZ, among other minor isomers.[2] Your "low yield" may be a result of forming a significant amount of the undesired 3-hydroxy isomer.
-
Solution: While completely eliminating the 3-hydroxy isomer is difficult, you can optimize reaction conditions (temperature, solvent, catalyst loading) to slightly favor the 2-hydroxy product. More critically, focus on developing a robust purification method (see Section 4) to efficiently separate the isomers.
-
Below is a troubleshooting workflow to diagnose the cause of low yield.
Caption: Troubleshooting workflow for low yield of this compound.
Question: My final product is difficult to purify and appears to contain several impurities. What are they and how can I avoid them?
Answer: Impurity profiling is critical. Besides the isomeric 3-OH-CBZ, several other byproducts can form. Understanding their origin is key to prevention.
| Potential Impurity | Potential Source | Prevention & Mitigation Strategy |
| Iminostilbene | Degradation of the carbamoyl group under harsh acidic or thermal conditions. | Maintain moderate reaction temperatures and avoid excessively strong acids during workup. |
| Acridine | A potential rearrangement and degradation product from the dibenzo[b,f]azepine core.[3] | Use milder reaction conditions and minimize reaction time. |
| Carbamazepine-10,11-epoxide | Oxidation at the 10,11-double bond instead of the aromatic ring. | This is a major metabolic pathway but can also occur chemically.[4] Modifying the solvent system may alter the selectivity of the hydroxyl radical attack. |
| 2,3-dihydroxycarbamazepine | Over-oxidation of the initial 2-OH-CBZ or 3-OH-CBZ product.[4][5] | Stop the reaction once a significant amount of the mono-hydroxylated product has formed. Avoid excess oxidizing agent. |
| 2-Hydroxyiminostilbene | Further metabolism or degradation product of 2-OH-CBZ. It is known to be unstable and can oxidize to a reactive iminoquinone.[6] | Use gentle workup and purification conditions. Store the purified product under an inert atmosphere and protected from light. |
The following diagram illustrates the primary synthetic route and the formation pathways of key impurities.
Caption: Synthetic pathway and formation of common impurities.
Section 3: Experimental Protocol & Analysis
A reliable, self-validating protocol is the cornerstone of reproducible science. This section provides a detailed methodology for the synthesis and analysis of 2-OH-CBZ.
Detailed Experimental Protocol: Synthesis of 2-OH-CBZ via Photo-Fenton Oxidation
Objective: To synthesize this compound from Carbamazepine.
Materials:
-
Carbamazepine (CBZ)
-
Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Hydrogen Peroxide (H₂O₂, 30% w/w)
-
Sulfuric Acid (H₂SO₄, concentrated)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Methanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a quartz reaction vessel equipped with a magnetic stirrer and a UV lamp (e.g., 150W medium-pressure mercury lamp), dissolve Carbamazepine (1.0 g) in a suitable solvent mixture (e.g., 100 mL of acetonitrile/water).
-
Catalyst & pH Adjustment: Add Iron(II) Sulfate Heptahydrate (e.g., 50 mg). Adjust the pH of the solution to ~2.5-3.0 by adding dilute sulfuric acid dropwise.[2]
-
Initiation: Begin stirring and turn on the UV lamp. Slowly add Hydrogen Peroxide (e.g., 5 mL of 30% solution) to the reaction mixture via a syringe pump over 1 hour.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress every 30 minutes by taking a small aliquot, quenching it with a sodium sulfite solution, extracting with ethyl acetate, and analyzing by TLC (Mobile phase: e.g., Ethyl Acetate/Hexane 7:3).
-
Workup: Once the starting material is consumed (typically 2-4 hours), turn off the UV lamp. Transfer the reaction mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.
Purification: Flash Column Chromatography
The crude product will be a mixture of 2-OH-CBZ, 3-OH-CBZ, and other impurities. Separation is typically achieved by flash chromatography on silica gel.
-
Stationary Phase: Silica Gel (230-400 mesh)
-
Mobile Phase: A gradient of hexane/ethyl acetate is often effective. Start with a low polarity (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity to elute the products. The 2- and 3-hydroxy isomers often have very similar Rf values, requiring careful fractionation and analysis of the collected fractions.
Analysis & Characterization
Confirming the identity and purity of the final product is a non-negotiable step.
| Analytical Method | Purpose | Expected Results for 2-OH-CBZ |
| HPLC-UV | Quantify purity and separate from isomers. | A distinct peak with a specific retention time. UV λmax ~285 nm.[3][7] |
| LC-MS | Confirm molecular weight. | Electrospray ionization (ESI) in positive mode should show a prominent ion at m/z 253.1 [M+H]⁺.[8][9] |
| ¹H NMR | Confirm chemical structure and isomeric purity. | The proton spectrum will show characteristic shifts for the aromatic protons, which will be different from both the starting material and the 3-hydroxy isomer due to the position of the hydroxyl group. |
| Melting Point | Assess purity. | A sharp melting point consistent with literature values. |
References
- BOC Sciences. (n.d.). Carbamazepine: Definition, Mechanism of Action and Applications.
- Pearce, R. E., Vakkalagadda, G. R., & Leeder, J. S. (2008). Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. Drug Metabolism and Disposition, 36(7), 1261-1273. [Link]
- Pearce, R. E., Lu, W., & Uetrecht, J. P. (2005). Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. Drug Metabolism and Disposition, 33(12), 1819-1826. [Link]
- BOC Sciences. (n.d.). Carbamazepine and Impurities.
- Yin, X., Cicali, B., Rodriguez-Vera, L., Lukacova, V., & Schmidt, S. (2024). Applying Physiologically Based Pharmacokinetic Modeling to Interpret Carbamazepine's Nonlinear Pharmacokinetics and Its Induction Potential on Cytochrome P450 3A4 and Cytochrome P450 2C9 Enzymes. Pharmaceutics, 16(5), 659. (Note: This links to a ResearchGate page showing a synthesis scheme from a related paper by Pearce et al., 2002). [Link]
- Patel, P. N., et al. (2012). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of Pharmaceutical Analysis, 2(4), 233-244. [Link]
- Miao, X. S., & Metcalfe, C. D. (2003). Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry. Analytical Chemistry, 75(15), 3731-3738. [Link]
- Eeckhaut, A. V., et al. (2005). Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma.
- Ju, C., & Uetrecht, J. P. (1999). Detection of 2-hydroxyiminostilbene in the Urine of Patients Taking Carbamazepine and Its Oxidation to a Reactive Iminoquinone Intermediate. Drug Metabolism and Disposition, 27(11), 1261-1265. [Link]
- Soares-da-Silva, P., et al. (2000). Metabolism of Two New Antiepileptic Drugs and Their Principal Metabolites S(+)- And R(-)-10,11-dihydro-10-hydroxy Carbamazepine. Epilepsy Research, 40(2-3), 105-117. [Link]
- Debnath, M., et al. (2020). Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice: A Review. Journal of Young Pharmacists, 12(4), 294-298. [Link]
- Villegas-Guzman, P., et al. (2021). Turbidity Changes during Carbamazepine Oxidation by Photo-Fenton.
- Wikipedia. (n.d.). Carbamazepine.
- PharmaCompass. (n.d.). carbamazepine (Tegretol).
- Siddiqui, F. M., & Tadi, P. (2023). Carbamazepine. In StatPearls.
- Tatar Ulu, S. (2009). Determination of carbamazepine in pharmaceutical preparations using high-performance liquid chromatography and derivative spectrophotometry. Journal of Food and Drug Analysis, 17(5). [Link]
- Pearce, R. E., et al. (2005). Pathways of Carbamazepine Bioactivation In Vitro II. The Role of Human Cytochrome P450 Enzymes in the Formation of 2-Hydroxyiminostilbene.
- United States Biological. (n.d.). 2-Hydroxy Carbamazepine CAS 68011-66-5.
- National Center for Biotechnology Information. (n.d.). This compound.
Sources
- 2. researchgate.net [researchgate.net]
- 3. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C15H12N2O2 | CID 129274 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of 2-Hydroxycarbamazepine
Welcome to the technical support center for advanced analytical challenges. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the chromatographic analysis of carbamazepine and its metabolites. Here, we specifically address the common and often complex issue of improving the resolution of 2-Hydroxycarbamazepine from its parent drug, carbamazepine.
The structural similarity between carbamazepine and its hydroxylated metabolites, such as this compound, presents a significant analytical challenge, often leading to co-elution and inaccurate quantification.[1][2] This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to empower you to overcome these separation hurdles.
Understanding the Challenge: Physicochemical Properties
Carbamazepine is a lipophilic compound with low aqueous solubility.[3][4] Its metabolite, this compound, introduces a hydroxyl group, slightly increasing its polarity. However, this difference in polarity is often insufficient for complete separation on standard reversed-phase columns, leading to peak co-elution. The key to successful separation lies in exploiting subtle differences in their physicochemical properties through strategic method development.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | pKa |
| Carbamazepine | C15H12N2O | 236.27 | 2.77 | ~13.9 |
| This compound | C15H12N2O2 | 252.27 | Not available | Not available |
Data sourced from PubChem.[5][6]
Troubleshooting Guide: Resolving Co-elution Issues
This section is structured in a question-and-answer format to directly address common problems encountered during method development for the separation of carbamazepine and this compound.
Question 1: My this compound peak is co-eluting with the carbamazepine peak on a standard C18 column. What is my first step?
Answer:
Your initial step should be to systematically adjust the mobile phase composition. The selectivity of your separation is highly dependent on the mobile phase.[7]
Core Directive: Mobile Phase Optimization
-
Vary the Organic Modifier Percentage: A simple gradient or isocratic run with a standard acetonitrile or methanol concentration may not provide sufficient resolution. Systematically vary the percentage of the organic modifier. A lower percentage of organic solvent will increase retention times and may improve the separation of these closely eluting compounds.
-
Change the Organic Modifier: If acetonitrile does not provide adequate resolution, switch to methanol or a combination of acetonitrile and methanol. These solvents exhibit different selectivities for various compounds and can alter the elution order or improve separation.
-
Adjust the Mobile Phase pH: The pH of the aqueous portion of your mobile phase can significantly impact the retention of ionizable compounds. While carbamazepine and its hydroxylated metabolite are not strongly ionizable, subtle changes in their charge state can influence their interaction with the stationary phase. Experiment with a pH range of 3.0 to 7.0 using appropriate buffers (e.g., phosphate or acetate buffers).
Question 2: I've tried adjusting the mobile phase, but the resolution is still poor. What's the next logical step?
Answer:
If mobile phase optimization is insufficient, the next critical parameter to evaluate is the stationary phase chemistry. Not all C18 columns are created equal, and exploring different column chemistries can unlock the selectivity needed for this challenging separation.[8]
Core Directive: Stationary Phase Selectivity
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity to traditional C18 phases due to π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of carbamazepine and its metabolite. This can significantly improve the resolution of aromatic isomers.
-
Pentafluorophenyl (PFP) Columns: PFP columns provide a unique separation mechanism based on a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. This multi-modal interaction can be highly effective in separating structurally similar compounds.
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can alter the selectivity for moderately polar compounds like this compound.
Question 3: I'm still facing challenges with peak tailing and broad peaks, which is affecting my resolution. How can I address this?
Answer:
Peak tailing and broadening can be indicative of secondary interactions with the stationary phase or issues with the analytical method itself.[9]
Core Directive: Improving Peak Shape
-
Use a High-Purity Silica Column: Older columns or those packed with lower-purity silica can have active silanol groups that cause peak tailing, especially for basic compounds. Ensure you are using a high-quality, end-capped column.
-
Incorporate a Mobile Phase Additive: A small amount of a competing base, such as triethylamine (TEA), or an acid, like formic acid or trifluoroacetic acid (TFA), can help to saturate the active sites on the stationary phase and improve peak shape.
-
Optimize Column Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially improved resolution. Experiment with temperatures between 30°C and 50°C.
Frequently Asked Questions (FAQs)
Q1: Can I use UPLC instead of HPLC to improve resolution?
A1: Absolutely. Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), which leads to significantly higher efficiency and, consequently, better resolution.[10] If you have access to a UPLC system, it is a highly recommended approach for this separation. The principles of method development (mobile phase and stationary phase optimization) remain the same.
Q2: Are there any alternative chromatographic techniques that could be beneficial?
A2: Yes, Supercritical Fluid Chromatography (SFC) is an excellent alternative for the separation of structurally similar compounds and isomers.[11][12][13][14][15] SFC uses supercritical carbon dioxide as the primary mobile phase, which has different solvating properties compared to traditional liquid mobile phases, often leading to unique and improved selectivity.
Q3: My sample matrix is complex (e.g., plasma, wastewater). How does this affect my separation?
A3: Complex matrices can introduce interfering compounds and cause ion suppression in mass spectrometry detection.[16][17] It is crucial to implement a robust sample preparation method, such as solid-phase extraction (SPE), to clean up your sample and concentrate your analytes of interest before chromatographic analysis.[18]
Experimental Protocols
Protocol 1: Baseline HPLC Method for Carbamazepine and this compound
This protocol provides a starting point for your method development.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection | UV at 285 nm or Mass Spectrometry |
Protocol 2: Troubleshooting Workflow for Poor Resolution
This workflow provides a systematic approach to improving the separation of co-eluting peaks.
Caption: A systematic workflow for troubleshooting poor resolution.
Visualizing the Challenge
The structural similarity between carbamazepine and this compound is the root cause of the separation difficulty.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physicochemical properties and bioavailability of carbamazepine polymorphs and dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C15H12N2O2 | CID 129274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mobile phase optimisation in the separation of antiepileptic drugs by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 10. ijpbs.com [ijpbs.com]
- 11. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 12. Supercritical fluid chromatography in drug analysis: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. routledge.com [routledge.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 16. employees.csbsju.edu [employees.csbsju.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Managing Variability in 2-Hydroxycarbamazepine Standards
Welcome to the technical support center for 2-Hydroxycarbamazepine. This guide is designed for researchers, scientists, and drug development professionals to navigate and mitigate the inherent variability often encountered with commercial this compound reference standards. Here, we provide in-depth FAQs, troubleshooting guides, and validated protocols to ensure the accuracy and reproducibility of your analytical results.
Understanding the Molecule: Why Variability is a Concern
This compound is a primary active metabolite of the widely used anticonvulsant drug, carbamazepine.[1][2] As a reference standard, its purity and stability are paramount for accurate quantification in pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. However, commercial batches can exhibit variability due to several factors:
-
Chemical Stability: The molecule's structure, featuring a dibenzazepine core and a urea functional group, makes it susceptible to degradation through hydrolysis and oxidation, especially when exposed to heat, light, or non-optimal pH conditions.[3][4][5]
-
Isomeric Complexity: Carbamazepine metabolism can produce several isomeric hydroxy derivatives, including 2- and 3-hydroxycarbamazepine.[6][7] Co-elution or the presence of undeclared isomers in a reference standard can lead to inaccurate quantification.
-
Manufacturing Impurities: Residual solvents, starting materials, or by-products from the synthesis process can be present in the standard material, affecting its true purity.[8]
-
Physical Properties: Differences in crystallinity and particle size between batches can influence solubility and dissolution rates, impacting the preparation of stock solutions.[9][10]
Frequently Asked Questions (FAQs)
Here we address common questions related to the handling and use of this compound standards.
Q1: What is the recommended solvent for dissolving this compound standards?
A1: Methanol is a commonly recommended solvent for preparing stock solutions of carbamazepine and its metabolites.[11][12] For subsequent dilutions into aqueous mobile phases for reversed-phase HPLC, a diluent of methanol and water (e.g., 50:50 v/v) is often used to ensure compatibility and prevent precipitation.[11][12] It's crucial to ensure the final injection solvent is not significantly stronger than the mobile phase to avoid peak distortion.[13][14][15]
Q2: What are the optimal storage conditions for this compound standards?
A2: To minimize degradation, this compound standards, both in solid form and in solution, should be stored in tightly sealed, light-resistant containers. Refrigeration (2-8°C) is recommended for long-term storage of the solid material and stock solutions.[16][17] For working solutions, storage at room temperature is acceptable for shorter periods, but stability should be verified.[18]
Q3: My chromatogram shows a split peak for the this compound standard. What could be the cause?
A3: Peak splitting can arise from several issues.[13][19][20] Common causes include:
-
Injection Solvent Incompatibility: Injecting the standard in a solvent much stronger than the mobile phase can cause the peak to split.[13][14][15]
-
Column Contamination or Void: A blocked column frit or a void in the packing material can distort the peak shape.[19][21]
-
Co-eluting Isomers: The presence of other hydroxy-isomers in the standard that are not fully resolved by the analytical method can appear as a split or shouldered peak.
-
Hardware Issues: Problems with the injector, such as a partially clogged needle or tubing, can also lead to peak splitting.[13]
Q4: How can I verify the purity of a new lot of this compound standard?
A4: The purity of a new reference standard should be independently verified.[8] This can be accomplished through a combination of techniques:
-
Chromatographic Purity: Use a high-resolution HPLC method, preferably with mass spectrometry (LC-MS) detection, to identify and quantify any impurities or related compounds.
-
Spectroscopic Analysis: Techniques like Infrared (IR) spectroscopy can confirm the identity of the compound against an established reference spectrum.[11][12]
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to check for polymorphic forms and assess thermal stability.
Troubleshooting Guide: Chromatographic Issues
Variability in the reference standard often manifests as chromatographic problems. The table below outlines common issues, their potential causes related to the standard, and recommended solutions.
| Observed Problem | Potential Cause Related to Standard Variability | Recommended Solution |
| Peak Tailing | Presence of acidic silanol groups on the column interacting with the analyte; improper pH of the mobile phase. | Use a high-purity silica column. Adjust mobile phase pH to suppress silanol ionization.[22] Add a mobile phase modifier like triethylamine.[11][12] |
| Split Peaks | Standard dissolved in a solvent stronger than the mobile phase; presence of unresolved isomers. | Dilute the standard in the initial mobile phase.[13][14] Optimize the chromatographic method (e.g., change mobile phase composition, gradient, or column) to resolve isomers.[19] |
| Variable Peak Area | Incomplete dissolution of the standard; degradation of the standard in solution. | Ensure complete dissolution using sonication.[12] Prepare fresh solutions daily and store stock solutions appropriately.[18] Perform system suitability tests to monitor instrument performance. |
| Baseline Noise/Drift | Contaminated standard or solvent; slow degradation of the standard in the autosampler. | Use high-purity solvents.[20] Filter the standard solution before injection. Keep the autosampler tray cooled if possible. |
| Ghost Peaks | Contaminants in the standard that elute in subsequent runs. | Run blank injections after the standard to identify carryover. Clean the injector and column if necessary. |
Troubleshooting Logic Diagram
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues encountered with this compound standards.
Caption: Troubleshooting workflow for HPLC analysis of this compound.
Experimental Protocols
To ensure consistency, follow these detailed protocols for standard preparation and qualification.
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the solid to a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of HPLC-grade methanol.
-
Sonicate for 10 minutes or until the solid is completely dissolved.[12]
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
-
Store this stock solution at 2-8°C in an amber vial for up to one month (stability should be verified).
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with a suitable diluent (e.g., 50:50 methanol:water).[11]
-
The concentration range should bracket the expected concentrations of the analyte in your samples.
-
Prepare these solutions fresh daily for optimal accuracy.
-
Protocol 2: Qualification of a New Batch of this compound Standard
This workflow ensures that a new lot of reference standard meets the required quality attributes before being used in routine analysis.
Caption: Workflow for qualifying a new this compound standard.
System Suitability Test for HPLC Analysis:
Before running any samples, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
HPLC Conditions Example (based on literature for carbamazepine and its metabolites):
-
Procedure:
-
Inject a working standard solution (e.g., mid-range concentration) six times.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time.
-
-
Acceptance Criteria (as per typical guidelines):
-
Peak Area RSD: NMT 2.0%
-
Retention Time RSD: NMT 1.0%
-
Tailing Factor: NMT 2.0[25]
-
Theoretical Plates: > 2000
-
By implementing these structured protocols and troubleshooting guides, researchers can effectively manage the variability in commercial this compound standards, leading to more reliable and reproducible scientific outcomes.
References
- Carbamazepine - Definition, Identification, Assay - USP 2025. (2025).
- Carbamazepine Tablets - Definition, Identification, Assay - USP 2025. (2025).
- FDA Guidance For Industry Analytical Procedures and Methods Valid
- Nowak, P. M., et al. (2021). Differentiation of isomeric metabolites of carbamazepine based on acid-base properties; Experimental vs theoretical approach.
- USP Monographs: Carbamazepine. (n.d.). uspbpep.com.
- Carbamazepine USP Monograph. (n.d.). Scribd.
- When using HPLC, how do you deal with split peaks?. (2013).
- Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations. (n.d.).
- Reference-Standard Material Qualification. (2009). Pharmaceutical Technology.
- Carbamazepine EP Reference Standard. (n.d.). Sigma-Aldrich.
- Peak Splitting in HPLC: Causes and Solutions. (n.d.).
- Joshi, S. (2016). A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. Journal of Pharmaceutical and Analytical Chemistry.
- Singh, S., et al. (2013). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of Pharmaceutical and Biomedical Analysis.
- UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024). International Journal of Novel Research and Development.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). PubChem.
- Li, K., et al. (2015). Degradation of carbamazepine and oxcarbazepine by heat-activated persulfate. Environmental Science and Pollution Research.
- Flicker, F., et al. (2011). Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. Pharmaceutics.
- What are common causes of peak splitting when running an LC column?. (n.d.).
- Split Peaks — A Case Study. (n.d.).
- Vessman, J. (1996). Stability of carbamazepine suspension after repackaging into four types of single-dose containers. American Journal of Health-System Pharmacy.
- Vignal, C., et al. (2017). Determination of carbamazepine and 12 degradation products in various compartments of an outdoor aquatic mesocosm by reliable analytical methods based on liquid chromatography-tandem mass spectrometry. Science of The Total Environment.
- Kar, A. (2010).
- SAFETY DATA SHEET - Carbamazepine. (2025). Fisher Scientific.
- Flicker, F., et al. (2011). Variability in commercial carbamazepine samples--impact on drug release.
- HPLC Column and Separation and Separ
- Wang, W., et al. (2016). Degradation of carbamazepine by UV/chlorine advanced oxidation process and formation of disinfection by-products.
- Ezzeldin, E., et al. (2013). Development and validation of an HPLC method for the determination of carbamazepine in human plasma. Life Science Journal.
- Jelić, D., et al. (2013). Optimization and validation of bioanalytical SPE – HPLC method for the simultaneous determination of carbamazepine and its main metabolite in human plasma. Macedonian Pharmaceutical Bulletin.
Sources
- 1. This compound | C15H12N2O2 | CID 129274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of carbamazepine and 12 degradation products in various compartments of an outdoor aquatic mesocosm by reliable analytical methods based on liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Degradation of carbamazepine by UV/chlorine advanced oxidation process and formation of disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiation of isomeric metabolites of carbamazepine based on acid-base properties; Experimental vs theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. mdpi.com [mdpi.com]
- 10. Variability in commercial carbamazepine samples--impact on drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbamazepine - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 12. Carbamazepine Tablets - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 13. researchgate.net [researchgate.net]
- 14. support.waters.com [support.waters.com]
- 15. agilent.com [agilent.com]
- 16. Carbamazepine EP Reference Standard CAS 298-46-4 Sigma Aldrich [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. Stability of carbamazepine suspension after repackaging into four types of single-dose containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 20. ijnrd.org [ijnrd.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. hplc.eu [hplc.eu]
- 23. researchgate.net [researchgate.net]
- 24. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 25. scribd.com [scribd.com]
Technical Support Center: Optimization of Mobile Phase for 2-Hydroxycarbamazepine Separation
Welcome to the technical support center dedicated to the chromatographic separation of 2-Hydroxycarbamazepine. As a key metabolite of the widely used anticonvulsant Carbamazepine, its accurate quantification is crucial in pharmacokinetic, toxicological, and environmental studies.[1][2] This guide provides field-proven insights, detailed troubleshooting protocols, and frequently asked questions to help you develop and optimize a robust and reliable separation method.
Understanding the Analyte: Physicochemical Properties
A successful separation begins with understanding the analyte. This compound is an ionizable compound, and its behavior on a reversed-phase column is highly dependent on its physicochemical properties, particularly its pKa.[3][4]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [1] |
| Molecular Weight | 252.27 g/mol | [1] |
| pKa (Strongest Acidic) | ~9.15 (Phenolic Hydroxyl) | |
| logP (Predicted) | ~2.21 - 2.46 |
The acidic phenolic group (pKa ≈ 9.15) is the primary driver of pH-dependent retention. At a mobile phase pH near its pKa, the molecule will exist in both ionized (more polar) and non-ionized (less polar) forms, leading to poor peak shape.[3][4] Control of mobile phase pH is therefore paramount.
Frequently Asked Questions (FAQs) in Method Development
This section addresses common questions encountered when establishing a new analytical method for this compound.
Q1: Where should I start with mobile phase selection for this compound separation?
A1: For initial method development, a reversed-phase (RP) system is the most effective. A C18 column is the recommended starting point due to its versatility and hydrophobicity.[5][6]
A typical starting point involves a simple mobile phase of acetonitrile and water, with a small amount of acid to control the pH and improve peak shape.
Recommended Starting Conditions:
| Parameter | HPLC | UHPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, <2 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) |
| Gradient | 30% B to 70% B over 10 min | 30% B to 70% B over 3 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 210-230 nm or MS | UV at 210-230 nm or MS |
| Injection Vol. | 10 µL | 2 µL |
This gradient approach allows you to determine the approximate organic solvent percentage required to elute the analyte, which can then be refined into a faster gradient or an isocratic method.
Q2: How does the choice of organic solvent (Acetonitrile vs. Methanol) affect my separation?
A2: The choice between acetonitrile (ACN) and methanol (MeOH) is a critical step in optimizing selectivity.[7] While both are effective, they interact differently with the analyte and stationary phase.
| Feature | Acetonitrile (ACN) | Methanol (MeOH) |
| Elution Strength | Stronger (less is needed) | Weaker (more is needed) |
| Viscosity | Lower (results in lower backpressure) | Higher (results in higher backpressure) |
| Selectivity | Different dipole moment and hydrogen bonding properties compared to MeOH.[7] | A protic solvent that can act as both a hydrogen bond donor and acceptor.[7] |
| UV Cutoff | ~190 nm | ~205 nm |
Causality: this compound, with its aromatic rings and polar functional groups, may exhibit different retention behavior and peak shape in ACN versus MeOH. It is always recommended to screen both solvents during method development. A 50:50 mixture of ACN and MeOH can also be used as the organic component (Mobile Phase B) to provide an intermediate selectivity.
Q3: Why is pH control so critical, and what pH should I use?
A2: As an acidic compound with a pKa of ~9.15, the retention of this compound is highly sensitive to mobile phase pH. To achieve reproducible retention and sharp, symmetrical peaks, you must operate at a pH where the analyte is in a single, stable ionic form—preferably fully protonated (non-ionized).[3]
The "rule of thumb" is to set the mobile phase pH at least 2 units away from the analyte's pKa.[8] For this compound, this means a pH below 7. A starting pH between 3 and 4 is ideal. This suppresses the ionization of the phenolic hydroxyl group, making the molecule more hydrophobic and increasing its retention on a C18 column.[3][9]
Caption: Effect of pH on this compound ionization and retention.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My peak for this compound is tailing.
| Potential Cause | Explanation & Solution |
| 1. Secondary Silanol Interactions | Residual silanol groups (Si-OH) on the silica backbone of the column can be deprotonated at pH > 3.5, creating negatively charged sites.[7] These can interact with polar groups on your analyte, causing peak tailing. Solution: • Lower Mobile Phase pH: Ensure your mobile phase is buffered at a low pH (e.g., 3.0) using 0.1% formic acid or a phosphate buffer. This keeps the silanols protonated and minimizes unwanted interactions.[9] • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and provide better peak shapes for polar and basic compounds.[6] |
| 2. Column Overload | Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to tailing peaks.[10] Solution: • Reduce Injection Volume/Concentration: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column. |
| 3. Column Contamination/Void | A buildup of matrix components at the column inlet or a physical void in the packing material can distort peak shape.[11] Solution: • Use a Guard Column: A guard column protects the analytical column from strongly retained matrix components. • Flush the Column: Reverse flush the column (if permitted by the manufacturer) with a strong solvent. • Replace the Column: If the problem persists, the column may be irreversibly damaged. |
Problem: I am not getting enough retention (analyte elutes too early).
| Potential Cause | Explanation & Solution |
| 1. Mobile Phase Too Strong | The percentage of organic solvent (ACN or MeOH) is too high, causing the analyte to elute quickly.[12] Solution: • Decrease Organic Content: Reduce the percentage of Mobile Phase B. For an isocratic method, try reducing the organic by 5-10%. For a gradient, make the initial part of the gradient shallower. |
| 2. Incorrect pH | If the mobile phase pH is too high (e.g., > 7), the analyte will be ionized, making it more polar and less retained on the RP column.[3] Solution: • Acidify the Mobile Phase: Ensure the aqueous component of your mobile phase is acidified to a pH between 3 and 4 to suppress ionization.[8][9] |
| 3. Column "Dewetting" | If using a mobile phase with very high aqueous content (>95% water) on a traditional C18 column, the stationary phase can lose its solvation (phase collapse), leading to a sudden loss of retention. Solution: • Use an AQ-type Column: Employ a column specifically designed for use in highly aqueous mobile phases (e.g., C18 AQ).[12] • Limit High Aqueous Content: Ensure your gradient does not hold at >95% aqueous for extended periods. |
Problem: The retention time is shifting between injections.
| Potential Cause | Explanation & Solution |
| 1. Insufficient Column Equilibration | The column was not given enough time to re-equilibrate to the initial mobile phase conditions between gradient runs.[10] Solution: • Increase Equilibration Time: A good rule of thumb is to allow 5-10 column volumes of the initial mobile phase to pass through the column after each run. |
| 2. Mobile Phase Instability | The mobile phase was prepared incorrectly, or components are evaporating at different rates, changing the composition over time. Buffers can also precipitate if the organic content gets too high.[11] Solution: • Prepare Fresh Mobile Phase Daily: Do not reuse mobile phases for more than a day. • Ensure Proper Mixing/Degassing: Filter and thoroughly degas all mobile phase components. • Check Buffer Solubility: Ensure your chosen buffer is soluble in the highest organic percentage of your gradient. |
| 3. Temperature Fluctuations | The column temperature is not stable. Retention times can decrease as temperature increases.[13] Solution: • Use a Column Oven: A thermostatically controlled column oven is essential for reproducible chromatography. Set it to a temperature slightly above ambient (e.g., 30-35 °C) for stability. |
Method Development Workflow
This workflow provides a systematic approach to optimizing your mobile phase for this compound.
Caption: Systematic workflow for mobile phase optimization.
Appendix A: Protocol for Preparing a Buffered Mobile Phase
Objective: To prepare 1 L of a 10 mM Ammonium Acetate solution in water at pH 4.0, for use as Mobile Phase A.
Materials:
-
HPLC-grade water
-
Ammonium Acetate (MS-grade)
-
Formic Acid (MS-grade)
-
Calibrated pH meter
-
1 L volumetric flask and graduated cylinders
-
0.45 µm or 0.22 µm solvent filtration apparatus
Procedure:
-
Weigh out the required amount of Ammonium Acetate for a 10 mM solution (approx. 0.77 g).
-
Add the Ammonium Acetate to a 1 L volumetric flask.
-
Add ~900 mL of HPLC-grade water to the flask and dissolve the salt completely by swirling.
-
Place a calibrated pH probe into the solution.
-
Slowly add 0.1% formic acid dropwise while monitoring the pH until a stable reading of 4.0 is achieved.
-
Add HPLC-grade water to the 1 L mark.
-
Invert the flask several times to ensure the solution is homogeneous.
-
Filter the entire solution through a 0.45 µm or 0.22 µm membrane filter to remove particulates.
-
Transfer the filtered mobile phase to a clean, clearly labeled solvent reservoir.
-
Degas the mobile phase using sonication or an in-line degasser before use.
Causality: Preparing the aqueous buffer before mixing with the organic solvent ensures an accurate and stable pH, which is critical for method robustness.[8] Filtration removes particles that could block the system and degassing prevents bubble formation in the pump and detector.[14]
References
- Agarwal, A. K., et al. (n.d.). METHOD FOR OPTIMIZING HPLC FOR SEPARATING CARBAMAZEPINE AND IT'S IMPURITIES. Impact Journals.
- Warner, A. (1986). Mobile phase optimisation in the separation of antiepileptic drugs by high-performance liquid chromatography. Annals of Clinical Biochemistry, 23(5), 559-65. [Link]
- Zhu, Y., et al. (2023). Detection of Carbamazepine and Its Metabolites in Blood Samples by LC-MS/MS. Fa Yi Xue Za Zhi, 39(1), 75-81. [Link]
- Miao, X. S., & Metcalfe, C. D. (2003). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 75(15), 3731-8. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Ji, H. Y., et al. (2004). Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 955-62. [Link]
- Patel, B. N., et al. (2011). Simultaneous Determination of Carbamazepine and its Active Metabolite Carbamazepine-10,11-epoxide in Human Plasma by UPLC. E-Journal of Chemistry, 8(4), 1919-1926. [Link]
- Al-Aani, H., & Al-Rekabi, A. (2018). Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations. International Journal of Pharmaceutical Quality Assurance, 9(4), 432-435. [Link]
- Biotage. (2023).
- Dolan, J. W. (2013). Back to Basics: The Role of pH in Retention and Selectivity.
- Agilent Technologies. (2013).
- Jiang, W., et al. (2017). UHPLC-MS/MS method for simultaneous determination of carbamazepine and its seven major metabolites in serum of epileptic patients. Journal of Pharmaceutical and Biomedical Analysis, 145, 249-257. [Link]
- Ivanovska, A., et al. (2014). Optimization and validation of bioanalytical SPE – HPLC method for the simultaneous determination of carbamazepine and its main metabolite, carbamazepine-10, 11-epoxide, in plasma. Macedonian Pharmaceutical Bulletin, 60(1), 25-34. [Link]
- Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0060651). [Link]
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
- Pharma Beginners. (2024).
- Shimadzu. (n.d.).
- YMC. (n.d.). HPLC Column Selection Guide. [Link]
- Phenomenex. (n.d.). Troubleshooting Guide. [Link]
- SIELC Technologies. (n.d.). Separation of Carbamazepine on Newcrom R1 HPLC column. [Link]
- National Center for Biotechnology Information. (n.d.). Carbamazepine.
- Postnova Analytics GmbH. (n.d.). Agilent ZORBAX Column Selection Guide for HPLC. [Link]
- SCION Instruments. (2021). HPLC Troubleshooting Guide. [Link]
- Kumar, S., & Kumar, P. (2021). Troubleshooting in HPLC: A Review. International Journal for Scientific Research & Development, 9(4), 1-5. [Link]
- CAS Common Chemistry. (n.d.). This compound. [Link]
- PubChemLite. (n.d.). This compound (C15H12N2O2). [Link]
Sources
- 1. This compound | C15H12N2O2 | CID 129274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. oaji.net [oaji.net]
- 6. postnova.com [postnova.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. agilent.com [agilent.com]
- 9. biotage.com [biotage.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. phenomenex.com [phenomenex.com]
- 12. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 13. pharmaguru.co [pharmaguru.co]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
Validation & Comparative
A Senior Application Scientist's Guide to the Robust Validation of Analytical Methods for 2-Hydroxycarbamazepine
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of pharmaceutical analysis, the quantification of drug metabolites is as critical as the parent compound. 2-Hydroxycarbamazepine, a minor but potentially reactive metabolite of the widely used anticonvulsant carbamazepine, presents a unique analytical challenge. Its accurate measurement in biological matrices is paramount for comprehensive pharmacokinetic assessments, toxicological evaluations, and understanding the complete metabolic profile of carbamazepine.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of this compound quantification. We will move beyond rote protocol recitation to explore the scientific rationale behind our experimental choices, ensuring a self-validating and robust analytical system. Our discussion is grounded in the harmonized principles of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) guidelines.[1][2][3][4][5]
The Analytical Imperative: Why this compound Matters
Carbamazepine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. While the major metabolic route leads to the formation of carbamazepine-10,11-epoxide, minor pathways, including ring hydroxylation, produce this compound and 3-hydroxycarbamazepine.[1][2] The formation of this compound is catalyzed by multiple CYP enzymes, with CYP3A4 playing a significant role.[2]
Crucially, this compound can undergo further bioactivation to a reactive iminoquinone species, which has been implicated in the idiosyncratic toxicities associated with carbamazepine therapy. Therefore, a validated analytical method capable of accurately quantifying this metabolite is not merely a regulatory requirement but a scientific necessity for a complete understanding of carbamazepine's disposition and safety profile.
Metabolic Pathway of Carbamazepine
The following diagram illustrates the metabolic conversion of carbamazepine, highlighting the formation of this compound.
Caption: Metabolic pathway of Carbamazepine to its major and minor metabolites.
A Comparative Analysis of Analytical Platforms: HPLC-UV vs. LC-MS/MS
The choice of an analytical platform is a critical decision driven by the specific requirements of the study, including sensitivity, selectivity, and throughput. For the quantification of this compound, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the two most viable options.
| Feature | HPLC-UV | LC-MS/MS | Senior Scientist's Rationale |
| Selectivity | Moderate | High to Very High | While chromatographic separation can resolve this compound from its parent drug and major metabolites, co-eluting endogenous matrix components can interfere with UV detection. LC-MS/MS offers superior selectivity through the use of specific precursor-to-product ion transitions, minimizing the impact of matrix effects. |
| Sensitivity (LLOQ) | Higher (ng/mL range) | Lower (pg/mL to low ng/mL range) | For studies requiring the quantification of low concentrations of this minor metabolite, LC-MS/MS is the unequivocal choice. Its enhanced sensitivity allows for a more accurate characterization of the pharmacokinetic profile, especially during the terminal elimination phase. |
| Throughput | Lower | Higher | Modern LC-MS/MS systems, often coupled with ultra-high-performance liquid chromatography (UHPLC), allow for significantly shorter run times without compromising resolution, leading to higher sample throughput. |
| Cost | Lower initial investment and operational cost | Higher initial investment and operational cost | The choice often comes down to a balance between the required analytical performance and available resources. For routine therapeutic drug monitoring where high concentrations are expected, a well-validated HPLC-UV method can be a cost-effective solution. |
| Method Development | Generally more straightforward | Can be more complex, requiring optimization of mass spectrometric parameters. | The initial development of an LC-MS/MS method requires a deeper level of expertise in optimizing parameters such as ionization source conditions and collision energies. However, the resulting method is often more robust and less prone to interferences. |
Performance Data from Published Methods
The following table summarizes typical validation parameters for the quantification of this compound using both HPLC-UV and LC-MS/MS, compiled from various scientific publications.
| Parameter | HPLC-UV | LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | 10 - 50 ng/mL | 0.1 - 5 ng/mL |
| Linearity Range | 50 - 2000 ng/mL | 1 - 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | < 15% | < 15% |
| Recovery | > 80% | > 85% |
The Cornerstone of Reliable Data: A Deep Dive into Method Validation
A robust analytical method is built upon a foundation of meticulous validation. The following sections provide detailed, step-by-step protocols for the key validation experiments, grounded in the principles of the ICH Q2(R2) and FDA/EMA bioanalytical method validation guidelines.[1][2][3][6][7]
Experimental Workflow for Bioanalytical Method Validation
The following diagram outlines the logical flow of experiments in a comprehensive bioanalytical method validation.
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. mastercontrol.com [mastercontrol.com]
- 7. qbdgroup.com [qbdgroup.com]
A Senior Application Scientist's Guide to Cross-Validation of HPLC-UV and LC-MS/MS Methods for 2-Hydroxycarbamazepine Quantification
Introduction: The Analytical Imperative for 2-Hydroxycarbamazepine
In the landscape of pharmaceutical development and clinical monitoring, the precise quantification of drug metabolites is as crucial as measuring the parent compound. This compound is a significant metabolite of carbamazepine, an anticonvulsant and mood-stabilizing drug. Monitoring its concentration in biological matrices like plasma or serum is vital for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) studies. The choice of analytical methodology to achieve this quantification is a critical decision, balancing the need for sensitivity, selectivity, and practicality.
This guide provides an in-depth, objective comparison of two workhorse analytical techniques: High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will delve into the core principles of each method, present detailed experimental protocols, and compare their performance based on key validation parameters. This comparison is grounded in the principles of bioanalytical method validation as mandated by regulatory bodies like the FDA and EMA, ensuring a framework of scientific integrity.[1][2][3][4] The ultimate goal is to equip researchers, scientists, and drug development professionals with the necessary insights to select and validate the most appropriate method for their specific analytical challenge.
Pillar 1: Understanding the Core Technologies
The decision between HPLC-UV and LC-MS/MS hinges on their fundamental principles of separation and detection.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a technique used to separate components in a mixture. The sample is injected into a column containing a solid stationary phase, and a liquid mobile phase is pumped through. Components separate based on their differential partitioning between the two phases. In UV detection, as the separated components (analytes) exit the column, they pass through a flow cell where a beam of UV light is directed through it. Molecules containing chromophores—parts of the molecule that absorb light—will absorb UV light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the analyte, allowing for quantification.
-
Causality in Application: The choice of HPLC-UV is often driven by its robustness, lower cost, and simpler operation. It is highly effective for analytes with strong chromophores that are present at relatively high concentrations (microgram to high nanogram per mL range) in simple matrices. However, its primary limitation is selectivity; any co-eluting compound that also absorbs light at the chosen wavelength can cause interference, leading to inaccurate quantification.[5][6]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS couples the powerful separation capabilities of LC with the highly sensitive and selective detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., via Electrospray Ionization - ESI), converting it into gas-phase ions. These ions are then directed into the mass spectrometer, which consists of three quadrupoles (Q1, Q2, and Q3).
-
Q1 (Precursor Ion Selection): The first quadrupole is set to filter and allow only the ion with the specific mass-to-charge ratio (m/z) of the parent analyte (the precursor ion) to pass through.
-
Q2 (Collision Cell): The precursor ion is fragmented into smaller, characteristic product ions by collision with an inert gas.
-
Q3 (Product Ion Selection): The third quadrupole is set to filter and allow only a specific, pre-determined product ion to pass through to the detector.
This process of selecting a precursor ion and monitoring a specific product ion is called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Causality in Application: LC-MS/MS is the gold standard for bioanalysis due to its exceptional selectivity and sensitivity.[7][8] By monitoring a specific mass transition (precursor → product), interferences from other compounds in the matrix are virtually eliminated, even if they co-elute chromatographically.[5] This allows for the accurate quantification of analytes at very low concentrations (picogram to low nanogram per mL range) in complex biological fluids.[9][10]
Pillar 2: Self-Validating Experimental Protocols
A method's trustworthiness is established through rigorous validation. The protocols below are designed to be self-validating, meaning they incorporate the necessary steps to demonstrate reliability and reproducibility in accordance with global regulatory standards.[11][12]
Diagram: General Bioanalytical Workflow
Caption: General workflow for bioanalytical sample processing.
Step 1: Universal Sample Preparation (Plasma)
The goal of sample preparation is to extract the analyte from the biological matrix and remove interfering components. Protein precipitation is a rapid and effective method for this purpose.
-
Aliquot: Transfer 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS): Add 10 µL of an internal standard working solution (e.g., a deuterated analog like this compound-d4 for LC-MS/MS, or a structurally similar compound for HPLC-UV). The IS is critical for correcting for variability during sample preparation and injection.
-
Precipitation: Add 300 µL of ice-cold acetonitrile. Acetonitrile disrupts the hydration shell of proteins, causing them to precipitate out of solution.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.
Step 2: Chromatographic Methodologies
A. HPLC-UV Method Protocol
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent | A standard, reliable HPLC system. |
| Column | C18, 4.6 x 150 mm, 5 µm | C18 columns provide excellent retention for moderately polar compounds like this compound. |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer pH 4.5 (35:65 v/v) | This isocratic mixture provides a good balance of retention and peak shape for the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation. |
| Column Temp. | 30°C | Maintains consistent retention times and peak shapes by controlling mobile phase viscosity. |
| Injection Vol. | 20 µL | A typical volume to achieve good sensitivity without overloading the column. |
| UV Wavelength | 215 nm | A common wavelength for detecting carbamazepine and its metabolites, offering good sensitivity.[13] |
B. LC-MS/MS Method Protocol
| Parameter | Condition | Rationale |
| Instrument | Sciex Triple Quad 5500 or equivalent | A high-sensitivity tandem mass spectrometer suitable for bioanalysis. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A smaller column geometry is used to reduce solvent consumption and improve sensitivity with MS detection. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of the analyte for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic phase for eluting the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring sharp peaks and efficient ionization. |
| Gradient | 20% B to 80% B over 3 min | A gradient elution allows for a shorter run time and better separation from matrix components. |
| Injection Vol. | 5 µL | A smaller injection volume is sufficient due to the high sensitivity of the MS detector. |
| Ionization | ESI Positive | This compound readily forms positive ions [M+H]+. |
| MRM Transition | Precursor (Q1): m/z 253.1 -> Product (Q3): m/z 194.1 | This specific mass transition provides high selectivity for this compound.[14] |
Pillar 3: Cross-Validation & Performance Comparison
Cross-validation is the formal process of comparing two distinct analytical methods to ascertain if they provide equivalent, reliable results for a given analyte.[15][16] This is essential when, for example, transitioning a project from a less sensitive HPLC-UV method used in early development to a more sensitive LC-MS/MS method for clinical trials. The acceptance criteria are typically based on regulatory guidelines, which state that for a significant number of samples, the results from the two methods should agree within a predefined percentage (e.g., ±20%).[17][18]
Diagram: Cross-Validation Decision Logic
Caption: Logical flow for the cross-validation of two analytical methods.
Quantitative Performance Data Summary
The table below summarizes typical performance data for the two methods, based on established validation criteria from the ICH M10 guideline.[1][11][12]
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (ICH M10) |
| Selectivity | Potential interference from co-eluting metabolites.[5] | Highly selective, no interference observed. | No significant interfering peaks at the retention time of the analyte. |
| LLOQ | 20 ng/mL | 0.5 ng/mL | Signal-to-Noise ≥ 5; Accuracy ±20%; Precision ≤20% |
| Linearity (r²) | > 0.995 | > 0.998 | r² ≥ 0.99 |
| Range | 20 - 2000 ng/mL | 0.5 - 500 ng/mL | Defined by LLOQ and ULOQ |
| Accuracy (% Bias) | Within ±10% | Within ±5% | ±15% of nominal (±20% at LLOQ) |
| Precision (%RSD) | < 12% | < 8% | ≤15% (≤20% at LLOQ) |
| Matrix Effect | Not typically assessed | Suppression: ~15% (RSD <10%) | IS-normalized matrix factor should have a CV ≤15% |
| Recovery | > 85% | > 90% | Should be consistent and reproducible. |
Conclusion: Selecting the Right Tool for the Job
The cross-validation of HPLC-UV and LC-MS/MS methods for this compound reveals a clear hierarchy in analytical capability.
HPLC-UV remains a viable, cost-effective, and robust method for applications where analyte concentrations are expected to be high and the biological matrix is relatively uncomplicated. It is an excellent choice for routine analysis in a quality control setting or for certain preclinical studies where high sensitivity is not the primary driver.
LC-MS/MS , however, stands as the unequivocally superior technique for regulated bioanalysis in drug development. Its unparalleled sensitivity and selectivity are indispensable for accurately defining the pharmacokinetic profiles of metabolites like this compound, especially in clinical studies where concentrations can be exceedingly low.[7] The ability to mitigate matrix effects and exclude interferences ensures the highest degree of data integrity, which is non-negotiable for regulatory submissions.
Ultimately, the choice is dictated by the application. If transferring from an established HPLC-UV method to LC-MS/MS, a rigorous cross-validation is not just recommended—it is a regulatory expectation to ensure continuity and comparability of data throughout a drug's lifecycle.[15][19]
References
- ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (n.d.). European Medicines Agency.
- Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency.
- Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, January 21).
- ICH M10 Bioanalytical Method Validation & Study Sample Analysis. (2022, June 10). ProPharma.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.).
- Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA.
- Bioanalytical Method Validation FDA 2001.pdf. (n.d.).
- ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, May 24).
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA.
- Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025, August 11). PharmaGuru.
- Bioanalytical method validation emea. (n.d.). Slideshare.
- ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. (2023, February 9). WHO.
- Miao, X. S., & Metcalfe, C. D. (2003). Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry. Analytical chemistry, 75(15), 3731–3738.
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019, February 20). PubMed.
- Cross-Validation of Bioanalytical Methods: When, Why and How? (n.d.). Pharma IQ.
- Pharmaceutical Analytical Methods Validation, Verification and Transfer. (n.d.). CD Formulation.
- Al-Zaagi, I. A., et al. (2016). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of basic and clinical pharmacy, 7(3), 57–71.
- Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. (n.d.). csbsju.edu.
- FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com.
- Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations. (n.d.). ResearchGate.
- Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. (2017, April 2). Pharmaceutical Technology.
- Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... (n.d.). ResearchGate.
- A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. (n.d.).
- Development and Validation of an HPLC Method for the Determination of Carbamazepine in Human Plasma. (n.d.). Semantic Scholar.
- FDA approved metabolite identification by HPLC or LCMS? (2018, June 24). ResearchGate.
- Analysis of oxcarbazepine and the 10-hydroxycarbazepine enantiomers in plasma by LC-MS/MS: application in a pharmacokinetic study. (2013, September 30). PubMed.
- Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system. (2025, August 5). ResearchGate.
- Comparative Study of UV And HPLC Methods for Estimation of Drug. (n.d.).
- Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (n.d.). PubMed.
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. employees.csbsju.edu [employees.csbsju.edu]
- 11. propharmagroup.com [propharmagroup.com]
- 12. database.ich.org [database.ich.org]
- 13. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmaguru.co [pharmaguru.co]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. bioanalysisforum.jp [bioanalysisforum.jp]
- 19. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
A Comparative Guide to 2-Hydroxycarbamazepine Formation by Cytochrome P450 Isoforms
This guide provides an in-depth comparison of the roles of various Cytochrome P450 (CYP) enzymes in the formation of 2-hydroxycarbamazepine, a minor but toxicologically significant metabolite of the anticonvulsant drug carbamazepine. We will delve into the catalytic contributions of the key CYP isoforms, present supporting quantitative data, and provide a detailed experimental protocol for researchers to validate and expand upon these findings in their own laboratories.
Introduction: The Significance of a "Minor" Metabolic Pathway
Carbamazepine (CBZ) is a widely prescribed medication for epilepsy and neuropathic pain. Its metabolism in the liver is extensive, with the primary route being the conversion to a pharmacologically active metabolite, carbamazepine-10,11-epoxide, a reaction predominantly catalyzed by CYP3A4 and, to a lesser extent, CYP2C8.[1][2][3] However, alternative, minor metabolic pathways, including aromatic hydroxylation, are of significant clinical and toxicological interest.
Two such minor metabolites are this compound (2-OH-CBZ) and 3-hydroxycarbamazepine (3-OH-CBZ). While the formation of 3-OH-CBZ occurs at rates more than 25 times higher than that of 2-OH-CBZ in human liver microsomes (HLMs), the 2-hydroxylation pathway commands special attention.[4] This is because 2-OH-CBZ is not a terminal metabolite; it serves as a precursor for bioactivation. CYP3A4-dependent secondary oxidation of 2-OH-CBZ can lead to the formation of highly reactive intermediates, such as 2-hydroxyiminostilbene and carbamazepine iminoquinone.[1][2][5] These reactive species are capable of forming covalent adducts with proteins and are implicated in the pathogenesis of idiosyncratic drug reactions and hypersensitivity syndromes associated with carbamazepine therapy.[5]
Understanding which specific CYP enzymes are responsible for the initial 2-hydroxylation step is therefore critical for predicting potential drug-drug interactions and for identifying individuals who may be at a higher risk for toxicity. This guide compares the enzymatic activity of the key players in this important bioactivation pathway.
The Multi-Enzyme Catalysis of this compound Formation
Unlike the epoxidation pathway, which is dominated by CYP3A4, the formation of 2-OH-CBZ is a clear example of multi-enzyme catalysis. In vitro studies using a panel of recombinant human CYP enzymes and HLMs have demonstrated that at least five different isoforms make significant contributions to this metabolic reaction.[4]
The key contributors are CYP1A2, CYP2A6, CYP2B6, CYP2E1, and CYP3A4 .[4] While several enzymes are involved, their contributions are not equal. Based on studies that adjust for the relative abundance of these enzymes in the human liver, CYP2E1 appears to be the most significant contributor to the intrinsic clearance (Cl_int_) of carbamazepine to 2-OH-CBZ, accounting for approximately 30% of the activity. The remaining four enzymes—CYP1A2, CYP2A6, CYP2B6, and CYP3A4—each contribute roughly 13-18%.[4]
This finding is crucial for drug development professionals. A drug that is a substrate for multiple CYP enzymes is generally less susceptible to complete metabolic blockade by an inhibitor of a single enzyme. However, co-administration of carbamazepine with drugs that inhibit or induce several of these enzymes could still significantly alter the formation of 2-OH-CBZ and its reactive downstream metabolites.
Carbamazepine Metabolic Pathways
Caption: Metabolic pathways of carbamazepine.
Comparative Data on Enzyme Contribution
To provide a clear overview, the following table summarizes the relative contributions of the primary CYP enzymes involved in this compound formation, based on scaled data from recombinant enzymes and their typical abundance in the human liver.
| CYP Isoform | Estimated Contribution to 2-OH-CBZ Formation | Key Considerations |
| CYP2E1 | ~30% | Highest individual contributor. Known for metabolizing small molecules and being inducible by ethanol. |
| CYP1A2 | ~18% | Significant contributor. Inducible by smoking (polycyclic aromatic hydrocarbons). |
| CYP3A4 | ~17% | Although a major enzyme for other CBZ pathways, its role here is more moderate but crucial for subsequent bioactivation. |
| CYP2B6 | ~14% | Contributes to both 2- and 3-hydroxylation pathways. Highly inducible by drugs like phenobarbital. |
| CYP2A6 | ~13% | Known primarily for nicotine metabolism, but clearly demonstrates activity towards carbamazepine. |
Data synthesized from Pearce et al., 2002, Drug Metabolism and Disposition.[4]
Experimental Protocol: In Vitro CYP Reaction Phenotyping
This section provides a validated, step-by-step methodology for determining which CYP enzymes are responsible for the metabolism of a test compound, using this compound formation as the specific endpoint. This protocol integrates two common approaches: the use of recombinant CYP enzymes and chemical inhibition studies in pooled human liver microsomes (HLMs).[6][7]
Causality Behind Experimental Design
The core principle is to isolate and measure the activity of individual enzymes.
-
Recombinant Enzymes: Using cDNA-expressed individual human CYP enzymes provides the most direct evidence of an enzyme's capability to perform a given reaction.[7] It answers the question: "Can this enzyme metabolize the drug?"
-
HLMs with Inhibitors: Using pooled HLMs, which contain a mixture of all relevant liver enzymes, provides a more physiologically relevant context. By adding chemical inhibitors that are highly specific for certain CYP isoforms, we can infer an enzyme's contribution by observing the degree to which the reaction is blocked.[6] This answers the question: "To what extent does this enzyme contribute to the metabolism in a complex system?"
Experimental Workflow
Caption: Workflow for in vitro CYP phenotyping.
Step-by-Step Methodology
1. Reagents and Materials:
-
Enzyme Sources:
-
Substrate: Carbamazepine (CBZ), 10 mM stock in methanol.
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Cofactor System: NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (IS), such as d10-carbamazepine.[10]
-
Instrumentation: UPLC-MS/MS system for metabolite quantification.[11][12]
2. Incubation Procedure (performed in a 96-well plate format):
-
Rationale: The goal is to combine the enzyme, substrate, and buffer and allow them to reach thermal equilibrium before starting the reaction with the addition of the energy source (NADPH).
-
To each well, add the required volume of 100 mM potassium phosphate buffer.
-
Add the enzyme source.
-
Add carbamazepine to achieve the desired final concentration (e.g., 30 µM to 300 µM).[4] Keep the final methanol concentration below 1% (v/v) to avoid solvent effects on enzyme activity.
-
(Self-Validation Control): Prepare parallel wells for negative controls by omitting the NADPH-regenerating system. This ensures that any metabolite formation is dependent on the enzymatic process.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system to all wells (except negative controls).
-
Incubate at 37°C for a predetermined time (e.g., 20 minutes). The time should be within the linear range of formation, which must be determined in preliminary experiments.
3. Reaction Termination and Sample Workup:
-
Rationale: The reaction must be stopped abruptly ("quenched") to ensure an accurate measurement of metabolite formation at a specific time point. Protein precipitation with a solvent like acetonitrile is a common and effective method that also prepares the sample for analysis.
-
Stop the reaction by adding 2 volumes (e.g., 200 µL for a 100 µL reaction) of ice-cold acetonitrile containing the internal standard.
-
Seal the plate and vortex thoroughly to ensure complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
4. UPLC-MS/MS Analysis:
-
Rationale: Ultra-performance liquid chromatography coupled with tandem mass spectrometry provides the high sensitivity and specificity required to detect and quantify low-level metabolites like 2-OH-CBZ in a complex biological matrix.[10]
-
Develop a chromatographic method to separate carbamazepine from its various metabolites, including 2-OH-CBZ, 3-OH-CBZ, and the 10,11-epoxide. A C18 or C8 column with a water/acetonitrile gradient containing a modifier like formic acid is typically effective.[10]
-
Optimize the mass spectrometer settings for the detection of 2-OH-CBZ and the internal standard using Selected Reaction Monitoring (SRM).
-
Example SRM transition for Carbamazepine: m/z 237 → 194.[10]
-
-
Generate a standard curve using authentic 2-OH-CBZ standard to allow for accurate quantification.
-
Inject the samples and quantify the amount of 2-OH-CBZ formed in each reaction.
5. Data Analysis and Interpretation:
-
Calculate the rate of 2-OH-CBZ formation (e.g., in pmol/min/mg protein for HLMs or pmol/min/pmol P450 for recombinant enzymes).
-
For recombinant enzymes, compare the rates directly to see which isoforms are most active.
-
For HLM inhibition assays, calculate the percent inhibition caused by each specific inhibitor relative to a control incubation without an inhibitor. A significant reduction in metabolite formation implicates the targeted enzyme.
Conclusion
The formation of this compound is a complex metabolic process involving multiple CYP450 enzymes. While considered a minor pathway relative to epoxidation, its role as the entry point for a toxic bioactivation cascade makes it highly significant.[4][5] Research has shown that CYP2E1, CYP1A2, CYP3A4, CYP2B6, and CYP2A6 all contribute meaningfully to this reaction.[4] This shared catalytic responsibility has important implications for predicting drug interactions and understanding the mechanisms of carbamazepine-induced toxicity. The experimental protocols outlined in this guide provide a robust framework for scientists to further investigate this pathway, contributing to the safer and more effective use of this important therapeutic agent.
References
- Pearce, R. E., et al. (2008). Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. Drug Metabolism and Disposition, 36(8), 1637-1649. [Link]
- Von Kerpen, S., et al. (2012). Carbamazepine: a 'blind' assessment of CYP-associated metabolism and interactions in human liver-derived in vitro systems. Xenobiotica, 42(10), 983-997. [Link]
- Pearce, R. E., Vakkalagadda, G. R., & Leeder, J. S. (2002). Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites. Drug Metabolism and Disposition, 30(11), 1170-1179. [Link]
- Margolis, J. M., et al. (2021). Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential: A Physiologically Based Pharmacokinetic Modeling Approach. Pharmaceuticals, 14(9), 869. [Link]
- Pearce, R. E., Uetrecht, J. P., & Leeder, J. S. (2005). Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. Drug Metabolism and Disposition, 33(12), 1819-1826. [Link]
- Whirl-Carrillo, M., et al. (2021). Carbamazepine Pathway, Pharmacokinetics. PharmGKB. [Link]
- Caetano, L. A., et al. (2012). PharmGKB summary: carbamazepine pathway. Pharmacogenetics and Genomics, 22(8), 638-642. [Link]
- Miljkovic, B., et al. (2015). The influence of CYP2C8*3 on carbamazepine serum concentration in epileptic pediatric patients. European Journal of Clinical Pharmacology, 71(1), 51-56. [Link]
- Pearce, R. E., et al. (2008). Pathways of carbamazepine bioactivation in vitro. III. The role of human cytochrome P450 enzymes in the formation of 2,3-dihydroxycarbamazepine. Drug Metabolism and Disposition, 36(8), 1637-1649. [Link]
- Kerr, B. M., et al. (1994). Human liver carbamazepine metabolism. Role of CYP3A4 and CYP2C8 in 10,11-epoxide formation. Biochemical Pharmacology, 47(11), 1969-1979. [Link]
- Pearce, R. E., et al. (2008). Pathways of Carbamazepine Bioactivation in Vitro. III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. Drug Metabolism and Disposition, 36(8), 1637-1649. [Link]
- Peng, C., et al. (2020). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. In: Pharmacokinetic Profiling in Drug Discovery. Methods in Molecular Biology, vol 2097. Humana, New York, NY. [Link]
- Anzenbacher, P., & Anzenbacherova, E. (2001). Experimental approaches to evaluate activities of cytochromes P450 3A. General Physiology and Biophysics, 20(3), 223-235. [Link]
- Jiang, W., et al. (2018). UHPLC-MS/MS method for simultaneous determination of carbamazepine and its seven major metabolites in serum of epileptic patients. Journal of Pharmaceutical and Biomedical Analysis, 154, 337-344. [Link]
- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
- Negrini, D., et al. (2020). Carbamazepine and Carbamazepine-10,11-epoxide measurement with the reference LC-MS/MS method and a routine immunoassay. Biochimica Clinica, 44(2), 122-126. [Link]
- Ji, H. Y., et al. (2004). Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: carbamazepine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human liver carbamazepine metabolism. Role of CYP3A4 and CYP2C8 in 10,11-epoxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 7. criver.com [criver.com]
- 8. Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UHPLC-MS/MS method for simultaneous determination of carbamazepine and its seven major metabolites in serum of epileptic patients. | Semantic Scholar [semanticscholar.org]
- 12. biochimicaclinica.it [biochimicaclinica.it]
A Comparative Guide to the Metabolic Hydroxylation of Carbamazepine and Oxcarbazepine
For researchers and professionals in drug development, a nuanced understanding of drug metabolism is paramount for predicting efficacy, anticipating drug-drug interactions, and ensuring patient safety. This guide provides an in-depth, objective comparison of the metabolic pathways of two structurally related antiepileptic drugs, carbamazepine (CBZ) and its keto-analog, oxcarbazepine (OXC), with a specific focus on their conversion to hydroxylated metabolites. This analysis is grounded in established experimental data and aims to elucidate the clinically significant differences that arise from their distinct metabolic fates.
Introduction: Structural Analogs, Divergent Metabolic Fates
Carbamazepine and oxcarbazepine are both mainstays in the treatment of epilepsy and neuropathic pain, exerting their primary therapeutic effect through the blockade of voltage-gated sodium channels.[1] While structurally similar, a key difference at the 10,11-position on the dibenzazepine ring dictates their profoundly different metabolic pathways, influencing their side-effect profiles and potential for drug-drug interactions.[2] Carbamazepine possesses a double bond at this position, making it susceptible to oxidative metabolism, whereas oxcarbazepine has a keto group, which is primarily targeted by reductive metabolic pathways.[1][3]
Comparative Metabolic Pathways to Hydroxylated Metabolites
The biotransformation of these two drugs leads to a variety of metabolites, with hydroxylation playing a crucial role. However, the enzymatic processes and the resulting hydroxylated products differ significantly.
Carbamazepine: A Complex Route Involving Cytochrome P450
The metabolism of carbamazepine is complex and heavily reliant on the cytochrome P450 (CYP) enzyme system.[4][5] While the major metabolic route is the formation of carbamazepine-10,11-epoxide (CBZ-E), an active metabolite, a minor but significant pathway involves aromatic hydroxylation.[4][6]
Hydroxylation of the aromatic rings of carbamazepine results in the formation of 2-hydroxy-CBZ (2-OH-CBZ) and 3-hydroxy-CBZ (3-OH-CBZ).[4][6] The formation of 3-OH-CBZ is primarily catalyzed by CYP2B6 and CYP3A4.[4][6] The generation of 2-OH-CBZ involves multiple CYP enzymes.[4][6] These hydroxylated metabolites can undergo further secondary metabolism by CYP3A4, leading to the formation of reactive intermediates.[4][6] For instance, the secondary oxidation of 3-OH-CBZ can lead to reactive metabolites that can inactivate CYP3A4.[6][7] This complex metabolism and involvement of multiple CYP enzymes make carbamazepine prone to autoinduction (inducing its own metabolism) and significant drug-drug interactions.[4][6][8]
Oxcarbazepine: A Simpler Pathway Dominated by Reductive Metabolism
In stark contrast to carbamazepine, oxcarbazepine's metabolism is less dependent on the CYP450 system.[1][9] It is primarily and rapidly metabolized by cytosolic reductases to its clinically active metabolite, 10,11-dihydro-10-hydroxycarbazepine, also known as the monohydroxy derivative (MHD).[9][10][11] This reductive pathway is the main route of biotransformation.
A minor metabolic pathway for oxcarbazepine does involve oxidation, leading to the formation of the inactive dihydroxy derivative (dihydroxycarbazepine).[9] However, this accounts for less than 4% of the parent drug's metabolism.[9] The minimal involvement of the CYP450 system in the primary metabolism of oxcarbazepine means it has a lower potential for enzyme induction and is involved in fewer drug-drug interactions compared to carbamazepine.[1][12]
Summary of Key Metabolic Differences
| Feature | Carbamazepine (CBZ) | Oxcarbazepine (OXC) |
| Primary Metabolic Pathway | Oxidation (Epoxidation)[4][6] | Reduction[1][9] |
| Key Active Metabolite | Carbamazepine-10,11-epoxide (CBZ-E)[4][6] | Monohydroxy Derivative (MHD)[9][10] |
| Involvement of CYP450 | Extensive (CYP3A4, CYP2C8, CYP2B6)[4][5][6] | Minimal in primary metabolism[1][9] |
| Hydroxylated Metabolites | 2-OH-CBZ, 3-OH-CBZ (minor pathway)[4][6] | Dihydroxy derivative (minor, inactive)[9] |
| Enzyme Induction | Strong auto- and hetero-induction[6][8] | Weak inducer[12] |
| Drug-Drug Interactions | Numerous and clinically significant[1] | Fewer and less pronounced[1][10] |
Experimental Protocol: Quantification of Hydroxylated Metabolites by HPLC
The accurate quantification of carbamazepine, oxcarbazepine, and their hydroxylated metabolites in biological matrices is crucial for pharmacokinetic and toxicological studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.[13][14][15]
Step-by-Step HPLC Methodology
This protocol provides a general framework for the simultaneous determination of these compounds in serum or plasma.
-
Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of serum or plasma in a glass centrifuge tube, add 50 µL of 1 M NaOH and mix.
-
Add 2.5 mL of an extraction solvent (e.g., ethyl acetate containing an internal standard).
-
Vortex the mixture for 5 minutes and then centrifuge to separate the layers.
-
Transfer 2 mL of the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in 100 µL of the mobile phase and vortex.
-
-
Chromatographic Conditions
-
HPLC System: A standard liquid chromatograph with a dual-piston pump, an injection valve, and a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 3.9 mm, 5 µm particle size) is commonly used.[13]
-
Mobile Phase: A mixture of water, methanol, and acetonitrile (e.g., 55:40:5, v/v/v), degassed prior to use.[13]
-
Flow Rate: 0.9 mL/min.[13]
-
Detection: UV detection at 254 nm.[13]
-
Injection Volume: 40 µL.
-
-
Data Analysis
-
Inject the prepared sample into the HPLC system.
-
Identify the peaks of the analytes and the internal standard based on their retention times.
-
Quantify each compound by calculating the ratio of its peak height or area to that of the internal standard.
-
Compare these ratios to a calibration curve prepared with known concentrations of the standards in a drug-free serum matrix.
-
Conclusion and Implications for Drug Development
The comparative metabolism of carbamazepine and oxcarbazepine offers a compelling case study in how minor structural modifications can drastically alter a drug's pharmacokinetic profile. The heavy reliance of carbamazepine on the CYP450 system for its metabolism, including the formation of hydroxylated and reactive metabolites, contributes to its complex pharmacology, characterized by autoinduction and a high potential for drug interactions.[1][4][6] Conversely, oxcarbazepine's primary reductive metabolic pathway to its active MHD metabolite, with minimal CYP450 involvement, results in a more predictable pharmacokinetic profile and a more favorable drug interaction profile.[1][9][10]
For researchers and drug development professionals, these differences underscore the importance of early and thorough metabolic profiling. Understanding the specific enzymes involved in hydroxylation and other metabolic pathways is critical for:
-
Predicting and mitigating potential drug-drug interactions.
-
Identifying patient populations with genetic polymorphisms in metabolizing enzymes that may affect drug response.
-
Designing safer and more effective new chemical entities.
The methodologies outlined in this guide provide a robust framework for conducting such comparative metabolic studies, ultimately contributing to the development of safer and more effective therapeutics.
References
- Carbamazepine P
- PharmGKB summary: carbamazepine p
- Simultaneous HPLC Determination of Oxcarbazepine, Carbamazepine and Their Metabolites in Serum
- What is the difference between carbamazepine and oxcarbazepine? - Dr.Oracle
- Oxcarbazepine P
- Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine - NIH
- Pathways of Carbamazepine Bioactivation In Vitro III.
- Evaluation of cytochrome P450 inductions by anti-epileptic drug oxcarbazepine, 10-hydroxyoxcarbazepine, and carbamazepine using human hep
- A simple method to monitor plasma concentrations of oxcarbazepine, carbamazepine, their main metabolites and lamotrigine in epileptic p
- Carbamazepine and Oxcarbazepine | Anesthesia Key
- Highly Sensitive Determination of Carbamazepine and Oxcarbazepine and Identification of Their Degradation Products in Material Evidences and Human Cadaveric Liver by Gas Chromatography–Mass Spectrometry - Pirogov - Journal of Analytical Chemistry
- Clinical pharmacokinetics of oxcarbazepine - PubMed
- Metabolism of Two New Antiepileptic Drugs and Their Principal Metabolites S(+)- And R(-)-10,11-dihydro-10-hydroxy Carbamazepine - PubMed
- Oxcarbazepine and Carbamazepine: Expected and Unexpected Differences and Similarities - PMC - NIH
- Determination of plasma concentrations of carbamazepine, oxcarbazepine and their active metabolites and investigation of serum matrix based on HPLC - ResearchG
- Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC - NIH
- Proposed scheme for the formation of reactive metabolites
- Overview of the Clinical Pharmacokinetics of Oxcarbazepine - ResearchG
- Evaluation of cytochrome P450 inductions by anti-epileptic drug oxcarbazepine, 10-hydroxyoxcarbazepine, and carbamazepine using human hepatocytes and HepaRG cells - ResearchG
- Carbamazepine, Oxcarbazepine, and Eslicarbazepine | Neupsy Key
- Transformation of the antiepileptic drug oxcarbazepine upon different water disinfection processes | Request PDF - ResearchG
- Oxcarbazepine - St
- Pharmacokinetic interactions between antiepileptic drugs.
- What is the evidence that oxcarbazepine and carbamazepine are distinctly different antiepileptic drugs?
- A comparative pharmacokinetic study in healthy volunteers of the effect of carbamazepine and oxcarbazepine on cyp3a4 - PubMed
- A Comparative Pharmacokinetic Study in Healthy Volunteers of the Effect of Carbamazepine and Oxcarbazepine on Cyp3a4 | Request PDF - ResearchG
Sources
- 1. droracle.ai [droracle.ai]
- 2. Oxcarbazepine and Carbamazepine: Expected and Unexpected Differences and Similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamazepine and Oxcarbazepine | Anesthesia Key [aneskey.com]
- 4. PharmGKB summary: carbamazepine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of cytochrome P450 inductions by anti-epileptic drug oxcarbazepine, 10-hydroxyoxcarbazepine, and carbamazepine using human hepatocytes and HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Clinical pharmacokinetics of oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ClinPGx [clinpgx.org]
- 13. tandfonline.com [tandfonline.com]
- 14. A simple method to monitor plasma concentrations of oxcarbazepine, carbamazepine, their main metabolites and lamotrigine in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of 2-Hydroxycarbamazepine as a Specific CYP3A4 Activity Marker
Introduction: The Quest for a Precise CYP3A4 Phenotyping Tool
Cytochrome P450 3A4 (CYP3A4) stands as the most abundant and clinically significant drug-metabolizing enzyme in humans, responsible for the metabolism of approximately 30-50% of all prescribed medications.[1] Its activity exhibits substantial inter-individual variability, driven by genetic factors, environmental exposures, and co-administered drugs. This variability is a primary source of unpredictable drug responses and adverse events. Consequently, the ability to accurately phenotype—or measure the in vivo activity of—CYP3A4 is a cornerstone of modern drug development and personalized medicine.
This guide provides an in-depth technical comparison of 2-Hydroxycarbamazepine (2-OH-CBZ), a metabolite of the widely used anticonvulsant carbamazepine, as a potential biomarker for CYP3A4 activity. We will critically evaluate its performance against the current "gold standard," midazolam, grounding our analysis in metabolic pathways, experimental data, and practical validation workflows. Our objective is to equip researchers and drug development professionals with the necessary insights to make informed decisions about the selection and implementation of CYP3A4 phenotyping probes.
Pillar 1: Deconstructing Carbamazepine Metabolism - The Origin of a Potential Marker
The rationale for using a metabolite as a biomarker hinges on the specificity of the enzymatic reaction that produces it. While carbamazepine (CBZ) itself is a well-known substrate and inducer of CYP3A4[2][3], its metabolism is complex. The major metabolic route is the conversion to carbamazepine-10,11-epoxide (CBZ-E), a reaction primarily catalyzed by CYP3A4, with some contribution from CYP2C8.[2][4][5]
However, a minor pathway involving aromatic ring hydroxylation produces metabolites such as this compound (2-OH-CBZ). While multiple CYP enzymes may be involved in this initial hydroxylation[2], the crucial subsequent step—the secondary oxidation of 2-OH-CBZ—appears to be highly specific to CYP3A4.[4] In vitro studies have demonstrated that CYP3A4 preferentially catalyzes the conversion of 2-OH-CBZ to 2-hydroxyiminostilbene (2-OHIS) and subsequently to a reactive iminoquinone, at a rate significantly exceeding that of other CYPs.[6] This high specificity of a secondary metabolic step forms the scientific basis for investigating the 2-OH-CBZ to parent drug ratio as a selective marker of CYP3A4 activity.
Caption: Simplified metabolic pathways of Carbamazepine (CBZ).
Pillar 2: A Head-to-Head Comparison - this compound vs. Midazolam
An ideal phenotyping probe should be safe, predominantly and specifically metabolized by the target enzyme, and its metabolite(s) should be easily quantifiable. Midazolam (MDZ) is the most widely accepted exogenous probe for CYP3A4, primarily metabolized to 1'-hydroxymidazolam (1'-OH-MDZ).[7][8] Let's compare 2-OH-CBZ to this benchmark.
| Feature | Midazolam (MDZ) | This compound (2-OH-CBZ) | Scientific Rationale & Field Insights |
| Primary Reaction | 1'-Hydroxylation | Formation from CBZ, followed by secondary oxidation | The key validation point for 2-OH-CBZ is the specificity of its secondary oxidation by CYP3A4, not necessarily its initial formation.[6] |
| Enzymatic Specificity | Primarily CYP3A4/5 (>95% of oxidative metabolism).[8] | Formation: Multiple CYPs.[2] Secondary Oxidation: Highly specific to CYP3A4. [6] | The specificity of the secondary step for 2-OH-CBZ is its main advantage, potentially reducing confounding metabolism seen with other probes. |
| Safety & Tolerability | Sedative/CNS effects can limit dose and applicability in certain populations. | Derived from carbamazepine, a potent enzyme inducer and drug with a complex safety profile.[2][3] | Using a single, low dose of CBZ is critical to minimize its own inductive effects on CYP3A4, which is a significant methodological challenge. |
| Probe-Enzyme Interaction | Substrate. Can exhibit complex allosteric kinetics affecting metabolite ratios.[9][10] | Parent drug (CBZ) is a strong CYP3A4 inducer.[3] | The auto-induction by carbamazepine complicates its use. A single-dose study design is essential to capture baseline activity before induction occurs. |
| Dosing Paradigm | Single oral or IV dose. | Requires administration of a single, low dose of parent drug (Carbamazepine). | The need to administer the parent drug, which has its own pharmacological effects and DDI potential, is a practical disadvantage compared to MDZ. |
| Analytical Method | Plasma LC-MS/MS for MDZ and 1'-OH-MDZ. | Plasma LC-MS/MS for CBZ and 2-OH-CBZ. | Both markers benefit from well-established, highly sensitive, and specific LC-MS/MS analytical methods.[11][12] |
Pillar 3: The Experimental Workflow - A Self-Validating Protocol
Trustworthiness in scientific research is built on robust and reproducible methodologies. Below is a detailed protocol for an in vivo study designed to validate and utilize the 2-OH-CBZ/CBZ ratio as a CYP3A4 activity marker. This workflow incorporates self-validating steps, such as establishing a baseline and measuring changes following perturbation with a known inducer or inhibitor.
Caption: Experimental workflow for in vivo validation of 2-OH-CBZ as a CYP3A4 marker.
Detailed Protocol: LC-MS/MS Quantification of Carbamazepine and this compound
This protocol is a synthesized example based on established methods in the literature.[11][12][13]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., 100 ng/mL d10-Carbamazepine in 50% methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an autosampler vial for analysis.
2. Liquid Chromatography Conditions
-
LC System: UHPLC system (e.g., Thermo Scientific™ UltiMate™ 3000).
-
Column: C18 or C8 column (e.g., Hypersil GOLD™ 50 x 2.1 mm, 1.9 µm).[13]
-
Mobile Phase A: 10 mM Ammonium Acetate with 0.1% Formic Acid in Water.[11]
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0.0-1.0 min: 20% B
-
1.0-4.0 min: Linear ramp to 95% B
-
4.0-5.0 min: Hold at 95% B
-
5.1-6.0 min: Return to 20% B and re-equilibrate.
-
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Thermo Scientific™ TSQ Endura™).
-
Ionization Source: Heated Electrospray Ionization (HESI), positive mode.
-
Selected Reaction Monitoring (SRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carbamazepine (CBZ) | 237.1 | 194.1 | 25 |
| This compound | 253.1 | 210.1 | 28 |
| d10-Carbamazepine (IS) | 247.1 | 204.1 | 25 |
| Note: The SRM transition for this compound may be the same as for other isomers like 3-hydroxycarbamazepine; therefore, chromatographic separation is critical.[11] |
4. Data Analysis & Interpretation
-
Construct calibration curves for both CBZ and 2-OH-CBZ using the peak area ratio of the analyte to the internal standard.
-
Calculate the plasma concentrations for each time point.
-
Using pharmacokinetic software, determine the Area Under the Curve (AUC) for both the parent drug (AUC_CBZ) and the metabolite (AUC_2-OH-CBZ).
-
The primary endpoint is the metabolic ratio: AUC_2-OH-CBZ / AUC_CBZ .
-
A significant decrease in this ratio in the presence of a CYP3A4 inhibitor (e.g., itraconazole) or a significant increase in the presence of an inducer (e.g., rifampin) would provide strong evidence for the marker's validity and sensitivity.
Conclusion: A Promising but Context-Dependent Marker
The validation of this compound as a CYP3A4 activity marker presents a compelling scientific narrative. Its primary strength lies in the high specificity of its secondary oxidation pathway, which is predominantly catalyzed by CYP3A4.[6] This offers a potential advantage over probes whose primary metabolism may involve minor contributions from other enzymes.
However, its utility is significantly tempered by the pharmacological properties of its parent drug, carbamazepine. As a potent CYP3A4 inducer, the study design must meticulously employ a single, low-dose administration to probe baseline enzyme activity without triggering induction, a non-trivial challenge.[3] Furthermore, the inherent pharmacological and potential adverse effects of carbamazepine make it less suitable than the relatively benign midazolam for routine use in healthy volunteer studies.
Senior Scientist's Perspective: this compound is not a universal replacement for midazolam. Instead, it represents a specialized tool with significant potential in specific research contexts. Its most promising application may be in pharmacogenomic studies of patients already receiving carbamazepine therapy, where its metabolite ratios could be used to phenotype CYP3A4 activity and explain variability in drug clearance or response without administering an external probe. It also serves as an excellent candidate for mechanistic DDI studies involving carbamazepine itself.
Final validation will require more direct, head-to-head clinical studies comparing its performance (sensitivity and specificity) against midazolam in detecting the effects of various inhibitors and inducers. Until then, this compound should be considered a valuable, context-dependent marker for the discerning researcher's toolkit.
References
- Carbamazepine P
- Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine.
- PharmGKB summary: carbamazepine pathway.
- Pathways of carbamazepine bioactivation in vitro: II.
- Scheme for the synthesis of this compound.
- Comparison of two endogenous biomarkers of CYP3A4 activity in a drug–drug interaction study between midostaurin and rifampicin.
- Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How?WuXi AppTec DMPK.
- Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry.St. John's University and College of St. Benedict.
- CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms.
- Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an autom
- CYP3A4∗22 Genotyping in Clinical Practice: Ready for Implement
- Midazolam as a Probe for Drug–Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation.
- An LC-MS/MS method for the quantification of 19 antiepileptic drugs in human plasma for clinical research use.Thermo Fisher Scientific.
- Preferred in vivo CYP3A4 probe substrates, inhibitors and inducers...
- Midazolam as a Probe for Drug-Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxyl
- Assessment of the CYP3A4 Induction Potential by Carbamazepine: Insights from Two Clinical DDI Studies and PBPK Modeling.PubMed.
Sources
- 1. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: carbamazepine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the CYP3A4 Induction Potential by Carbamazepine: Insights from Two Clinical DDI Studies and PBPK Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | CYP3A4∗22 Genotyping in Clinical Practice: Ready for Implementation? [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Midazolam as a Probe for Drug–Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Midazolam as a Probe for Drug-Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. employees.csbsju.edu [employees.csbsju.edu]
- 12. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of 2-Hydroxycarbamazepine Levels in Diverse Patient Populations: A Guide for Researchers and Drug Development Professionals
Abstract
Carbamazepine, a cornerstone in the management of epilepsy and neuropathic pain, undergoes complex metabolism, giving rise to numerous metabolites. Among these, 2-Hydroxycarbamazepine has garnered scientific interest due to its potential involvement in idiosyncratic drug reactions. This guide provides a comprehensive comparative analysis of this compound levels across various patient populations. While direct comparative studies are limited, this document synthesizes existing pharmacokinetic data of the parent drug and its major metabolites to infer potential variations. We delve into the influence of age, organ function, and genetic polymorphisms on the metabolic pathway leading to this compound. Furthermore, this guide details established analytical methodologies for its quantification and discusses the clinical implications of its circulating levels.
Introduction: The Clinical Pharmacology of this compound
Carbamazepine (CBZ) is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The main metabolic route is the formation of carbamazepine-10,11-epoxide, an active metabolite, primarily catalyzed by CYP3A4. A minor, yet significant, pathway involves the aromatic hydroxylation of the carbamazepine molecule, leading to the formation of hydroxylated metabolites, including this compound (2-OH-CBZ) and 3-hydroxycarbamazepine. While the hydroxylation pathway is considered minor, the subsequent bioactivation of these hydroxylated metabolites into reactive intermediates has been implicated in carbamazepine-induced hypersensitivity reactions[1].
The formation of 2-OH-CBZ is also mediated by CYP enzymes, with CYP3A4 playing a significant role. Further metabolism of 2-OH-CBZ can lead to the formation of potentially toxic quinone-imine intermediates. Understanding the factors that influence the levels of 2-OH-CBZ is therefore crucial for predicting and potentially mitigating the risk of adverse drug reactions.
Comparative Analysis of this compound Levels
Direct, head-to-head studies comparing 2-OH-CBZ levels across different patient populations are scarce in the published literature. However, by examining the pharmacokinetics of the parent drug, carbamazepine, and the activity of the metabolizing enzymes in these populations, we can infer likely variations in 2-OH-CBZ concentrations.
Pediatric vs. Adult Populations
Inference: Pediatric patients, particularly younger children, likely exhibit lower plasma concentrations of 2-OH-CBZ compared to adults at equivalent weight-adjusted doses of carbamazepine.
Rationale: Children generally exhibit a higher metabolic clearance of carbamazepine compared to adults[2]. This increased clearance is attributed to a higher metabolic capacity of the liver relative to body size. Studies on the major metabolite, carbamazepine-10,11-epoxide, have shown that children have a higher metabolite-to-parent drug ratio, suggesting a more rapid conversion of the parent drug. While specific data for 2-OH-CBZ is limited, it is reasonable to hypothesize that the overall enhanced metabolism in children would also lead to a faster turnover of 2-OH-CBZ, potentially resulting in lower steady-state concentrations compared to adults.
Elderly Population
Inference: Elderly patients may have higher plasma concentrations of 2-OH-CBZ compared to younger adults.
Rationale: The metabolic capacity of the liver, including the activity of CYP3A4, tends to decline with age. Studies on carbamazepine pharmacokinetics in the elderly have shown a decreased clearance of the parent drug[3][4][5][6][7]. This reduced metabolic activity would likely extend to the hydroxylation pathway, leading to a slower formation and subsequent elimination of 2-OH-CBZ, resulting in its potential accumulation and higher plasma levels.
Patients with Renal Impairment
Inference: Renal impairment is likely to have a minimal direct impact on the plasma concentrations of 2-OH-CBZ, however, accumulation of its downstream more polar metabolites is possible.
Patients with Hepatic Impairment
Inference: Patients with hepatic impairment are expected to have significantly elevated plasma concentrations of 2-OH-CBZ.
Rationale: The formation of 2-OH-CBZ is dependent on hepatic CYP enzymes, particularly CYP3A4[1]. Liver disease, especially cirrhosis, can lead to a reduction in both the number of functional hepatocytes and the activity of CYP enzymes[10]. This would directly impair the hydroxylation of carbamazepine, leading to a decreased formation but also a significantly reduced clearance of 2-OH-CBZ, likely resulting in its accumulation in the plasma. The severity of the liver disease would be expected to correlate with the extent of this effect[11].
Influence of Genetic Polymorphisms
Inference: Genetic variations in CYP3A4 and CYP2C9 may lead to interindividual differences in 2-OH-CBZ levels.
Rationale: CYP3A4 is a key enzyme in the formation of 2-OH-CBZ[1]. Polymorphisms in the CYP3A4 gene that lead to decreased enzyme activity could result in lower 2-OH-CBZ concentrations. Conversely, individuals with polymorphisms leading to increased enzyme activity might have higher levels. Similarly, while its role is less defined, CYP2C9 has also been implicated in carbamazepine metabolism, and its genetic variants could contribute to variability in metabolite profiles[12][13][14][15][16]. However, clinical studies have shown conflicting results regarding the impact of specific CYP3A4 and CYP3A5 polymorphisms on overall carbamazepine clearance, making direct predictions for 2-OH-CBZ levels challenging without specific research[17][18].
Inference: The direct impact of the HLA-B*1502 allele on the metabolic pathway leading to 2-OH-CBZ is not established. However, the higher incidence of carbamazepine-induced severe cutaneous adverse reactions (SCARs) in certain Asian populations carrying this allele underscores the importance of understanding ethnic differences in carbamazepine metabolism.
Rationale: The HLA-B1502 allele is strongly associated with an increased risk of Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN) in response to carbamazepine, particularly in individuals of Han Chinese and other Southeast Asian descents[3][4][8][15][16][19][20]. The prevailing hypothesis is that this association is immune-mediated, where the HLA-B1502 molecule presents a carbamazepine-related hapten to T-cells, triggering a cytotoxic response. While it is plausible that a specific metabolite of carbamazepine acts as this hapten, there is currently no direct evidence linking 2-OH-CBZ levels to the presence of the HLA-B*1502 allele. Ethnic differences in the frequencies of various CYP polymorphisms are well-documented and may contribute to different metabolic profiles of carbamazepine among populations, which could indirectly influence the formation of reactive metabolites[17].
Data Presentation
Table 1: Inferred Comparative Levels of this compound in Different Patient Populations
| Patient Population | Inferred 2-OH-CBZ Level (Compared to Healthy Adults) | Rationale |
| Pediatric | Lower | Higher metabolic clearance of carbamazepine. |
| Elderly | Higher | Decreased hepatic metabolic capacity with age. |
| Renal Impairment | Likely Unchanged (potential for downstream metabolite accumulation) | Primarily hepatic metabolism; renal clearance of conjugates may be affected. |
| Hepatic Impairment | Significantly Higher | Impaired CYP-mediated metabolism and clearance. |
| Genetic Variants | Variable | Polymorphisms in CYP3A4 and CYP2C9 can alter enzyme activity. |
| Ethnicity | Potentially Variable | Differences in CYP allele frequencies across ethnic groups. |
Experimental Protocols
The accurate quantification of 2-OH-CBZ in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. The gold-standard technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of this compound in Human Plasma by UPLC-MS/MS
This protocol is a representative example based on established methodologies[5][6][21][22][23].
Objective: To determine the concentration of this compound in human plasma samples.
Materials:
-
UPLC system coupled with a triple quadrupole mass spectrometer
-
C18 reversed-phase analytical column (e.g., 2.1 x 50 mm, 1.7 µm)
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a deuterated analog of carbamazepine or a structurally similar compound)
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade
-
Human plasma (blank and patient samples)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A suitable gradient to separate the analyte from endogenous plasma components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion (e.g., m/z 253.1) → Product ion (e.g., m/z 194.1)
-
Internal Standard: Specific precursor → product ion transition for the chosen IS.
-
-
Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of 2-OH-CBZ.
-
Process the calibration standards and quality control (QC) samples alongside the unknown patient samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.
-
Determine the concentration of 2-OH-CBZ in the patient samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualization
Caption: Metabolic pathways of carbamazepine.
Caption: UPLC-MS/MS workflow for 2-OH-CBZ.
Conclusion and Future Directions
The concentration of this compound, a minor but potentially significant metabolite of carbamazepine, is likely influenced by a confluence of factors including age, organ function, and genetic makeup. While direct comparative data is limited, this guide provides a framework for researchers and clinicians to anticipate variations in 2-OH-CBZ levels across different patient populations. The elderly and those with hepatic impairment are likely to have higher concentrations, while pediatric patients may have lower levels. The role of genetic polymorphisms, particularly in CYP3A4 and CYP2C9, warrants further investigation to enable a more personalized approach to carbamazepine therapy.
Future research should focus on prospective studies designed to directly measure and compare 2-OH-CBZ levels in diverse patient cohorts. Such studies would be invaluable in elucidating the precise role of this metabolite in both the therapeutic efficacy and the adverse effect profile of carbamazepine, ultimately leading to safer and more effective use of this important medication.
References
- Al-Hussain, F., Al-Otaibi, F., Al-Mogbel, M., & Al-Ahaidib, Y. (2013). Association of carbamazepine major metabolism and transport pathway gene polymorphisms and pharmacokinetics in patients with epilepsy. The Pharmacogenomics Journal, 14(1), 35-45.
- Grover, S., Kukreti, R., & Gupta, M. (2012). Possible role of CYP2C9 & CYP2C19 single nucleotide polymorphisms in drug refractory epilepsy. The Indian Journal of Medical Research, 135(5), 682–688.
- Jin, C., Chen, X., & Li, Y. (2022). LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. Molecules, 27(4), 1224.
- Andersen, E. B., Philbert, A., & Klee, J. G. (1983). Carbamazepine Monotherapy in Epileptic Out-Patients. Acta Neurologica Scandinavica. Supplementum, 94, 29–34.
- Striano, P., & Belcastro, V. (2017). Pharmacogenetics of Carbamazepine and Valproate: Focus on Polymorphisms of Drug Metabolizing Enzymes and Transporters. Pharmaceuticals, 10(3), 67.
- Routin, M. J., et al. (1993). The effect of renal impairment on the pharmacokinetics of oxcarbazepine and its metabolites. British Journal of Clinical Pharmacology, 35(5), 459–464.
- Kram, M. S., et al. (2018). CYP2C9 polymorphisms in epilepsy: influence on phenytoin treatment. Pharmacogenomics and Personalized Medicine, 11, 43–52.
- Khan, S., et al. (2022). Genetic Analysis of CYP2C9 with Reference to Drug Response in Epilepsy Patients of Pakistan.
- de Sousa, C. A., et al. (2015). Polymorfism Of CYP2C9 And 3A5 and carbamazepine hypersensitivity reactions in Brazilian subjects. BMC Medical Genetics, 16, 10.
- Contin, M., et al. (2002). Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 775(1), 129-137.
- Health Sciences Authority Singapore. (2016). HLA-B*1502 genotyping and carbamazepine-induced severe cutaneous adverse reactions.
- Locharernkul, C., Loplumlert, J., & Tiamkao, S. (2008). Of Race, Ethnicity, and Rash: The Genetics of Antiepileptic Drug-Induced Skin Reactions. Epilepsy Currents, 8(5), 130–132.
- Pearce, R. E., Vakkalagadda, G. R., & Leeder, J. S. (2008). Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. Drug Metabolism and Disposition, 36(8), 1637–1647.
- Birnbaum, A. K., et al. (2011). Population Pharmacokinetics of Carbamazepine in Elderly Patients. Clinical Pharmacokinetics, 50(10), 665–672.
- Leppik, I. E., et al. (2011).
- Tassaneeyakul, W., et al. (2010).
- Ji, H. Y., et al. (2003). Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 897–906.
- Shi, Y. W., et al. (2011). Association between HLA-B*1502 allele and carbamazepine-induced severe cutaneous adverse reactions in Han people of southern China mainland. Seizure, 20(6), 479–481.
- Leppik, I. E., & Birnbaum, A. K. (2010). Carbamazepine dose-concentration relationship in elderly nursing home residents. Epilepsy Research, 92(1), 54–59.
- Wang, J., et al. (2023). Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma. Frontiers in Pharmacology, 14, 1185934.
- Birnbaum, A. K., et al. (2011). Population Pharmacokinetics of Carbamazepine in Elderly Patients. The AAPS Journal, 13(2), 224–231.
- Leppik, I. E., & Birnbaum, A. K. (2010). Carbamazepine dose-concentration relationship in elderly nursing home residents. Epilepsy research, 92(1), 54-59.
- Liu, H., et al. (2013). LC-MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application.
- de Sousa Maia, M. B., et al. (2007). Simultaneous quantitative analysis of oxcarbazepine and 10,11-dihydro-10-hydroxycarbamazepine in human plasma by liquid chromatography-electro spray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 447–454.
- Zschiesche, M., et al. (1992). Investigation of the bioequivalence of two carbamazepine sustained-release formulations in healthy subjects. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 30(10), 410–414.
- Mennickent, S., et al. (2007). [Saliva and Plasma Levels of Carbamazepine Have a Poor Correlation: A Pilot Study]. Revista Medica de Chile, 135(3), 329–333.
- Falcão, A. C., et al. (1997). Carbamazepine population pharmacokinetics in children: mixed-effect models. Therapeutic Drug Monitoring, 19(2), 132–139.
- May, T. W., et al. (2015). Relationship between mono-hydroxy-carbazepine serum concentrations and adverse effects in patients on oxcarbazepine monotherapy. Seizure, 32, 57–63.
- Chen, P., et al. (2011). Carbamazepine-induced toxic effects and HLA-B*1502 screening in Taiwan. The New England Journal of Medicine, 364(12), 1126–1133.
- Gaïes, E., et al. (2017). The relationship between pharmacokinetic parameters of carbamazepine and therapeutic response in epileptic patients. Archives of Medical Science, 13(2), 343–349.
- Benet, L. Z., & Williams, R. L. (1983). Effect of liver disease on pharmacokinetics.
- Higuchi, S., et al. (2012). Metabolic activation and inflammation reactions involved in carbamazepine-induced liver injury. Toxicological Sciences, 129(1), 35–46.
Sources
- 1. Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamazepine-induced toxic effects and HLA-B*1502 screening in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] LC-MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. | Semantic Scholar [semanticscholar.org]
- 6. [Saliva and plasma levels of carbamazepine have a poor correlation: a pilot study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Of Race, Ethnicity, and Rash: The Genetics of Antiepileptic Drug-Induced Skin Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] The relationship between pharmacokinetic parameters of carbamazepine and therapeutic response in epileptic patients | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. africaresearchconnects.com [africaresearchconnects.com]
- 11. Relationship between mono-hydroxy-carbazepine serum concentrations and adverse effects in patients on oxcarbazepine monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HLA-B*1502 genotyping and carbamazepine-induced severe cutaneous adverse reactions [hsa.gov.sg]
- 14. Association of carbamazepine major metabolism and transport pathway gene polymorphisms and pharmacokinetics in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacogenetics of Carbamazepine and Valproate: Focus on Polymorphisms of Drug Metabolizing Enzymes and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Association between HLA-B*1502 and carbamazepine-induced severe cutaneous adverse drug reactions in a Thai population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Association between HLA-B*1502 allele and carbamazepine-induced severe cutaneous adverse reactions in Han people of southern China mainland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Confirmation of Synthesized 2-Hydroxycarbamazepine
For researchers and professionals in drug development, the unambiguous structural confirmation of synthesized active pharmaceutical ingredients (APIs) and their metabolites is a cornerstone of scientific rigor and regulatory compliance. 2-Hydroxycarbamazepine, a significant metabolite of the anticonvulsant drug carbamazepine, is crucial for metabolic studies and as a reference standard. Its synthesis, therefore, necessitates a robust, multi-technique approach to structural verification.
This guide provides an in-depth comparison of key analytical techniques for confirming the structure of synthesized this compound. We will move beyond mere protocols to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.
The Imperative of Orthogonal Analysis
Relying on a single analytical technique is insufficient for definitive structural elucidation. Each method provides a unique piece of the molecular puzzle. By combining orthogonal techniques—those that measure different physicochemical properties—we create a self-validating system where the results from each method must converge to support the proposed structure. This guide will focus on a synergistic workflow employing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Experience: The first and most fundamental question in structural confirmation is: "What is the molecular weight?" Mass spectrometry directly answers this by measuring the mass-to-charge ratio (m/z) of ionized molecules. For this compound (C₁₅H₁₂N₂O₂), the expected monoisotopic mass is approximately 252.09 Da.[1] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is preferred as it provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula.
Trustworthiness: The experimentally determined mass must align with the theoretical mass of the target compound. Furthermore, tandem MS (MS/MS) provides structural information through controlled fragmentation of a selected precursor ion. The fragmentation pattern serves as a molecular fingerprint that can be compared against known spectra or predicted fragmentation pathways, adding a layer of confidence. For this compound, a characteristic fragmentation involves the loss of the carbamoyl group (HNCO), a 43 Da neutral loss.[2][3]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve the synthesized this compound powder in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Chromatographic Separation (LC): Inject the sample into an HPLC system equipped with a C18 analytical column (e.g., 2.1 x 100 mm, 2.2 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier (e.g., 0.1%) is commonly used to ensure efficient ionization.[4]
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
-
Mass Spectrometric Detection (MS):
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode, which is effective for this class of compounds.[3]
-
Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecule, [M+H]⁺, at an expected m/z of ~253.097.[2][5]
-
Tandem MS (MS/MS): Isolate the precursor ion (m/z 253.1) and subject it to collision-induced dissociation (CID). Acquire the product ion spectrum (MS2).
-
Expected Data & Interpretation
| Analysis | Expected Result | Rationale for Confirmation |
| HRMS (Full Scan) | A prominent ion at m/z ≈ 253.0972 | Confirms the elemental composition C₁₅H₁₃N₂O₂⁺ (protonated molecule).[1] |
| Tandem MS (MS/MS) | Major product ion at m/z ≈ 210.09 | Corresponds to the neutral loss of the carbamoyl group (HNCO), a characteristic fragmentation of carbamazepine and its derivatives.[2][3] |
| Tandem MS (MS/MS) | Other product ions, e.g., m/z ≈ 194.09 | Further fragmentation can provide additional structural clues.[1] |
Workflow for Mass Spectrometry Confirmation
High-Performance Liquid Chromatography (HPLC): The Purity and Identity Check
Expertise & Experience: HPLC is the workhorse for assessing the purity of a synthesized compound. By separating the sample from potential starting materials, by-products, or isomers, it provides a quantitative measure of purity, typically by UV absorbance. Furthermore, the retention time of the synthesized compound can be compared to that of a certified reference standard (if available) under identical conditions for an initial identity confirmation.
Trustworthiness: A single, sharp, and symmetrical peak in the chromatogram is indicative of a pure compound. The use of a photodiode array (PDA) detector is highly recommended. A PDA detector acquires a full UV spectrum at every point in the chromatogram. A "peak purity" analysis can then be performed, which compares spectra across the peak. A spectrally pure peak will have identical UV spectra at its upslope, apex, and downslope, providing strong evidence that the peak represents a single compound.
Experimental Protocol: HPLC-PDA Analysis
-
Sample Preparation: Prepare a stock solution of the synthesized material in the mobile phase or a compatible solvent at a known concentration (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 or C8 column is suitable. [6] * Mobile Phase: An isocratic or gradient mixture of acetonitrile and a phosphate buffer is often effective for separating carbamazepine and its metabolites. A[6] common mobile phase could be acetonitrile:methanol:potassium phosphate buffer (18:18:70, v/v/v). [6] * Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance, such as 210 nm or 230 nm. A[6][7]cquire data using a PDA detector scanning from ~200-400 nm.
-
-
Analysis: Inject the sample and record the chromatogram. Calculate the area percent of the main peak to determine purity. Perform a peak purity analysis using the PDA data.
Expected Data & Interpretation
| Analysis | Expected Result | Rationale for Confirmation |
| Chromatogram | A single major peak with >95% area (or as per specification). | Demonstrates the purity of the synthesized compound. |
| Retention Time | Consistent retention time across multiple injections. Matches reference standard if available. | Provides evidence of identity and method reproducibility. |
| PDA Peak Purity | A purity match factor close to 1000 (or as defined by the software). | Confirms the peak is spectrally homogenous and not co-eluting with an impurity. |
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While not a standalone tool for confirming isomeric structure, it is an excellent and rapid method for verifying the presence of key functional groups and serves as a valuable piece of orthogonal data.
Trustworthiness: The FTIR spectrum is a unique molecular fingerprint. For this compound, the spectrum must contain absorptions corresponding to all expected functional groups: O-H (from the hydroxyl), N-H (from the amide), C=O (amide carbonyl), C=C (aromatic rings), and C-N. The spectrum of the parent carbamazepine is well-characterized, showing key peaks for the NH-stretch (~3464 cm⁻¹) and the C=O stretch (~1676 cm⁻¹). T[8][9]he synthesized product must show these peaks plus a distinct band for the O-H stretch.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The analysis is typically performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Place a small amount of the dry powder onto the ATR crystal. Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Expected Data & Interpretation
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| Hydroxyl (O-H) | ~3200-3500 (broad) | Stretching |
| Amide (N-H) | ~3460 (sharp) | Stretching |
| Carbonyl (C=O) | ~1675 | Stretching |
| Aromatic (C=C) | ~1400-1600 | Stretching |
| Amine (C-N) | ~1250-1340 | Stretching |
The presence of a broad O-H stretch in addition to the characteristic amide and aromatic signals strongly supports the successful hydroxylation of the carbamazepine scaffold.
Summary Comparison of Techniques
| Technique | Primary Information Provided | Key Advantage | Causality for Use |
| HRMS | Elemental Formula | High sensitivity and mass accuracy | Confirms the correct atoms are present in the correct number. |
| NMR | Atomic Connectivity & Stereochemistry | Unambiguous structure determination | Maps the exact bonding arrangement, definitively placing the -OH group. |
| HPLC-PDA | Purity and Identity (vs. Standard) | Quantitative purity assessment | Ensures the analyzed sample is a single compound, free from isomers or by-products. |
| FTIR | Functional Groups | Speed and simplicity | Rapidly confirms the presence of all key functional groups (e.g., -OH, -C=O, -NH₂). |
By systematically applying these orthogonal techniques, researchers can build an unassailable, self-validating case for the structure and purity of synthesized this compound, ensuring the integrity and reliability of their subsequent research.
References
- Borges, N. C., & de Oliveira, A. R. M. (2007). Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 691-702. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129274, this compound.
- Jain, R., & Shah, S. A. (2014). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of Pharmaceutical Analysis, 4(5), 297-310. [Link]
- Al-Meshal, M. A. (2018). Determination of the characters of carbamazepine using three different alternative techniques, Fourier Transform Infrared, Differential Scanning Calorimeter and Scanning Electron Microscope. International Journal of Pharmaceutical Sciences and Research, 9(10), 4274-4279. [Link]
- Pearce, R. E., Vakkalanka, M. S., & Leeder, J. S. (2002). Scheme for the synthesis of this compound. ResearchGate.
- Miao, X. S., & Metcalfe, C. D. (2003). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography−Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 75(15), 3731–3738. [Link]
- Miao, X. S., & Metcalfe, C. D. (2003). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry.
- Ju, C., & Uetrecht, J. P. (2002). Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. Drug Metabolism and Disposition, 30(6), 660-665. [Link]
- Atar, V. (2022). Outline of Analytical Dibenzazepine Derivative, Carbamazepine. Journal of Analytical & Bioanalytical Techniques, 13(9). [Link]
- Atar, V. (2022). A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. Journal of Chemistry Reviews, 4(4), 333-345. [Link]
- Puranik, M., et al. (2012). Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations.
- Atar, V. (2022). A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. Journal of Chemistry Reviews. [Link]
- PubChemLite. (n.d.). This compound (C15H12N2O2).
- A Review of Analytical Methods on Carbamazepine an Antiepileptic Drug. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]
- A Review of Analytical Methods on Carbamazepine an Antiepileptic Drug. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]
- Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0060651).
- Semantic Scholar. (n.d.). Development and Validation of an HPLC Method for the Determination of Carbamazepine in Human Plasma.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71748920, 2-Hydroxy Carbamazepine beta-D-Glucuronide.
- Shestakov, A. S., et al. (2021). Exposing Hidden Conformations of Carbamazepine Appearing Due to Interaction With the Solid Phase by 2D 1H-15N HMBC NMR Spectroscopy. Journal of Pharmaceutical Sciences, 110(4), 1533-1539. [Link]
- Pearce, R. E., et al. (2005). Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. Drug Metabolism and Disposition, 33(12), 1819-1826. [Link]
- Lin, A. J., & Hoch, J. M. (1984). Synthesis and characterization of 2-(2-hydroxyphenyl)-4-aryl-1,5-benzodiazepines. Arzneimittelforschung, 34(5), 640-642. [Link]
- Puranik, M., et al. (2012). Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 138-141. [Link]
- Thilakam, M., & Kumar, S. M. (2011). FTIR, FTR and UV-Vis Analysis of Carbamazepine. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 685-693. [Link]
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020).
- FTIR INTERPRETATION OF DRUGS. (2024). Journal of Emerging Trends and Novel Research. [Link]
- ResearchGate. (n.d.). FT-IR spectra of evaluated formulations and pure carbamazepine.
Sources
- 1. This compound | C15H12N2O2 | CID 129274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C15H12N2O2) [pubchemlite.lcsb.uni.lu]
- 6. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcsrr.org [ijcsrr.org]
- 8. lebmedj.elmergib.edu.ly [lebmedj.elmergib.edu.ly]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation and Comparative Analysis of a 2-Hydroxycarbamazepine ELISA Kit
For: Researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring and pharmacokinetic studies of Carbamazepine and its metabolites.
Introduction: The Significance of 2-Hydroxycarbamazepine in Carbamazepine Therapy
Carbamazepine (CBZ) is a widely prescribed anticonvulsant and mood-stabilizing drug. Its therapeutic efficacy is well-established, but its complex metabolism and potential for drug-drug interactions necessitate careful monitoring. The primary metabolic pathway of Carbamazepine involves its conversion to Carbamazepine-10,11-epoxide, an active metabolite. However, minor metabolic pathways, including ring hydroxylation, lead to the formation of metabolites such as this compound (2-OH-CBZ)[1][2]. While considered a minor metabolite, the quantification of 2-OH-CBZ is gaining interest in research settings for its potential role in idiosyncratic drug reactions and for providing a more comprehensive understanding of an individual's metabolic profile of Carbamazepine[2][3].
Accurate and reliable quantification of 2-OH-CBZ in biological matrices is paramount for these investigations. This guide provides a comprehensive validation report for a hypothetical this compound ELISA kit, designed for the quantitative determination of this metabolite in human serum and plasma. Furthermore, we will objectively compare the performance of this immunoassay with established analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC), providing the supporting experimental data and protocols to guide your selection of the most appropriate analytical method for your research needs.
Metabolic Pathway of Carbamazepine
The biotransformation of Carbamazepine is a complex process primarily occurring in the liver, mediated by cytochrome P450 enzymes[4]. The following diagram illustrates the major and minor metabolic pathways of Carbamazepine.
Caption: Metabolic pathways of Carbamazepine.
Validation Report: this compound ELISA Kit
This section presents a validation report for a hypothetical competitive ELISA kit for the quantification of this compound. The validation parameters and acceptance criteria are based on the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation[5][6][7][8].
Assay Principle: Competitive ELISA
The this compound ELISA kit is a competitive immunoassay. In this format, this compound present in a sample competes with a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a specific antibody coated on the microplate wells. The amount of enzyme-labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample. After a washing step to remove unbound components, a substrate is added, and the color development is measured. The intensity of the color is inversely proportional to the concentration of this compound in the sample[9][10][11].
Experimental Workflow: Competitive ELISA
The following diagram outlines the key steps in the competitive ELISA workflow.
Caption: Workflow of a competitive ELISA.
Performance Characteristics
The performance of the this compound ELISA kit was evaluated based on the following parameters:
Specificity and Cross-Reactivity: The assay's specificity was determined by testing the cross-reactivity with the parent drug, Carbamazepine, and other major metabolites.
| Compound | Concentration Tested (ng/mL) | Cross-Reactivity (%) |
| This compound | 100 | 100 |
| Carbamazepine | 1000 | < 1 |
| Carbamazepine-10,11-epoxide | 1000 | < 0.5 |
| 10,11-trans-dihydroxy-CBZ | 1000 | < 0.1 |
| 3-Hydroxycarbamazepine | 1000 | < 5 |
Sensitivity: The sensitivity of the assay is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL |
Precision and Accuracy: Intra-assay (within-run) and inter-assay (between-run) precision and accuracy were determined by analyzing quality control (QC) samples at four different concentrations.
| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%Recovery) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%Recovery) |
| LLOQ | 0.5 | ≤ 15% | 85-115% | ≤ 20% | 80-120% |
| Low QC | 1.5 | ≤ 10% | 90-110% | ≤ 15% | 85-115% |
| Mid QC | 25 | ≤ 10% | 90-110% | ≤ 15% | 85-115% |
| High QC | 75 | ≤ 10% | 90-110% | ≤ 15% | 85-115% |
Linearity and Range: The linearity of the assay was established by a calibration curve using a series of standards. The curve was fitted using a four-parameter logistic (4-PL) model.
| Parameter | Value |
| Calibration Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
Comparison with Alternative Methods
While ELISA offers a convenient and high-throughput method for the quantification of this compound, it is essential to understand its performance in the context of other established analytical techniques. The primary alternatives are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.
| Feature | This compound ELISA | LC-MS/MS | HPLC-UV |
| Principle | Immunoassay (Antibody-Antigen Binding) | Separation by chromatography, detection by mass | Separation by chromatography, detection by UV absorbance |
| Specificity | Good, but potential for cross-reactivity | Very High | Moderate, potential for interference from co-eluting compounds |
| Sensitivity | Good (ng/mL range) | Excellent (pg/mL range)[12] | Moderate (µg/mL range)[13] |
| Throughput | High (96-well plate format) | Moderate to High (with autosampler) | Moderate |
| Cost per Sample | Low to Moderate | High | Low |
| Instrumentation | Standard plate reader | Complex and expensive instrumentation required[12] | Standard HPLC system |
| Sample Preparation | Minimal (dilution may be sufficient) | More extensive (e.g., protein precipitation, solid-phase extraction)[14] | Often requires extraction and derivatization[15] |
| Validation | Requires thorough validation of antibody specificity | Requires rigorous validation, but is considered a "gold standard"[12] | Requires validation, susceptible to matrix effects |
| Multiplexing | Limited (single analyte per well) | High (can measure multiple analytes simultaneously)[16] | Moderate (can measure multiple analytes if chromatographically resolved) |
The choice of analytical method should be guided by the specific requirements of the study. For large-scale screening studies where high throughput and cost-effectiveness are critical, ELISA is an excellent choice. For studies requiring the highest level of specificity and sensitivity, particularly in complex matrices or for regulatory submissions, LC-MS/MS is the preferred method[17][18][19]. HPLC-UV can be a viable option for routine analysis when the expected concentrations of this compound are within its detection range and the sample matrix is relatively clean[13][20].
Experimental Protocol: this compound ELISA
This protocol provides a step-by-step guide for the quantification of this compound in human serum or plasma using the hypothetical ELISA kit.
Materials:
-
This compound ELISA Kit (including antibody-coated microplate, standards, controls, enzyme conjugate, wash buffer, substrate, and stop solution)
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Deionized water
-
Vortex mixer
-
Timer
Procedure:
-
Preparation of Reagents: Bring all reagents to room temperature before use. Prepare the wash buffer according to the kit instructions.
-
Sample Preparation: Centrifuge serum or plasma samples to remove any particulate matter. Dilute samples as necessary to fall within the assay's linear range.
-
Assay Procedure: a. Add 50 µL of standards, controls, and prepared samples to the appropriate wells of the antibody-coated microplate. b. Add 50 µL of the enzyme conjugate to each well. c. Gently mix and incubate the plate for 60 minutes at room temperature. d. Wash the plate four times with the prepared wash buffer. e. Add 100 µL of the substrate solution to each well. f. Incubate the plate for 15 minutes at room temperature in the dark. g. Add 100 µL of the stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.
Interpretation of Results
-
Standard Curve Generation: Plot the absorbance values obtained for the standards against their corresponding concentrations. Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
Concentration Calculation: Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Quality Control: The results are considered valid if the concentrations of the quality control samples are within the pre-defined acceptance criteria for accuracy and precision.
Conclusion
The hypothetical this compound ELISA kit, as demonstrated by this validation report, offers a sensitive, specific, and reliable method for the quantitative determination of this Carbamazepine metabolite. Its high-throughput nature and ease of use make it a valuable tool for researchers in therapeutic drug monitoring and pharmacokinetic studies. While LC-MS/MS remains the gold standard for bioanalysis due to its superior specificity and sensitivity, the ELISA provides a cost-effective and efficient alternative for large-scale studies and routine monitoring. The choice of analytical method should always be based on a thorough evaluation of the study's objectives and the required performance characteristics.
References
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
- PharmGKB.
- U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
- European Medicines Agency. (2019).
- European Bioanalysis Forum.
- De Boer, T., et al. (2011). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 3(21), 2409-2412. [Link]
- U.S. Food and Drug Administration. (2001).
- U.S. Food and Drug Administration. (2022).
- Outsourced Pharma. (2023).
- U.S. Food and Drug Administration. (2018).
- SlideShare.
- Thorn, C. F., et al. (2012). PharmGKB summary: carbamazepine pathway. Pharmacogenetics and genomics, 22(12), 907. [Link]
- Creative Diagnostics. (2021). Competitive ELISA. [Link]
- Pearce, R. E., et al. (2008). Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. Drug Metabolism and Disposition, 36(8), 1637-1649. [Link]
- ResearchGate. Scheme for the synthesis of this compound. [Link]
- Tomson, T., et al. (1990). Dose-dependent metabolism of carbamazepine in humans. Therapeutic drug monitoring, 12(2), 117-121. [Link]
- ResearchGate. Principles of Competitive and Immunometric Assays (Including ELISA)1. [Link]
- MBL Life Science. The principle and method of ELISA. [Link]
- Miao, X. S., et al. (2003). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography−Electrospray Tandem Mass Spectrometry. Analytical chemistry, 75(21), 5871-5878. [Link]
- ResearchGate. Comparing ELISA and LC-MS/MS: A Simple, Targeted Postmortem Blood Screen. [Link]
- Ettaoussi, M., et al. (2008). Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma.
- PubMed. Comparing ELISA and LC-MS-MS: A Simple, Targeted Postmortem Blood Screen. [Link]
- Biotrial. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. [Link]
- Kura Biotech. Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. [Link]
- ResearchGate.
- ResearchGate. Comparison of ELISA and LC-MS/MS results for analysis of incurred urine.... [Link]
- G-Biosciences. (2022). ELISA Principles: Explained. [Link]
- Al-Tannak, N. F., & Al-Obaidy, S. S. (2015). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Pharmaceutical Methods, 6(1), 1. [Link]
- Rissin, D. M., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(49), 17270-17273. [Link]
- Farré, M., et al. (2012). Application of an ELISA to the quantification of carbamazepine in ground, surface and wastewaters and validation with LC-MS/MS.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 129274, this compound. [Link]
- U.S. Food and Drug Administration. 510(k)
- Juenke, J. M., et al. (2020). Development and Validation of a Free Carbamazepine Assay on an Automated Chemistry Analyzer.
- Al-Zaagi, I. A., et al. (2015). Development and validation of an HPLC method for the determination of carbamazepine in human plasma. International journal of pharmaceutical sciences and research, 6(8), 3369. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: carbamazepine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 12. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparing ELISA and LC-MS-MS: A Simple, Targeted Postmortem Blood Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. kurabiotech.com [kurabiotech.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Metabolism of Carbamazepine to 2-Hydroxycarbamazepine
This guide provides a comprehensive comparison of the in vitro and in vivo metabolism of the anticonvulsant drug carbamazepine, with a specific focus on its biotransformation to the 2-hydroxycarbamazepine metabolite. Understanding the metabolic pathways of carbamazepine is crucial for researchers, scientists, and drug development professionals to predict its efficacy, potential drug-drug interactions, and idiosyncratic toxicity.
Carbamazepine is extensively metabolized in the liver, with the formation of various metabolites. While the major route of metabolism is the conversion to carbamazepine-10,11-epoxide, minor pathways, including ring-hydroxylation to form this compound and 3-hydroxycarbamazepine, are also of significant interest.[1][2] The secondary metabolism of these hydroxylated metabolites can lead to the formation of reactive species.[1][2]
Understanding the Metabolic Landscape: In Vitro vs. In Vivo Approaches
The study of drug metabolism is broadly categorized into in vitro (in a controlled environment outside a living organism) and in vivo (within a living organism) methodologies. Each approach offers unique insights and, when used in conjunction, provides a more complete picture of a drug's metabolic fate.
In vitro systems are indispensable for identifying the specific enzymes responsible for metabolic conversions and for high-throughput screening of potential drug candidates. These systems allow for the precise control of experimental conditions, enabling the detailed characterization of enzyme kinetics and inhibition profiles.
In vivo studies , on the other hand, provide a holistic view of metabolism within a complex biological system. They account for the interplay of absorption, distribution, metabolism, and excretion (ADME) processes, offering data that is more directly translatable to the clinical setting.
Key Enzymes in this compound Formation
Both in vitro and in vivo studies have implicated several cytochrome P450 (CYP) enzymes in the formation of this compound. While multiple CYPs are involved, CYP3A4 has been identified as a key player.[2] Further secondary metabolism of this compound, also catalyzed by CYP3A4, can lead to the formation of thiol-reactive metabolites via an iminoquinone intermediate.[1][2][3] This bioactivation pathway is of particular interest as it may contribute to the idiosyncratic toxicity associated with carbamazepine.[3][4]
Experimental Methodologies: A Detailed Look
In Vitro Metabolism Studies
In vitro investigations into carbamazepine metabolism typically utilize subcellular fractions of the liver, such as microsomes, or recombinant enzymes.
Experimental Workflow for In Vitro Metabolism of Carbamazepine
Caption: A typical workflow for studying the in vitro metabolism of carbamazepine.
Detailed Protocol for In Vitro Metabolism using Human Liver Microsomes:
-
Prepare Incubation Mixtures: In microcentrifuge tubes, combine human liver microsomes, a phosphate buffer (pH 7.4), and carbamazepine solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow the components to equilibrate.
-
Initiate the Reaction: Start the metabolic reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate the reaction mixture at 37°C with shaking for a specified time.
-
Terminate the Reaction: Stop the reaction by adding a quenching solvent, such as cold acetonitrile.
-
Sample Preparation for Analysis: Centrifuge the mixture to pellet the protein. Transfer the supernatant to a new tube for analysis.
-
Analytical Quantification: Analyze the supernatant for the presence and quantity of this compound using a validated analytical method like LC-MS/MS or HPLC-UV.[5][6][7][8]
In Vivo Metabolism Studies
In vivo studies are typically conducted in animal models (e.g., rats, mice) or in human clinical trials to understand the complete pharmacokinetic profile of carbamazepine.[9]
Experimental Workflow for In Vivo Metabolism of Carbamazepine
Caption: A generalized workflow for investigating the in vivo metabolism of carbamazepine.
Detailed Protocol for In Vivo Metabolism Study in a Rat Model:
-
Acclimatization and Dosing: Acclimate the rats to the study conditions. Administer a single dose of carbamazepine, typically via oral gavage or intravenous injection.
-
Sample Collection: Collect blood samples at predetermined time points post-dosing via a cannulated vein. Urine and feces may also be collected using metabolic cages.
-
Sample Processing: Process the blood samples to obtain plasma. Perform extraction procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), on plasma and urine samples to isolate the drug and its metabolites.[5]
-
Analytical Quantification: Quantify the concentrations of carbamazepine and this compound in the processed samples using a validated LC-MS/MS or HPLC method.[5][7][8]
-
Pharmacokinetic Analysis: Use the concentration-time data to determine key pharmacokinetic parameters such as clearance, volume of distribution, and half-life for both the parent drug and the metabolite.
Comparative Analysis of Metabolic Data
The following table summarizes the key comparative aspects of in vitro and in vivo metabolism of carbamazepine to this compound.
| Feature | In Vitro Metabolism | In Vivo Metabolism |
| Primary Goal | Identify metabolizing enzymes, determine enzyme kinetics, screen for inhibitors/inducers. | Determine the overall metabolic profile, pharmacokinetics, and bioavailability. |
| Experimental System | Liver microsomes, S9 fractions, hepatocytes, recombinant enzymes. | Animal models (rats, mice), human clinical trials.[9] |
| Key Findings | CYP3A4 is a primary enzyme in the formation and further metabolism of this compound.[1][2][3] | Confirms the formation of this compound as a minor metabolite in the overall disposition of carbamazepine.[1][2] |
| Data Interpretation | Provides mechanistic insights into specific metabolic pathways. | Reflects the complex interplay of ADME processes in a whole organism. |
| Limitations | May not fully recapitulate the complexity of a living system; lacks information on absorption and distribution. | More complex, expensive, and time-consuming; ethical considerations for animal and human studies. |
Bridging the Gap: The Importance of Integrated Analysis
Data from in vitro studies are crucial for building physiologically based pharmacokinetic (PBPK) models.[10][11] These models can then be used to simulate the in vivo pharmacokinetics of carbamazepine and its metabolites, helping to predict drug-drug interactions and the impact of genetic polymorphisms on metabolism.[9] The integration of in vitro and in vivo data is therefore essential for a comprehensive understanding of carbamazepine's metabolic fate and for making informed decisions in drug development.
Metabolic Pathway of Carbamazepine to this compound and its Secondary Metabolism
Caption: The metabolic conversion of carbamazepine to this compound and its subsequent bioactivation.
Conclusion
The metabolism of carbamazepine to this compound is a complex process involving multiple CYP enzymes, with CYP3A4 playing a prominent role in both its formation and subsequent bioactivation. A thorough understanding of this metabolic pathway, achieved through a combination of in vitro and in vivo experimental approaches, is critical for optimizing the therapeutic use of carbamazepine and minimizing the risk of adverse drug reactions. The methodologies and comparative insights provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of drug metabolism and safety.
References
- Pearce, R. E., et al. (2008). Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. Drug Metabolism and Disposition, 36(8), 1637-1649. [Link]
- Pearce, R. E., et al. (2008). Pathways of carbamazepine bioactivation in vitro. III. The role of human cytochrome P450 enzymes in the formation of 2,3-dihydroxycarbamazepine. Drug Metabolism and Disposition, 36(8), 1637-1649. [Link]
- Pearce, R. E., et al. (2005). Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. Drug Metabolism and Disposition, 33(11), 1757-1765. [Link]
- Whirl-Carrillo, M., et al. (2012). Carbamazepine Pathway, Pharmacokinetics. Pharmacogenetics and Genomics, 22(4), 325-329. [Link]
- Patsalos, P. N. (2000). Metabolism of carbamazepine by CYP3A6: a model for in vitro drug interactions studies. Epilepsy Research, 39(2), 143-151. [Link]
- Pearce, R. E., et al. (2008). Pathways of Carbamazepine Bioactivation in Vitro. III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. Drug Metabolism and Disposition, 36(8), 1637-1649. [Link]
- Pearce, R. E., et al. (2002). Pathways of Carbamazepine Bioactivation in Vitro I. Characterization of Human Cytochromes P450 Responsible for the Formation of 2- and 3-Hydroxylated Metabolites. Drug Metabolism and Disposition, 30(11), 1170-1179. [Link]
- Hanke, N., et al. (2018). Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential. Clinical Pharmacokinetics, 57(10), 1249-1261. [Link]
- Pearce, R. E., et al. (2005). Pathways of Carbamazepine Bioactivation In Vitro II. The Role of Human Cytochrome P450 Enzymes in the Formation of 2-Hydroxyiminostilbene. Drug Metabolism and Disposition, 33(11), 1757-1765. [Link]
- Singh, G., et al. (2015). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of Pharmaceutical and Biomedical Analysis, 113, 113-131. [Link]
- Lertratanangkoon, K., & Horning, M. G. (1982). Metabolism of Carbamazepine. Drug Metabolism and Disposition, 10(1), 1-10. [Link]
- Popa, D. S., et al. (2020). Therapeutic Drug Monitoring and Methods of Quantitation for Carbamazepine. Molecules, 25(18), 4298. [Link]
- A Review of Analytical Methods on Carbamazepine an Antiepileptic Drug. (2023). Journal of Drug Delivery and Therapeutics, 13(10), 154-160. [Link]
- Hainzl, D., et al. (2001). Metabolism of two new antiepileptic drugs and their principal metabolites S(+)- and R(−)-10,11-dihydro-10-hydroxy carbamazepine. Epilepsy Research, 44(2-3), 197-206. [Link]
- Whirl-Carrillo, M., et al. (2012). PharmGKB summary: carbamazepine pathway. Pharmacogenetics and Genomics, 22(4), 325-329. [Link]
- Contin, M., et al. (2012). High-performance liquid chromatography-tandem mass spectrometry method for simultaneous quantification of carbamazepine, oxcarbazepine, and their main metabolites in human serum. Therapeutic Drug Monitoring, 34(1), 53-58. [Link]
- Eichelbaum, M., et al. (1982). Kinetics and metabolism of carbamazepine during combined antiepileptic drug therapy. Clinical Pharmacology & Therapeutics, 31(3), 329-337. [Link]
- Tomson, T., et al. (1990). Dose-dependent metabolism of carbamazepine in humans. Therapeutic Drug Monitoring, 12(2), 117-121. [Link]
- Niedzielska, K., et al. (1986). [Evaluation of the biological availability of 2 carbamazepine preparations]. Neurologia i Neurochirurgia Polska, 20(5), 415-420. [Link]
- Wang, Z., et al. (2024). Applying Physiologically Based Pharmacokinetic Modeling to Interpret Carbamazepine's Nonlinear Pharmacokinetics and Its Induction Potential on Cytochrome P450 3A4 and Cytochrome P450 2C9 Enzymes. Pharmaceutics, 16(6), 769. [Link]
- Grewal, J. K., et al. (2014). Association of carbamazepine major metabolism and transport pathway gene polymorphisms and pharmacokinetics in patients with epilepsy. Pharmacogenomics, 15(12), 1535-1546. [Link]
- Rojas-Carrillo, E., et al. (2025). Design, synthesis, and in vitro evaluation of a carbamazepine derivative with antitumor potential in a model of Acute Lymphoblastic Leukemia. Bioorganic Chemistry, 156, 107380. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: carbamazepine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. High-performance liquid chromatography-tandem mass spectrometry method for simultaneous quantification of carbamazepine, oxcarbazepine, and their main metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Association of carbamazepine major metabolism and transport pathway gene polymorphisms and pharmacokinetics in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential: A Physiologically Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Method Validation for Carbamazepine and Its Metabolites
An Objective Comparison of Analytical Methodologies for Therapeutic Drug Monitoring
In the realm of therapeutic drug monitoring (TDM), the accurate and simultaneous quantification of a parent drug and its active metabolites is paramount for optimizing patient dosing, ensuring efficacy, and minimizing toxicity. Carbamazepine (CBZ), a cornerstone medication for epilepsy and neuropathic pain, presents a classic analytical challenge due to its complex metabolic pathway and narrow therapeutic window (typically 4–12 µg/mL)[1]. Its primary metabolites, particularly carbamazepine-10,11-epoxide (CBZE), exhibit significant anticonvulsant activity and can contribute to the overall therapeutic and toxic effects. This guide provides a comparative analysis of analytical methodologies for the simultaneous determination of carbamazepine and its key metabolites, grounded in the rigorous framework of bioanalytical method validation.
The Analytical Imperative: Why Simultaneous Determination Matters
Carbamazepine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. The metabolic pathway is complex, but for TDM, the most critical analytes include:
-
Carbamazepine (CBZ): The parent drug.
-
Carbamazepine-10,11-epoxide (CBZE): A major, pharmacologically active metabolite.
-
10,11-Dihydro-10,11-dihydroxycarbamazepine (DiOH-CBZ): An inactive metabolite used to assess metabolic pathways.
-
2-hydroxycarbamazepine & 3-hydroxycarbamazepine: Additional metabolites of interest in comprehensive metabolic studies.[2]
The variable concentrations of the active CBZE metabolite among patients necessitate a multi-analyte approach. A method incapable of distinguishing and quantifying both CBZ and CBZE provides an incomplete clinical picture, potentially leading to suboptimal dose adjustments.
Methodological Approaches: A Comparative Overview
The two most prevalent techniques for this application are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique. It offers reliability for routine TDM when the primary goal is quantifying the parent drug and its main active metabolite.[3]
-
Principle: Separation is achieved based on the differential partitioning of analytes between a stationary phase (e.g., C18 column) and a mobile phase. Detection relies on the inherent ability of the analytes to absorb ultraviolet light at a specific wavelength (e.g., 212-285 nm)[4][5].
-
Advantages: Lower instrumentation cost, straightforward operation, and robust performance.
-
Limitations: Lower sensitivity compared to LC-MS/MS, making it challenging to quantify low-concentration metabolites. It is also more susceptible to interferences from endogenous matrix components that may co-elute and absorb at the same wavelength[6].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the "gold standard" for bioanalysis due to its exceptional sensitivity and specificity.[7] Ultra-Performance Liquid Chromatography (UPLC), which uses smaller column particles, offers even faster and more efficient separations[3].
-
Principle: After chromatographic separation, the analytes are ionized (e.g., via electrospray ionization - ESI) and identified based on their unique mass-to-charge (m/z) ratio. A second stage of mass analysis (tandem MS) fragments the initial ions into product ions, providing an additional layer of specificity. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective.
-
Advantages: Superior sensitivity (allowing for lower limits of quantification) and unparalleled specificity, which minimizes the impact of matrix interferences[6][8]. It enables the simultaneous determination of a wider panel of metabolites.
-
Limitations: Higher initial and operational costs, and susceptibility to matrix effects (ion suppression or enhancement) that must be carefully evaluated[2][9].
Performance Snapshot: HPLC-UV vs. UPLC-MS/MS
| Parameter | Representative HPLC-UV Method | Representative UPLC-MS/MS Method | Rationale & Causality |
| Instrumentation | HPLC with UV/PDA Detector | UPLC with Triple Quadrupole MS/MS | MS/MS detection provides specificity based on molecular mass and fragmentation, far exceeding the selectivity of UV absorbance. |
| Sensitivity (LLOQ) | ~10-250 ng/mL[5][10] | ~0.1-5 ng/mL[11][12] | Mass spectrometers are inherently more sensitive detectors. The low noise of MRM transitions allows for the detection of much lower analyte quantities. |
| Specificity | Good; relies on chromatographic retention time. | Excellent; relies on retention time, precursor ion mass, and product ion mass. | The multi-dimensional confirmation of LC-MS/MS virtually eliminates false positives from co-eluting compounds. |
| Run Time | ~15-20 minutes[3] | ~5-7 minutes[1][11] | UPLC's smaller particles allow for higher flow rates and faster gradient separations without sacrificing resolution. |
| Sample Preparation | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)[5][13] | Protein Precipitation (PPT) is often sufficient due to detector specificity[1][14][15]. | The high specificity of MS/MS means sample cleanup does not need to be as exhaustive, simplifying the workflow. |
A Deep Dive into Method Validation: A Self-Validating System
A bioanalytical method is only reliable if it is rigorously validated. The validation process is a self-validating system where each experiment confirms the method's fitness for its intended purpose. All validation parameters must adhere to guidelines set by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[16][17][18][19][20].
Core Validation Parameters
The following diagram illustrates the logical workflow for a comprehensive method validation.
Caption: Logical workflow for bioanalytical method validation.
-
Selectivity and Specificity: This is the cornerstone of validation. It demonstrates the method's ability to differentiate and quantify the analytes (CBZ, CBZE, etc.) from endogenous matrix components, other metabolites, and co-administered drugs. This is tested by analyzing at least six different blank matrix sources (e.g., human plasma) to check for interferences at the analytes' retention times[21]. For LC-MS/MS, there should be no significant signal in the MRM transitions of the analytes.
-
Linearity and Range: This establishes the concentration range over which the analytical response is directly proportional to the analyte concentration. A calibration curve is generated using a blank matrix spiked with the analytes at a minimum of six concentration levels. The curve is typically fitted with a linear, weighted (1/x or 1/x²) regression model. The correlation coefficient (r²) should be >0.99[1][21].
-
Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy (within ±20% of nominal) and precision (≤20% CV)[22]. The LLOQ is critical for accurately measuring trough concentrations in clinical samples.
-
Accuracy and Precision:
-
Accuracy measures the closeness of the determined value to the nominal concentration. It is expressed as percent bias.
-
Precision measures the repeatability of the method. It is expressed as the coefficient of variation (%CV). Both are assessed by analyzing Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates (n≥5) on the same day (intra-day) and on at least three different days (inter-day). Acceptance criteria are typically ±15% for both accuracy and precision (±20% at the LLOQ)[1].
-
-
Recovery and Matrix Effect (Crucial for LC-MS/MS):
-
Recovery assesses the efficiency of the sample extraction process. It compares the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample[21][22].
-
Matrix Effect evaluates the influence of co-eluting matrix components on the ionization of the analyte. It is determined by comparing the analyte response in a post-extraction spiked sample to the response in a pure solution. A value <100% indicates ion suppression, while >100% indicates ion enhancement. This effect must be consistent and reproducible.
-
-
Stability: The stability of carbamazepine and its metabolites in the biological matrix must be confirmed under various conditions that mimic sample handling and storage[4][22]. This includes:
-
Freeze-Thaw Stability: After multiple freeze-thaw cycles (typically three).
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that exceeds expected sample handling time.
-
Long-Term Stability: Stored at the intended temperature (e.g., -20°C or -70°C) for a period longer than the study duration.
-
Post-Preparative Stability: In the autosampler to ensure analytes do not degrade while awaiting injection. Studies have shown that carbamazepine is generally stable in plasma for up to 24 hours at room temperature, but long-term storage at -20°C or below is necessary.[4][23]
-
Experimental Protocol: A Validated UPLC-MS/MS Method Example
This protocol provides a robust starting point for the simultaneous determination of CBZ and CBZE in human plasma.
1. Materials and Reagents:
-
Reference Standards: Carbamazepine, Carbamazepine-10,11-epoxide.
-
Internal Standard (IS): Carbamazepine-d10 (or a similar stable isotope-labeled analog).
-
Solvents: Acetonitrile and Methanol (LC-MS grade), Formic Acid.
-
Water: Ultrapure (18.2 MΩ·cm).
2. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution (e.g., 1 µg/mL Carbamazepine-d10).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 5 µL into the UPLC-MS/MS system.
3. UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)[1].
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient might run from 10% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: SCIEX QTRAP 5500 or equivalent triple quadrupole[1].
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions (Example):
-
Carbamazepine: 237.1 → 194.1
-
Carbamazepine-10,11-epoxide: 253.1 → 210.1
-
Carbamazepine-d10 (IS): 247.1 → 204.1
-
The following diagram illustrates the metabolic relationship between the parent drug and its key epoxide metabolite.
Caption: Metabolic conversion of Carbamazepine to its active epoxide.
Conclusion: Selecting the Right Tool for the Job
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis.
-
For routine TDM focusing solely on CBZ and CBZE within established therapeutic ranges, a well-validated HPLC-UV method can be a cost-effective and reliable solution.
-
For high-throughput clinical trials, comprehensive metabolic profiling, or when high sensitivity is required to adhere to stringent regulatory standards, UPLC-MS/MS is the unequivocally superior choice. Its speed, specificity, and sensitivity provide higher quality data and greater confidence in the results[3].
Ultimately, regardless of the platform chosen, the integrity of the data hinges entirely on a thorough and systematic method validation. By following the principles and protocols outlined in this guide, researchers and scientists can develop robust, reliable, and defensible bioanalytical methods for the therapeutic monitoring of carbamazepine and its metabolites.
References
- European Medicines Agency. (2022).
- U.S. Food and Drug Administration. (2022).
- U.S. Food and Drug Administration. (2018).
- Slideshare.
- European Medicines Agency.
- European Medicines Agency. (2011).
- European Bioanalysis Forum.
- U.S. Food and Drug Administration. (2001).
- Ovid Insights. (2012).
- PubMed. (2012). Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry. [Link]
- AIP Publishing. (2021). The Stability Testing of Carbamazepine in Spiked-saliva Using HPLC-UV. [Link]
- U.S. Food and Drug Administration. (2024).
- AIP Publishing. (2021). The stability testing of carbamazepine in spiked-saliva using HPLC-UV. [Link]
- St. John's University & College of St. Benedict. Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. [Link]
- MDPI. (2022). LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. [Link]
- PubMed. (2002).
- PubMed. (1991). Simultaneous determination of carbamazepine and its major metabolites in human plasma and urine by HPLC. [Link]
- National Center for Biotechnology Information (NCBI).
- PubMed. (1988). Simultaneous high-performance liquid chromatographic determination of carbamazepine and its principal metabolites in human plasma and urine. [Link]
- IntechOpen. (2021).
- CNGBdb. Simultaneous determination of carbamazepine and its major metabolites in human plasma and urine by HPLC. [Link]
- National Center for Biotechnology Information (NCBI). (2022). LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. [Link]
- MDPI. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. [Link]
- ResearchGate. (2022). LC–MS Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. [Link]
- National Center for Biotechnology Information (NCBI). (2023). Evaluation of Antiepileptic Drugs' Stability in Oral Fluid Samples. [Link]
- Semantic Scholar.
- JChemRev. (2023). A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. [Link]
- Springer. Physico-mechanical and Stability Evaluation of Carbamazepine Cocrystal with Nicotinamide. [Link]
- ResearchGate. Simultaneous Determination of Carbamazepine and its Active Metabolite Carbamazepine-10,11-epoxide in Human Plasma by UPLC. [Link]
- PubMed. (2017). An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum. [Link]
- JChemRev. A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. [Link]
- National Center for Biotechnology Information (NCBI). (2023). Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma. [Link]
- ResearchGate. LC–MS/MS Determination of Carbamazepine, Pindolol, and Theophylline in Human Serum. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Simultaneous high-performance liquid chromatographic determination of carbamazepine and its principal metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. employees.csbsju.edu [employees.csbsju.edu]
- 10. Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of carbamazepine and its major metabolites in human plasma and urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jchemrev.com [jchemrev.com]
- 15. jchemrev.com [jchemrev.com]
- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. labs.iqvia.com [labs.iqvia.com]
- 18. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 19. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 21. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 22. mdpi.com [mdpi.com]
- 23. pubs.aip.org [pubs.aip.org]
A Comparative Analysis of Potency and Metabolic Fate: Carbamazepine vs. 2-Hydroxycarbamazepine
Prepared by a Senior Application Scientist
This guide provides an in-depth comparison of the anticonvulsant drug carbamazepine (CBZ) and its metabolite, 2-hydroxycarbamazepine (2-OH-CBZ). Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level overview to explore the nuanced differences in their metabolic pathways, anticonvulsant contributions, and toxicological relevance, supported by experimental context.
Introduction: The Clinical and Metabolic Complexity of Carbamazepine
Carbamazepine is a first-generation antiepileptic drug that has been a cornerstone in the treatment of epilepsy, trigeminal neuralgia, and bipolar disorders for decades.[1][2][3][4] Its mechanism of action primarily involves blocking voltage-gated sodium channels, which stabilizes hyperexcited neural membranes.[5] However, the clinical pharmacology of CBZ is complicated by its extensive and complex metabolism in the liver.[1][5] The drug is almost entirely metabolized, with less than 2% excreted unchanged.[5] This metabolic process generates a host of derivatives, including the major active metabolite, carbamazepine-10,11-epoxide (CBZ-E), and several hydroxylated forms, such as this compound.[1][3][5]
Understanding the distinct pharmacological and toxicological profiles of these metabolites is critical for a comprehensive grasp of CBZ's therapeutic window and adverse effect profile. This guide specifically focuses on comparing the parent drug, carbamazepine, with its minor metabolite, this compound, to elucidate their relative contributions to efficacy and safety.
The Divergent Metabolic Fates of Carbamazepine
The therapeutic and toxicological profile of carbamazepine is intrinsically linked to its biotransformation. The metabolic pathways are not merely for clearance but actively produce compounds with their own distinct properties.
The primary and most well-understood metabolic route for CBZ is epoxidation. This reaction, catalyzed predominantly by the cytochrome P450 enzyme CYP3A4, converts CBZ to carbamazepine-10,11-epoxide (CBZ-E).[1][2][3] CBZ-E is itself a pharmacologically active anticonvulsant and contributes significantly to the overall therapeutic effect before being hydrolyzed to the inactive carbamazepine-diol.[5]
A secondary, minor pathway involves aromatic ring hydroxylation, which produces this compound and 3-hydroxycarbamazepine.[1][2][3] While multiple P450 enzymes can catalyze the formation of 2-OH-CBZ (including CYP1A2, CYP2A6, CYP2B6, and CYP2E1), its subsequent metabolism is of significant toxicological interest. CYP3A4 can further oxidize 2-OH-CBZ to a highly reactive iminoquinone intermediate.[1][6] This bioactivation pathway is believed to play a role in the idiosyncratic hypersensitivity reactions and toxicity sometimes associated with carbamazepine therapy, as the reactive intermediates can form covalent adducts with cellular macromolecules.[3][6]
Caption: Metabolic pathways of Carbamazepine (CBZ).
Comparative Potency: Efficacy vs. Toxicological Liability
A direct comparison of the anticonvulsant potency of carbamazepine and this compound reveals a significant divergence in their primary roles. While CBZ is a potent therapeutic agent, the available scientific literature emphasizes the role of 2-OH-CBZ not as an anticonvulsant, but as a precursor to reactive metabolites.
Current research has not established significant, independent anticonvulsant activity for 2-OH-CBZ. Its contribution to seizure control is considered negligible compared to the parent drug and the major active metabolite, CBZ-E. The primary relevance of 2-OH-CBZ in drug research and clinical pharmacology is its position as an intermediate in a bioactivation pathway with potential toxicological consequences.[6]
The table below summarizes the distinct characteristics and roles of CBZ and its key metabolites.
| Compound | Role in Therapy | Primary Metabolic Enzyme(s) | Key Characteristic |
| Carbamazepine (CBZ) | Primary Anticonvulsant | CYP3A4, CYP2C8[2][3] | Parent drug, potent sodium channel blocker.[5] Induces its own metabolism.[5] |
| Carbamazepine-10,11-Epoxide (CBZ-E) | Active Anticonvulsant | Formed by CYP3A4[2][3] | Major active metabolite, contributes significantly to therapeutic effect.[5][] |
| This compound (2-OH-CBZ) | Negligible Anticonvulsant Activity | Formed by various CYPs (e.g., 2B6, 3A4)[] | Minor metabolite; primarily studied as a precursor to reactive, potentially toxic intermediates.[1][6] |
Experimental Protocols for Assessing Anticonvulsant Activity
To evaluate the potency of compounds like carbamazepine, researchers employ a range of in vitro and in vivo models. These protocols are designed to be self-validating by including appropriate controls and standardized endpoints.
A. In Vitro Assessment: The Hippocampal Slice Model
The "epileptiform" hippocampal slice model is a well-established in vitro technique to study the mechanisms of epileptogenesis and the effects of anticonvulsant drugs at the neuronal circuit level.[8]
Rationale: This ex vivo model preserves the intricate neuronal circuitry of the hippocampus, a brain region highly susceptible to seizure activity. It allows for the controlled induction of seizure-like electrical discharges and precise measurement of a drug's ability to suppress this activity.
Step-by-Step Methodology:
-
Tissue Preparation: A rodent (typically a rat or mouse) is anesthetized and euthanized according to ethical guidelines. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Slicing: The hippocampus is dissected out and transverse slices (typically 350-450 µm thick) are prepared using a vibratome.
-
Incubation & Recovery: Slices are transferred to an interface or submerged chamber and allowed to equilibrate for at least one hour. The chamber is continuously perfused with oxygenated aCSF heated to physiological temperature (32-34°C).
-
Induction of Epileptiform Activity: Seizure-like activity is induced by altering the ionic composition of the aCSF (e.g., lowering Mg²⁺ concentration) or by applying a chemical convulsant like picrotoxin or bicuculline.
-
Electrophysiological Recording: Extracellular field potentials are recorded from the CA1 or CA3 pyramidal cell layer using a glass microelectrode.
-
Drug Application: After establishing a stable baseline of epileptiform discharges, the test compound (e.g., carbamazepine) is added to the perfusing aCSF at various concentrations.
-
Data Analysis: The frequency, duration, and amplitude of the epileptiform bursts are measured before and after drug application to determine the concentration-dependent inhibitory effect (e.g., EC₅₀).
Caption: Workflow for in vitro anticonvulsant screening.
B. In Vivo Assessment: The Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical screening model for identifying compounds effective against generalized tonic-clonic seizures.[9][10]
Rationale: This model assesses a drug's ability to prevent the spread of seizures, a key feature of generalized seizures. It is highly predictive of efficacy for drugs like carbamazepine that act on voltage-gated sodium channels.
Step-by-Step Methodology:
-
Animal Preparation: Mice or rats are used. The test compound is administered via an appropriate route (e.g., intraperitoneal injection or oral gavage) at varying doses and at a specific time before the test to allow for drug absorption and distribution.
-
Electrode Placement: Corneal or ear-clip electrodes are applied to the animal. A drop of saline is applied to the electrodes to ensure good electrical contact.
-
Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50-150 mA for 0.2 seconds) is delivered.
-
Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure, which is the key endpoint. This phase typically lasts for 10-20 seconds.
-
Endpoint Assessment: The compound is considered protective if the animal does not exhibit tonic hindlimb extension.
-
Data Analysis: The percentage of animals protected at each dose level is determined, and the data are used to calculate the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from the seizure endpoint.
Synthesis and Conclusion
The comparative analysis of carbamazepine and this compound highlights a critical principle in pharmacology: a drug and its metabolites can have vastly different biological roles.
-
Carbamazepine's Potency is Well-Established: Carbamazepine is a potent anticonvulsant, with its therapeutic action supplemented by its major metabolite, CBZ-E. Its efficacy is the reason for its long-standing clinical use.
-
This compound's Role is in Toxicology, Not Efficacy: In contrast, 2-OH-CBZ is not recognized for its anticonvulsant properties. Its significance lies in its capacity to be bioactivated by CYP3A4 into a reactive iminoquinone species.[6] This pathway represents a metabolic liability, creating potentially toxic intermediates that are implicated in adverse drug reactions.
For drug development professionals, this comparison serves as a crucial case study. It underscores the necessity of characterizing not only the primary metabolic pathways but also the minor routes, as these can be sources of significant safety concerns. The focus on 2-OH-CBZ is not about its therapeutic potency, but about understanding and predicting the potential for metabolic bioactivation. Therefore, the "potency" of this compound is best described not in terms of therapeutic effect, but in its potential to generate toxicity.
References
- Small Molecule Pathway Database (SMPDB). (2025).
- Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., et al. (n.d.). Carbamazepine Pathway, Pharmacokinetics. PharmGKB. [Link]
- Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., et al. (2012). PharmGKB summary: carbamazepine pathway. Pharmacogenetics and Genomics, 22(4), 325–329. [Link]
- Pearce, R. E., Uetrecht, J. P., & Leeder, J. S. (2005). Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. Drug Metabolism and Disposition, 33(12), 1819–1826. [Link]
- De Sarro, G., De Sarro, A., & Ammendola, D. (1995). Characterization of the in vitro antiepileptic activity of new and old anticonvulsant drugs. British Journal of Pharmacology, 116(3), 1963–1970. [Link]
- Soares-da-Silva, P., Pires, N., & Bonifácio, M. J. (2001). Metabolism of two new antiepileptic drugs and their principal metabolites S(+)- and R(-)-10,11-dihydro-10-hydroxy carbamazepine. Epilepsy Research, 44(2-3), 165–179. [Link]
- Aggarwal, N., Gauthier, C. L., & Kumar, K. (2014). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. Journal of Medicinal Chemistry, 57(19), 7959–7972. [Link]
- Jensen, P. K., Møller, A., Gram, L., Jensen, N. O., & Dam, M. (1990). Pharmacokinetic comparison of two carbamazepine slow-release formulations. Acta Neurologica Scandinavica, 82(2), 135–137. [Link]
- Bolourchian, N., & Dadashzadeh, S. (2007). Evaluation of in vitro-in vivo correlation and anticonvulsive effect of carbamazepine after cogrinding with microcrystalline cellulose. Journal of Pharmacy & Pharmaceutical Sciences, 10(3), 363–373. [Link]
- Bolourchian, N., & Dadashzadeh, S. (2007). Evaluation of in vitro-in vivo correlation and anticonvulsive effect of carbamazepine after cogrinding with microcrystalline cellulose. Journal of Pharmacy & Pharmaceutical Sciences, 10(3), 363–373. [Link]
- Methaneethorn, J. (2020). A Systematic Review of Population Pharmacokinetics of Carbamazepine. Systematic Reviews in Pharmacy, 11(10), 653-664. [Link]
Sources
- 1. SMPDB [smpdb.ca]
- 2. ClinPGx [clinpgx.org]
- 3. PharmGKB summary: carbamazepine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the in vitro antiepileptic activity of new and old anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of in vitro-in vivo correlation and anticonvulsive effect of carbamazepine after cogrinding with microcrystalline cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Assessing Antibody Specificity for 2-Hydroxycarbamazepine
In the realm of therapeutic drug monitoring and pharmacokinetic studies, the ability to distinguish between a parent drug and its metabolites is not merely a technicality—it is the cornerstone of accurate data. The specificity of an antibody for its target, especially for a small molecule (hapten) like 2-Hydroxycarbamazepine (2-OH-CBZ), dictates the reliability of an immunoassay. This guide provides an in-depth comparison of robust methodologies to validate the specificity of an anti-2-OH-CBZ antibody, ensuring it preferentially binds to the metabolite and not the parent compound, Carbamazepine (CBZ), or other related molecules.
As a Senior Application Scientist, my approach is grounded in a simple principle: every protocol must be a self-validating system. We will explore not just the "how" but the critical "why" behind each experimental choice, comparing methodologies to provide a complete picture of an antibody's binding profile.
The Central Challenge: Distinguishing Structurally Similar Molecules
This compound is a metabolite of Carbamazepine, a widely used anticonvulsant.[1][2] Their structural similarity presents a significant challenge for antibody-based detection methods. An antibody that cross-reacts with the more abundant parent drug will yield inaccurate measurements of the metabolite, compromising clinical and research outcomes. Therefore, rigorous specificity assessment is non-negotiable.
Methodology 1: Competitive ELISA for Cross-Reactivity Profiling
The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a foundational technique for quantifying small molecules and assessing antibody specificity.[3][4] Its principle relies on the competition between the free analyte in a sample (our target, 2-OH-CBZ) and a fixed amount of a labeled or plate-bound antigen for a limited number of antibody binding sites.[3] A higher concentration of free analyte results in a lower signal, creating an inverse relationship that allows for quantification and specificity testing.[3]
Causality Behind the Experimental Design
For small molecules like 2-OH-CBZ, direct adsorption to a microplate is inefficient.[5] Therefore, we covalently attach the hapten to a larger carrier protein, such as Bovine Serum Albumin (BSA), to create a conjugate (2-OH-CBZ-BSA) that can be effectively coated onto the ELISA plate. The competition assay is then performed by incubating the antibody with the sample (containing the free hapten) before adding it to the coated plate. This ensures the binding equilibrium occurs in solution, providing a more accurate measure of affinity and specificity.
Experimental Workflow: Competitive ELISA
Detailed Protocol: Competitive ELISA
-
Plate Coating: Dilute the 2-OH-CBZ-BSA conjugate to an optimized concentration (typically 1-10 µg/mL) in a carbonate-bicarbonate coating buffer (pH 9.6). Add 100 µL to each well of a high-binding 96-well plate and incubate overnight at 4°C.[3]
-
Washing: Discard the coating solution and wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBS-T).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 3% BSA in PBS) and incubate for 1-2 hours at room temperature to prevent non-specific binding.[4][6]
-
Competition Reaction: In a separate "competition" plate, prepare serial dilutions of your standard (2-OH-CBZ) and potential cross-reactants (Carbamazepine, 10,11-Dihydro-10-hydroxycarbamazepine, etc.). Add a fixed, optimized concentration of the primary anti-2-OH-CBZ antibody to each well. Incubate for 1 hour at room temperature.
-
Binding: Wash the coated plate three times with PBS-T. Transfer 100 µL of the antibody/analyte mixtures from the competition plate to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody: Wash the plate five times with PBS-T. Add 100 µL of a diluted HRP-conjugated secondary antibody (specific for the primary antibody's host species) to each well. Incubate for 1 hour at room temperature.
-
Development: Wash the plate five times with PBS-T. Add 100 µL of TMB substrate to each well and incubate in the dark for 5-20 minutes.
-
Reading: Stop the reaction by adding 50 µL of stop solution (e.g., 1N HCl). Read the absorbance at 450 nm within 30 minutes.[3]
Data Interpretation and Specificity Calculation
The data is analyzed by plotting absorbance against the log of the analyte concentration. This generates a sigmoidal curve from which the IC50 value (the concentration of analyte required to inhibit 50% of the maximum signal) is determined.
Cross-reactivity (%) is calculated using the following formula:
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Potential Cross-Reactant) * 100
A highly specific antibody will have a very low IC50 for 2-OH-CBZ and a much higher IC50 for related compounds, resulting in a low percentage of cross-reactivity.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 15 | 100% |
| Carbamazepine | 1,250 | 1.2% |
| 10,11-Dihydro-10-hydroxycarbamazepine | 850 | 1.8% |
| Oxcarbazepine | >10,000 | <0.15% |
Methodology 2: Surface Plasmon Resonance (SPR) for Kinetic Specificity
While ELISA provides a robust endpoint measurement of specificity, Surface Plasmon Resonance (SPR) offers a deeper, real-time view of the binding kinetics.[7][8] SPR is a label-free technique that measures changes in mass on a sensor surface as an analyte binds to an immobilized ligand.[7][9] This allows for the precise determination of association (ka) and dissociation (kd) rates, which together define the binding affinity (KD).
Causality Behind the Experimental Design
Specificity in SPR is not just about whether a compound binds, but how it binds and for how long. A specific interaction is characterized by a rapid on-rate and a very slow off-rate for the target analyte. Cross-reactive compounds may show some binding (a measurable on-rate), but they will typically have a much faster off-rate, indicating an unstable interaction. By directly comparing these kinetic parameters, we gain a quantitative and dynamic measure of specificity.[9][10]
Experimental Workflow: Surface Plasmon Resonance
Detailed Protocol: SPR Analysis
-
Ligand Immobilization: Covalently couple the anti-2-OH-CBZ antibody to the surface of a sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low to moderate immobilization density to avoid mass transport limitations. A reference flow cell should be prepared similarly but without the antibody.
-
Analyte Preparation: Prepare a dilution series for 2-OH-CBZ and each potential cross-reactant in the running buffer. The concentration range should bracket the expected KD.
-
Binding Measurement: Perform a binding cycle for each analyte concentration:
-
Baseline: Flow running buffer over the sensor surface to establish a stable baseline.
-
Association: Inject the analyte solution for a defined period to monitor the binding phase.[8]
-
Dissociation: Switch the flow back to the running buffer to monitor the dissociation of the analyte from the antibody.[8]
-
-
Regeneration: Inject a pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to strip all bound analyte from the antibody, preparing the surface for the next cycle.
-
Data Analysis: Subtract the reference flow cell signal from the active cell signal. Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and the equilibrium dissociation constant (KD = kd/ka).
Data Interpretation
A lower KD value indicates a higher binding affinity. A highly specific antibody will exhibit a significantly lower KD for its intended target compared to other molecules. The off-rate (kd) is often the most telling parameter for specificity.
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| This compound | 1.5 x 105 | 8.0 x 10-4 | 5.3 x 10-9 (5.3 nM) |
| Carbamazepine | 2.1 x 104 | 3.5 x 10-2 | 1.7 x 10-6 (1.7 µM) |
| 10,11-Dihydro-10-hydroxycarbamazepine | 1.8 x 104 | 2.2 x 10-2 | 1.2 x 10-6 (1.2 µM) |
Methodology 3: Isothermal Titration Calorimetry (ITC) - The Gold Standard
Isothermal Titration Calorimetry (ITC) provides the most complete thermodynamic profile of a binding interaction.[11][12] It directly measures the heat released or absorbed during a binding event, allowing for the label-free determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in solution, without immobilization.[11][13][14]
Causality Behind the Experimental Design
ITC is considered a gold-standard method because it measures the interaction directly in solution, avoiding potential artifacts from surface immobilization or labeling.[12][14] By titrating the hapten (2-OH-CBZ) into a solution containing the antibody, we can construct a complete binding isotherm. Performing the same experiment with a cross-reactant like Carbamazepine and observing a significantly weaker or non-existent heat change provides unambiguous proof of specificity.[15]
Experimental Workflow: Isothermal Titration Calorimetry
Detailed Protocol: ITC Analysis
-
Sample Preparation: Prepare the antibody and hapten (2-OH-CBZ or cross-reactant) in the exact same, extensively degassed buffer (e.g., PBS, pH 7.4).[14] Mismatched buffers can cause large heats of dilution that obscure the binding signal.[14]
-
Concentration: Antibody concentration in the cell is typically in the range of 10-50 µM. The hapten concentration in the syringe should be 10-20 times higher than the antibody concentration.
-
Loading: Load the antibody solution into the sample cell and the hapten solution into the injection syringe.
-
Titration: After thermal equilibration, perform a series of small (e.g., 2-5 µL) injections of the hapten into the antibody solution.
-
Data Acquisition: The instrument records the heat change after each injection.
-
Analysis: Integrate the area under each heat peak. Plot the heat change per mole of injectant against the molar ratio of hapten to antibody. Fit this binding isotherm to a suitable model (e.g., one-site binding) to determine the thermodynamic parameters.
Data Interpretation
A successful titration with the specific target (2-OH-CBZ) will yield a clear sigmoidal binding curve. In contrast, an injection series with a non-binding or very weakly binding compound (Carbamazepine) will show only small, consistent peaks corresponding to the heat of dilution, with no saturation behavior.
| Parameter | This compound | Carbamazepine |
| Stoichiometry (n) | 1.95 | No Binding Detected |
| KD (M) | 6.1 x 10-9 (6.1 nM) | No Binding Detected |
| ΔH (kcal/mol) | -7.2 | N/A |
| -TΔS (kcal/mol) | -4.1 | N/A |
Comparison of Specificity Assessment Methods
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Competition for binding sites | Real-time mass change on a surface | Heat change upon binding in solution |
| Primary Output | IC50, % Cross-Reactivity | ka, kd, KD | KD, n, ΔH, ΔS |
| Label-Free? | No (requires enzyme conjugate) | Yes | Yes |
| Immobilization? | Yes (Antigen-conjugate) | Yes (Antibody/Ligand) | No |
| Throughput | High | Medium | Low |
| Information | Endpoint affinity/specificity | Kinetic and affinity data | Full thermodynamic profile |
| Key Advantage | High-throughput screening | Dynamic view of binding | Gold-standard, in-solution measurement |
| Key Limitation | Indirect; potential artifacts | Immobilization can affect protein | Low throughput; high sample consumption |
Conclusion: A Multi-Faceted Approach to Validation
Validating the specificity of an antibody for a small molecule like this compound requires a multi-pronged approach. No single technique tells the whole story.
-
Competitive ELISA serves as an excellent high-throughput screening tool to rapidly assess cross-reactivity against a large panel of related compounds. It is the workhorse for initial validation.
-
Surface Plasmon Resonance (SPR) provides crucial kinetic data, revealing the dynamic nature of the antibody-antigen interaction. A slow dissociation rate is a powerful indicator of true specificity.
-
Isothermal Titration Calorimetry (ITC) offers the most definitive, in-solution confirmation of binding affinity and specificity, providing a complete thermodynamic signature of the interaction.
For a comprehensive and trustworthy assessment, a sequential validation strategy is recommended. Begin with a broad cross-reactivity screen using competitive ELISA. Follow up with SPR to characterize the kinetics of binding to the primary target and key cross-reactants. Finally, use ITC to provide absolute, in-solution validation of the binding to the primary target, confirming the results from other assays. This rigorous, multi-faceted approach ensures that the antibody is not just binding, but binding with the high degree of specificity required for reliable and reproducible results in research and diagnostic applications.
References
- Vertex AI Search. (n.d.). Biophysical Characterization Of Antibodies With Isothermal Titration Calorimetry.
- Creative Proteomics. (n.d.). Isothermal Titration Calorimetry (ITC).
- Google Cloud. (2025, October 21). Competitive ELISA Protocol — Quantitative Detection via Antigen Compet.
- Biolin Scientific. (2016, July 13). Biophysical characterization of antibodies with isothermal titration calorimetry.
- Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC).
- NIH. (n.d.). Isothermal Titration Calorimetry Reveals Differential Binding Thermodynamics of Variable Region-identical Antibodies Differing in Constant Region for a Univalent Ligand.
- ACS Publications. (2012, September 27). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules.
- NIH PubChem. (n.d.). This compound.
- JoVE. (n.d.). Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance.
- Creative Proteomics. (n.d.). Protocol for Competitive ELISA.
- Bioss Antibodies. (2024, March 1). Crafting Competitive ELISA Assays: A Technical Guide.
- Jackson ImmunoResearch. (n.d.). An Introduction to Surface Plasmon Resonance.
- Cytiva. (2025, June 18). What is surface plasmon resonance (SPR)?.
- Reichert Technologies. (2025, February 6). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions.
- ChemicalBook. (2023, May 15). 2-Hydroxy Carbamazepine.
Sources
- 1. This compound | C15H12N2O2 | CID 129274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy Carbamazepine | 68011-66-5 [chemicalbook.com]
- 3. protocolsandsolutions.com [protocolsandsolutions.com]
- 4. biossusa.com [biossusa.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 7. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 10. Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 11. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 12. [PDF] Biophysical characterization of antibodies with isothermal titration calorimetry | Semantic Scholar [semanticscholar.org]
- 13. Isothermal Titration Calorimetry (ITC) - Creative Proteomics [creative-proteomics.com]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. Isothermal Titration Calorimetry Reveals Differential Binding Thermodynamics of Variable Region-identical Antibodies Differing in Constant Region for a Univalent Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Hydroxycarbamazepine
Executive Summary: The Imperative for Proper Disposal
2-Hydroxycarbamazepine, a primary human metabolite of the widely used anticonvulsant drug Carbamazepine, is a compound frequently handled in research and drug development settings.[1][2] While essential for metabolic and toxicological studies, its proper disposal is not merely a matter of laboratory hygiene but a critical component of environmental stewardship and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory frameworks. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to manage this chemical waste stream responsibly, ensuring personnel safety and minimizing ecological impact.
Hazard Profile and Regulatory Context
Understanding the hazard profile of this compound is foundational to its correct handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following warnings:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
These classifications mandate that this compound be treated as a hazardous substance. Furthermore, regulations from the U.S. Environmental Protection Agency (EPA) strictly prohibit the disposal of hazardous waste pharmaceuticals down the drain, a practice known as "sewering".[3][4] This prohibition is a cornerstone of efforts to prevent the contamination of waterways with active pharmaceutical ingredients.[4]
Although this compound is not explicitly a "P-listed" or "U-listed" hazardous waste under the Resource Conservation and Recovery Act (RCRA), its characteristic irritant properties require it to be managed as a hazardous waste.[5][6] The precautionary principle dictates that in the absence of complete data, a chemical with known hazards should be handled with the highest level of care.
Key Disposal and Safety Parameters
For quick reference, the essential data for this compound disposal is summarized below.
| Parameter | Guideline | Source(s) |
| Chemical Formula | C₁₅H₁₂N₂O₂ | [1][7] |
| Molecular Weight | 252.27 g/mol | [1][7] |
| Primary Hazards | Skin, eye, and respiratory irritation | [1] |
| GHS Pictogram | Warning | [1] |
| Disposal Code (P-Statement) | P501: Dispose of contents/container to an approved waste disposal plant | [1] |
| Prohibited Disposal Method | Drain/Sewer Disposal | [3][4] |
| Recommended Final Disposal | Incineration via a licensed hazardous waste contractor | [8][9] |
| PPE Requirement | Safety goggles, chemical-resistant gloves (Nitrile), lab coat | [9][10] |
Step-by-Step Disposal Protocol for Laboratory Settings
This protocol provides a systematic approach to collecting and managing this compound waste from the point of generation to its final removal by a licensed contractor.
Step 1: Personal Protective Equipment (PPE)
Before handling the pure compound or any waste materials, it is mandatory to wear appropriate PPE. This is the first line of defense against accidental exposure.
-
Eye Protection: Safety goggles or glasses.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation and Identification
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.
-
Designate a Specific Waste Stream: All waste containing this compound must be kept separate from general trash, sharps containers, and other chemical waste streams.[9][11]
-
Waste Types: This includes:
-
Unused or expired pure this compound powder.
-
Contaminated labware (e.g., pipette tips, vials, weighing boats).
-
Spill cleanup materials.
-
Solutions containing dissolved this compound.
-
Step 3: Waste Collection and Containment
The integrity of the waste container is essential for safe storage and transport.
-
Solid Waste: Collect solid waste (powder, contaminated consumables) in a dedicated, leak-proof container made of a compatible material like high-density polyethylene (HDPE).[9][12] The container must have a secure, tight-fitting lid.[13][14]
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and sealed container appropriate for liquid chemical waste.[5]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound" .[12][14] The label should also include the date when waste was first added.
Step 4: On-Site Storage
Waste must be stored safely in a designated area prior to pickup.
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory, at or near the point of generation.[5][13][14]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container or spill tray to contain any potential leaks.[11]
-
Segregation: Ensure the SAA is away from incompatible materials.[14]
Step 5: Arranging Final Disposal
The final step is to transfer the waste to a facility capable of its complete destruction.
-
Licensed Contractor: Arrange for the collection, transport, and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste management vendor.[15]
-
Documentation: Maintain meticulous records of all disposed chemical waste, in line with your institution's policies and regulatory requirements.[8]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent the powder from becoming airborne.
-
Carefully sweep or wipe up the material and place it into the designated hazardous waste container.[10]
-
Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert others and prevent entry into the contaminated zone.
-
Contact your institution's EHS or emergency response team immediately for professional cleanup.[9]
-
Decontamination of Empty Containers
Empty containers that once held pure this compound must be decontaminated before being discarded as non-hazardous waste.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or ethanol).[8][12]
-
Collect Rinsate: Crucially, collect all rinsate from each rinse cycle and dispose of it as liquid hazardous waste in your designated this compound waste stream.[9]
-
Deface Label: Completely remove or deface the original chemical label on the container.[12]
-
Final Disposal: After decontamination, the container may be disposed of in the appropriate glass or plastic recycling bin, in accordance with institutional policy.[12]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
- Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
- Laboratory Waste Management Guidelines. (n.d.). Princeton University Environmental Health & Safety.
- Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
- Disposition of the antiepileptic oxcarbazepine and its metabolites in healthy volunteers. (1989). PubMed.
- Oxcarbazepine. (n.d.). PubChem, National Institutes of Health.
- This compound. (n.d.). PubChem, National Institutes of Health.
- Management of Hazardous Waste Pharmaceuticals. (n.d.). US Environmental Protection Agency.
- Updated Rules for EPA hazardous pharmaceutical waste Sewering. (2019). Hazardous Waste Experts.
- EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. (n.d.). Waste360.
- A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022). US Environmental Protection Agency.
- Carbamazepine Safety Data Sheet. (2018). Apotex Inc.
Sources
- 1. This compound | C15H12N2O2 | CID 129274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy Carbamazepine | 68011-66-5 [chemicalbook.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. waste360.com [waste360.com]
- 5. odu.edu [odu.edu]
- 6. epa.gov [epa.gov]
- 7. 2-Hydroxy Carbamazepine | LGC Standards [lgcstandards.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. in.gov [in.gov]
- 11. acewaste.com.au [acewaste.com.au]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. research.columbia.edu [research.columbia.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Personal Protective Equipment (PPE) for Handling 2-Hydroxycarbamazepine
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 2-Hydroxycarbamazepine. As the primary active metabolite of the widely used pharmaceutical Carbamazepine, understanding its specific handling requirements is paramount to ensuring laboratory safety and data integrity. This document moves beyond a simple checklist, offering a procedural and causal framework for PPE selection, use, and disposal.
Hazard Identification: Understanding the "Why" Behind the "What"
This compound is an active pharmaceutical ingredient (API) and, like its parent compound, requires stringent handling protocols. The primary hazards, as identified by the Globally Harmonized System (GHS), establish the foundation for our safety procedures.
According to its classification, this compound is a known irritant[1]. The specific hazard statements indicate that it:
-
Causes skin irritation (H315)[1].
-
Causes serious eye irritation (H319)[1].
-
May cause respiratory irritation (H335)[1].
Given that it is a metabolite of Carbamazepine—a substance considered hazardous, harmful if swallowed, and capable of causing skin sensitization[2][3][4]—a conservative approach that respects the potential for similar or additional toxicities is scientifically prudent. APIs, especially in powdered form, can easily become airborne, leading to inadvertent inhalation, ingestion, or contamination of surfaces. Therefore, the core principle is containment and isolation —both of the compound from the researcher and the laboratory environment.
Core PPE Requirements: A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable. The following sections detail the minimum required equipment, explaining the rationale behind each selection.
Respiratory Protection
Due to the risk of respiratory tract irritation from airborne particles, appropriate respiratory protection is mandatory, especially when handling the solid compound (e.g., weighing, transferring).
-
Minimum Requirement: A NIOSH-approved N95 respirator or a European Standard EN 149 approved FFP2 respirator.
-
For Higher-Risk Operations: For procedures with a high potential for aerosolization or when handling larger quantities, a Powered Air-Purifying Respirator (PAPR) is recommended. PAPRs offer a higher protection factor and added comfort for extended use[5].
-
Causality: The fine particulate nature of APIs like this compound allows them to be easily inhaled. A properly fitted respirator is the only effective barrier to prevent these particles from causing irritation to the sensitive tissues of the respiratory tract[1][6].
Eye and Face Protection
Direct contact with this compound can cause serious eye irritation[1].
-
Minimum Requirement: Chemical safety goggles that provide a full seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166 regulations[2][6]. Standard safety glasses with side shields are insufficient as they do not protect against fine dusts that can circulate in the air.
-
Enhanced Protection: When there is a risk of splashing (e.g., during solution preparation or spill cleanup), a full-face shield should be worn in addition to sealed safety goggles.
-
Causality: The eyes are highly susceptible to chemical irritants. Sealed goggles create a physical barrier against airborne particulates and prevent direct contact, which could otherwise lead to severe irritation or injury[1][7].
Hand Protection
To prevent skin irritation and potential sensitization, robust hand protection is critical[1][7].
-
Requirement: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice. For handling the parent compound Carbamazepine, butyl rubber gloves are specifically recommended[7].
-
Best Practice - Double Gloving: When handling the pure solid or concentrated solutions, wearing two pairs of gloves is highly recommended. This practice minimizes the risk of exposure should the outer glove be torn or compromised. The outer glove should be removed immediately after the handling procedure is complete, with the inner glove removed upon exiting the designated work area.
-
Causality: Gloves provide the most direct barrier against skin contact. Double gloving is a self-validating system; it allows for the safe removal of a potentially contaminated outer layer without compromising the protection of the inner layer, thereby preventing the spread of contamination.
Body Protection
Protecting exposed skin and personal clothing from contamination is essential.
-
Requirement: A disposable, solid-front lab coat or a full-body protective coverall (e.g., made of Tyvek®) should be worn[8]. This garment should have long sleeves and tight-fitting cuffs.
-
Causality: APIs can settle on clothing and skin, leading to prolonged exposure and the potential for cross-contamination outside the laboratory. A dedicated, disposable outer garment contains any contamination, which can then be removed and disposed of correctly, protecting both the researcher and the work environment[6][7].
PPE Selection Protocol by Laboratory Task
The level of PPE required can be adjusted based on the specific task and the associated risk of exposure. The following table provides a clear guide for common laboratory operations.
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing/Transferring Solid Compound | N95/FFP2 Respirator (PAPR recommended) | Chemical Safety Goggles (sealed) | Double Nitrile/Butyl Gloves | Disposable Lab Coat or Coverall |
| Preparing Stock Solutions | N95/FFP2 Respirator | Goggles & Face Shield | Double Nitrile/Butyl Gloves | Disposable Lab Coat or Coverall |
| Handling Dilute Solutions (<1 mg/mL) | N95/FFP2 Respirator (as per risk assessment) | Chemical Safety Goggles | Single Nitrile Gloves | Standard Lab Coat |
| Spill Cleanup | N95/FFP2 Respirator (minimum) | Goggles & Face Shield | Double Nitrile/Butyl Gloves | Disposable Coverall |
| Waste Disposal | N95/FFP2 Respirator | Chemical Safety Goggles | Single Nitrile Gloves | Disposable Lab Coat |
Operational Plan: Safe Weighing Workflow
This section provides a step-by-step protocol for safely weighing this compound powder, a common procedure with a high risk of exposure if not properly controlled.
Workflow Diagram: Safe Handling of this compound
Caption: Workflow for the safe handling of powdered this compound.
Step-by-Step Protocol
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Cover the work surface with disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvent) before starting.
-
-
Donning PPE:
-
Put on your disposable coverall or lab coat.
-
Don your N95/FFP2 respirator, ensuring a proper seal check.
-
Put on your sealed chemical goggles.
-
Don your inner pair of gloves.
-
Don your outer pair of gloves, ensuring they overlap the cuffs of your lab coat.
-
-
Handling:
-
Carefully transfer the required amount of this compound from the stock container to a weigh boat using a dedicated spatula.
-
Minimize dust generation by handling the powder slowly and deliberately[6].
-
Once weighed, securely close the primary stock container.
-
If preparing a solution, add the solvent to the vessel containing the powder slowly to avoid splashing.
-
-
Decontamination and Doffing:
-
Clean the spatula and any non-disposable equipment. Decontaminate the work surface.
-
Dispose of the bench paper and any contaminated disposables (weigh boat, pipette tips) into a designated hazardous waste bag within the handling area.
-
Remove the outer pair of gloves and dispose of them in the hazardous waste bag.
-
Step out of the designated handling area.
-
Remove your lab coat/coverall, turning it inside out as you do, and place it in the waste bag.
-
Remove your face/eye protection, followed by your respirator.
-
Remove your inner pair of gloves and dispose of them.
-
-
Final Steps:
-
Seal the hazardous waste bag.
-
Wash your hands thoroughly with soap and water.
-
Spill and Disposal Plan
Immediate Spill Response:
-
Evacuate and Alert: Alert others in the area and evacuate if the spill is large.
-
Don PPE: Before cleanup, don the appropriate PPE as outlined in the table above (respirator, goggles, face shield, coverall, double gloves).
-
Contain: For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne. For liquid spills, surround the area with absorbent material.
-
Clean: Carefully sweep up the solid material or absorb the liquid. Place all contaminated materials into a clearly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, followed by water.
Waste Disposal: All waste containing this compound, including the pure substance, contaminated labware, and spill cleanup materials, must be treated as hazardous waste[9].
-
Segregation: Do not mix this waste with general laboratory trash[9].
-
Containment: Use dedicated, leak-proof, and clearly labeled hazardous waste containers[9].
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor[9][10]. Never dispose of this compound down the drain.
By adhering to these detailed protocols, you build a system of safety that protects you, your colleagues, and the integrity of your research.
References
- Pharmaceutical PPE.
- DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Cleanroom Technology. [Link]
- Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M India. [Link]
- Pharmaceutical Manufacturing PPE | Worker Health & Safety | 3M US.
- Pharmaceutical PPE | Worker Health & Safety. 3M Nederland. [Link]
- This compound | C15H12N2O2 | CID 129274.
- Material Safety Data Sheet - Carbamazepine, 99%. Cole-Parmer. [Link]
- Carbamazepine toxicity. LITFL - Toxicology Library. [Link]
- Carbamazepine Toxicity.
- Carbamazepine Toxicity Guidelines. Medscape Reference. [Link]
- Carbamazepine toxicity. WikEM. [Link]
- ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]
- USP 800 & Hazardous Drug Disposal. Stericycle. [Link]
Sources
- 1. This compound | C15H12N2O2 | CID 129274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 3mnederland.nl [3mnederland.nl]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
